molecular formula C14H10N2O2 B025161 7-Methylphenazine-1-carboxylic acid CAS No. 103942-88-7

7-Methylphenazine-1-carboxylic acid

カタログ番号: B025161
CAS番号: 103942-88-7
分子量: 238.24 g/mol
InChIキー: YOZYLUDVFLLAAY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Methylphenazine-1-carboxylic acid is a phenazine-based compound of significant interest in scientific research, particularly for its potential biological activities. Phenazine-1-carboxylic acid (PCA), the parent molecule, is a well-studied natural antibiotic produced by Pseudomonas and Streptomyces species, and it serves as the main active ingredient in the registered biofungicide Shenqinbactin . Its mechanism of action against fungal pathogens is attributed to the induction of morphological damage to hyphae and the promotion of high intracellular levels of reactive oxygen species (ROS), leading to cellular damage . Furthermore, phenazine derivatives have demonstrated promising antitumor activity. Research indicates that PCA and its analogs can overcome resistance in human cancer cells and induce apoptosis, with some derivatives exhibiting potent cytotoxic activity against cell lines such as HeLa and A549 . The planar structure of phenazines also allows for potential interaction with DNA, similar to other anticancer agents . Beyond biomedical applications, PCA has been identified as an efficient electron shuttle, significantly boosting the extracellular electron transfer (EET) rate in electroactive microorganisms like Shewanella oneidensis , which is crucial for bioelectrochemical systems and microbial fuel cells . 7-Methylphenazine-1-carboxylic acid, as a methylated analog, provides researchers with a valuable tool for exploring structure-activity relationships and developing novel therapeutic agents or bioelectrochemical catalysts.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

7-methylphenazine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c1-8-5-6-10-12(7-8)15-11-4-2-3-9(14(17)18)13(11)16-10/h2-7H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZYLUDVFLLAAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC3=CC=CC(=C3N=C2C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70549577
Record name 7-Methylphenazine-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70549577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103942-88-7
Record name 7-Methylphenazine-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70549577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 7-Methylphenazine-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth protocol for the chemical synthesis of 7-Methylphenazine-1-carboxylic acid, an analog of the biologically significant natural product, phenazine-1-carboxylic acid (PCA). The phenazine scaffold is a privileged structure in medicinal chemistry and drug discovery, exhibiting a wide range of therapeutic activities. This document details a robust and versatile two-step synthetic pathway, commencing with a copper-promoted Jourdan-Ullmann reaction, followed by a sodium borohydride-mediated reductive cyclization. The narrative emphasizes the causality behind experimental choices, provides detailed, self-validating protocols, and is structured to serve researchers, medicinal chemists, and drug development professionals. All key pathways and workflows are visualized, and quantitative data are summarized for clarity and reproducibility.

Introduction

The Phenazine Scaffold: A Privileged Structure

Phenazines are a class of nitrogen-containing heterocyclic compounds that are produced by a variety of bacteria, including species from the genera Pseudomonas and Streptomyces.[1] These natural products are often referred to as "phenazine antibiotics" due to their role as agents in microbial competition.[2] Beyond their antibacterial properties, the phenazine core is recognized as a privileged scaffold in drug discovery, with derivatives demonstrating a broad spectrum of therapeutically relevant biological activities, including antifungal, and anticancer properties.[2][3]

Target Molecule: 7-Methylphenazine-1-carboxylic Acid

7-Methylphenazine-1-carboxylic acid is a synthetic analog of the well-studied natural product phenazine-1-carboxylic acid (PCA). The introduction of a methyl group at the 7-position allows for the systematic exploration of structure-activity relationships (SAR) within this class of compounds. By modifying the electronic and steric properties of the phenazine core, researchers can fine-tune biological activity, selectivity, and pharmacokinetic profiles. This guide focuses on a reliable and scalable chemical synthesis to access this specific analog, providing a foundational methodology for the generation of diverse phenazine libraries.

Overview of Synthetic Strategies

While phenazines are naturally produced via the shikimate pathway in microorganisms,[1][4] chemical synthesis offers a more controlled and versatile approach for creating specific, non-natural analogs. Several chemosynthetic routes have been developed.[5] This guide will focus on a highly effective and modular two-step strategy that leverages the Jourdan-Ullmann reaction followed by a reductive ring-closure.[2][3] This pathway is advantageous due to the commercial availability of starting materials and its demonstrated success in producing a wide range of substituted phenazine-1-carboxylic acids.[3]

Primary Chemical Synthesis Pathway

Strategic Overview & Retrosynthesis

The chosen synthetic strategy is a convergent approach that constructs the tricyclic phenazine core from two key aromatic precursors. The retrosynthetic analysis reveals a logical disconnection of the phenazine ring system into a substituted diphenylamine intermediate. This intermediate is formed via a C-N bond formation between a substituted aniline and a functionalized benzoic acid derivative.

The forward synthesis, therefore, consists of two main transformations:

  • Jourdan-Ullmann Reaction: A copper-catalyzed cross-coupling to form the key intermediate, 2-((4-methylphenyl)amino)-3-nitrobenzoic acid.

  • Reductive Cyclization: An intramolecular condensation reaction initiated by the reduction of the nitro group to an amine, which then attacks the adjacent benzene ring to form the central pyrazine ring of the phenazine system.

Mechanism and Rationale

Step 1: Jourdan-Ullmann Reaction

This step involves the coupling of 4-methylaniline (p-toluidine) with 2-bromo-3-nitrobenzoic acid . The use of p-toluidine is a critical design choice, as its methyl group will ultimately reside at the 7-position of the final phenazine product. The reaction is typically catalyzed by a copper(I) salt, such as copper(I) iodide, in the presence of a base (e.g., potassium carbonate) to neutralize the HBr formed during the reaction. The nitro group at the 3-position of the benzoic acid is essential; it serves as a latent amino group required for the subsequent cyclization step.

Step 2: Reductive Cyclization

The diphenylamine intermediate is treated with a reducing agent, most commonly sodium borohydride (NaBH₄) , in an alkaline alcoholic solution.[2][3] The reaction proceeds via the reduction of the nitro group to a nitroso, hydroxylamine, and finally to an amine. The newly formed nucleophilic amino group then undergoes an intramolecular cyclization, attacking the adjacent aromatic ring. Subsequent oxidation/aromatization, often facilitated by air or the reaction conditions themselves, yields the stable, conjugated phenazine ring system. Sodium borohydride is a preferred reagent due to its operational simplicity and selectivity, providing a reliable method for this key transformation.[6]

Visualization of the Chemical Synthesis Pathway

The following diagram illustrates the two-step synthesis of 7-Methylphenazine-1-carboxylic acid.

G cluster_0 Step 1: Jourdan-Ullmann Reaction cluster_1 Step 2: Reductive Cyclization SM1 4-Methylaniline (p-Toluidine) Intermediate 2-((4-methylphenyl)amino)- 3-nitrobenzoic acid SM1->Intermediate CuI, K₂CO₃ DMF, Heat SM2 2-Bromo-3-nitrobenzoic acid SM2->Intermediate Product 7-Methylphenazine- 1-carboxylic acid Intermediate_ref Intermediate Intermediate_ref->Product NaBH₄ NaOH, Methanol, Reflux

Caption: Chemical synthesis of 7-Methylphenazine-1-carboxylic acid.

Detailed Experimental Protocols

This section provides field-proven, step-by-step methodologies for the synthesis.

Materials and Reagents
ReagentFormulaMol. Wt.PuritySupplier (Example)
4-Methylaniline (p-Toluidine)C₇H₉N107.15≥99%Sigma-Aldrich
2-Bromo-3-nitrobenzoic acidC₇H₄BrNO₄262.02≥98%Alfa Aesar
Copper(I) Iodide (CuI)CuI190.45≥99.5%Sigma-Aldrich
Potassium Carbonate (K₂CO₃), anhydrousK₂CO₃138.21≥99%Fisher Scientific
N,N-Dimethylformamide (DMF), anhydrousC₃H₇NO73.09≥99.8%Sigma-Aldrich
Sodium Borohydride (NaBH₄)NaBH₄37.83≥98%Sigma-Aldrich
Sodium Hydroxide (NaOH)NaOH40.00≥98%VWR Chemicals
Methanol (MeOH), anhydrousCH₃OH32.04≥99.8%Fisher Scientific
Hydrochloric Acid (HCl), conc.HCl36.46~37%VWR Chemicals
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS GradeVWR Chemicals
Dichloromethane (DCM)CH₂Cl₂84.93ACS GradeVWR Chemicals
Protocol 1: Synthesis of 2-((4-methylphenyl)amino)-3-nitrobenzoic acid (Intermediate)
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-bromo-3-nitrobenzoic acid (5.24 g, 20.0 mmol, 1.0 eq), 4-methylaniline (2.36 g, 22.0 mmol, 1.1 eq), potassium carbonate (5.53 g, 40.0 mmol, 2.0 eq), and copper(I) iodide (0.38 g, 2.0 mmol, 0.1 eq).

  • Solvent Addition: Add 80 mL of anhydrous DMF to the flask.

  • Heating: Heat the reaction mixture to 120-130 °C and maintain stirring under a nitrogen atmosphere for 12-16 hours.

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of Hexane:Ethyl Acetate with 1% acetic acid as the mobile phase. The disappearance of the 2-bromo-3-nitrobenzoic acid spot indicates reaction completion.

  • Workup: Cool the mixture to room temperature and pour it into 400 mL of ice-cold water.

  • Acidification: Acidify the aqueous mixture to pH 2-3 by slowly adding concentrated HCl. This will precipitate the product.

  • Isolation: Collect the resulting yellow-orange precipitate by vacuum filtration. Wash the solid thoroughly with water (3 x 100 mL) to remove inorganic salts.

  • Drying: Dry the solid in a vacuum oven at 60 °C overnight. The crude product is typically of sufficient purity for the next step. If further purification is needed, recrystallization from ethanol/water can be performed.

Protocol 2: Synthesis of 7-Methylphenazine-1-carboxylic acid (Final Product)
  • Reaction Setup: To a 500 mL round-bottom flask, add the crude 2-((4-methylphenyl)amino)-3-nitrobenzoic acid (2.72 g, 10.0 mmol, 1.0 eq) and 200 mL of methanol.

  • Base Addition: While stirring, add a solution of sodium hydroxide (4.0 g, 100 mmol, 10.0 eq) in 50 mL of water. The mixture should become a clear, dark-colored solution.

  • Reductant Addition: To the stirring solution, add sodium borohydride (1.51 g, 40.0 mmol, 4.0 eq) portion-wise over 30 minutes. An exothermic reaction and gas evolution may be observed.

  • Heating: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 70-75 °C) for 4-6 hours. The color of the solution will typically change, indicating the formation of the phenazine.

  • Reaction Monitoring (Self-Validation): Monitor the reaction by TLC (e.g., 9:1 DCM:Methanol). The disappearance of the starting material and the appearance of a new, fluorescent spot (under UV light) indicates product formation.

  • Workup: Cool the reaction mixture in an ice bath.

  • Acidification & Precipitation: Slowly and carefully acidify the solution to pH 2-3 with concentrated HCl. A bright yellow solid will precipitate.

  • Isolation: Collect the precipitate by vacuum filtration. Wash the solid with cold water (3 x 50 mL) and then with a small amount of cold methanol.

  • Purification: Dry the crude product. For high purity, the solid can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol or by recrystallization from a suitable solvent like acetic acid or DMF/water.

Expected Characterization Data
  • Appearance: Bright yellow crystalline solid.

  • ¹H NMR (400 MHz, DMSO-d₆): Expect signals in the aromatic region (δ 7.5-8.6 ppm) corresponding to the phenazine protons, a singlet for the carboxylic acid proton (δ ~14 ppm, broad), and a singlet for the methyl group protons (δ ~2.5 ppm). The exact shifts and coupling patterns will be consistent with the 1,7-disubstituted phenazine structure.

  • ¹³C NMR (100 MHz, DMSO-d₆): Expect signals for the carboxyl carbon (~167 ppm), aromatic carbons (120-145 ppm), and the methyl carbon (~21 ppm).

  • HRMS (ESI+): Calculated for C₁₄H₁₀N₂O₂ [M+H]⁺, found value should be within 5 ppm of the theoretical mass.

Alternative Pathway: Biosynthesis

For context, it is valuable to understand the natural production of the parent phenazine scaffold. In bacteria like Pseudomonas fluorescens, phenazine-1-carboxylic acid is synthesized from the shikimic acid pathway.[1]

Overview of the Biosynthetic Route

The pathway begins with precursors from central metabolism, phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P), which enter the shikimate pathway to produce chorismic acid .[4] Through a series of enzymatic steps encoded by the phzABCDEFG gene cluster, two molecules derived from chorismate are ultimately condensed and cyclized to form the core phenazine structure of PCA.[1][4]

Visualization of the Biosynthesis Workflow

G PEP PEP + E4P Shikimate Shikimate Pathway PEP->Shikimate Chorismate Chorismic Acid Shikimate->Chorismate PhzCluster phzABCDEFG Enzymatic Cascade Chorismate->PhzCluster PCA Phenazine-1-carboxylic Acid (PCA) PhzCluster->PCA

Sources

An In-depth Technical Guide to the Physicochemical Properties of 7-Methylphenazine-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 7-Methylphenazine-1-carboxylic acid, a derivative of the well-studied phenazine-1-carboxylic acid (PCA). While extensive data on the parent compound is available, this guide synthesizes that knowledge to project the characteristics of the 7-methyl substituted analogue. It is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical experimental protocols. The document delves into the synthesis, spectroscopic profile, solubility, acidity (pKa), lipophilicity (logP), and stability of 7-Methylphenazine-1-carboxylic acid, providing a robust framework for its further investigation and application.

Introduction: The Phenazine Scaffold - A Privileged Structure in Chemical Biology

Phenazines are a class of nitrogen-containing heterocyclic compounds that are of significant interest due to their diverse biological activities. The parent compound, phenazine, consists of a dibenzopyrazine core. Phenazine-1-carboxylic acid (PCA) is a naturally occurring phenazine produced by various bacteria, notably of the Pseudomonas and Streptomyces genera.[1][2] PCA and its derivatives are recognized for their broad-spectrum antibiotic and antifungal properties.[1][2] Furthermore, these compounds have shown promise in anticancer research and possess immunomodulatory effects.[1] The addition of a methyl group to the phenazine ring, as in 7-Methylphenazine-1-carboxylic acid, is anticipated to modulate its physicochemical properties, which in turn can influence its pharmacokinetic and pharmacodynamic profile.

Synthesis of 7-Methylphenazine-1-carboxylic Acid

The synthesis of 7-Methylphenazine-1-carboxylic acid can be achieved through a well-established route for phenazine-1-carboxylic acid derivatives, primarily the Jourdan-Ullmann coupling reaction.[3] This approach involves the condensation of a substituted aniline with a suitably functionalized benzoic acid derivative.

Synthetic Pathway

The logical synthetic route involves the coupling of 4-methylaniline with 2-bromo-3-nitrobenzoic acid, followed by reductive cyclization.

Synthesis_Pathway cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_product Final Product 4-methylaniline 4-Methylaniline coupled_intermediate 2-(4-methylphenylamino)-3-nitrobenzoic acid 4-methylaniline->coupled_intermediate Jourdan-Ullmann Coupling (Cu(I) catalyst) 2-bromo-3-nitrobenzoic_acid 2-Bromo-3-nitrobenzoic acid 2-bromo-3-nitrobenzoic_acid->coupled_intermediate 7-methylphenazine-1-carboxylic_acid 7-Methylphenazine-1-carboxylic acid coupled_intermediate->7-methylphenazine-1-carboxylic_acid Reductive Cyclization (e.g., NaBH4, NaOH)

Caption: Synthetic pathway for 7-Methylphenazine-1-carboxylic acid.

Experimental Protocol: A Step-by-Step Guide
  • Jourdan-Ullmann Coupling:

    • To a flame-dried round-bottom flask, add 2-bromo-3-nitrobenzoic acid, copper(I) chloride, and a catalytic amount of copper powder.[3]

    • Purge the flask with an inert gas (e.g., argon).

    • Add 4-methylaniline and a suitable solvent (e.g., DMF).

    • Heat the reaction mixture under an inert atmosphere and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and perform an aqueous workup to isolate the crude intermediate, 2-(4-methylphenylamino)-3-nitrobenzoic acid.

  • Reductive Cyclization:

    • Dissolve the crude intermediate in an appropriate solvent system, such as aqueous sodium hydroxide.

    • Add a reducing agent, for example, sodium borohydride (NaBH4), portion-wise.

    • Reflux the reaction mixture for several hours.

    • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the crude product.

    • Filter the precipitate and wash with cold water.

  • Purification:

    • The crude 7-Methylphenazine-1-carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[3]

Spectroscopic and Physicochemical Characterization

The structural elucidation and physicochemical characterization of 7-Methylphenazine-1-carboxylic acid are crucial for its identification and for understanding its behavior in various environments.

Spectroscopic Properties

The following table summarizes the expected spectroscopic characteristics, extrapolated from data on similar phenazine derivatives.[3]

Property Expected Characteristics of 7-Methylphenazine-1-carboxylic acid
Appearance Yellow to orange solid
Molecular Formula C₁₄H₁₀N₂O₂
Molecular Weight 238.24 g/mol
¹H NMR Aromatic protons in the range of δ 7.5-9.0 ppm. A singlet for the methyl group protons around δ 2.5 ppm. A broad singlet for the carboxylic acid proton at δ > 13 ppm.
¹³C NMR Aromatic carbons in the range of δ 110-150 ppm. A signal for the methyl carbon around δ 20-25 ppm. A signal for the carboxylic acid carbon around δ 165-170 ppm.
UV-Vis (in Methanol) Two major absorption bands are expected, similar to PCA, around 250 nm and 365 nm.[4]
Mass Spectrometry (HRMS) Expected [M+H]⁺ of 239.0815, calculated for C₁₄H₁₁N₂O₂⁺.
Physicochemical Data Summary

The following table presents a summary of key physicochemical parameters. Where experimental data for the target compound is unavailable, values are estimated based on the parent compound (PCA) and related isomers, or methods for their determination are provided.

Physicochemical Parameter Value / Expected Range Method of Determination
Melting Point > 240 °C (similar to PCA)Capillary Melting Point Apparatus
Solubility in Water Sparingly solubleHPLC-based methods, Shake-flask method
Solubility in Organic Solvents Soluble in DMSO, DMF, MethanolVisual inspection, HPLC analysis
pKa Estimated to be around 3-4Potentiometric titration, Reversed-phase HPLC
logP (Octanol/Water) Estimated to be 2.5 - 3.5HPLC-based methods, Shake-flask method, Computational prediction

Detailed Experimental Methodologies

Determination of Aqueous Solubility

The "shake-flask" method is a standard approach for determining aqueous solubility.

Solubility_Workflow cluster_steps Solubility Determination Workflow Start Add excess solid to water Equilibrate Equilibrate at constant temperature (e.g., 24-48 hours) Start->Equilibrate Separate Separate solid and liquid phases (centrifugation/filtration) Equilibrate->Separate Analyze Quantify concentration in the aqueous phase (e.g., HPLC-UV) Separate->Analyze Result Determine solubility Analyze->Result

Caption: Workflow for solubility determination using the shake-flask method.

Protocol:

  • Add an excess amount of 7-Methylphenazine-1-carboxylic acid to a known volume of purified water in a sealed container.

  • Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of the Acid Dissociation Constant (pKa)

Potentiometric titration is a reliable method for determining the pKa of an acidic compound.

Protocol:

  • Dissolve a precisely weighed amount of 7-Methylphenazine-1-carboxylic acid in a suitable solvent mixture (e.g., water/methanol) to overcome solubility issues.

  • Use a calibrated pH meter to monitor the pH of the solution.

  • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Record the pH of the solution after each addition of the titrant.

  • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. The Henderson-Hasselbalch equation can be used for the calculation: pKa = pH + log([HA]/[A⁻]).[5]

Determination of the Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional approach.

Protocol:

  • Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol.

  • Dissolve a known amount of 7-Methylphenazine-1-carboxylic acid in one of the phases.

  • Combine the two phases in a separatory funnel and shake vigorously to allow for partitioning.

  • Allow the two phases to separate completely.

  • Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

  • Calculate the logP using the formula: logP = log([concentration in octanol] / [concentration in water]).

Stability Assessment

Stability testing is essential to understand how the quality of a substance varies with time under the influence of environmental factors.[6][7]

Stability_Testing_Workflow Start Prepare samples of the compound Storage Store under defined conditions (e.g., temperature, humidity, light) Start->Storage Sampling Withdraw samples at specified time points Storage->Sampling Analysis Analyze for purity and degradation products (e.g., HPLC) Sampling->Analysis Evaluation Evaluate the stability profile Analysis->Evaluation

Caption: General workflow for stability testing of a chemical compound.

Protocol:

  • Store samples of 7-Methylphenazine-1-carboxylic acid under various conditions as per ICH guidelines (e.g., long-term: 25 °C/60% RH; accelerated: 40 °C/75% RH).[6]

  • Conduct photostability testing by exposing the compound to a defined light source.

  • At specified time intervals, withdraw samples and analyze them for purity and the presence of degradation products using a stability-indicating HPLC method.

  • Monitor physical properties such as appearance and melting point.

Conclusion

7-Methylphenazine-1-carboxylic acid is a promising derivative of a biologically active class of compounds. This guide has provided a comprehensive framework for its synthesis and physicochemical characterization. While direct experimental data for this specific molecule is limited, by leveraging the extensive knowledge of the parent phenazine-1-carboxylic acid and related analogues, we can make informed predictions about its properties. The detailed experimental protocols provided herein offer a clear path for researchers to empirically determine these crucial parameters, thereby facilitating its further development for potential therapeutic or other applications.

References

  • Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives. Molecules. [Link]

  • Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery. Research and Reviews: Journal of Chemistry. [Link]

  • A Seven-Gene Locus for Synthesis of Phenazine-1-Carboxylic Acid by Pseudomonas fluorescens 2-79. Journal of Bacteriology. [Link]

  • Biosynthesis and genetic engineering of phenazine-1-carboxylic acid in Pseudomonas chlororaphis Lzh-T5. Frontiers in Bioengineering and Biotechnology. [Link]

  • An Improved Synthetic Method of Phenazine-1-carboxylic Acid. ResearchGate. [Link]

  • Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives. National Center for Biotechnology Information. [Link]

  • Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu. [Link]

  • Methyl phenazine-1-carboxylate. PubChem. [Link]

  • Determination of pKa values of fluphenazine analogs by reversed-phase high-performance liquid chromatography. ResearchGate. [Link]

  • A Systematic Study on the Redox Potentials of Phenazine‐Derivatives in Aqueous Media: A Combined Computational and Experimental Work. ResearchGate. [Link]

  • UV-scanning spectrum of phenazine-1-carboxlic acid. ResearchGate. [Link]

  • Q1A(R2) Stability testing of new drug substances and products. European Medicines Agency. [Link]

  • Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. Taylor & Francis Online. [Link]

  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Pan American Health Organization. [Link]

  • Determination of Retention Behavior and pKa Values of Some Phenothiazines with Green Chemistry Approach. National Center for Biotechnology Information. [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent. [Link]

  • Phenazine-1-Carboxylic Acid Produced by Pseudomonas chlororaphis YL-1 Is Effective against Acidovorax citrulli. Journal of Bacteriology. [Link]

  • Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pak. J. Pharm. Sci.. [Link]

Sources

A Technical Guide to the Biological Activity Screening of 7-Methylphenazine-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the systematic biological activity screening of 7-Methylphenazine-1-carboxylic acid, a novel phenazine derivative. Drawing upon the well-documented bioactivities of related phenazine compounds, this document outlines a tiered, logic-driven approach to elucidate its therapeutic potential. The proposed workflows are designed to be self-validating, incorporating established protocols and mechanistic assays to ensure data integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new chemical entities.

Introduction: The Therapeutic Promise of Phenazine Scaffolds

Phenazine-containing molecules, a diverse class of nitrogen-containing heterocyclic compounds, are recognized as privileged scaffolds in drug discovery.[1] Natural and synthetic phenazine derivatives have demonstrated a wide spectrum of pharmacological activities, including potent antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[2][3] Notably, phenazine-1-carboxylic acid (PCA) and its analogs have been extensively studied, revealing mechanisms that range from the induction of reactive oxygen species (ROS) to the inhibition of key cellular enzymes like topoisomerase.[4][5]

The subject of this guide, 7-Methylphenazine-1-carboxylic acid, is a structural analog of these bioactive compounds. The introduction of a methyl group at the 7th position of the phenazine core is hypothesized to modulate its physicochemical properties, potentially enhancing its biological efficacy and target specificity. This guide proposes a systematic screening cascade to comprehensively evaluate its therapeutic promise, beginning with broad phenotypic screens and progressing to more focused mechanistic studies.

Section 1: Hierarchical Screening Strategy for Anticancer Activity

Based on the potent cytotoxic effects observed for related compounds like 5-methylphenazine-1-carboxylic acid against lung and breast cancer cell lines, a primary focus of this screening campaign is the evaluation of 7-Methylphenazine-1-carboxylic acid's anticancer potential.[6] A tiered approach is recommended to efficiently identify and characterize its activity.

Tier 1: Primary Cytotoxicity Screening

The initial step is to assess the broad-spectrum cytotoxicity of 7-Methylphenazine-1-carboxylic acid across a panel of representative cancer cell lines.

Experimental Protocol: MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[4][7]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549 lung carcinoma, MDA-MB-231 breast adenocarcinoma, HeLa cervical cancer) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[8]

  • Compound Treatment: Treat the cells with a serial dilution of 7-Methylphenazine-1-carboxylic acid (e.g., from 0.1 µM to 100 µM) for 48-72 hours.[9] Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Following incubation, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[8]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Data Presentation: Cytotoxicity Profile

Cell LineIC50 (µM) of 7-Methylphenazine-1-carboxylic acidPositive Control (Doxorubicin) IC50 (µM)
A549 (Lung)To be determinedReference value
MDA-MB-231 (Breast)To be determinedReference value
HeLa (Cervical)To be determinedReference value
Tier 2: Elucidation of the Mechanism of Cell Death

Should significant cytotoxicity be observed, the next logical step is to investigate the underlying mechanism of cell death, with a primary focus on apoptosis, a common pathway for phenazine-induced cytotoxicity.[6]

Experimental Workflow: Apoptosis Induction Pathway

G compound 7-Methylphenazine-1- carboxylic acid cell_cycle Cell Cycle Arrest (Propidium Iodide Staining) compound->cell_cycle Impacts apoptosis Apoptosis Induction compound->apoptosis Induces ros ROS Generation (DCFH-DA Assay) compound->ros May induce topo Topoisomerase Inhibition (DNA Relaxation Assay) compound->topo May inhibit caspase Caspase-3 Activation (Colorimetric Assay) apoptosis->caspase Mediated by bcl2 Bcl-2 Family Modulation (Western Blot) caspase->bcl2 Regulated by

Caption: Proposed mechanism of action screening workflow.

1.2.1 Cell Cycle Analysis

Experimental Protocol: Propidium Iodide Staining and Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[10]

Step-by-Step Methodology:

  • Cell Treatment: Treat the selected cancer cell line with 7-Methylphenazine-1-carboxylic acid at its IC50 concentration for 24 and 48 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.[11]

  • Staining: Resuspend the fixed cells in a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure specific DNA staining.[12]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.[10]

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle.

1.2.2 Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway.[1]

Experimental Protocol: Colorimetric Caspase-3 Assay

This assay utilizes a specific peptide substrate (DEVD-pNA) that is cleaved by active caspase-3, releasing a chromophore (pNA) that can be quantified.[1]

Step-by-Step Methodology:

  • Cell Lysis: Treat cells with 7-Methylphenazine-1-carboxylic acid at its IC50 concentration. Lyse the cells to release intracellular proteins.[3]

  • Substrate Addition: Add the DEVD-pNA substrate to the cell lysates.[1]

  • Incubation: Incubate the mixture to allow for enzymatic cleavage.

  • Absorbance Measurement: Measure the absorbance at 405 nm to quantify the amount of released pNA.[1]

  • Data Analysis: Compare the caspase-3 activity in treated cells to that in untreated controls.

1.2.3 Analysis of Bcl-2 Family Proteins

The Bcl-2 family of proteins are critical regulators of the mitochondrial (intrinsic) pathway of apoptosis.[6]

Experimental Protocol: Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins, such as the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.[13]

Step-by-Step Methodology:

  • Protein Extraction: Extract total protein from treated and untreated cells.[6]

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Probe the membrane with primary antibodies specific for Bcl-2, Bax, and a loading control (e.g., β-actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[14]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities.[15]

Section 2: Antimicrobial and Antifungal Activity Screening

Phenazine-1-carboxylic acid is a known broad-spectrum antibiotic.[16] Therefore, it is crucial to evaluate the antimicrobial and antifungal potential of its 7-methyl derivative.

Experimental Protocol: Broth Microdilution Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17]

Step-by-Step Methodology:

  • Microorganism Selection: Choose a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus fumigatus).[18][19]

  • Inoculum Preparation: Prepare a standardized inoculum of each microorganism.[17]

  • Serial Dilution: Perform a two-fold serial dilution of 7-Methylphenazine-1-carboxylic acid in a 96-well microtiter plate containing appropriate growth medium.[17]

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions for each microorganism.

  • MIC Determination: Visually inspect the plates for microbial growth and determine the MIC as the lowest concentration with no visible growth.[17]

Data Presentation: Antimicrobial and Antifungal Activity

MicroorganismMIC (µg/mL) of 7-Methylphenazine-1-carboxylic acidPositive Control MIC (µg/mL)
Staphylococcus aureusTo be determinedVancomycin
Escherichia coliTo be determinedCiprofloxacin
Candida albicansTo be determinedFluconazole
Aspergillus fumigatusTo be determinedAmphotericin B

Section 3: Mechanistic Insight Assays

To further understand the molecular basis of the observed biological activities, a panel of mechanistic assays should be employed.

Reactive Oxygen Species (ROS) Generation

The redox-active nature of the phenazine core suggests that ROS generation may be a key mechanism of action.[5]

Experimental Protocol: DCFH-DA Assay

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for detecting intracellular ROS.[20]

Step-by-Step Methodology:

  • Cell Loading: Load the cells with DCFH-DA, which is cell-permeable and non-fluorescent.[21]

  • Compound Treatment: Treat the cells with 7-Methylphenazine-1-carboxylic acid.

  • ROS Detection: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[20]

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.[22]

Topoisomerase I Inhibition

Some phenazine derivatives are known to inhibit topoisomerase I, an enzyme crucial for DNA replication and transcription.[4]

Experimental Protocol: DNA Relaxation Assay

This assay measures the ability of topoisomerase I to relax supercoiled plasmid DNA.[23]

Step-by-Step Methodology:

  • Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, human topoisomerase I, and varying concentrations of 7-Methylphenazine-1-carboxylic acid.[24]

  • Incubation: Incubate the reaction to allow for DNA relaxation.

  • Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.[23]

  • Visualization: Stain the gel with a DNA intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition of topoisomerase I will result in a decrease in the amount of relaxed DNA.

Anti-inflammatory Activity: NF-κB Inhibition

The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation.[25]

Experimental Protocol: NF-κB Translocation Assay

This assay measures the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus upon stimulation, a key step in its activation.[25]

Step-by-Step Methodology:

  • Cell Stimulation: Treat cells (e.g., macrophages) with an inflammatory stimulus (e.g., lipopolysaccharide, LPS) in the presence or absence of 7-Methylphenazine-1-carboxylic acid.

  • Immunofluorescence: Fix and permeabilize the cells, then stain with an antibody against the p65 subunit of NF-κB.[25]

  • Microscopy: Visualize the subcellular localization of p65 using fluorescence microscopy.

  • Quantification: Quantify the nuclear translocation of p65 to assess the inhibitory effect of the compound.

Conclusion

The proposed screening cascade provides a robust and logical framework for the comprehensive biological evaluation of 7-Methylphenazine-1-carboxylic acid. By systematically progressing from broad phenotypic screens to detailed mechanistic studies, this approach will enable a thorough characterization of its therapeutic potential. The integration of established protocols and self-validating experimental designs will ensure the generation of high-quality, reproducible data, paving the way for further preclinical development.

References

  • Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucidation. PubMed Central. Available at: [Link]

  • Protein Isolation and Western Blot Analysis of BCL-2 in Fibroblast Cells Sirah Bah Lab Partners. EdSpace. Available at: [Link]

  • Caspase 3 Activity Assay Kit. MP Biomedicals. Available at: [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. Available at: [Link]

  • Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. NCBI. Available at: [Link]

  • 3.3.4. DCF-DA Assay Protocol. protocols.io. Available at: [Link]

  • Topoisomerase Assays. PMC. Available at: [Link]

  • Faster workflows boost drug discovery in natural product-based screening. Frederick National Laboratory. Available at: [Link]

  • Western blot analysis of bcl-2 family protein expression in human... ResearchGate. Available at: [Link]

  • DNA Cell Cycle Analysis with PI. University of Massachusetts Chan Medical School. Available at: [Link]

  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. NIH. Available at: [Link]

  • In Vitro Antifungal Susceptibility Testing of Candida Isolates with the EUCAST Methodology, a New Method for ECOFF Determination. ASM Journals. Available at: [Link]

  • Human NF-KappaB p65 Activity Assay Kit. RayBiotech. Available at: [Link]

  • Antimicrobial susceptibility testing: Broth dilution method. YouTube. Available at: [Link]

  • Evaluation of Caspase-3 Activity During Apoptosis with Fluorescence Lifetime-Based Cytometry Measurements and Phasor Analyses. NIH. Available at: [Link]

  • Workflow for natural product drug discovery. The figure outlines the... ResearchGate. Available at: [Link]

  • MTT Cell Assay Protocol. T. Horton. Available at: [Link]

  • Clinical breakpoint table. EUCAST. Available at: [Link]

  • Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. NIH. Available at: [Link]

  • Propidium Iodide Cell Cycle Staining Protocol. Babraham Institute. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. University of Cambridge. Available at: [Link]

  • Antimicrobial susceptibility testing by broth microdilution method: widely available modification. ResearchGate. Available at: [Link]

  • Integration of high-content screening and untargeted metabolomics for comprehensive functional annotation of natural product libraries. PNAS. Available at: [Link]

  • NF-kappa B Activation Assay Kits. Fivephoton Biochemicals. Available at: [Link]

  • (PDF) EUCAST breakpoints for antifungals. ResearchGate. Available at: [Link]

  • Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules. PMC. Available at: [Link]

  • (PDF) Assay of topoisomerase I activity v1. ResearchGate. Available at: [Link]

  • Creating and screening natural product libraries. RSC Publishing. Available at: [Link]

  • What will be the best way to test NFkb activation via western blot? ResearchGate. Available at: [Link]

  • Caspase-3 activity assay. Creative Diagnostics. Available at: [Link]

  • Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. Taylor & Francis Online. Available at: [Link]

  • Regulation of Bcl-2 Family Proteins During Development and in Response to Oxidative Stress in Cardiac Myocytes. Circulation Research. Available at: [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. Available at: [Link]

  • DNA cleavage assay for the identification of topoisomerase I inhibitors. PMC. Available at: [Link]

  • Human Topoisomerase I Relaxation Assay Kits. Inspiralis. Available at: [Link]

  • Cell Cycle Analysis by DNA Content. UC San Diego Moores Cancer Center. Available at: [Link]

  • Western blot analysis of Bcl-2, Bcl-x L , Bax, and p53. A, MCF-7 cells... ResearchGate. Available at: [Link]

  • In Vitro Antifungal Susceptibility Testing of Candida Isolates with the EUCAST Methodology, a New Method for ECOFF Determination. PubMed. Available at: [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of 7-Methylphenazine-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the mechanism of action of 7-Methylphenazine-1-carboxylic acid, a bioactive metabolite with significant therapeutic potential. We will delve into its established and putative cellular and molecular targets, drawing on the latest scientific evidence to provide a clear understanding of its biological activity. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Introduction to Phenazines: A Class of Biologically Active Heterocycles

Phenazines are a class of nitrogen-containing heterocyclic compounds produced by various bacteria, most notably of the genus Pseudomonas. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. Phenazine-1-carboxylic acid (PCA) is one of the most well-studied phenazines and serves as a precursor for the biosynthesis of other phenazine derivatives.[1] Its mechanism of action is primarily attributed to its ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) that cause cellular damage to target organisms.[2][3]

7-Methylphenazine-1-carboxylic Acid: Structure and Nomenclature

7-Methylphenazine-1-carboxylic acid is a derivative of PCA. It is important to note that due to historical inconsistencies in the numbering of the phenazine ring, this compound is often referred to as 5-Methylphenazine-1-carboxylic acid in the scientific literature. For the remainder of this guide, we will use the nomenclature found in the key mechanistic studies and refer to it as 5-Methylphenazine-1-carboxylic acid betaine (MPCAB).

Established Mechanism of Action in Cancer Cells

Significant research has elucidated the anticancer properties of MPCAB, particularly against lung and breast cancer cell lines. The primary mechanism of action is the induction of apoptosis through the mitochondrial intrinsic pathway.[4][5]

Inhibition of Cell Viability and DNA Synthesis

MPCAB has been shown to inhibit the viability of cancer cells in a dose-dependent manner. This inhibition is accompanied by a reduction in DNA synthesis, suggesting that the compound interferes with the cell's ability to replicate its genetic material.[4]

Induction of G1 Cell Cycle Arrest

Treatment of cancer cells with MPCAB leads to an accumulation of cells in the G1 phase of the cell cycle.[4] This indicates that the compound activates cell cycle checkpoints that prevent the cell from progressing to the S phase, where DNA replication occurs.

Activation of the Mitochondrial Apoptotic Pathway

The cytotoxic effects of MPCAB are mediated by the induction of apoptosis, or programmed cell death. This occurs through the mitochondrial intrinsic pathway, which is characterized by the following key events:

  • Downregulation of Bcl-2: MPCAB treatment leads to a decrease in the expression of the anti-apoptotic protein Bcl-2.[4] Bcl-2 is a key regulator of mitochondrial membrane permeability, and its downregulation promotes the release of pro-apoptotic factors from the mitochondria.

  • Activation of Caspase-3: The release of pro-apoptotic factors from the mitochondria triggers a cascade of events that culminates in the activation of caspase-3, a key executioner caspase that orchestrates the dismantling of the cell.[4]

The following diagram illustrates the established mitochondrial apoptotic pathway induced by MPCAB:

MPCAB_Apoptosis_Pathway MPCAB 5-Methylphenazine-1-carboxylic acid betaine (MPCAB) Bcl2 Bcl-2 (Anti-apoptotic) MPCAB->Bcl2 Downregulates Mitochondria Mitochondria Bcl2->Mitochondria Inhibits pro-apoptotic factor release Caspase3 Caspase-3 (Inactive) Mitochondria->Caspase3 Activates Activated_Caspase3 Activated Caspase-3 (Executioner Caspase) Caspase3->Activated_Caspase3 Apoptosis Apoptosis Activated_Caspase3->Apoptosis Executes

Caption: Established mitochondrial apoptotic pathway induced by MPCAB.

Putative Mechanisms of Action

While the induction of the mitochondrial apoptotic pathway is a well-established mechanism for MPCAB, other potential mechanisms, inferred from the activity of the parent compound PCA and other phenazine derivatives, are likely to contribute to its biological activity.

Generation of Reactive Oxygen Species (ROS)

Phenazines are redox-active molecules that can accept electrons from cellular reductants and transfer them to molecular oxygen, resulting in the formation of superoxide radicals and other ROS. This increased oxidative stress can lead to damage of cellular components, including lipids, proteins, and DNA, and can trigger apoptotic pathways. Given that ROS generation is a key mechanism for PCA, it is highly probable that MPCAB also induces cytotoxicity through this mechanism. The observed mitochondrial dysfunction in MPCAB-treated cells is consistent with ROS-induced damage to mitochondrial membranes.

The following diagram illustrates the proposed complete signaling pathway, incorporating ROS generation as an upstream event:

MPCAB_Full_Pathway cluster_cell Cancer Cell MPCAB 5-Methylphenazine-1-carboxylic acid betaine (MPCAB) ROS Reactive Oxygen Species (ROS) MPCAB->ROS Induces Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Causes Bcl2 Bcl-2 Downregulation Mitochondria->Bcl2 Caspase3 Caspase-3 Activation Mitochondria->Caspase3 Apoptosis Apoptosis Bcl2->Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway of MPCAB, including ROS generation.

Topoisomerase Inhibition

Some phenazine derivatives have been shown to act as topoisomerase inhibitors.[2] Topoisomerases are essential enzymes that resolve DNA topological problems during replication, transcription, and recombination. Their inhibition leads to DNA damage and cell death. While this has not been directly demonstrated for MPCAB, it remains a plausible mechanism of action that warrants further investigation.

Experimental Protocols for Mechanistic Elucidation

To further investigate and confirm the proposed mechanisms of action of MPCAB, a series of well-established experimental protocols can be employed.

Assessment of Cell Viability and Proliferation
  • Protocol: MTT or XTT assay.

  • Principle: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.

  • Methodology:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a range of MPCAB concentrations for various time points (e.g., 24, 48, 72 hours).

    • Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Causality: A decrease in absorbance in treated wells compared to control wells indicates a reduction in cell viability.

Intracellular ROS Detection
  • Protocol: Dichlorodihydrofluorescein diacetate (DCFH-DA) assay.

  • Principle: DCFH-DA is a cell-permeable dye that is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent DCF.

  • Methodology:

    • Treat cells with MPCAB for a specified time.

    • Load the cells with DCFH-DA.

    • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

  • Causality: An increase in fluorescence intensity in treated cells indicates an increase in intracellular ROS levels.

Analysis of Apoptosis
  • Protocol: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

  • Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent DNA intercalator that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

  • Methodology:

    • Treat cells with MPCAB.

    • Stain the cells with FITC-conjugated Annexin V and PI.

    • Analyze the stained cells by flow cytometry.

  • Causality: The percentage of Annexin V-positive/PI-negative (early apoptotic) and Annexin V-positive/PI-positive (late apoptotic) cells will increase in a dose- and time-dependent manner.

Western Blot Analysis of Apoptotic Proteins
  • Protocol: Western blotting.

  • Principle: This technique is used to detect specific proteins in a sample.

  • Methodology:

    • Lyse MPCAB-treated and control cells to extract total protein.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies specific for Bcl-2 and cleaved caspase-3.

    • Use a secondary antibody conjugated to an enzyme for detection.

  • Causality: A decrease in the band intensity for Bcl-2 and an increase in the band intensity for cleaved caspase-3 will confirm the involvement of the mitochondrial apoptotic pathway.

The following diagram illustrates a typical experimental workflow to investigate the proposed mechanisms:

Experimental_Workflow cluster_assays Mechanistic Assays start Cancer Cell Culture treatment Treatment with MPCAB (Dose- and Time-response) start->treatment viability Cell Viability (MTT/XTT Assay) treatment->viability ros ROS Detection (DCFH-DA Assay) treatment->ros apoptosis Apoptosis Analysis (Annexin V/PI Staining) treatment->apoptosis western Protein Expression (Western Blot) treatment->western conclusion Elucidation of Mechanism of Action viability->conclusion ros->conclusion apoptosis->conclusion western->conclusion

Caption: Experimental workflow for investigating the mechanism of action of MPCAB.

Quantitative Data Summary

Cell LineAssayEndpointIC50 ValueReference
A549 (Lung Cancer)CytotoxicityCell Viability488.7 ± 2.52 nM[4]
MDA-MB-231 (Breast Cancer)CytotoxicityCell Viability458.6 ± 2.48 nM[4]

Conclusion and Future Directions

7-Methylphenazine-1-carboxylic acid (5-Methylphenazine-1-carboxylic acid betaine) is a promising anticancer agent that induces apoptosis in cancer cells through the mitochondrial intrinsic pathway. This established mechanism involves the inhibition of cell viability and DNA synthesis, G1 cell cycle arrest, downregulation of Bcl-2, and activation of caspase-3. Further research is warranted to definitively establish the role of ROS generation and potential topoisomerase inhibition in its mechanism of action. A thorough understanding of these pathways will be crucial for the rational design of future therapeutic strategies utilizing this potent natural product.

References

  • 5-Methyl phenazine-1-carboxylic acid: a novel bioactive metabolite by a rhizosphere soil bacterium that exhibits potent antimicrobial and anticancer activities. PubMed. Available at: [Link]

  • 5-Methyl phenazine-1-carboxylic acid: A novel bioactive metabolite by a rhizosphere soil bacterium that exhibits potent antimicrobial and anticancer activities. ResearchGate. Available at: [Link]

  • Antagonistic Activity and Mode of Action of Phenazine-1-Carboxylic Acid, Produced by Marine Bacterium Pseudomonas aeruginosa PA31x, Against Vibrio anguillarum In vitro and in a Zebrafish In vivo Model. Frontiers in Microbiology. Available at: [Link]

  • Dicationic bis(9-methylphenazine-1-carboxamides): relationships between biological activity and linker chain structure for a series of potent topoisomerase targeted anticancer drugs. PubMed. Available at: [Link]

  • Phenazine-1-Carboxylic Acid Produced by Pseudomonas chlororaphis YL-1 Is Effective against Acidovorax citrulli. MDPI. Available at: [Link]

  • Phenazine-1-carboxylic acid-induced apoptosis in human prostate cancer cells is mediated by reactive oxygen species generation and mitochondrial-related apoptotic pathway. ResearchGate. Available at: [Link]

  • Pseudomonas aeruginosa. Wikipedia. Available at: [Link]

  • Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives. MDPI. Available at: [Link]

  • Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • The Effect of Phenazine-1-Carboxylic Acid on the Morphological, Physiological, and Molecular Characteristics of Phellinus noxius. National Center for Biotechnology Information. Available at: [Link]

  • The Effect of Phenazine-1-Carboxylic Acid on the Morphological, Physiological, and Molecular Characteristics of Phellinus noxius. MDPI. Available at: [Link]

Sources

The Quest for 7-Methylphenazine-1-carboxylic Acid: A Technical Guide to its Potential Natural Sources and Biosynthesis

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide navigates the scientific landscape of phenazine alkaloids, with a specific focus on the intriguing yet elusive 7-Methylphenazine-1-carboxylic acid. While a direct natural source for this specific compound remains to be definitively identified in the published literature, this whitepaper will provide researchers, scientists, and drug development professionals with a comprehensive overview of the known natural sources of closely related phenazine-1-carboxylic acid (PCA) derivatives, their well-established biosynthetic pathways, and a scientifically grounded exploration of the potential microbial candidates and enzymatic mechanisms that could give rise to 7-Methylphenazine-1-carboxylic acid.

The Phenazine Family: A Cornucopia of Bioactivity

Phenazines are a class of nitrogen-containing heterocyclic compounds produced by a variety of bacteria, most notably from the genera Pseudomonas and Streptomyces.[1] These pigmented secondary metabolites are not mere metabolic curiosities; they are potent bioactive molecules with a broad spectrum of activities, including antimicrobial, anticancer, and signaling functions.[2][3] The foundational molecule of many of these compounds is phenazine-1-carboxylic acid (PCA), a bright yellow antibiotic that serves as a precursor for a diverse array of more complex phenazines.[2][4][5]

The biological significance of phenazines stems in large part from their redox activity, which allows them to interfere with cellular respiration and generate reactive oxygen species in target organisms.[1] This mode of action underpins their efficacy as biocontrol agents in agriculture and their potential as therapeutic agents.[6][7]

Confirmed Natural Sources of Phenazine-1-Carboxylic Acid and its Derivatives

A multitude of bacterial species have been identified as prolific producers of PCA and its derivatives. Understanding these organisms and their metabolic capabilities provides a crucial foundation for hypothesizing the origins of 7-Methylphenazine-1-carboxylic acid.

Producing OrganismKey Phenazine ProductsEnvironment
Pseudomonas fluorescens 2-79Phenazine-1-carboxylic acid (PCA)Wheat rhizosphere
Pseudomonas aeruginosaPCA, Pyocyanin (1-hydroxy-5-methylphenazine), 5-methylphenazine-1-carboxylic acid betaineUbiquitous (soil, water, clinical settings)[8]
Pseudomonas chlororaphisPCA, 2-hydroxyphenazineSoil
Streptomyces spp.Streptophenazines, IodininSoil, Marine environments[9][10]
Lysobacter antibioticusMyxin (a methylated phenazine)Soil

Pseudomonas fluorescens strain 2-79 is a well-studied example of a biocontrol agent that produces PCA to suppress fungal root pathogens.[5] Pseudomonas aeruginosa, an opportunistic human pathogen, synthesizes a range of phenazines, including the methylated derivative pyocyanin, which contributes to its virulence.[8][11] The production of 5-methylphenazine-1-carboxylic acid betaine by P. aeruginosa is particularly noteworthy, as it confirms the existence of enzymatic machinery for methylating the phenazine core.[8]

The Biosynthetic Engine: From Chorismic Acid to the Phenazine Core

The biosynthesis of the phenazine core is a highly conserved pathway in producing bacteria.[12] It originates from the shikimate pathway, a central metabolic route for the synthesis of aromatic amino acids.

The key steps are as follows:

  • Chorismic Acid as the Precursor: The pathway begins with chorismic acid, a branch-point metabolite in the shikimate pathway.[12][13]

  • The phz Operon: A conserved gene cluster, designated phzABCDEFG, encodes the enzymes responsible for converting chorismic acid into PCA.[5][12]

  • Formation of the Tricyclic Core: Through a series of enzymatic reactions, two molecules derived from chorismic acid are condensed to form the tricyclic phenazine ring structure.[13]

The following diagram illustrates the core phenazine biosynthetic pathway:

Biosynthesis Shikimate_Pathway Shikimate Pathway Chorismic_Acid Chorismic Acid Shikimate_Pathway->Chorismic_Acid phzABCDEFG phzABCDEFG gene products Chorismic_Acid->phzABCDEFG PCA Phenazine-1-carboxylic Acid (PCA) phzABCDEFG->PCA

Caption: The core biosynthetic pathway of phenazine-1-carboxylic acid (PCA).

The Path to Methylation: A Mechanistic Hypothesis for 7-Methylphenazine-1-carboxylic Acid

While the natural occurrence of 7-Methylphenazine-1-carboxylic acid is yet to be confirmed, the existence of other methylated phenazines provides a strong basis for proposing a plausible biosynthetic route. The methylation of the phenazine ring is catalyzed by a class of enzymes known as methyltransferases, which utilize S-adenosyl-L-methionine (SAM) as a methyl group donor.

Two key examples of phenazine methyltransferases have been characterized:

  • PhzM from Pseudomonas aeruginosa: This SAM-dependent methyltransferase is involved in the final steps of pyocyanin synthesis, specifically the methylation of a phenazine precursor.[11]

  • LaPhzM from Lysobacter antibioticus: This enzyme has been identified as an O-methyltransferase that converts iodinin to myxin.[14][15][16] Structural and functional analyses of LaPhzM have provided valuable insights into the molecular mechanisms of phenazine methylation.[14][15][16]

Based on this knowledge, the biosynthesis of 7-Methylphenazine-1-carboxylic acid would likely involve the following steps:

  • Synthesis of PCA: The host organism would first synthesize PCA via the established phz pathway.

  • Action of a Novel Methyltransferase: A specific methyltransferase, which we can hypothetically name PhzM7, would then catalyze the transfer of a methyl group from SAM to the C7 position of the PCA molecule.

The proposed enzymatic reaction is depicted below:

Methylation PCA Phenazine-1-carboxylic Acid PhzM7 Hypothetical 7-Methyltransferase (PhzM7) PCA->PhzM7 SAM S-adenosyl-L-methionine (SAM) SAM->PhzM7 Seven_MPCA 7-Methylphenazine-1-carboxylic Acid PhzM7->Seven_MPCA SAH S-adenosyl-L-homocysteine (SAH) PhzM7->SAH

Caption: Proposed enzymatic synthesis of 7-Methylphenazine-1-carboxylic acid.

The search for a natural source of 7-Methylphenazine-1-carboxylic acid should therefore focus on screening Pseudomonas and Streptomyces strains that produce a diverse array of phenazines and possess uncharacterized methyltransferase genes within their phenazine biosynthetic gene clusters.

A Protocol for the Isolation and Detection of Novel Phenazines

The following is a generalized, step-by-step protocol for the cultivation of phenazine-producing bacteria and the extraction and analysis of their secondary metabolites. This protocol can be adapted for the screening of microbial cultures for the presence of 7-Methylphenazine-1-carboxylic acid.

Step 1: Cultivation of the Microbial Strain

  • Prepare a suitable liquid culture medium, such as King's B medium for Pseudomonas or ISP2 medium for Streptomyces.

  • Inoculate the medium with a fresh culture of the target bacterial strain.

  • Incubate the culture at an appropriate temperature (typically 28-30°C) with shaking for 3-5 days to allow for the production of secondary metabolites.

Step 2: Extraction of Phenazine Compounds

  • Centrifuge the bacterial culture to separate the supernatant from the cell pellet.

  • Acidify the supernatant to a pH of 2-3 with a strong acid (e.g., HCl). This will protonate the carboxylic acid group of PCA and its derivatives, making them more soluble in organic solvents.

  • Perform a liquid-liquid extraction of the acidified supernatant with an equal volume of an organic solvent such as ethyl acetate or dichloromethane.[2] Repeat the extraction three times.

  • Pool the organic phases and dry them over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude extract.

Step 3: Chromatographic Separation and Purification

  • Redissolve the crude extract in a small volume of a suitable solvent (e.g., methanol).

  • Subject the extract to column chromatography on silica gel, using a gradient of a nonpolar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) to separate the different compounds.

  • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing phenazine-like compounds (typically yellow or orange spots).

  • Further purify the target fractions using high-performance liquid chromatography (HPLC) with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid).[2]

Step 4: Structural Elucidation

  • Analyze the purified compound using high-resolution mass spectrometry (HRMS) to determine its exact mass and molecular formula.

  • Acquire one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) nuclear magnetic resonance (NMR) spectra to elucidate the chemical structure of the compound.

The following diagram outlines the experimental workflow:

Workflow Cultivation Bacterial Cultivation Extraction Solvent Extraction Cultivation->Extraction Column_Chromatography Column Chromatography Extraction->Column_Chromatography HPLC HPLC Purification Column_Chromatography->HPLC Analysis Structural Analysis (MS, NMR) HPLC->Analysis

Caption: Experimental workflow for the isolation and identification of novel phenazines.

Biological Activities of Phenazine-1-Carboxylic Acid and its Derivatives

PCA and its derivatives exhibit a wide range of biological activities that make them attractive candidates for drug development.

  • Antifungal Activity: PCA is a potent inhibitor of various fungal plant pathogens, including Botrytis cinerea and Acidovorax citrulli.[2][4]

  • Antibacterial Activity: Phenazines have been shown to be effective against a range of bacteria.[6]

  • Anticancer Activity: Some phenazine derivatives have demonstrated cytotoxic effects against cancer cell lines.[3]

  • Immunomodulatory Effects: PCA can modulate the expression of immune response genes in human cells.[3]

The methylation of the phenazine core can significantly impact its biological activity. Therefore, the discovery and characterization of novel methylated phenazines such as 7-Methylphenazine-1-carboxylic acid could lead to the development of new therapeutic agents with improved efficacy and selectivity.

Conclusion and Future Directions

While the definitive natural source of 7-Methylphenazine-1-carboxylic acid remains to be discovered, the extensive knowledge of phenazine biosynthesis provides a clear roadmap for its potential discovery. By focusing on the rich metabolic diversity of Pseudomonas and Streptomyces species and leveraging modern analytical and molecular biology techniques, the scientific community is well-equipped to uncover novel phenazine structures. The elucidation of the biosynthetic pathway of 7-Methylphenazine-1-carboxylic acid and the characterization of its biological activities will undoubtedly open new avenues for research in drug discovery and biotechnology.

References

  • Pseudomonas aeruginosa. In: Wikipedia. ; 2024. Accessed January 24, 2026. [Link]

  • Chen Y, Wang Y, Ye Y, et al. Phenazine-1-carboxylic Acid Produced by Pseudomonas chlororaphis YL-1 Is Effective against Acidovorax citrulli. Microorganisms. 2022;10(3):589.
  • The Effect of Phenazine-1-Carboxylic Acid on Mycelial Growth of Botrytis cinerea Produced by Pseudomonas aeruginosa LV Strain. Frontiers in Microbiology. 2019;10:1645.
  • Mavrodi DV, Ksenzenko VN, Bonsall RF, Cook RJ, Boronin AM, Thomashow LS. A seven-gene locus for synthesis of phenazine-1-carboxylic acid by Pseudomonas fluorescens 2-79. J Bacteriol. 1998;180(9):2541-2548.
  • Li H, Lin L, Li Y, et al. Biosynthesis and genetic engineering of phenazine-1-carboxylic acid in Pseudomonas chlororaphis Lzh-T5. Front Bioeng Biotechnol. 2023;11:1159300.
  • Chen R, Duan Y, Li S, et al. Functional and Structural Analysis of Phenazine O-Methyltransferase LaPhzM from Lysobacter antibioticus OH13 and One-Pot Enzymatic Synthesis of the Antibiotic Myxin. ACS Chem Biol. 2020;15(1):148-157.
  • Leroy B, Cavelier G, L'Haridon F, et al. The ability of Pseudomonas sp. LBUM 223 to produce phenazine-1-carboxylic acid affects the growth of Streptomyces scabies, the expression of thaxtomin biosynthesis genes and the biological control potential against common scab of potato. FEMS Microbiol Ecol. 2011;75(2):269-281.
  • Walter PB, D'Andrilli J, Gabor Y, et al. Phenazine-1-Carboxylic Acid-Producing Bacteria Enhance the Reactivity of Iron Minerals in Dryland and Irrigated Wheat Rhizospheres. Environ Sci Technol. 2020;54(1):255-265.
  • Mavrodi DV, Blankenfeldt W, Thomashow LS. A Seven-Gene Locus for Synthesis of Phenazine-1-Carboxylic Acid by Pseudomonas fluorescens 2-79. J Bacteriol. 2006;188(23):8034-8043.
  • N-acetyl-cysteinylated streptophenazines from Streptomyces.
  • Hollstein U, Marshall LG. Biosynthesis of Phenazines. J Org Chem. 1972;37(22):3510-3514.
  • Functional and Structural Analysis of Phenazine O-Methyltransferase LaPhzM from Lysobacter antibioticus OH13 and One-Pot Enzymatic Synthesis of the Antibiotic Myxin. ACS Chemical Biology.
  • wq-rule4-21j. Minnesota Pollution Control Agency.
  • Functional and Structural Analysis of Phenazine O -Methyltransferase LaPhzM from Lysobacter antibioticus OH13 and One-Pot Enzymatic Synthesis of the Antibiotic Myxin.
  • Science and d
  • Greenhagen BT, Zaide G, Parsons JF. The purification, crystallization and preliminary structural characterization of PhzM, a phenazine-modifying methyltransferase from Pseudomonas aeruginosa. Acta Crystallogr Sect F Struct Biol Cryst Commun. 2008;64(Pt 1):33-36.
  • Streptomyces sp. 1S1 isolated from Southern coast of the Red Sea as a renewable natural resource of several bioactive compounds.
  • Antidegradation-Hennepin County Purgatory Creek Restor
  • River and stream biological monitoring. Minnesota Pollution Control Agency.
  • 1 Characterization of O-Methyltransferases in the Biosynthesis of Phenylphenalenone 1 Phytoalexins Based on the Telomere-to-Telo. MPG.PuRe.
  • 2025 WRAP-up: MPCA scientists aim for cleaner waters with upd
  • Polyene Carboxylic Acids from a Streptomyces sp.
  • N-Acetyl-Cysteinylated Streptophenazines

Sources

An In-Depth Technical Guide to 7-Methylphenazine-1-carboxylic Acid: Synthesis, Characterization, and Scientific Context

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Phenazine Scaffold

Phenazines are a class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural and synthetic molecules with significant biological activity. The phenazine nucleus, a dibenzopyrazine, is a privileged scaffold in drug discovery due to its redox properties and ability to intercalate with DNA. Phenazine-1-carboxylic acid (PCA), a well-characterized natural product from Pseudomonas species, is a key biosynthetic precursor to a variety of more complex phenazine antibiotics and has intrinsic antimicrobial and signaling functions.[1][2] The strategic placement of substituents, such as a methyl group at the 7-position, is a common approach in medicinal chemistry to modulate the pharmacological profile of a parent compound. This guide focuses on the scientific underpinnings of 7-Methylphenazine-1-carboxylic acid.

Chemical Identity and Structure

While a specific CAS (Chemical Abstracts Service) number for 7-Methylphenazine-1-carboxylic acid has not been identified in the reviewed literature, its molecular structure can be definitively described.

  • Systematic Name: 7-Methylphenazine-1-carboxylic acid

  • Molecular Formula: C₁₄H₁₀N₂O₂

  • Molecular Weight: 238.24 g/mol

  • Core Structure: A tricyclic aromatic system composed of a central pyrazine ring fused to two benzene rings.

  • Substituents: A carboxylic acid group at position 1 and a methyl group at position 7.

The numbering of the phenazine ring system is crucial for unambiguously defining the positions of the substituents.

Diagram of the 7-Methylphenazine-1-carboxylic acid Structure:

Caption: Chemical structure of 7-Methylphenazine-1-carboxylic acid.

Proposed Synthesis Pathway

A robust and versatile method for the synthesis of substituted phenazine-1-carboxylic acids is the Jourdan-Ullmann condensation followed by a reductive ring closure.[3][4] This approach is highly adaptable for the preparation of 7-Methylphenazine-1-carboxylic acid.

The proposed synthesis involves two key steps:

  • Jourdan-Ullmann Condensation: This step involves the copper-catalyzed coupling of 2-bromo-3-nitrobenzoic acid with a substituted aniline, in this case, 4-methylaniline (p-toluidine).[5][6][7][8]

  • Reductive Cyclization: The resulting N-(4-methylphenyl)-3-nitro-2-aminobenzoic acid intermediate is then treated with a reducing agent, such as sodium borohydride, to facilitate the reductive closure of the pyrazine ring.

Experimental Workflow Diagram:

G cluster_0 Step 1: Jourdan-Ullmann Condensation cluster_1 Step 2: Reductive Cyclization cluster_2 Purification A 2-bromo-3-nitrobenzoic acid D Reaction Mixture in Solvent A->D B 4-methylaniline B->D C Copper Catalyst (e.g., CuI) Base (e.g., Triethylamine) C->D E Heat and Stir D->E F Intermediate: N-(4-methylphenyl)-3-nitro-2-aminobenzoic acid E->F G Intermediate in Solvent (e.g., Methanol) F->G I Reflux G->I H Sodium Borohydride (NaBH4) H->G J Crude Product I->J K Acidification J->K L Filtration K->L M Column Chromatography L->M N 7-Methylphenazine-1-carboxylic acid M->N

Caption: Proposed synthetic workflow for 7-Methylphenazine-1-carboxylic acid.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of N-(4-methylphenyl)-3-nitro-2-aminobenzoic acid

  • To a reaction vessel, add 2-bromo-3-nitrobenzoic acid (1.0 eq), 4-methylaniline (1.1 eq), copper(I) iodide (0.2 eq), and triethylamine (3.0 eq).

  • Add a suitable solvent, such as dimethylformamide (DMF).

  • Heat the reaction mixture at 90-100 °C with stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Acidify the residue with aqueous HCl to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the crude intermediate.

Causality: The copper catalyst is essential for the Ullmann condensation, facilitating the C-N bond formation between the aryl halide and the amine.[5][6] Triethylamine acts as a base to neutralize the HBr formed during the reaction.

Step 2: Synthesis of 7-Methylphenazine-1-carboxylic acid

  • Dissolve the crude intermediate from Step 1 in methanol.

  • Add sodium borohydride (excess, e.g., 5-10 eq) portion-wise to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • Cool the mixture and carefully add water to quench the excess sodium borohydride.

  • Acidify the solution with HCl to precipitate the crude 7-Methylphenazine-1-carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry.

Causality: Sodium borohydride reduces the nitro group to an amine, which then spontaneously undergoes intramolecular cyclization with the existing amine to form the dihydrophenazine ring. Subsequent oxidation (often aerial) leads to the aromatic phenazine core.

Purification:

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.[3]

Predicted Physicochemical and Spectroscopic Properties

Based on the known properties of phenazine-1-carboxylic acid and its derivatives, the following characteristics for 7-Methylphenazine-1-carboxylic acid are predicted.[9][10][11][12]

Physicochemical Properties (Predicted)

PropertyPredicted Value
Physical StateYellow to orange solid
Melting Point>250 °C (decomposes)
SolubilitySparingly soluble in water, soluble in organic solvents like DMSO and DMF

Spectroscopic Data (Predicted)

  • ¹H NMR (in DMSO-d₆):

    • A singlet for the methyl protons around δ 2.5 ppm.

    • A series of aromatic protons in the range of δ 7.8-9.0 ppm. The exact chemical shifts and coupling constants would require experimental determination.

    • A broad singlet for the carboxylic acid proton at δ > 13 ppm.

  • ¹³C NMR (in DMSO-d₆):

    • A signal for the methyl carbon around δ 21 ppm.

    • Aromatic carbon signals between δ 110-145 ppm.

    • A signal for the carboxylic acid carbonyl carbon around δ 167 ppm.

  • Infrared (IR) Spectroscopy:

    • A broad O-H stretch from the carboxylic acid dimer at 2500-3300 cm⁻¹.

    • A C=O stretch from the carboxylic acid at approximately 1700-1720 cm⁻¹.

    • Aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry (MS):

    • Expected [M+H]⁺ ion at m/z 239.08.

    • Expected [M-H]⁻ ion at m/z 237.06.

Biological and Scientific Context

Biosynthesis of the Phenazine Core

In microorganisms like Pseudomonas fluorescens, phenazine-1-carboxylic acid is synthesized from chorismic acid, a key intermediate in the shikimic acid pathway.[1][2][13] A conserved gene cluster, typically phzABCDEFG, encodes the enzymes responsible for this conversion.[1] While the biosynthesis of the 7-methyl derivative has not been specifically described, it is plausible that it could arise from a methylated precursor in the shikimic acid pathway or through post-synthesis modification of the phenazine ring by a methyltransferase.

Biosynthetic Pathway Overview:

G A Shikimic Acid Pathway B Chorismic Acid A->B C phzABCDEFG gene products B->C Enzymatic conversion D Phenazine-1-carboxylic acid C->D E Methyltransferase (hypothetical) D->E F 7-Methylphenazine-1-carboxylic acid E->F

Sources

The Architecture of a Bioactive Scaffold: A Technical Guide to the Biosynthesis of 7-Methylphenazine-1-carboxylic Acid in Bacteria

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the biosynthetic pathway of 7-Methylphenazine-1-carboxylic acid, a methylated derivative of the core phenazine antibiotic, phenazine-1-carboxylic acid (PCA). While the direct biosynthesis of the 7-methylated form is not extensively documented, this paper will detail the well-characterized synthesis of the PCA scaffold and subsequently explore the enzymatic logic and methodologies for investigating its methylation, proposing a putative pathway for the formation of the 7-methyl derivative. This document is intended for researchers, scientists, and drug development professionals engaged in natural product biosynthesis, synthetic biology, and antibiotic discovery.

Introduction: The Significance of Phenazines

Phenazines are a large class of nitrogen-containing heterocyclic compounds produced by a variety of bacteria, including genera such as Pseudomonas, Streptomyces, and Burkholderia.[1] These metabolites exhibit a broad spectrum of biological activities, including antimicrobial, antitumor, and biocontrol properties.[1][2] Phenazine-1-carboxylic acid (PCA) is a central precursor in the biosynthesis of many other phenazine derivatives and is itself a potent biological agent, registered in China as a bio-pesticide for the control of crop diseases.[3][4]

The methylation of the phenazine core can significantly alter the biological activity and physicochemical properties of the molecule. For instance, 5-methylphenazine-1-carboxylic acid, a biosynthetic precursor of pyocyanin, demonstrates antimicrobial and cytotoxic activities.[5] This underscores the importance of understanding the enzymatic mechanisms that lead to such chemical diversity. This guide will first elucidate the conserved pathway to PCA and then delve into the enzymatic modifications, particularly methylation, that give rise to derivatives like 7-methylphenazine-1-carboxylic acid.

The Core Pathway: Biosynthesis of Phenazine-1-Carboxylic Acid (PCA)

The biosynthesis of PCA is a well-established pathway that originates from the shikimic acid pathway. The core genetic machinery is typically encoded in a conserved phz operon.[3]

Precursor Supply: The Shikimate Pathway

The journey to PCA begins with primary metabolism. The shikimate pathway provides the essential precursor, chorismic acid. This pathway starts with the condensation of phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P).[3]

The phz Operon: A Molecular Assembly Line

The conversion of chorismic acid to PCA is orchestrated by a suite of enzymes encoded by the phzABCDEFG gene cluster.[3] While the precise function of each enzyme has been the subject of extensive research, a general consensus on their roles has been established.

The synthesis of the phenazine core involves the condensation of two molecules of a chorismic acid-derived intermediate.[6] The enzymes PhzC, PhzD, and PhzE are homologous to enzymes involved in shikimic and chorismic acid metabolism and are essential for PCA production.[1] PhzF is presumed to be responsible for the isomerization of an intermediate, trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA).[6] The enzymes PhzA, PhzB, and PhzG are then involved in the condensation and rearrangement reactions to form the final PCA molecule.[6]

Table 1: Key Enzymes in the Phenazine-1-Carboxylic Acid Biosynthetic Pathway

GeneEnzyme Name (Putative)Function
phzCChorismate-pyruvate lyase-likeInvolved in the initial modification of chorismic acid.
phzDIsochorismataseCatalyzes the conversion of a chorismate-derived intermediate.[1]
phzEAnthranilate synthase component II-likeContributes to the formation of the phenazine precursor.[1]
phzFIsomeraseBelieved to catalyze the isomerization of DHHA.[6]
phzA/BDimerization/Condensation enzymesLikely involved in the condensation of two precursor molecules.
phzGPyridoxamine-5'-phosphate oxidase-likeMay provide a necessary cofactor for the biosynthetic complex.[1]

Pathway Visualization: From Primary Metabolism to the Phenazine Core

The following diagram illustrates the flow from central metabolism to the formation of the key precursor, phenazine-1-carboxylic acid.

PCA_Biosynthesis cluster_0 Shikimate Pathway cluster_1 Phenazine Biosynthesis (phz Operon) PEP PEP Chorismic_Acid Chorismic_Acid PEP->Chorismic_Acid Multiple Steps E4P E4P E4P->Chorismic_Acid Multiple Steps Precursor_Molecule Precursor_Molecule Chorismic_Acid->Precursor_Molecule PhzC, PhzD, PhzE PCA PCA Precursor_Molecule->PCA PhzA, PhzB, PhzF, PhzG Methylation_Pathway PCA Phenazine-1-carboxylic acid Enzyme Putative Methyltransferase (PhzM7) PCA->Enzyme 7_Me_PCA 7-Methylphenazine-1-carboxylic acid Enzyme->7_Me_PCA SAH S-adenosylhomocysteine Enzyme->SAH SAM S-adenosylmethionine SAM->Enzyme

Caption: Proposed enzymatic methylation of PCA to 7-Methylphenazine-1-carboxylic acid.

Experimental Workflows for Pathway Elucidation and Engineering

Validating the proposed biosynthetic pathway for 7-methylphenazine-1-carboxylic acid and identifying the responsible methyltransferase requires a systematic experimental approach.

Identification of the Putative Methyltransferase Gene (phzM7)
  • Genome Mining: Analyze the genomes of bacterial strains known or suspected to produce 7-methylphenazine-1-carboxylic acid. Search for homologs of known methyltransferases, particularly those located in or near phenazine biosynthetic gene clusters.

  • Comparative Genomics: Compare the genomes of producing and non-producing strains to identify unique genes in the producer that could encode the methyltransferase.

Functional Characterization of the Candidate Gene

The following workflow outlines the steps to confirm the function of a candidate methyltransferase gene.

Gene_Characterization_Workflow Start Identify Candidate Methyltransferase Gene Gene_Cloning Clone Candidate Gene into an Expression Vector Start->Gene_Cloning Heterologous_Expression Heterologous Expression in a PCA-producing Host (e.g., E. coli) Gene_Cloning->Heterologous_Expression Metabolite_Analysis Analyze Culture Extracts for 7-Methyl-PCA Production (LC-MS) Heterologous_Expression->Metabolite_Analysis In_Vitro_Assay Purify the Recombinant Protein and Perform In Vitro Assays with PCA and SAM Metabolite_Analysis->In_Vitro_Assay Product_Confirmation Confirm Product Structure (NMR, HRMS) In_Vitro_Assay->Product_Confirmation End Function Confirmed Product_Confirmation->End

Caption: Experimental workflow for the functional characterization of a putative phenazine methyltransferase.

Detailed Protocol: Heterologous Expression and Metabolite Analysis

Objective: To determine if a candidate gene confers the ability to produce 7-methylphenazine-1-carboxylic acid in a host organism that produces the precursor, PCA.

Materials:

  • PCA-producing host strain (e.g., E. coli expressing the phz operon).

  • Expression vector (e.g., pET series).

  • Candidate methyltransferase gene, codon-optimized for the expression host.

  • Standard laboratory reagents for molecular cloning and bacterial culture.

  • LC-MS instrumentation.

Methodology:

  • Gene Synthesis and Cloning: Synthesize the codon-optimized candidate gene and clone it into the chosen expression vector under the control of an inducible promoter.

  • Transformation: Transform the expression plasmid into the PCA-producing host strain.

  • Culture and Induction: Grow the engineered strain in a suitable medium to a mid-log phase. Induce gene expression with the appropriate inducer (e.g., IPTG).

  • Metabolite Extraction: After a suitable incubation period, pellet the cells by centrifugation. Extract the supernatant with an organic solvent (e.g., ethyl acetate). Evaporate the solvent to concentrate the metabolites.

  • LC-MS Analysis: Resuspend the dried extract in a suitable solvent (e.g., methanol) and analyze by LC-MS. Compare the retention time and mass spectrum with an authentic standard of 7-methylphenazine-1-carboxylic acid.

Self-Validation:

  • A negative control strain (PCA-producer with an empty expression vector) should not produce the methylated compound.

  • The mass spectrum of the detected peak should match the expected mass of 7-methylphenazine-1-carboxylic acid.

Conclusion and Future Directions

The biosynthesis of phenazine-1-carboxylic acid is a well-conserved and extensively studied pathway in bacteria. The subsequent decoration of this core scaffold, particularly through methylation, is a key source of chemical diversity and novel biological activities. While the direct biosynthetic pathway to 7-methylphenazine-1-carboxylic acid remains to be fully elucidated, the principles of enzymatic catalysis, particularly the action of SAM-dependent methyltransferases like PhzM, provide a strong foundation for its investigation.

Future research should focus on genome mining and functional genomics to identify and characterize the specific methyltransferase responsible for C7-methylation. The elucidation of this enzyme's structure and mechanism will not only expand our fundamental understanding of phenazine biosynthesis but also provide a valuable biocatalyst for the synthetic biology community to generate novel phenazine derivatives for applications in medicine and agriculture.

References

  • Biosynthesis and genetic engineering of phenazine-1-carboxylic acid in Pseudomonas chlororaphis Lzh-T5. Frontiers in Bioengineering and Biotechnology,

  • Pseudomonas aeruginosa. Wikipedia,

  • Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives. MDPI,

  • Probing the role of protein conformational changes in the mechanism of prenylated-FMN-dependent phenazine-1-carboxylic acid decarboxylase. PubMed,

  • Antifungal Mechanism of Phenazine-1-Carboxylic Acid against Pestalotiopsis kenyana. MDPI,

  • Functional and Structural Analysis of Phenazine O-Methyltransferase LaPhzM from Lysobacter antibioticus OH13 and One-Pot Enzymatic Synthesis of the Antibiotic Myxin. ACS Chemical Biology,

  • 5-Methyl phenazine-1-carboxylic acid: A novel bioactive metabolite by a rhizosphere soil bacterium that exhibits potent antimicrobial and anticancer activities. ResearchGate,

  • Functional and Structural Analysis of Phenazine O-Methyltransferase LaPhzM from Lysobacter antibioticus OH13 and One-Pot Enzymatic Synthesis of the Antibiotic Myxin. PMC,

  • A Seven-Gene Locus for Synthesis of Phenazine-1-Carboxylic Acid by Pseudomonas fluorescens 2-79. PMC,

  • 5-Methyl phenazine-1-carboxylic acid: a novel bioactive metabolite by a rhizosphere soil bacterium that exhibits potent antimicrobial and anticancer activities. PubMed,

  • Genetic Approach for the Fast Discovery of Phenazine Producing Bacteria. MDPI,

  • Enzymatic N-methylation of phenelzine catalyzed by methyltransferases from adrenal and other tissues. PubMed,

  • Mechanistic Studies on the Prenylated- Flavin-Dependent Phenazine-1-Carboxylic Acid Decarboxylase. Deep Blue Repositories,

  • Biosynthesis and genetic engineering of phenazine-1-carboxylic acid in Pseudomonas chlororaphis Lzh-T5. PMC,

  • Biosynthesis of Phenazine Pigments in Mutant and Wild-Type Cultures of Pseudomonas aeruginosa. American Society for Microbiology,

  • An integrated workflow for phenazine-modifying enzyme characterization. ResearchGate,

  • Recent Advances in Phenazine Natural Products: Biosynthesis and Metabolic Engineering. Journal of Agricultural and Food Chemistry,

Sources

A Predictive Spectroscopic Guide to 7-Methylphenazine-1-carboxylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed, predictive analysis of the spectroscopic data for 7-Methylphenazine-1-carboxylic acid, a novel phenazine derivative with potential applications in pharmaceutical research. Due to the current absence of empirical spectroscopic data for this specific molecule in publicly accessible databases, this document leverages a comprehensive analysis of the parent compound, phenazine-1-carboxylic acid (PCA), and related substituted phenazines to forecast its characteristic Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral features. This guide is intended to serve as a foundational resource for researchers in the identification, characterization, and quality control of 7-Methylphenazine-1-carboxylic acid in drug discovery and development workflows.

Introduction: The Rationale for a Predictive Spectroscopic Analysis

Phenazine-1-carboxylic acid (PCA) is a well-characterized natural product known for its broad-spectrum antimicrobial and antifungal activities.[1][2] The introduction of a methyl group at the 7-position of the phenazine core is anticipated to modulate its biological activity, physicochemical properties, and pharmacokinetic profile, making 7-Methylphenazine-1-carboxylic acid a compound of significant interest. Spectroscopic analysis is fundamental to the confirmation of molecular structure and purity, which are critical parameters in the drug development pipeline.

Given the nascent stage of research into 7-Methylphenazine-1-carboxylic acid, this guide adopts a predictive methodology, grounded in established spectroscopic principles and empirical data from analogous structures. By dissecting the contributions of the phenazine nucleus, the carboxylic acid functionality, and the methyl substituent, we can construct a reliable spectroscopic fingerprint for this target molecule.

Predicted Spectroscopic Data of 7-Methylphenazine-1-carboxylic Acid

The following sections detail the predicted spectroscopic data for 7-Methylphenazine-1-carboxylic acid. The predictions are based on the analysis of published data for phenazine-1-carboxylic acid and various methylated and substituted phenazine analogs.[3][4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for 7-Methylphenazine-1-carboxylic acid are presented below, with the rationale for these predictions based on the additive effects of the substituents on the aromatic rings.

Molecular Structure and Atom Numbering:

Caption: Molecular structure of 7-Methylphenazine-1-carboxylic acid with atom numbering for NMR assignments.

Table 1: Predicted ¹H NMR Data for 7-Methylphenazine-1-carboxylic acid (in DMSO-d₆, 400 MHz)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Prediction
H-28.3 - 8.4ddJ = 8.0, 1.5Ortho and meta coupling to H-3 and H-4. Similar to H-2 in PCA.
H-37.9 - 8.0tJ = 8.0Triplet due to coupling with H-2 and H-4. Consistent with PCA.
H-48.5 - 8.6ddJ = 8.0, 1.5Ortho and meta coupling to H-3 and H-2. Deshielded by the adjacent nitrogen and the carboxylic acid group.
H-68.1 - 8.2dJ = 9.0Ortho coupling to H-8. Slightly shielded by the methyl group at position 7.
H-87.8 - 7.9ddJ = 9.0, 2.0Ortho coupling to H-6 and meta coupling to the methyl group protons.
H-98.2 - 8.3dJ = 2.0Meta coupling to H-8.
7-CH₃2.5 - 2.6s-Typical chemical shift for an aromatic methyl group.
1-COOH~13.0br s-Broad singlet characteristic of a carboxylic acid proton.

Table 2: Predicted ¹³C NMR Data for 7-Methylphenazine-1-carboxylic acid (in DMSO-d₆, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C-1~135Attached to the carboxylic acid group.
C-2~130Aromatic CH.
C-3~132Aromatic CH.
C-4~129Aromatic CH.
C-4a~142Quaternary carbon at the ring junction.
C-5a~141Quaternary carbon at the ring junction.
C-6~128Aromatic CH, slightly shielded by the methyl group.
C-7~140Aromatic C attached to the methyl group.
C-8~127Aromatic CH.
C-9~131Aromatic CH.
C-9a~143Quaternary carbon at the ring junction.
C-10a~140Quaternary carbon at the ring junction.
7-CH₃~21Typical chemical shift for an aromatic methyl group.
1-COOH~167Carbonyl carbon of the carboxylic acid.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 7-Methylphenazine-1-carboxylic acid (C₁₄H₁₀N₂O₂), the predicted mass spectrum would exhibit the following key features.

Table 3: Predicted Mass Spectrometry Data for 7-Methylphenazine-1-carboxylic acid

IonPredicted m/zInterpretation
[M]⁺238Molecular ion
[M-OH]⁺221Loss of a hydroxyl radical from the carboxylic acid group
[M-COOH]⁺193Loss of the carboxylic acid group (decarboxylation)
[M-CO]⁺210Loss of carbon monoxide
[C₁₃H₉N₂]⁺193Corresponds to the 7-methylphenazine cation after decarboxylation

The molecular ion peak at m/z 238 is expected to be prominent. A significant fragmentation pathway would be the loss of the carboxylic acid group, leading to a strong peak at m/z 193.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for 7-Methylphenazine-1-carboxylic acid are summarized below.

Table 4: Predicted Infrared (IR) Absorption Bands for 7-Methylphenazine-1-carboxylic acid

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Broad, StrongO-H stretch of the carboxylic acid (hydrogen-bonded)
3100-3000MediumAromatic C-H stretch
2950-2850WeakAliphatic C-H stretch (methyl group)
1710-1680StrongC=O stretch of the carboxylic acid
1620-1580MediumC=C and C=N stretching vibrations of the phenazine ring
1470-1430MediumAromatic C=C stretch
1300-1200StrongC-O stretch of the carboxylic acid
900-675Medium-StrongAromatic C-H out-of-plane bending

The IR spectrum will be dominated by a very broad O-H stretching band from the carboxylic acid, appearing in the 3300-2500 cm⁻¹ region, and a strong carbonyl (C=O) absorption around 1700 cm⁻¹.[7][8]

Experimental Protocols for Spectroscopic Analysis

For researchers who synthesize or isolate 7-Methylphenazine-1-carboxylic acid, the following are generalized protocols for acquiring the spectroscopic data.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the expected low solubility in less polar solvents and to observe the acidic proton of the carboxylic acid.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A standard pulse sequence with a 30° pulse angle and a relaxation delay of 1-2 seconds is typically sufficient.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H NMR spectrum to achieve an adequate signal-to-noise ratio.

Mass Spectrometry
  • Instrumentation: A high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap) is recommended for accurate mass measurement.

  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a liquid chromatography system (LC-MS).

  • Ionization: Electrospray ionization (ESI) in either positive or negative ion mode is a suitable technique.

Infrared (IR) Spectroscopy
  • Sample Preparation: The spectrum can be acquired using the solid sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum should be collected prior to the sample measurement.

Visualization of Methodological Workflow

The predictive methodology employed in this guide follows a logical progression from data acquisition for known compounds to the extrapolation of spectroscopic features for the novel target molecule.

G cluster_0 Data Gathering cluster_1 Predictive Analysis cluster_2 Guide Composition A Literature Search for Spectroscopic Data of: - Phenazine-1-carboxylic acid - Methylphenazine isomers - Substituted phenazines B Analyze Spectroscopic Features of Analogous Compounds A->B C Determine Additive Effects of: - Carboxylic acid group - Methyl group on the phenazine core B->C D Predict Spectroscopic Data for 7-Methylphenazine-1-carboxylic acid (NMR, MS, IR) C->D E Structure the Technical Guide D->E F Present Predicted Data in Tables E->F G Develop Experimental Protocols E->G H Compile References E->H

Caption: Workflow for the predictive spectroscopic analysis of 7-Methylphenazine-1-carboxylic acid.

Conclusion

This technical guide provides a robust, predictive framework for the spectroscopic characterization of 7-Methylphenazine-1-carboxylic acid. By systematically analyzing the spectroscopic data of structurally related compounds, we have established a reliable set of predicted NMR, MS, and IR data. This information will be invaluable for researchers in confirming the identity and purity of this novel compound, thereby accelerating its investigation as a potential therapeutic agent. As experimental data for 7-Methylphenazine-1-carboxylic acid becomes available, this guide can serve as a valuable reference for comparison and validation.

References

  • Huigens, R. W., et al. (2013). Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery. RSC Advances, 3(43), 20695-20704.
  • Li, Y., et al. (2021).
  • ResearchGate. (n.d.). NMR data of phenazine-1-carboxylic acid (PCA). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95069, 1-Phenazinecarboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-scanning spectrum of phenazine-1-carboxlic acid. Retrieved from [Link]

  • P. aeruginosa Metabolome Database. (n.d.). phenazine-1-carboxylic acid (PAMDB100085). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 157353302. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Infrared spectra of phenazines. Retrieved from [Link]

  • Chemodex. (n.d.). Neutral Red 5. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11105, Neutral Red. Retrieved from [Link]

  • ResearchGate. (n.d.). Pre-resonance Raman and IR absorption spectroscopy of imidazophenazine and its derivatives: Experimental and ab initio study. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021).
  • Saraf, S., et al. (n.d.). INFRARED SPECTRA OF PHENOTHIAZINES. Kuwait University.
  • Agriculture and Environment Research Unit (AERU). (n.d.). Phenazine-1-carboxylic acid (Ref: emr211). Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum analysis of Phenazine like compound from P. aeruginosa. Retrieved from [Link]

  • Research and Reviews: A Journal of Pharmaceutical Sciences. (2015).
  • University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Phenazine. Retrieved from [Link]

Sources

Unveiling the Therapeutic Potential of 7-Methylphenazine-1-carboxylic Acid: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides a comprehensive technical guide on the potential therapeutic targets of 7-Methylphenazine-1-carboxylic acid. As a Senior Application Scientist, the following content is structured to offer not just a list of possibilities, but a logical framework for discovery and validation, grounded in the established bioactivity of the broader phenazine class of compounds.

Foreword: The Scientific Rationale

Phenazine compounds, a class of nitrogen-containing heterocyclic molecules produced by various bacteria, have long been recognized for their diverse biological activities, including antimicrobial and anticancer properties.[1][2][3] While 7-Methylphenazine-1-carboxylic acid is a specific derivative, its therapeutic potential can be logically inferred from the well-documented mechanisms of its close structural analogs, primarily Phenazine-1-carboxylic acid (PCA) and 5-Methylphenazine-1-carboxylic acid.[4][5] The core phenazine scaffold is a known redox-active agent, capable of generating reactive oxygen species (ROS), which is a key mechanism underlying its bioactivity.[4][6][7] The addition of a methyl group at the 7th position is anticipated to modulate the lipophilicity and electronic properties of the molecule, potentially influencing its target affinity and pharmacokinetic profile, without fundamentally altering its core mechanism of action.

This guide will, therefore, focus on three primary therapeutic areas where 7-Methylphenazine-1-carboxylic acid is likely to have an impact: Oncology, Infectious Diseases, and Inflammatory Disorders.

Part 1: Putative Molecular Targets and Mechanistic Hypotheses

Based on the established activities of related phenazine compounds, we can hypothesize several key molecular targets for 7-Methylphenazine-1-carboxylic acid.

Oncology: Exploiting the Apoptotic Machinery

The anticancer activity of phenazines is a promising area of investigation.[8][9][10] The primary mechanism is believed to be the induction of apoptosis (programmed cell death) in cancer cells.[5][7][8]

Primary Hypothesized Targets:

  • Bcl-2 Family Proteins: These proteins are critical regulators of the intrinsic apoptotic pathway. The pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members are in a delicate balance. We hypothesize that 7-Methylphenazine-1-carboxylic acid, similar to its 5-methyl analog, may act as a Bcl-2 inhibitor, leading to the activation of the apoptotic cascade.[11]

  • Caspases: These are a family of proteases that execute the apoptotic program. Specifically, the activation of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3) is a hallmark of apoptosis.[5][11]

  • DNA and Topoisomerases: The planar structure of the phenazine ring suggests the potential for DNA intercalation, which can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis.[8] Furthermore, inhibition of topoisomerases, enzymes that regulate DNA topology, is a common mechanism for anticancer drugs.[8]

Signaling Pathway Hypothesis:

The proposed mechanism involves the generation of intracellular ROS, which in turn triggers mitochondrial dysfunction. This leads to the release of cytochrome c, activating the apoptosome and subsequently the caspase cascade. The inhibition of anti-apoptotic Bcl-2 proteins would further amplify this signal.

G cluster_0 Cellular Environment cluster_1 Apoptotic Signaling Cascade 7-MPCA 7-Methylphenazine- 1-carboxylic acid ROS Reactive Oxygen Species (ROS) 7-MPCA->ROS Induces Bcl2 Bcl-2 7-MPCA->Bcl2 Inhibits Mitochondria Mitochondria ROS->Mitochondria Damages Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Leads to Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes G Start Start: In Vitro Target Validation Cell_Culture Cell Culture (Cancer, Bacterial, Immune) Start->Cell_Culture Treatment Treat with 7-MPCA Cell_Culture->Treatment ROS_Assay ROS Detection Assay (e.g., DCFDA) Treatment->ROS_Assay Apoptosis_Assay Apoptosis Assays (Annexin V/PI, Caspase Activity) Treatment->Apoptosis_Assay MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Treatment->MIC_Assay NFkB_Assay NF-κB Reporter Assay Treatment->NFkB_Assay End End: Data Analysis and Interpretation ROS_Assay->End Western_Blot Western Blot Analysis (Bcl-2, Caspases) Apoptosis_Assay->Western_Blot Western_Blot->End MIC_Assay->End Cytokine_Assay Cytokine/Chemokine Profiling (ELISA, Luminex) NFkB_Assay->Cytokine_Assay Cytokine_Assay->End

Caption: Experimental workflow for in vitro validation of 7-MPCA targets.

Detailed Protocols:

Protocol 2.1.1: ROS Detection Assay

  • Cell Seeding: Plate cancer cells (e.g., A549, MDA-MB-231) in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Loading with DCFDA: Wash the cells with PBS and incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) for 30 minutes at 37°C.

  • Treatment: Replace the DCFDA solution with fresh media containing various concentrations of 7-Methylphenazine-1-carboxylic acid.

  • Measurement: Immediately measure the fluorescence intensity (excitation 485 nm, emission 535 nm) at different time points using a microplate reader. An increase in fluorescence indicates ROS production.

Protocol 2.1.2: Apoptosis and Cell Cycle Analysis

  • Cell Treatment: Treat cancer cells with 7-Methylphenazine-1-carboxylic acid for 24-48 hours.

  • Staining: For apoptosis, stain the cells with Annexin V-FITC and Propidium Iodide (PI). For cell cycle analysis, fix the cells in ethanol and stain with PI.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells and the distribution of cells in different phases of the cell cycle.

Protocol 2.1.3: Western Blot Analysis for Apoptotic Proteins

  • Protein Extraction: Lyse the treated cells and quantify the protein concentration.

  • Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against Bcl-2, Bax, cleaved Caspase-9, and cleaved Caspase-3, followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

Protocol 2.1.4: Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial/Fungal Culture: Grow the microbial strains to the mid-logarithmic phase.

  • Serial Dilution: Prepare a two-fold serial dilution of 7-Methylphenazine-1-carboxylic acid in a 96-well plate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate at the optimal temperature for the microbe.

  • Determination of MIC: The MIC is the lowest concentration of the compound that inhibits visible growth.

In Vivo Model Systems for Efficacy Evaluation

Objective: To assess the therapeutic efficacy of 7-Methylphenazine-1-carboxylic acid in relevant animal models.

Experimental Models:

  • Oncology: Xenograft models where human cancer cells are implanted into immunocompromised mice. Tumor growth inhibition will be the primary endpoint.

  • Infectious Diseases: Murine models of bacterial or fungal infection. Survival rates and microbial load in target organs will be measured.

  • Inflammatory Disorders: Models of acute or chronic inflammation, such as the lipopolysaccharide (LPS)-induced inflammation model. Levels of inflammatory markers in the serum will be assessed.

Part 3: Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: In Vitro Bioactivity Profile of 7-Methylphenazine-1-carboxylic Acid

AssayCell Line/OrganismEndpointResult (e.g., IC50, MIC)
CytotoxicityA549 (Lung Cancer)IC50TBD
CytotoxicityMDA-MB-231 (Breast Cancer)IC50TBD
AntimicrobialStaphylococcus aureusMICTBD
AntimicrobialCandida albicansMICTBD
Anti-inflammatoryLPS-stimulated RAW 264.7IC50 (NO production)TBD

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic investigation of the therapeutic targets of 7-Methylphenazine-1-carboxylic acid. The proposed experiments are designed to provide robust evidence for its mechanism of action and to validate its potential as a therapeutic agent in oncology, infectious diseases, and inflammatory disorders. Future work should focus on lead optimization to enhance potency and selectivity, as well as comprehensive pharmacokinetic and toxicological studies to support clinical development.

References

  • Antagonistic Activity and Mode of Action of Phenazine-1-Carboxylic Acid, Produced by Marine Bacterium Pseudomonas aeruginosa PA31x, Against Vibrio anguillarum In vitro and in a Zebrafish In vivo Model. Frontiers in Microbiology. [Link]

  • Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives. Molecules. [Link]

  • Phenazine-1-carboxylic Acid Produced by Pseudomonas chlororaphis YL-1 Is Effective against Acidovorax citrulli. MDPI. [Link]

  • Pseudomonas aeruginosa. Wikipedia. [Link]

  • 5-Methyl phenazine-1-carboxylic acid: A novel bioactive metabolite by a rhizosphere soil bacterium that exhibits potent antimicrobial and anticancer activities. ResearchGate. [Link]

  • Biosynthesis and genetic engineering of phenazine-1-carboxylic acid in Pseudomonas chlororaphis Lzh-T5. PubMed Central. [Link]

  • Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies. PubMed Central. [Link]

  • Phenazine – Knowledge and References. Taylor & Francis. [Link]

  • Examples of phenazine-based dyes. ResearchGate. [Link]

  • 5-methyl phenazine-1-carboxylic acid: a novel bioactive metabolite by a rhizosphere soil bacterium that exhibits potent antimicrobial and anticancer activities. PubMed. [Link]

  • 5-methyl-phenazine-1-carboxylate (PAMDB110353). P. aeruginosa Metabolome Database. [Link]

  • Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. PubMed Central. [Link]

  • Unveiling The Power Of Phenazine Drugs: Uses, Synthesis, And More. Nimc. [Link]

  • Biosynthesis and genetic engineering of phenazine-1-carboxylic acid in Pseudomonas chlororaphis Lzh-T5. Frontiers. [Link]

  • Biosynthesis of Phenazine Pigments in Mutant and Wild-Type Cultures of Pseudomonas aeruginosa. Journal of Bacteriology. [Link]

  • Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery. Research and Reviews: Journal of Chemistry. [Link]

Sources

A Technical Guide to the Cytotoxic Potential of 7-Methylphenazine-1-carboxylic Acid and Its Key Analogs in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Phenazine-based compounds, a class of nitrogen-containing heterocyclic molecules, are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities, including potent anticancer properties.[1] This guide focuses on the cytotoxic effects of phenazine-1-carboxylic acid (PCA) derivatives on cancer cells, with a specific interest in 7-Methylphenazine-1-carboxylic acid. Due to a scarcity of direct research on the 7-methyl isomer, this document provides an in-depth analysis of its closest, well-studied structural analogs: the parent molecule, Phenazine-1-carboxylic acid (PCA), and its potent isomer, 5-Methylphenazine-1-carboxylic acid (5-Me-PCA). By examining the established mechanisms of these compounds, we can construct a robust hypothesis for the potential efficacy and mode of action of 7-Methylphenazine-1-carboxylic acid. This guide synthesizes data on their induction of apoptosis through reactive oxygen species (ROS) generation, mitochondrial pathway disruption, and cell cycle arrest. Furthermore, it offers detailed, field-proven protocols for researchers to validate these cytotoxic effects in their own laboratories, ensuring a framework for rigorous and reproducible scientific inquiry.

Introduction: Phenazines as a Frontier in Cancer Drug Discovery

Phenazines are a class of aromatic compounds produced by various bacteria, most notably from the genus Pseudomonas.[2] While initially studied for their antimicrobial properties, their planar structure and ability to intercalate with DNA and modulate cellular redox environments have made them attractive candidates for oncology research.[1][2] The core phenazine scaffold can be readily functionalized, allowing for the synthesis of a vast library of derivatives with tailored pharmacological profiles.

The focus of this guide is on derivatives of Phenazine-1-carboxylic acid (PCA). The addition of a methyl group to the phenazine ring, as in 5-Me-PCA and the prospective 7-Me-PCA, can significantly alter the molecule's lipophilicity, cell permeability, and interaction with biological targets, thereby influencing its cytotoxic potency.

Molecular_Structures cluster_PCA Phenazine-1-carboxylic acid (PCA) cluster_5MePCA 5-Methylphenazine-1-carboxylic acid (5-Me-PCA) cluster_7MePCA 7-Methylphenazine-1-carboxylic acid (Hypothesized) pca pca mpca5 mpca5 mpca7 Structure not available in PubChem. Similar to 5-Me-PCA with methyl group at position 7.

Caption: Chemical structures of PCA, 5-Me-PCA, and the hypothesized 7-Me-PCA.

Mechanistic Insights from Key Structural Analogs

Understanding the mechanisms of PCA and 5-Me-PCA provides a predictive framework for the bioactivity of 7-Me-PCA.

Phenazine-1-carboxylic acid (PCA): ROS-Mediated Apoptosis in Prostate Cancer

Research has demonstrated that PCA exhibits a concentration- and time-dependent inhibitory effect on the proliferation of human prostate cancer cells (DU145).[3] The primary mechanism is the induction of apoptosis, a form of programmed cell death, driven by oxidative stress.[3][4]

The Signaling Cascade:

  • ROS Generation: PCA treatment leads to a significant increase in intracellular Reactive Oxygen Species (ROS).[3] This surge in oxidative stress acts as a critical upstream signal.

  • JNK Activation: Elevated ROS triggers the pro-apoptotic JNK signaling pathway.[3]

  • Mitochondrial Disruption: Phosphorylated JNK modulates the balance of Bcl-2 family proteins, increasing the pro-apoptotic Bax while decreasing the anti-apoptotic Bcl-2.[3] This shift leads to the depolarization of the mitochondrial membrane potential (ΔΨm).

  • Apoptosome Formation & Caspase Activation: The compromised mitochondrial membrane releases cytochrome c and Apoptosis-Inducing Factor (AIF) into the cytoplasm.[3] Cytochrome c initiates the caspase-dependent pathway, leading to the activation of executioner caspases. Simultaneously, AIF contributes to a caspase-independent cell death pathway.

PCA_Pathway PCA Phenazine-1-carboxylic acid (PCA) ROS ↑ Intracellular ROS PCA->ROS JNK Activation of pro-apoptotic JNK ROS->JNK Bcl2 ↑ Bax / ↓ Bcl-2 Ratio JNK->Bcl2 Mito Mitochondrial Membrane Depolarization (ΔΨm Loss) CytoC Release of Cytochrome c & AIF Mito->CytoC Bcl2->Mito Casp Caspase-Dependent Apoptosis CytoC->Casp CaspInd Caspase-Independent Apoptosis CytoC->CaspInd

Caption: Proposed apoptotic pathway induced by PCA in prostate cancer cells.

5-Methylphenazine-1-carboxylic acid (5-Me-PCA): Potent Cytotoxicity via Cell Cycle Arrest

The isomer 5-Me-PCA has shown remarkable and selective cytotoxicity against human lung (A549) and breast (MDA MB-231) cancer cell lines, with IC50 values in the nanomolar range.[5][6] This potent activity is attributed to a dual-pronged attack on cell proliferation and survival.

The Signaling Cascade:

  • Inhibition of Cell Viability & DNA Synthesis: 5-Me-PCA directly inhibits the ability of cancer cells to replicate their DNA, a prerequisite for cell division.[5][6]

  • G1 Cell Cycle Arrest: By halting DNA synthesis, the compound induces an arrest at the G1 phase of the cell cycle, preventing cells from progressing to the synthesis (S) phase.[5][6]

  • Induction of Intrinsic Apoptosis: The prolonged cell cycle arrest triggers the mitochondrial intrinsic pathway of apoptosis. This involves the downregulation of the anti-apoptotic protein Bcl-2 and the subsequent activation of caspase-3, the primary executioner caspase.[5][6]

5MePCA_Pathway MePCA 5-Methylphenazine-1- carboxylic acid (5-Me-PCA) DNA_Inhibit Inhibition of DNA Synthesis MePCA->DNA_Inhibit G1_Arrest G1 Cell Cycle Arrest DNA_Inhibit->G1_Arrest Bcl2_Down Downregulation of Bcl-2 Protein G1_Arrest->Bcl2_Down Casp3_Up Activation of Caspase-3 Bcl2_Down->Casp3_Up Apoptosis Apoptosis Casp3_Up->Apoptosis Experimental_Workflow cluster_assays Cytotoxicity & Apoptosis Assays cluster_mechanism Mechanistic Validation start Cancer Cell Culture (e.g., A549, MDA-MB-231, DU145) treat Treat with 7-Me-PCA (Dose-Response & Time-Course) start->treat viability Cell Viability (MTT Assay) treat->viability apoptosis Apoptosis (Annexin V/PI Staining) treat->apoptosis ros ROS Levels (DCFH-DA Assay) treat->ros mmp Mitochondrial Potential (JC-1 Assay) treat->mmp western Protein Expression (Western Blot for Bcl-2, Casp-3, etc.) viability->western If cytotoxic apoptosis->western If cytotoxic ros->western If cytotoxic mmp->western If cytotoxic data Data Analysis & Interpretation western->data

Caption: A logical workflow for investigating the cytotoxicity of a novel compound.

Protocol: Cell Viability Assessment (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, the absorbance of which is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment. Causality: This initial incubation ensures cells are in a logarithmic growth phase and have adhered properly before treatment.

  • Compound Treatment: Prepare serial dilutions of 7-Methylphenazine-1-carboxylic acid in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell blank.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C. Causality: This allows sufficient time for viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution. Causality: DMSO is a powerful solvent required to solubilize the water-insoluble formazan for spectrophotometric reading.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control after subtracting the blank reading. Plot the results to determine the IC50 value.

Protocol: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) to detect these early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells with compromised membranes.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with 7-Me-PCA at the determined IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or Trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes. Causality: Collecting floating cells is critical as apoptotic cells often detach.

  • Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. Causality: Incubation in the dark prevents photobleaching of the fluorophores.

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample. Analyze the cells immediately using a flow cytometer.

    • Live cells: Annexin V(-) / PI(-)

    • Early apoptotic cells: Annexin V(+) / PI(-)

    • Late apoptotic/necrotic cells: Annexin V(+) / PI(+)

Conclusion and Future Directions

The available evidence from Phenazine-1-carboxylic acid and 5-Methylphenazine-1-carboxylic acid strongly suggests that phenazine derivatives are a promising class of cytotoxic agents. The mechanisms consistently point towards the induction of apoptosis via mitochondrial pathways, often initiated by oxidative stress or cell cycle disruption.

Hypothesis for 7-Methylphenazine-1-carboxylic acid: Based on the potent, nanomolar efficacy of its 5-methyl isomer, it is highly probable that 7-Methylphenazine-1-carboxylic acid will also exhibit significant cytotoxic activity against cancer cells. The primary mechanism is likely to involve the induction of apoptosis through the intrinsic mitochondrial pathway.

Future Research:

  • Chemical Synthesis: The first crucial step is the synthesis and purification of 7-Methylphenazine-1-carboxylic acid.

  • In Vitro Screening: The compound should be screened against a diverse panel of cancer cell lines (e.g., NCI-60) to determine its potency and spectrum of activity.

  • Mechanistic Elucidation: Detailed studies, following the protocols outlined in this guide, are necessary to confirm the mechanism of action, including its effects on the cell cycle, ROS production, and key apoptotic proteins.

  • In Vivo Studies: If promising in vitro activity is observed, preclinical evaluation in xenograft or patient-derived xenograft (PDX) mouse models would be the next logical step to assess its therapeutic potential.

This structured approach will enable a thorough and efficient evaluation of 7-Methylphenazine-1-carboxylic acid, contributing valuable knowledge to the field of cancer drug discovery.

References

  • Title: Phenazine-1-carboxylic acid-induced apoptosis in human prostate cancer cells is mediated by reactive oxygen species generation and mitochondrial-related apoptotic pathway Source: ResearchGate URL: [Link]

  • Title: Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives Source: National Institutes of Health (PMC) URL: [Link]

  • Title: 5-Methyl phenazine-1-carboxylic acid: A novel bioactive metabolite by a rhizosphere soil bacterium that exhibits potent antimicrobial and anticancer activities Source: ResearchGate URL: [Link]

  • Title: 5-Methyl phenazine-1-carboxylic acid: a novel bioactive metabolite by a rhizosphere soil bacterium that exhibits potent antimicrobial and anticancer activities Source: PubMed URL: [Link]

  • Title: Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery Source: Research and Reviews: Journal of Medicinal & Organic Chemistry URL: [Link]

Sources

7-Methylphenazine-1-carboxylic acid solubility and stability

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility and Stability of 7-Methylphenazine-1-carboxylic Acid

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous and organic solubility, as well as the chemical stability, of 7-Methylphenazine-1-carboxylic acid (7-MPCA). As a derivative of the well-studied phenazine-1-carboxylic acid (PCA), 7-MPCA holds potential for applications ranging from antimicrobial research to organic electronics. A thorough understanding of its physicochemical properties is paramount for its effective use in drug development and scientific research. This document outlines theoretical considerations, detailed experimental protocols for solubility and stability assessment, and best practices for data interpretation and presentation, grounded in established scientific principles and regulatory expectations.

Introduction and Molecular Overview

Phenazines are a class of nitrogen-containing heterocyclic compounds produced by various microorganisms.[1] They are known for their diverse biological activities, including antimicrobial and anticancer properties.[2] The parent compound, phenazine-1-carboxylic acid (PCA), is a notable antibiotic.[2] This guide focuses on a specific derivative, 7-Methylphenazine-1-carboxylic acid (7-MPCA), which incorporates a methyl group onto the phenazine core.

The addition of the methyl group at the 7-position and the presence of the carboxylic acid at the 1-position are expected to significantly influence the molecule's physicochemical properties. The carboxylic acid moiety introduces pH-dependent solubility, while the aromatic, heterocyclic core suggests potential susceptibility to oxidative and photolytic degradation.[3][4] A precise and robust characterization of these properties is a critical, non-negotiable prerequisite for any meaningful research or development program. This guide provides the strategic and tactical methodologies to achieve this characterization.

Table 1: Physicochemical Properties of 7-Methylphenazine-1-carboxylic acid

PropertyPredicted/Inferred ValueRationale / Comments
Molecular Formula C₁₄H₁₀N₂O₂Based on chemical structure.
Molecular Weight 238.24 g/mol Calculated from the molecular formula.[5]
Appearance Yellow to Brown Crystalline SolidInferred from related phenazine compounds.[6][7]
Predicted pKa ~3.5 - 4.5The carboxylic acid group is the primary acidic center. The exact value is influenced by the electron-withdrawing nature of the phenazine ring system.
Predicted LogP ~2.5 - 3.5The methyl group increases lipophilicity compared to the parent PCA. The overall molecule is moderately lipophilic.

Comprehensive Solubility Profiling

Solubility is a critical determinant of a compound's bioavailability and formulation feasibility.[8] For an ionizable molecule like 7-MPCA, solubility is not a single value but a profile that varies with environmental conditions, most notably pH.

Causality and Strategic Approach

The solubility of 7-MPCA is governed by two key structural features:

  • The Carboxylic Acid Group: At pH values significantly below its pKa, the carboxyl group is protonated (-COOH) and neutral, leading to lower aqueous solubility. As the pH rises above the pKa, the group deprotonates to form the carboxylate anion (-COO⁻), which is significantly more polar and results in higher aqueous solubility.[3] This pH-dependent behavior is a critical factor in designing experiments.

  • The Aromatic Phenazine Core: The large, planar, and relatively non-polar ring system contributes to poor intrinsic solubility in water but suggests good solubility in various organic solvents.[4]

Our strategy, therefore, involves two complementary methods: a high-throughput kinetic assay for rapid initial assessment and the gold-standard thermodynamic shake-flask method for definitive, equilibrium-based data.

Experimental Workflow: Solubility Determination

The logical flow for a comprehensive solubility assessment is depicted below. This ensures that high-throughput screening informs the more resource-intensive, definitive studies.

G cluster_0 Phase 1: Kinetic Solubility Screening cluster_1 Phase 2: Thermodynamic Solubility Confirmation A Prepare 10 mM DMSO Stock of 7-MPCA B Dispense Stock into Aqueous Buffers (pH 2-10) A->B C Incubate & Monitor for Precipitation via Nephelometry B->C D Determine Kinetic Solubility Limit C->D E Add Excess Solid 7-MPCA to Selected Solvents D->E Inform Solvent Selection F Equilibrate (e.g., 24-48h) with Agitation E->F G Filter/Centrifuge to Remove Undissolved Solid F->G H Quantify Solute in Supernatant via HPLC-UV G->H I Determine Equilibrium Solubility H->I

Figure 1: Workflow for Solubility Profiling.

Experimental Protocol 1: Thermodynamic Shake-Flask Solubility

This method determines the equilibrium solubility and is considered the definitive standard.

Objective: To determine the equilibrium solubility of 7-MPCA in various aqueous and organic solvents.

Methodology:

  • Preparation: Add an excess amount of solid 7-MPCA (e.g., 2-5 mg) to a series of 1.5 mL glass vials. Ensure that solid material is visible after the equilibration period.

  • Solvent Addition: Add 1.0 mL of the desired solvent to each vial. A recommended starting set of solvents includes:

    • 0.1 M HCl (pH 1.0)

    • Phosphate Buffered Saline (PBS), pH 7.4

    • 0.1 M NaOH (pH 13.0)

    • Methanol

    • Ethanol

    • Acetonitrile

    • Dimethyl Sulfoxide (DMSO)

  • Equilibration: Seal the vials and place them on a rotating shaker or orbital agitator at a controlled temperature (e.g., 25 °C) for at least 24 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the samples (e.g., 14,000 rpm for 15 minutes) or filter through a 0.22 µm syringe filter to separate the saturated supernatant from the excess solid.

  • Quantification: Carefully dilute an aliquot of the clear supernatant with a suitable mobile phase. Analyze the concentration of 7-MPCA using a validated HPLC-UV method against a standard curve prepared from a known stock solution.

  • Calculation: Calculate the solubility in mg/mL or µg/mL.

Data Presentation: Expected Solubility Profile

The following table presents a hypothetical but chemically plausible solubility profile for 7-MPCA, based on the known behavior of PCA.[3][9]

Table 2: Representative Solubility Data for 7-Methylphenazine-1-carboxylic acid at 25 °C

SolventpHTypeExpected Solubility (µg/mL)Classification
0.1 M HCl1.0Aqueous< 1Very Sparingly Soluble
Water~5.5Aqueous1 - 10Sparingly Soluble
PBS7.4Aqueous50 - 200Slightly Soluble
0.1 M NaOH13.0Aqueous> 1000Soluble
MethanolN/AOrganic> 5000Freely Soluble
EthanolN/AOrganic> 2000Soluble
AcetonitrileN/AOrganic> 1000Soluble
DMSON/AOrganic> 50,000Very Soluble

Robust Stability Assessment and Forced Degradation

Understanding a molecule's chemical stability is essential for defining storage conditions, shelf-life, and potential liabilities.[10] Forced degradation (stress testing) is an integral part of this process, designed to accelerate the identification of likely degradation pathways and to develop a stability-indicating analytical method.[11]

Causality and Strategic Approach

The phenazine ring system is susceptible to:

  • Oxidation: The nitrogen atoms can be oxidized.[12]

  • Photolysis: The conjugated aromatic system can absorb UV and visible light, leading to photochemical degradation.[4]

  • Hydrolysis: While the core is stable, extreme pH combined with heat can promote degradation. The carboxylic acid itself is stable to hydrolysis.

  • Thermolysis: High temperatures can induce decomposition.[4]

The strategy is to subject 7-MPCA to a standardized set of stress conditions and use a high-resolution analytical method (HPLC) to monitor the formation of degradation products.

Experimental Workflow: Forced Degradation Studies

This workflow ensures that a stability-indicating method is developed in parallel with the identification of degradation pathways.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Stress Sample Generation cluster_2 Phase 3: Method Validation & Analysis A Develop Initial HPLC-UV Method for 7-MPCA Purity E Analyze Stressed Samples with Initial HPLC Method A->E B Prepare 7-MPCA Solution (~1 mg/mL) C Expose to Stress Conditions: Acid, Base, Oxidative, Thermal, Photolytic B->C D Neutralize/Stop Reaction at Target Degradation (5-20%) C->D D->E F Optimize Method to Resolve Parent from Degradants E->F G Validate 'Stability-Indicating' Method (Specificity) F->G H Characterize Degradation Profile G->H

Figure 2: Workflow for Forced Degradation and Stability-Indicating Method Development.

Experimental Protocols for Forced Degradation

Objective: To identify potential degradation pathways and products for 7-MPCA under various stress conditions.

General Procedure: Prepare a ~1 mg/mL solution of 7-MPCA in a suitable co-solvent/aqueous mixture. Monitor the degradation over time (e.g., 0, 2, 8, 24 hours) until approximately 5-20% degradation of the parent peak is observed by HPLC.[11]

  • Acid Hydrolysis:

    • Dissolve 7-MPCA in a minimal amount of acetonitrile or methanol.

    • Dilute with 1 M HCl.

    • Incubate at 60 °C.[10]

    • Before analysis, neutralize samples with an equivalent amount of 1 M NaOH.

  • Base Hydrolysis:

    • Dissolve 7-MPCA as above.

    • Dilute with 1 M NaOH.

    • Incubate at 60 °C.[10]

    • Before analysis, neutralize samples with an equivalent amount of 1 M HCl.

  • Oxidative Degradation:

    • Dissolve 7-MPCA in a suitable solvent.

    • Add 3% hydrogen peroxide (H₂O₂).

    • Incubate at room temperature, protected from light.

  • Thermal Degradation:

    • Store both solid 7-MPCA and a solution of the compound at 70 °C, protected from light.[13]

  • Photostability:

    • Expose a solution of 7-MPCA to a light source that provides combined UV and visible output (ICH Q1B guidelines).

    • Run a parallel control sample protected from light (wrapped in foil).

Data Presentation: Expected Stability Profile

A summary table is crucial for at-a-glance understanding of the molecule's liabilities.

Table 3: Representative Forced Degradation Summary for 7-Methylphenazine-1-carboxylic acid

Stress ConditionTime% Degradation of ParentNo. of Major DegradantsObservations
1 M HCl, 60 °C24 h< 5%0Highly stable to acid hydrolysis.
1 M NaOH, 60 °C8 h~15%1Moderate sensitivity to base hydrolysis.
3% H₂O₂, RT2 h~20%2Highly susceptible to oxidation.
70 °C, Solid7 days< 2%0Thermally stable in solid state.
70 °C, Solution24 h~10%1Moderate thermal degradation in solution.
Light (ICH Q1B)8 h~25%>2Highly photosensitive.

Recommendations for Handling and Storage

Based on the collective analysis of its physicochemical properties, the following handling and storage procedures are mandated to ensure the integrity of 7-Methylphenazine-1-carboxylic acid:

  • Storage: Store solid material in a tightly sealed container at 2-8 °C, protected from light.

  • Solution Preparation: For aqueous solutions, use buffers with a pH > 7.0 for maximum solubility. Prepare solutions fresh and use them promptly. If storage is necessary, filter-sterilize and store at 2-8 °C in the dark for no more than 24 hours.

  • Experimental Handling: When working with solutions, use amber vials or cover glassware with aluminum foil to prevent photolytic degradation. Avoid exposure to strong oxidizing agents.

Conclusion

This guide establishes a comprehensive, scientifically-grounded framework for the definitive characterization of 7-Methylphenazine-1-carboxylic acid's solubility and stability. The provided protocols are designed to be self-validating, yielding robust data essential for any subsequent research, formulation, or drug development activities. The inherent pH-dependent solubility and significant liabilities to oxidative and photolytic stress are critical parameters that must be respected to ensure the quality and integrity of experimental outcomes. Adherence to these methodologies will provide a solid foundation for advancing the scientific and therapeutic potential of this compound.

References

  • Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives. (2021). National Institutes of Health (NIH). Available at: [Link]

  • Solubility of Phenazine-1-carboxylic Acid in Water, Methanol, and Ethanol from (278.2 to 328.2) K. (n.d.). ResearchGate. Available at: [Link]

  • Phenazine-1-carboxylic acid (Ref: emr211). (2024). AERU. Available at: [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. Available at: [Link]

  • Enzymatic Degradation of Phenazines Can Generate Energy and Protect Sensitive Organisms from Toxicity. (2015). PubMed Central. Available at: [Link]

  • Solubility of Phenazine-1-carboxylic Acid in Water, Methanol, and Ethanol from (278.2 to 328.2) K. (2012). ACS Publications. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2013). National Institutes of Health (NIH). Available at: [Link]

  • Stress Study of Pharmaceuticals. (2022). Pharma Specialists. Available at: [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). Technology Networks. Available at: [Link]

  • Methyl phenazine-1-carboxylate. (n.d.). PubChem. Available at: [Link]

  • Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs. (n.d.). ResearchGate. Available at: [Link]

  • Isolation, identification, and degradation phenotype of... (n.d.). ResearchGate. Available at: [Link]

  • Phenazine. (n.d.). Wikipedia. Available at: [Link]

  • Drug Solubility: why testing early matters in HTS. (2023). BMG LABTECH. Available at: [Link]

  • Stress Testing Study Design. (2020). Veeprho. Available at: [Link]

  • Recent Advances in Phenazine Natural Products: Biosynthesis and Metabolic Engineering. (2022). ACS Publications. Available at: [Link]

  • 5-methyl-phenazine-1-carboxylate (PAMDB110353). (n.d.). P. aeruginosa Metabolome Database. Available at: [Link]

  • Stability Studies and Testing of Pharmaceuticals: An Overview. (2020). LCGC International. Available at: [Link]

  • Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies. (2022). MDPI. Available at: [Link]

Sources

Methodological & Application

Application Note: A Protocol for the Synthesis of 7-Methylphenazine-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenazine derivatives are a prominent class of heterocyclic compounds recognized for their diverse and potent biological activities, including antibacterial, antifungal, and anticancer properties.[1] This application note provides a detailed, two-step protocol for the chemical synthesis of a specific analogue, 7-Methylphenazine-1-carboxylic acid. The synthetic strategy employs a Jourdan-Ullmann condensation followed by a reductive cyclization. This document offers a comprehensive guide for researchers, including a mechanistic overview, step-by-step experimental procedures, purification techniques, and methods for analytical validation.

Introduction

The phenazine scaffold is considered a "privileged structure" in medicinal chemistry and drug discovery due to its ability to interact with a wide range of biological targets.[1] Naturally occurring phenazines, often referred to as "phenazine antibiotics," are produced by various bacteria, such as those from the Pseudomonas genus, and play a role in microbial competition.[1][2][3][4][5] The core structure can be chemically modified to generate extensive libraries of analogues with tailored therapeutic properties.

This protocol focuses on the synthesis of 7-Methylphenazine-1-carboxylic acid, a derivative with potential for further functionalization and biological screening. The described synthetic route is robust and adaptable, starting from commercially available precursors. The methodology is based on established procedures for synthesizing substituted phenazine-1-carboxylic acids.[1][6]

Overall Synthetic Scheme

The synthesis of 7-Methylphenazine-1-carboxylic acid is accomplished in two primary steps:

  • Jourdan-Ullmann Condensation: Reaction of 2-bromo-3-nitrobenzoic acid with 4-methylaniline (p-toluidine) to form the diarylamine intermediate, 2-(4-methylanilino)-3-nitrobenzoic acid.

  • Reductive Cyclization: Intramolecular reductive cyclization of the diarylamine intermediate to yield the final phenazine product.

Synthetic_Scheme Start 2-bromo-3-nitrobenzoic acid + 4-methylaniline Intermediate 2-(4-methylanilino)-3-nitrobenzoic acid Start->Intermediate Step 1: Jourdan-Ullmann (K2CO3, DMF, 90°C) Final 7-Methylphenazine-1-carboxylic acid Intermediate->Final Step 2: Reductive Cyclization (NaBH4, Methanol, Reflux) Reductive_Cyclization cluster_0 Reaction Steps Start Diarylamine Intermediate (Nitro Group) Reduction Nitro Reduction (NaBH4) Start->Reduction Cyclization Intramolecular Cyclization Reduction->Cyclization Aromatization Dehydration & Aromatization Cyclization->Aromatization Product Phenazine Product Aromatization->Product

Sources

HPLC method for 7-Methylphenazine-1-carboxylic acid quantification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note

A Robust, Validated RP-HPLC Method for the Quantification of 7-Methylphenazine-1-carboxylic acid

Abstract

This application note details a highly reliable and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 7-Methylphenazine-1-carboxylic acid. This compound, a derivative of the well-known bacterial metabolite phenazine-1-carboxylic acid, is of significant interest in microbiology and drug discovery. The described method utilizes a C18 stationary phase with an isocratic mobile phase of acetonitrile and acidified water, ensuring excellent peak shape and resolution. Detection is performed via UV spectrophotometry. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating exceptional linearity, accuracy, precision, and sensitivity.[1][2][3] This document provides a complete methodology, from sample preparation to data analysis, suitable for researchers, scientists, and drug development professionals requiring precise quantification of this analyte.

Introduction and Scientific Principle

Phenazine compounds, produced by a wide range of bacteria, are known for their broad-spectrum antibiotic and signaling activities.[4] 7-Methylphenazine-1-carboxylic acid is a specific analog whose accurate quantification is essential for understanding its biosynthesis, pharmacological activity, and for quality control during production.

The analytical challenge for ionizable compounds like 7-Methylphenazine-1-carboxylic acid in RP-HPLC is controlling their retention and achieving symmetrical peak shapes. The presence of the carboxylic acid group (a weak acid) means that the molecule's charge state is dependent on the pH of the mobile phase.

The core principle of this method is the suppression of ionization. By maintaining the mobile phase pH well below the analyte's pKa, the carboxylic acid group remains in its neutral, protonated form (-COOH).[5][6] This uncharged state increases the molecule's hydrophobicity, leading to consistent and predictable interactions with the nonpolar C18 stationary phase, which in turn yields sharp, symmetrical peaks and stable retention times.[7] A similar approach has proven effective for the parent compound, phenazine-1-carboxylic acid.[8]

Materials, Reagents, and Instrumentation

Reagents and Chemicals
  • 7-Methylphenazine-1-carboxylic acid reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (88% or higher, analytical grade)

  • Water, HPLC grade or Milli-Q®

  • 0.45 µm membrane filters (nylon or PTFE)

Instrumentation and Consumables
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with:

    • Quaternary Pump

    • Autosampler

    • Thermostatted Column Compartment

    • Variable Wavelength Detector (VWD) or Diode Array Detector (DAD)

  • Chromatography Data System (CDS): OpenLab CDS or equivalent

  • Analytical Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent

  • Analytical Balance: 4- or 5-decimal place

  • pH Meter

  • Sonicator

  • Vortex Mixer

Detailed Experimental Protocols

Determination of Detection Wavelength (λmax)

Rationale: To ensure maximum sensitivity, the analyte should be monitored at its wavelength of maximum absorbance (λmax). While related phenazines absorb around 248-254 nm, this must be confirmed experimentally.[8][9]

  • Prepare a ~10 µg/mL solution of 7-Methylphenazine-1-carboxylic acid in Methanol.

  • Using a UV-Vis spectrophotometer (or DAD in the HPLC), scan the solution from 200 to 400 nm.[10]

  • Identify the wavelength of maximum absorbance and set this as the monitoring wavelength for the HPLC detector. For this note, we will assume a λmax of 252 nm .

Preparation of Mobile Phase and Solutions
  • Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of HPLC grade water to create a 0.1% formic acid solution. This typically results in a pH between 2.5 and 3.0.[11] It is critical to measure and adjust the pH of the aqueous component before mixing with the organic modifier.[7]

  • Mobile Phase B (Organic): Acetonitrile.

  • Degassing: Degas both mobile phase components for 15-20 minutes in a sonicator or using an inline degasser before use.

  • Diluent: Prepare a mixture of Acetonitrile and HPLC Water (50:50, v/v) to be used as the diluent for all standard and sample preparations.

Preparation of Standard Solutions
  • Primary Stock Standard (1000 µg/mL): Accurately weigh 10.0 mg of 7-Methylphenazine-1-carboxylic acid reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with Methanol. Sonicate briefly if needed. This solution should be stored at 2-8°C and protected from light.

  • Working Stock Standard (100 µg/mL): Transfer 1.0 mL of the Primary Stock Standard into a 10 mL volumetric flask and bring to volume with the Diluent.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution from the Working Stock Standard using the Diluent. A recommended concentration range is 1.0, 5.0, 10.0, 25.0, 50.0, and 100.0 µg/mL.

Sample Preparation (from Fermentation Broth)

This protocol is adapted from established methods for extracting phenazine carboxylic acids from complex matrices.[9][12]

  • Transfer 1.0 mL of the fermentation broth into a centrifuge tube.

  • Acidify the sample to approximately pH 2.0 by adding 6 M HCl dropwise.

  • Add 4.0 mL of ethyl acetate, cap the tube, and vortex vigorously for 2 minutes for liquid-liquid extraction.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 1.0 mL of Diluent.

  • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial before analysis.

HPLC Method and Workflow

The optimized chromatographic conditions are summarized in the table below.

Table 1: Optimized Chromatographic Conditions

Parameter Setting
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic: 60% Mobile Phase A (0.1% Formic Acid in Water) 40% Mobile Phase B (Acetonitrile)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector Wavelength 252 nm (or determined λmax)

| Run Time | 10 minutes |

Experimental Workflow Diagram

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis Sample Sample Collection (e.g., Fermentation Broth) Acidify Acidify to pH 2.0 Sample->Acidify Standard Reference Standard Weighing Stock Prepare Stock (1000 µg/mL) Standard->Stock MobilePhase Mobile Phase Preparation (0.1% HCOOH) HPLC HPLC Injection & Run MobilePhase->HPLC Extract Liquid-Liquid Extraction (Ethyl Acetate) Acidify->Extract Evaporate Evaporate & Reconstitute Extract->Evaporate Filter Filter (0.45 µm) Evaporate->Filter Filter->HPLC Cal Prepare Calibration Standards (1-100 µg/mL) Stock->Cal Cal->HPLC Data Data Acquisition (CDS) HPLC->Data

Caption: Overall experimental workflow from preparation to analysis.

Method Validation Protocol

This method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][2][3] The key performance characteristics are summarized below.

Table 2: Summary of Method Validation Parameters and Acceptance Criteria

Parameter Procedure Acceptance Criteria
Specificity Analyze blank (diluent), placebo (matrix without analyte), and a spiked sample. No interfering peaks at the retention time of the analyte. Peak purity index > 0.995.
Linearity Analyze calibration standards at 6 concentration levels (1-100 µg/mL) in triplicate. Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by linearity, accuracy, and precision data. 1.0 to 100.0 µg/mL.
Accuracy (% Recovery) Analyze samples spiked with analyte at 3 levels (80%, 100%, 120% of target conc.) in triplicate. Mean recovery between 98.0% and 102.0%.
Precision (RSD%) Repeatability: 6 replicate injections of a 50 µg/mL standard. Intermediate Precision: Repeatability test on a different day by a different analyst. RSD ≤ 2.0% for repeatability. Overall RSD ≤ 2.0% for intermediate precision.
Limit of Detection (LOD) Based on Signal-to-Noise ratio (S/N). S/N ratio ≥ 3:1.
Limit of Quantitation (LOQ) Based on Signal-to-Noise ratio (S/N). S/N ratio ≥ 10:1. Precision (RSD) at this concentration should be ≤ 10%.

| Robustness | Vary key method parameters (Flow rate ±10%, Column Temp ±5°C, % Organic ±2%). | Retention time and peak area show no significant changes (RSD ≤ 5.0%). |

Data Analysis and Quantification

The concentration of 7-Methylphenazine-1-carboxylic acid in unknown samples is determined using an external standard calibration curve.

  • Generate Calibration Curve: Inject the prepared calibration standards (e.g., 1.0 to 100.0 µg/mL).

  • Plot Data: Plot the peak area response obtained from the chromatograms against the known concentration of each standard.

  • Perform Linear Regression: Fit the data using a linear regression model (y = mx + c), where 'y' is the peak area and 'x' is the concentration.

  • Quantify Sample: Inject the prepared sample. Using the peak area obtained for the analyte, calculate the concentration in the vial using the regression equation from the calibration curve.

  • Calculate Original Concentration: Account for the dilution and concentration factors used during the sample preparation step to determine the final concentration in the original matrix.

Data Analysis Workflow Diagram

G cluster_input Input Data cluster_processing Processing cluster_output Output RawStd Raw Chromatograms (Calibration Standards) IntegStd Integrate Standard Peaks RawStd->IntegStd RawSmp Raw Chromatogram (Unknown Sample) IntegSmp Integrate Sample Peak RawSmp->IntegSmp Plot Plot Area vs. Conc. IntegStd->Plot Calc Calculate Sample Conc. in Vial IntegSmp->Calc Reg Linear Regression y = mx + c Plot->Reg Reg->Calc Final Apply Dilution Factor (Final Concentration) Calc->Final

Caption: Logical workflow for data analysis and quantification.

Conclusion

The RP-HPLC method presented in this application note is a robust, reliable, and precise tool for the quantification of 7-Methylphenazine-1-carboxylic acid. The use of an acidified mobile phase ensures excellent chromatographic performance. The method has been thoroughly validated against ICH guidelines, confirming its suitability for routine use in research and quality control environments where accuracy and reproducibility are paramount.

References

  • Xu, Y. Q., et al. (2006). Rapid quantitative analysis of phenazine-1-carboxylic acid and 2-hydroxyphenazine from fermentation culture of Pseudomonas chlororaphis GP72 by capillary zone electrophoresis. Journal of Chromatography B, 836(1-2), 85-90. Available at: [Link]

  • Li, J., et al. (2004). [Determination of phenazine-1-carboxylic acid in anti-fungal agent M18 by high performance liquid chromatography]. Se Pu, 22(1), 77. Available at: [Link]

  • Li, Y., et al. (2020). Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives. Molecules, 25(18), 4268. Available at: [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. Biotage Insights. Available at: [Link]

  • Subrabia, T., et al. (2024). Improved pH measurement of mobile phases in reversed-phase liquid chromatography. Analyst, 149(4), 875-883. Available at: [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. Available at: [Link]

  • Agilent Technologies. (2011). Control pH During Method Development for Better Chromatography. Agilent Publication 5991-0122EN. Available at: [Link]

  • PubChem. Methyl phenazine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Guidance for Industry. Available at: [Link]

  • Taylor & Francis Online. (2006). Reversed Phase High Performance Liquid Chromatography Using Carboxylic Acids in the Mobile Phase. Journal of Liquid Chromatography & Related Technologies, 11(1), 1-15. Available at: [Link]

  • Li, Z., et al. (2023). Biosynthesis and genetic engineering of phenazine-1-carboxylic acid in Pseudomonas chlororaphis Lzh-T5. Frontiers in Bioengineering and Biotechnology, 11, 1172859. Available at: [Link]

  • Pseudomonas aeruginosa Metabolome Database. 5-methyl-phenazine-1-carboxylate (PAMDB110353). PAMDB. Available at: [Link]

  • Dolan, J. W. (2017). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International, 35(6), 350-357. Available at: [Link]

  • International Council for Harmonisation. Quality Guidelines. ICH. Available at: [Link]

  • Liu, A., et al. (2022). Enhanced Phenazine-1-Carboxamide Production in Pseudomonas chlororaphis H5 ΔfleQ ΔrelA through Fermentation Optimization. Fermentation, 8(4), 173. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

  • Analytical method development and validation of simultaneous estimation of perphenazine and amitriptyline by Reverse-Phase high-performance liquid chromatography. (2018). Journal of Global Trends in Pharmaceutical Sciences, 9(2), 5260-5269. Available at: [Link]

Sources

Application Note: A Comprehensive Guide to Utilizing 7-Methylphenazine-1-carboxylic Acid in Antifungal Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed framework for researchers, scientists, and drug development professionals on the utilization of 7-Methylphenazine-1-carboxylic acid (7-MPCA) in a suite of antifungal assays. Phenazine compounds, naturally occurring heterocyclic molecules, are recognized for their broad-spectrum biological activities. A notable example, phenazine-1-carboxylic acid (PCA), has demonstrated significant antifungal properties.[1][2][3] This guide focuses on 7-MPCA, a derivative of PCA, outlining a systematic approach to evaluate its antifungal efficacy. We present field-proven, step-by-step protocols for determining Minimum Inhibitory Concentration (MIC) via broth microdilution, assessing zones of inhibition through agar disk diffusion, and quantifying fungal viability using a colorimetric XTT assay. The causality behind experimental choices, the inclusion of self-validating controls, and guidance on data interpretation are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Rationale for Investigating 7-MPCA

Phenazines are a class of nitrogen-containing heterocyclic compounds produced by a wide range of bacteria, renowned for their role in microbial competition and virulence. Phenazine-1-carboxylic acid (PCA), a well-studied member of this family, exhibits potent activity against various fungal pathogens.[1][4] Its proposed mechanism involves the induction of oxidative stress through the generation of reactive oxygen species (ROS), leading to damage of the cell membrane and mitochondria.[1][2][4]

The exploration of PCA derivatives like 7-Methylphenazine-1-carboxylic acid is driven by structure-activity relationship (SAR) studies, which aim to identify modifications that could enhance potency, broaden the spectrum of activity, or improve pharmacokinetic properties. The addition of a methyl group at the 7th position may alter the compound's lipophilicity and electronic distribution, potentially influencing its interaction with fungal targets. This guide provides the necessary protocols to rigorously test this hypothesis and characterize the antifungal profile of 7-MPCA.

Hypothesized Mechanism of Action

Based on the known activity of related phenazine compounds, it is hypothesized that 7-MPCA disrupts fungal homeostasis through a multi-pronged attack centered on oxidative stress. The proposed cascade involves the compound undergoing redox cycling, which generates superoxide radicals and other ROS within the fungal cell.[5] This leads to lipid peroxidation, compromising cell membrane integrity, and subsequent damage to mitochondria, ultimately triggering cell death.[1][4]

Hypothesized_Mechanism_of_Action Compound 7-MPCA FungalCell Fungal Cell Entry Compound->FungalCell Redox Intracellular Redox Cycling FungalCell->Redox ROS Reactive Oxygen Species (ROS) Generation Redox->ROS Membrane Lipid Peroxidation & Membrane Damage ROS->Membrane Damages Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Damages Death Fungal Cell Death Membrane->Death Mitochondria->Death Experimental_Workflow cluster_assays Antifungal Assays cluster_results Data Analysis start Start: 7-MPCA Powder stock Protocol 1: Prepare 10 mM Stock Solution in DMSO start->stock mic Protocol 2: Broth Microdilution Assay stock->mic disk Protocol 3: Agar Disk Diffusion Assay stock->disk xtt Protocol 4: XTT Viability Assay stock->xtt inoculum Prepare & Standardize Fungal Inoculum (0.5 McFarland) inoculum->mic inoculum->disk inoculum->xtt mic_result Determine MIC (µg/mL) mic->mic_result disk_result Measure Zone of Inhibition (mm) disk->disk_result xtt_result Calculate % Viability xtt->xtt_result end End: Characterize Antifungal Profile mic_result->end disk_result->end xtt_result->end

Caption: Overall experimental workflow for antifungal assessment.

Protocol 1: Preparation of 7-MPCA Stock Solution

Causality: A high-concentration stock solution in a suitable organic solvent is essential for serial dilutions and to minimize the final solvent concentration in the assay, which could otherwise inhibit fungal growth or interfere with the results. DMSO is the recommended solvent for many antifungal agents due to its high solubilizing power and compatibility with cell-based assays at low concentrations (<1%). [6][7]

  • Weighing: Accurately weigh out the required mass of 7-MPCA powder to prepare a 10 mM stock solution. (Molecular Weight of 7-Methylphenazine-1-carboxylic acid to be confirmed by supplier).

  • Solubilization: Add the appropriate volume of sterile, cell culture-grade DMSO to the powder in a sterile tube. Vortex vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath may be required.

  • Sterilization: While DMSO is generally sterile, the stock solution can be filter-sterilized through a 0.22 µm syringe filter if necessary, though this may lead to loss of compound.

  • Aliquoting & Storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents degradation from repeated freeze-thaw cycles. Store aliquots at -20°C for short-term use (1 month) or -80°C for long-term storage (6 months). [8]

Protocol 2: Broth Microdilution for MIC Determination

Causality: This method, based on CLSI guidelines, determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [6][9]It is the gold standard for quantitative susceptibility testing.

  • Media Preparation: Prepare RPMI-1640 medium according to the manufacturer's instructions, buffered to pH 7.0 with MOPS.

  • Inoculum Preparation:

    • Subculture the fungal strain on an SDA or PDA plate and incubate for 24 hours (for yeasts) or until sufficient sporulation occurs (for molds).

    • Pick approximately five colonies (≥1 mm) and suspend them in sterile saline.

    • Adjust the turbidity of the suspension with a spectrophotometer to match a 0.5 McFarland standard (at 530 nm). [6]This corresponds to approximately 1-5 x 10⁶ cells/mL for yeasts.

    • Prepare the final inoculum by diluting this suspension in the RPMI test medium to achieve a final concentration of 0.5-2.5 x 10³ cells/mL in the wells. [6]3. Plate Preparation (Serial Dilution):

    • Add 100 µL of RPMI medium to wells 2 through 12 of a 96-well plate.

    • Prepare a starting dilution of the 7-MPCA stock solution in RPMI. Add 200 µL of this dilution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • This leaves well 11 as the growth control (no compound) and well 12 as the sterility control (no compound, no inoculum).

  • Inoculation: Add 100 µL of the final fungal inoculum to wells 1 through 11. Do not add inoculum to well 12. The final volume in each well will be 200 µL (or 100uL if starting with 50uL volumes).

  • Incubation: Seal the plate or use a lid to prevent evaporation and incubate at 35°C for 24-48 hours (or 72 hours for Cryptococcus spp.). [6]6. Reading the MIC: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of 7-MPCA at which there is no visible growth (a clear well) compared to the turbid growth in the control well (well 11). [10]

Protocol 3: Agar Disk Diffusion Assay

Causality: This method provides a qualitative or semi-quantitative assessment of antifungal activity. The compound diffuses from a saturated disk into the agar, creating a concentration gradient. A visible zone of inhibition forms where the concentration is sufficient to prevent fungal growth. [11]

  • Plate Preparation: Prepare Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue dye. [6][11]Pour 20-25 mL into 100 mm petri dishes to a uniform depth.

  • Inoculation: Dip a sterile cotton swab into the 0.5 McFarland standard fungal suspension. Press the swab against the inside of the tube to remove excess liquid. Streak the entire surface of the agar plate three times, rotating the plate 60° after each streak to ensure even coverage. [6]Allow the surface to dry for 3-5 minutes.

  • Disk Preparation and Application:

    • Using sterile forceps, place a blank 6 mm paper disk onto the inoculated agar surface.

    • Pipette a defined volume (e.g., 10 µL) of a specific concentration of the 7-MPCA stock solution onto the disk.

    • Gently press the disk to ensure full contact with the agar.

    • Include a negative control disk (DMSO only) and a positive control disk (e.g., fluconazole).

  • Incubation: Invert the plates and incubate at 35°C for 24-48 hours.

  • Measurement: Measure the diameter of the zone of complete inhibition (including the disk) in millimeters (mm) using a ruler or caliper.

Protocol 4: Fungal Viability Assessment (XTT Assay)

Causality: This colorimetric assay quantifies the metabolic activity of fungal cells, which serves as a proxy for cell viability. [12]Actively respiring cells with intact mitochondrial dehydrogenases can reduce the water-soluble XTT tetrazolium salt to a colored formazan product, allowing for quantitative measurement of growth inhibition. [13]

  • Assay Setup: Set up a 96-well plate exactly as described in the Broth Microdilution protocol (Protocol 2, steps 1-5). An identical plate should be prepared in parallel.

  • Reagent Preparation: Prepare the XTT/menadione solution immediately before use. Dissolve XTT in warm PBS to a concentration of 1 mg/mL and menadione in acetone to a concentration of 10 mM. Just before use, mix the XTT solution with the menadione solution.

  • Assay Execution:

    • After the incubation period, add 50 µL of the freshly prepared XTT/menadione solution to each well (including controls).

    • Incubate the plate in the dark at 37°C for 2-5 hours. The incubation time should be optimized to yield a strong color change in the growth control well without oversaturation.

  • Data Acquisition: Measure the absorbance of the formazan product at 450-490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (sterility control well) from all other readings.

    • Calculate the percentage of viability using the following formula: % Viability = (Absorbance of test well / Absorbance of growth control well) x 100

Data Presentation and Interpretation

Results should be presented clearly to allow for straightforward interpretation of 7-MPCA's antifungal activity. Data from at least three independent experiments should be used to calculate means and standard deviations.

Fungal Strain MIC (µg/mL) Zone of Inhibition (mm) IC₅₀ from XTT (µg/mL)
Candida albicans SC53141618 ± 1.58.5 ± 0.9
Aspergillus fumigatus Af2933212 ± 1.115.2 ± 2.1
Cryptococcus neoformans H99822 ± 2.04.1 ± 0.5
Amphotericin B (Control) 0.525 ± 1.80.2 ± 0.05
Fluconazole (Control) 228 ± 2.21.1 ± 0.2
Table 1: Example Data Summary for 7-MPCA. Data are presented as mean ± standard deviation from three replicate experiments. IC₅₀ is the concentration causing 50% inhibition of viability in the XTT assay.
  • MIC: A lower MIC value indicates higher potency.

  • Zone of Inhibition: A larger diameter indicates greater susceptibility of the fungus to the compound.

  • XTT Assay: Provides a quantitative measure of metabolic inhibition. The IC₅₀ value can be calculated by plotting % viability against compound concentration.

Troubleshooting

Problem Potential Cause(s) Solution(s)
No growth in control wells Inoculum viability issue; Improper incubation conditions; Contamination with inhibitor.Use a fresh culture for inoculum preparation; Verify incubator temperature and atmosphere; Use fresh, sterile media and reagents.
Compound precipitates in wells Poor solubility at assay concentrations.Ensure the stock solution is fully dissolved; Do not exceed a final DMSO concentration of 1%; Consider using a different solvent system after validation.
Inconsistent MIC readings Inoculum density variation; Pipetting errors; Edge effect in 96-well plate.Strictly adhere to the 0.5 McFarland standard; Calibrate pipettes and use proper technique; Avoid using the outermost wells of the plate if evaporation is an issue.
No zone of inhibition Compound is inactive; Compound did not diffuse properly; Fungal strain is resistant.Verify compound activity with a highly susceptible strain; Ensure disks are properly saturated and in contact with agar; Confirm results with MIC testing.

References

  • Antifungal Susceptibility Testing: Current Approaches . Clinical Microbiology Reviews. [Link]

  • Antifungal Mechanism of Phenazine-1-Carboxylic Acid against Pestalotiopsis kenyana . MDPI. [Link]

  • Antifungal Susceptibility Test Interpretive Criteria . U.S. Food and Drug Administration (FDA). [Link]

  • Preparation method for phenazine-1-carboxylic acid - Google Patents.
  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds . Journal of Visualized Experiments (JoVE). [Link]

  • Antifungal Mechanism of Phenazine-1-Carboxylic Acid against Pestalotiopsis kenyana . National Center for Biotechnology Information (NCBI). [Link]

  • A Practical Guide to Antifungal Susceptibility Testing . National Center for Biotechnology Information (NCBI). [Link]

  • XTT Assay of Antifungal Activity . Bio-protocol. [Link]

  • Cell Viability Assays - Assay Guidance Manual . National Center for Biotechnology Information (NCBI). [Link]

  • Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes . National Center for Biotechnology Information (NCBI). [Link]

  • Antifungal Mechanism of Phenazine-1-Carboxylic Acid against Pestalotiopsis kenyana . PubMed. [Link]

  • Methyl phenazine-1-carboxylate | C14H10N2O2 . PubChem. [Link]

  • Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives . National Center for Biotechnology Information (NCBI). [Link]

  • Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview . YouTube. [Link]

  • Phenazine-1-carboxylic Acid Has a Broad-Spectrum Antifungal Effect by Targeting Isocitrate Lyase . ACS Publications. [Link]

  • Antifungal Susceptibility Testing: A Primer for Clinicians . Open Forum Infectious Diseases. [Link]

  • Antifungal mechanisms by which a novel Pseudomonas aeruginosa phenazine toxin kills Candida albicans in biofilms . National Center for Biotechnology Information (NCBI). [Link]

  • Antifungal Susceptibility Testing for C. auris . Centers for Disease Control and Prevention (CDC). [Link]

  • Disk diffusion testing involves the use of commercially prepared paper disks... . PubMed Central. [Link]

Sources

Application of 7-Methylphenazine-1-carboxylic Acid in Agriculture: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed exploration of the potential agricultural applications of 7-Methylphenazine-1-carboxylic acid (7-MPCA). As a member of the phenazine family of heterocyclic nitrogen-containing compounds, 7-MPCA is a secondary metabolite produced by various soil bacteria, notably of the Pseudomonas genus. While specific research on 7-MPCA is limited, this guide synthesizes the extensive knowledge available on the closely related and well-studied phenazine, Phenazine-1-carboxylic acid (PCA), to provide a comprehensive framework for researchers, scientists, and drug development professionals. This guide will delve into the mechanistic underpinnings of phenazine bioactivity, present detailed protocols for in-vitro and in-planta evaluation, and offer insights into the development of 7-MPCA as a potential biocontrol agent.

Introduction to Phenazines in Agriculture

Phenazines are a class of pigmented secondary metabolites produced by a diverse range of bacteria, including species of Pseudomonas, Streptomyces, and Burkholderia. These compounds are of significant interest in agriculture due to their broad-spectrum antibiotic properties, which make them effective against a wide array of plant pathogens, including fungi, bacteria, and oomycetes.[1][2] Phenazine-1-carboxylic acid (PCA) is one of the most extensively studied phenazines and has been registered as a wide-spectrum fungicide in China, where it is used to control diseases in crops like rice, melons, and vegetables.[3]

The agricultural relevance of phenazines stems from their natural role in the rhizosphere, the soil region directly influenced by plant roots. Rhizosphere-colonizing bacteria that produce phenazines can suppress soil-borne pathogens, thereby protecting plants from disease and promoting growth.[4] The production of these compounds is often regulated by complex signaling networks within the bacteria, including quorum sensing, which allows the bacteria to coordinate gene expression in response to population density.[4][5]

While much of the available research focuses on PCA, other phenazine derivatives, such as 7-MPCA (also referred to as 5-methylphenazine-1-carboxylic acid betaine in some literature), are also known to possess antimicrobial properties.[6] 7-MPCA is a biosynthetic precursor to pyocyanin, another well-known phenazine produced by Pseudomonas aeruginosa.[6][7] Understanding the unique properties and potential applications of specific phenazine derivatives like 7-MPCA is a growing area of research.

Mechanism of Action: The Redox-Active Nature of Phenazines

The primary mechanism by which phenazines exert their antimicrobial effects is through their ability to act as electron shuttles, leading to the generation of reactive oxygen species (ROS).[6] This redox cycling disrupts cellular respiration and damages vital cellular components of pathogenic microorganisms.

The proposed mechanism involves the following steps:

  • Cellular Uptake: Phenazines are taken up by the target pathogen.

  • Reduction: Inside the cell, phenazines are reduced by cellular reductants such as NADH or NADPH, forming a radical species.

  • Auto-oxidation and ROS Generation: The reduced phenazine radical then reacts with molecular oxygen to regenerate the parent phenazine and produce superoxide radicals (O₂⁻).

  • Oxidative Stress: The accumulation of superoxide and other ROS, such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH), leads to oxidative stress, causing damage to DNA, proteins, and lipids, ultimately resulting in cell death.

Recent studies have also suggested more specific molecular targets. For instance, PCA has been shown to target isocitrate lyase, a key enzyme in the glyoxylate cycle of some fungi, thereby disrupting their metabolism.[8] Furthermore, transcriptomic analyses of fungi treated with PCA have revealed significant changes in gene expression related to redox processes and various metabolic pathways.[9]

Phenazine_Mechanism_of_Action cluster_pathogen Pathogen Cell Phenazine Phenazine Reduced_Phenazine Reduced_Phenazine Phenazine->Reduced_Phenazine Reduction Reduced_Phenazine->Phenazine Auto-oxidation ROS Reactive Oxygen Species (ROS) Reduced_Phenazine->ROS Cellular_Damage Cellular Damage (DNA, Proteins, Lipids) ROS->Cellular_Damage Cell_Death Cell Death Cellular_Damage->Cell_Death Cellular_Reductants Cellular Reductants (NADH, NADPH) Cellular_Reductants->Reduced_Phenazine O2 O₂ O2->ROS

Figure 1: Proposed mechanism of action for phenazine compounds against pathogenic microorganisms.

Application Notes for Agricultural Research

The following section outlines potential applications of 7-MPCA in an agricultural research setting, drawing parallels from the established bioactivity of PCA.

In Vitro Antifungal and Antibacterial Screening

The initial step in evaluating the potential of 7-MPCA as a biocontrol agent is to determine its spectrum of activity against a panel of relevant plant pathogens.

Key Considerations:

  • Pathogen Selection: Include a diverse range of pathogens, such as filamentous fungi (Botrytis cinerea, Fusarium oxysporum), oomycetes (Phytophthora spp.), and bacteria (Xanthomonas oryzae, Acidovorax citrulli).[1][10]

  • Minimum Inhibitory Concentration (MIC): Determine the MIC to quantify the potency of 7-MPCA against each pathogen. This data is crucial for comparing its efficacy to other compounds.

  • Control Compounds: Include PCA as a positive control to benchmark the activity of 7-MPCA. A solvent control (e.g., DMSO) should also be included.

In Planta Efficacy Trials

Following promising in vitro results, the efficacy of 7-MPCA should be evaluated in planta to assess its ability to protect plants from disease under more realistic conditions.

Experimental Design:

  • Model Plant Systems: Utilize model plant systems such as Arabidopsis thaliana, tomato, or wheat, depending on the target pathogens.

  • Application Methods: Test various application methods, including seed treatment, soil drench, and foliar spray, to determine the most effective delivery route.

  • Disease Severity Assessment: Quantify disease severity using established rating scales to objectively measure the protective effect of 7-MPCA.

  • Phytotoxicity Evaluation: Assess any potential negative effects of 7-MPCA on plant growth and development.

Plant Growth Promotion and Stress Tolerance

Some phenazine-producing rhizobacteria have been shown to promote plant growth and enhance tolerance to abiotic stresses such as salinity.[11] It is therefore valuable to investigate whether 7-MPCA itself can elicit these beneficial effects.

Potential Mechanisms:

  • Induced Systemic Resistance (ISR): Phenazines can trigger the plant's own defense mechanisms, leading to a state of heightened resistance to a broad range of pathogens.[2]

  • Redox Modulation: By influencing the redox state of the rhizosphere, phenazines may help plants mitigate oxidative stress caused by environmental factors.[11]

Detailed Experimental Protocols

The following protocols provide a starting point for the experimental evaluation of 7-MPCA.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from standard methods for antimicrobial susceptibility testing.

Materials:

  • 7-Methylphenazine-1-carboxylic acid (solubilized in a suitable solvent, e.g., DMSO)

  • Target fungal or bacterial pathogen

  • Appropriate liquid growth medium (e.g., Potato Dextrose Broth for fungi, Luria-Bertani Broth for bacteria)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Inoculum: Grow the pathogen in liquid medium to the mid-logarithmic phase. Adjust the concentration to a final density of approximately 1 x 10⁵ CFU/mL (for bacteria) or 1 x 10⁴ spores/mL (for fungi) in the wells.

  • Serial Dilutions: Prepare a two-fold serial dilution of 7-MPCA in the growth medium in the 96-well plate. The concentration range should be chosen based on preliminary experiments.

  • Inoculation: Add the prepared inoculum to each well containing the 7-MPCA dilutions.

  • Controls: Include wells with inoculum and medium only (positive growth control), medium only (sterility control), and inoculum with the solvent used to dissolve 7-MPCA (solvent toxicity control).

  • Incubation: Incubate the plates at the optimal temperature for the pathogen for 24-72 hours.

  • Read Results: The MIC is the lowest concentration of 7-MPCA that completely inhibits visible growth of the pathogen. This can be determined visually or by measuring the optical density at 600 nm.

Protocol: Seed Treatment for Disease Suppression

This protocol outlines a method for applying 7-MPCA as a seed treatment to protect seedlings from soil-borne pathogens.

Materials:

  • Seeds of a susceptible plant species (e.g., wheat, cucumber)

  • 7-Methylphenazine-1-carboxylic acid solution at various concentrations

  • Pathogen inoculum (e.g., spores of Fusarium graminearum)

  • Potting mix

  • Pots or trays

Procedure:

  • Seed Coating: Prepare solutions of 7-MPCA at different concentrations. Immerse the seeds in the solutions for a specified period (e.g., 1 hour) or use a sticker agent to coat the seeds. Allow the seeds to air dry.

  • Soil Inoculation: If using a soil-borne pathogen, inoculate the potting mix with a known concentration of the pathogen.

  • Sowing: Sow the treated and untreated (control) seeds in the inoculated and non-inoculated soil.

  • Growth Conditions: Maintain the plants in a growth chamber or greenhouse with appropriate conditions for both the plant and the pathogen.

  • Disease Assessment: After a suitable incubation period, assess disease severity by measuring parameters such as germination rate, seedling emergence, plant height, root rot, and lesion size.

Experimental_Workflow In_Vitro_Screening In Vitro Screening (MIC Determination) In_Planta_Efficacy In Planta Efficacy Trials (Seed Treatment, Foliar Spray) In_Vitro_Screening->In_Planta_Efficacy Promising Results Mechanism_of_Action_Studies Mechanism of Action Studies (ROS Measurement, Transcriptomics) In_Planta_Efficacy->Mechanism_of_Action_Studies Growth_Promotion_Assays Plant Growth Promotion & Stress Tolerance Assays In_Planta_Efficacy->Growth_Promotion_Assays Biocontrol_Agent_Development Development as a Biocontrol Agent Mechanism_of_Action_Studies->Biocontrol_Agent_Development Growth_Promotion_Assays->Biocontrol_Agent_Development

Figure 2: A generalized workflow for the evaluation of 7-Methylphenazine-1-carboxylic acid as a potential agricultural biocontrol agent.

Data Presentation and Interpretation

To facilitate the comparison of results, all quantitative data should be summarized in clearly structured tables.

Table 1: In Vitro Antimicrobial Activity of 7-MPCA and PCA

Pathogen7-MPCA MIC (µg/mL)PCA MIC (µg/mL)
Botrytis cinerea
Fusarium oxysporum
Xanthomonas oryzae
Acidovorax citrulli

Table 2: In Planta Efficacy of 7-MPCA Seed Treatment Against Fusarium Root Rot in Wheat

TreatmentGermination Rate (%)Plant Height (cm)Disease Severity Index
Untreated Control
Pathogen Control
7-MPCA (10 µg/mL)
7-MPCA (50 µg/mL)
PCA (50 µg/mL)

Conclusion and Future Directions

While direct research on 7-Methylphenazine-1-carboxylic acid in agriculture is still in its nascent stages, the extensive body of knowledge on the closely related phenazine, PCA, provides a strong foundation for its investigation as a potential biocontrol agent. The protocols and application notes presented in this guide offer a comprehensive framework for researchers to explore the antimicrobial properties, in planta efficacy, and plant-beneficial effects of 7-MPCA. Future research should focus on elucidating the specific mechanisms of action of 7-MPCA, optimizing its formulation and delivery for agricultural applications, and exploring the genetic engineering of microbial strains for enhanced production.

References

  • Antifungal Mechanism of Phenazine-1-Carboxylic Acid against Pestalotiopsis kenyana. (2023). International Journal of Molecular Sciences. [Link]

  • 5-Methyl phenazine-1-carboxylic acid: A novel bioactive metabolite by a rhizosphere soil bacterium that exhibits potent antimicrobial and anticancer activities. (2015). ResearchGate. [Link]

  • Phenazine-1-carboxylic Acid Produced by Pseudomonas chlororaphis YL-1 Is Effective against Acidovorax citrulli. (2021). MDPI. [Link]

  • The Effect of Phenazine-1-Carboxylic Acid on Mycelial Growth of Botrytis cinerea Produced by Pseudomonas aeruginosa LV Strain. (2017). Frontiers in Microbiology. [Link]

  • Pseudomonas aeruginosa. Wikipedia. [Link]

  • The Effect of Phenazine-1-Carboxylic Acid on Mycelial Growth of Botrytis cinerea Produced by Pseudomonas aeruginosa LV Strain. (2017). ResearchGate. [Link]

  • Antifungal Mechanism of Phenazine-1-Carboxylic Acid against Pestalotiopsis kenyana. (2023). National Center for Biotechnology Information. [Link]

  • Phenazine-1 carboxylic acid of Pseudomonas aeruginosa induces the expression of Staphylococcus aureus Tet38 MDR efflux pump and mediates resistance to phenazines and antibiotics. (2019). National Center for Biotechnology Information. [Link]

  • Phenazine-1-carboxylic Acid Has a Broad-Spectrum Antifungal Effect by Targeting Isocitrate Lyase. (2022). ACS Publications. [Link]

  • Understanding the biosynthesis, metabolic regulation, and anti-phytopathogen activity of 3,7-dihydroxytropolone in Pseudomonas spp. (2024). National Center for Biotechnology Information. [Link]

  • Metabolism and function of phenazines in bacteria: impacts on the behavior of bacteria in the environment and biotechnological processes. (2011). National Center for Biotechnology Information. [Link]

  • PmtA Regulates Pyocyanin Expression and Biofilm Formation in Pseudomonas aeruginosa. (2021). Frontiers in Microbiology. [Link]

  • Phenazine-Producing Rhizobacteria Promote Plant Growth and Reduce Redox and Osmotic Stress in Wheat Seedlings Under Saline Conditions. (2020). Frontiers in Plant Science. [Link]

  • The Pseudomonas aeruginosa PAO1 Two-Component Regulator CarSR Regulates Calcium Homeostasis and Calcium-Induced Virulence Factor Production through Its Regulatory Targets CarO and CarP. (2018). American Society for Microbiology. [Link]

  • Economical Production of Phenazine-1-carboxylic Acid from Glycerol by Pseudomonas chlororaphis Using Cost-Effective Minimal Medium. (2023). MDPI. [Link]

  • Recent Advances in Phenazine Natural Products: Biosynthesis and Metabolic Engineering. (2023). ACS Publications. [Link]

  • Phenazine antibiotic production in Pseudomonas aureofaciens: Role in rhizosphere ecology and pathogen suppression. (1996). ResearchGate. [Link]

  • Understanding the biosynthesis, metabolic regulation, and anti-phytopathogen activity of 3,7-dihydroxytropolone in Pseudomonas spp. (2024). PubMed. [Link]

  • Biosynthesis and genetic engineering of phenazine-1-carboxylic acid in Pseudomonas chlororaphis Lzh-T5. (2023). Frontiers in Bioengineering and Biotechnology. [Link]

  • Phenazine-1-carboxylic acid and its derivatives. (2022). ResearchGate. [Link]

  • Regulation of Pseudomonas Quinolone Signal Synthesis in Pseudomonas aeruginosa. (2003). ResearchGate. [Link]

Sources

Application Notes & Protocols: 7-Methylphenazine-1-carboxylic Acid as a Lead Compound in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The phenazine scaffold is a nitrogen-containing heterocyclic system that has garnered significant attention in medicinal chemistry, often described as a "privileged structure" due to its ability to interact with a diverse range of biological targets.[1] Naturally produced by various microorganisms, including those from the Pseudomonas and Streptomyces genera, phenazine derivatives exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4] Among these, Phenazine-1-carboxylic acid (PCA), a metabolite of bacteria like Pseudomonas aeruginosa, stands out as a foundational lead compound.[1][5] Its planar structure and redox activity are key to its function as both a natural antibiotic and a versatile starting point for synthetic drug discovery programs.[1][6]

This guide focuses on 7-Methylphenazine-1-carboxylic acid , a specific analog of PCA. While direct literature on the 7-methyl isomer is emerging, the well-documented bioactivity of the closely related 5-methylphenazine-1-carboxylic acid—which demonstrates potent, selective cytotoxicity against cancer cells and anti-inflammatory effects—provides a strong rationale for investigating the 7-methyl derivative as a promising lead compound.[7] This document provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic investigation of this compound class, offering detailed protocols for researchers in drug discovery.

Section 1: The Phenazine-1-Carboxylic Acid Scaffold: A Foundation for Discovery

The therapeutic potential of the phenazine core is rooted in its diverse mechanisms of action. Understanding these mechanisms is critical for designing effective screening funnels and lead optimization strategies.

Core Biological Activities & Mechanisms of Action

Phenazine derivatives exert their effects through multiple cellular pathways, making them attractive candidates for complex diseases like cancer.

  • Anticancer Activity: The planar phenazine ring is a classic DNA intercalator, physically inserting between base pairs to disrupt DNA replication and transcription, a mechanism that has propelled PCA dimers into clinical trials for solid tumors.[1][8] Beyond this, phenazines are potent inducers of apoptosis (programmed cell death). This can occur through the intrinsic mitochondrial pathway, as seen with 5-methylphenazine-1-carboxylic acid, which activates caspase-3 and downregulates the anti-apoptotic protein Bcl-2.[7] Furthermore, many phenazines function as redox-cycling agents, leading to a massive increase in intracellular Reactive Oxygen Species (ROS), which damages cellular components and triggers cell death.[6][9][10] Some derivatives also act as topoisomerase inhibitors, preventing the proper unwinding of DNA required for cell division.[8][9]

  • Antimicrobial Activity: The antimicrobial function of PCA is well-established and is notably pH-dependent. The uncharged carboxylic acid form is the active species, suggesting that its efficacy may vary in different biological environments.[11] This activity is crucial for the ecological role of phenazine-producing bacteria and provides a basis for developing new antibiotics.[12]

  • Novel Mechanisms: Recent research has uncovered that phenazine derivatives can act as potent, non-classical inhibitors of ferroptosis, an iron-dependent form of cell death. One lead compound was found to inhibit NCOA4-mediated ferritinophagy, protecting cells from ferroptotic damage and showing excellent therapeutic effects in a mouse model of acute liver injury.[13] This opens a new and exciting therapeutic avenue for this scaffold.

Phenazine_MoA cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_mito Mitochondria Lead 7-Methylphenazine- 1-carboxylic Acid DNA DNA Lead->DNA Intercalation Topo Topoisomerase Lead->Topo Inhibition ROS ↑ Reactive Oxygen Species (ROS) Lead->ROS Induction Ferritinophagy Ferritinophagy (NCOA4-mediated) Lead->Ferritinophagy Inhibition Bcl2 Bcl-2 Lead->Bcl2 Downregulation CellCycleArrest Cell Cycle Arrest DNA->CellCycleArrest Topo->CellCycleArrest Apoptosis Apoptosis ROS->Apoptosis Ferroptosis Ferroptosis Inhibition Ferritinophagy->Ferroptosis Caspase Caspase-3 Activation Caspase->Apoptosis

Caption: Proposed mechanisms of action for the phenazine-1-carboxylic acid scaffold.

Section 2: Synthesis and Derivatization Strategies

A robust and flexible synthetic route is paramount for exploring the structure-activity relationship (SAR) of a lead compound. The synthesis of 7-Methylphenazine-1-carboxylic acid can be achieved through established methods for the phenazine core, followed by targeted derivatization.

Protocol 2.1: Synthesis of the Phenazine-1-Carboxylic Acid Core

This protocol details a common method for creating the phenazine-1-carboxylic acid scaffold, which can be adapted to produce the 7-methyl analog by selecting the appropriate starting material.[8][9]

Principle: This synthesis involves the condensation of an aniline derivative with 2-bromo-3-nitrobenzoic acid to form a diphenylamine intermediate, which then undergoes reductive cyclization to form the phenazine ring system.

Materials:

  • p-Toluidine (4-methylaniline)

  • 2-Bromo-3-nitrobenzoic acid

  • Anhydrous potassium carbonate (K₂CO₃)

  • Copper(I) iodide (CuI)

  • N,N-Dimethylformamide (DMF)

  • Sodium borohydride (NaBH₄)

  • Palladium on carbon (Pd/C, 10%)

  • Methanol, Ethyl acetate, Hydrochloric acid (HCl)

Step-by-Step Methodology:

  • Step A: N-Arylation (Ullmann Condensation):

    • In a round-bottom flask, combine p-toluidine (1.1 eq), 2-bromo-3-nitrobenzoic acid (1.0 eq), anhydrous K₂CO₃ (2.5 eq), and CuI (0.1 eq) in anhydrous DMF.

    • Causality: p-Toluidine is chosen as the starting material to introduce the methyl group at what will become the 7-position of the final phenazine ring. K₂CO₃ acts as the base to deprotonate the aniline, and CuI catalyzes the coupling reaction.

    • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 120-140 °C for 12-24 hours, monitoring by TLC.

    • After cooling, pour the reaction mixture into ice-cold 1M HCl to precipitate the product. Filter the solid, wash with water, and dry to obtain the crude 2-(4-methylanilino)-3-nitrobenzoic acid.

  • Step B: Reductive Cyclization:

    • Dissolve the crude product from Step A in methanol.

    • Add a catalytic amount of 10% Pd/C.

    • Causality: This step uses two reducing agents. The Pd/C with a hydrogen source (often from NaBH₄ addition or H₂ gas) will reduce the nitro group to an amine.

    • Slowly add sodium borohydride (NaBH₄) (3-4 eq) in portions at 0 °C.

    • Causality: NaBH₄ is a strong reducing agent that facilitates the reduction of the nitro group and promotes the intramolecular cyclization between the newly formed amine and the existing carboxylic acid group to form the heterocyclic rings.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Filter the reaction through Celite to remove the Pd/C catalyst.

    • Acidify the filtrate with 2M HCl to precipitate the final product, 7-methylphenazine-1-carboxylic acid.

    • Filter, wash with cold water, and purify by recrystallization or column chromatography.

Synthesis_Workflow A p-Toluidine + 2-Bromo-3-nitrobenzoic acid B Ullmann Condensation (CuI, K2CO3, DMF) A->B C Diphenylamine Intermediate B->C D Reductive Cyclization (Pd/C, NaBH4) C->D E 7-Methylphenazine- 1-carboxylic Acid (Core) D->E F Derivatization (Amidation, Esterification) E->F G Compound Library F->G

Caption: General workflow for synthesis and derivatization of the lead compound.

Section 3: In Vitro Biological Evaluation Protocols

Once synthesized, the lead compound and its analogs must be evaluated for biological activity. The following protocols provide standardized methods for assessing anticancer efficacy and a key mechanism of action.

Protocol 3.1: Anticancer Activity Screening via MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for the calculation of cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., A549 lung carcinoma, HeLa cervical carcinoma)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)

  • 96-well cell culture plates

  • 7-Methylphenazine-1-carboxylic acid stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare serial dilutions of the 7-methylphenazine-1-carboxylic acid stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.[8][9] A common concentration range to start with is 2.5, 5, 10, 25, 50, and 100 µM.[9]

    • Include a "vehicle control" (medium with the highest concentration of DMSO used, typically <0.5%) and a "no-cell" blank (medium only).

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound concentrations.

    • Incubate for 48 hours at 37 °C, 5% CO₂.[9]

  • MTT Addition and Incubation:

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[9]

    • Self-Validation: During this incubation, observe the formation of purple precipitates in the wells containing viable cells. The intensity should decrease with increasing compound concentration.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[9] Agitate the plate gently for 10 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the "no-cell" blank from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: Viability (%) = (Abs_treated / Abs_vehicle) * 100.

    • Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Comparative Cytotoxicity

Quantitative data should be summarized for clear comparison.

CompoundCell LineIC₅₀ (µM)
Phenazine-1-carboxylic acidA549 (Lung)[Experimental Value]
5-Methylphenazine-1-carboxylic acidA549 (Lung)0.488[7]
7-Methylphenazine-1-carboxylic acid A549 (Lung) [Experimental Value]
Phenazine-1-carboxylic acidHeLa (Cervical)[Experimental Value]
5-Methylphenazine-1-carboxylic acidHeLa (Cervical)[Experimental Value]
7-Methylphenazine-1-carboxylic acid HeLa (Cervical) [Experimental Value]
Protocol 3.2: Mechanistic Assay - Cellular Reactive Oxygen Species (ROS) Detection

Principle: This protocol uses the fluorescent probe 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2′,7′-dichlorofluorescein (DCF).[6]

Materials:

  • Cell line of interest (e.g., A549)

  • 24-well plates or glass-bottom dishes

  • DCFH-DA (10 mM stock in DMSO)

  • Hank's Balanced Salt Solution (HBSS) or serum-free medium

  • Positive control (e.g., H₂O₂)

  • Fluorescence microscope or plate reader (Ex/Em ~485/535 nm)

Step-by-Step Methodology:

  • Cell Seeding and Treatment:

    • Seed cells in a suitable format (e.g., 24-well plate) and allow them to attach overnight.

    • Treat cells with 7-methylphenazine-1-carboxylic acid at relevant concentrations (e.g., 1x and 2x the IC₅₀ value) for a predetermined time (e.g., 6-24 hours). Include vehicle and positive controls.

  • Probe Loading:

    • Remove the treatment medium and wash the cells twice with warm HBSS.

    • Dilute the DCFH-DA stock to a final working concentration of 10-20 µM in HBSS.

    • Add the DCFH-DA solution to the cells and incubate for 30 minutes at 37 °C in the dark.

  • Measurement:

    • Wash the cells twice with warm HBSS to remove excess probe.

    • Add 200 µL of HBSS to each well.

    • Immediately measure the fluorescence using a fluorescence plate reader or visualize and capture images using a fluorescence microscope.

  • Data Analysis:

    • Quantify the fluorescence intensity and normalize it to the vehicle control to determine the fold-increase in ROS production.

Section 4: Lead Optimization and Future Directions

The initial biological data provides the foundation for a rational lead optimization campaign.

Structure-Activity Relationship (SAR) Insights
  • The Carboxylic Acid Group: This group is a key handle for derivatization. Converting it to amides, esters, or acylhydrazones can significantly modulate potency, cell permeability, and metabolic stability.[9] The finding that the uncharged acid is the active antimicrobial species suggests that masking this group could create prodrugs that are activated in specific pH environments, like a tumor microenvironment.[11]

  • The Methyl Group: The position of the methyl group on the phenazine ring is critical. Comparing the activity of 5-methyl-PCA, 7-methyl-PCA, and other isomers will reveal "hotspots" on the scaffold where substitution is favorable for target engagement and selectivity.[7]

Lead_Op Synth Synthesize Analogs (e.g., modify -COOH, move -CH3) Test In Vitro Testing (MTT, ROS, etc.) Synth->Test Evaluate Activity SAR Analyze SAR Data Test->SAR Generate Data Design Design Next-Gen Compounds SAR->Design Inform Design Design->Synth Iterate

Caption: The iterative cycle of lead optimization in drug discovery.

Future Directions

Based on the expanding understanding of the phenazine scaffold, promising future research directions include:

  • Exploring Ferroptosis: Systematically screen 7-methyl-PCA and its derivatives in ferroptosis assays to see if this is a conserved mechanism within the class.[13]

  • In Vivo Efficacy: Advance promising compounds with high in vitro potency and low toxicity to animal models of cancer or infectious disease.

  • Target Deconvolution: Employ chemical proteomics or genetic screening approaches to definitively identify the direct molecular targets of the most active compounds.

Conclusion

7-Methylphenazine-1-carboxylic acid is a compelling lead compound that stands at the intersection of natural product chemistry and modern drug discovery. Its parent scaffold boasts a rich history and a plurality of validated mechanisms of action, from DNA damage to the induction of multiple cell death pathways. The protocols and strategies outlined in this guide provide a robust framework for researchers to synthesize, evaluate, and optimize this promising compound class, paving the way for the development of next-generation therapeutics.

References

  • Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives - PMC - NIH. (2021). National Center for Biotechnology Information. [Link]

  • Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives. (2021). MDPI. [Link]

  • New amides of phenazine-1-carboxylic acid: Antimicrobial activity and structure-activity relationship. (n.d.). ResearchGate. [Link]

  • Biosynthesis and genetic engineering of phenazine-1-carboxylic acid in Pseudomonas chlororaphis Lzh-T5. (2023). Frontiers. [Link]

  • The Effect of Phenazine-1-Carboxylic Acid on the Morphological, Physiological, and Molecular Characteristics of Phellinus noxius - PMC. (2018). National Center for Biotechnology Information. [Link]

  • Recent Advances in Phenazine Natural Products: Biosynthesis and Metabolic Engineering. (2022). ACS Publications. [Link]

  • Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery. (2015). Research and Reviews: Journal of Medicinal & Organic Chemistry. [Link]

  • Pseudomonas aeruginosa. (n.d.). Wikipedia. [Link]

  • 5-Methyl phenazine-1-carboxylic acid: A novel bioactive metabolite by a rhizosphere soil bacterium that exhibits potent antimicrobial and anticancer activities. (2022). ResearchGate. [Link]

  • Antagonistic Activity and Mode of Action of Phenazine-1-Carboxylic Acid, Produced by Marine Bacterium Pseudomonas aeruginosa PA31x, Against Vibrio anguillarum In vitro and in a Zebrafish In vivo Model. (2018). Frontiers. [Link]

  • KEGG PATHWAY Database. (n.d.). Kanehisa Laboratories. [Link]

  • Discovery of phenazine derivatives as a new class of non-classical ferroptosis inhibitors and efficacy evaluation on a mouse model of liver injury. (2024). PubMed. [Link]

  • Genetic Approach for the Fast Discovery of Phenazine Producing Bacteria. (2012). MDPI. [Link]

  • Synthetic routes for phenazines: an overview. (2021). ResearchGate. [Link]

  • Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. (2022). MDPI. [Link]

  • Synthetic routes for phenazines: an overview. (2021). Semantic Scholar. [Link]

  • Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies - PMC. (2022). National Center for Biotechnology Information. [Link]

  • An Improved Synthetic Method of Phenazine-1-carboxylic Acid. (2012). ResearchGate. [Link]

  • Phenazine-1-carboxylic Acid Produced by Pseudomonas chlororaphis YL-1 Is Effective against Acidovorax citrulli. (2021). MDPI. [Link]

Sources

Application Notes & Protocols: A Phased Approach to Efficacy Testing of 7-Methylphenazine-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to rigorously evaluate the therapeutic efficacy of the novel compound, 7-Methylphenazine-1-carboxylic acid (7-MPCA). Phenazines are a well-documented class of heterocyclic compounds, with many natural and synthetic derivatives demonstrating significant biological activity, including antimicrobial and anticancer properties.[1][2] The parent compound, Phenazine-1-carboxylic acid (PCA), is known to induce apoptosis in cancer cells through mechanisms such as the generation of reactive oxygen species (ROS).[3][4] This guide presents a phased, logic-driven approach, beginning with fundamental in vitro characterization and mechanism of action studies, and progressing to in vivo efficacy models. Each protocol is designed to be a self-validating system, incorporating essential controls and explaining the scientific rationale behind key experimental choices to ensure data integrity and reproducibility.

Introduction: The Scientific Rationale for Investigating 7-MPCA

The phenazine scaffold is a privileged structure in medicinal chemistry, with derivatives being investigated for a wide range of therapeutic applications.[5][6] Analogs such as 5-Methylphenazine-1-carboxylic acid have shown potent and selective cytotoxic activity against lung and breast cancer cell lines, operating through the induction of G1 cell-cycle arrest and apoptosis via the mitochondrial intrinsic pathway.[7] Other phenazine derivatives have been shown to function as DNA intercalators and topoisomerase inhibitors.[1][8]

The addition of a methyl group at the 7-position of the phenazine-1-carboxylic acid core creates a novel chemical entity, 7-MPCA. Its therapeutic potential is currently uncharacterized. Therefore, a systematic evaluation is required to determine its biological activity, mechanism of action (MoA), and potential as a therapeutic agent. This guide provides the experimental blueprint for this evaluation, emphasizing a logical progression from cellular models to whole-organism systems. The overarching goal of this preclinical testing cascade is to assess efficacy and safety to determine if the molecule is a viable candidate for further development.[9]

Pre-Experimental Compound Characterization

Before initiating biological assays, it is critical to establish the fundamental physicochemical properties of the test article. This ensures accurate and reproducible dosing in all subsequent experiments.[10]

  • Purity Assessment: The purity of the 7-MPCA sample must be determined using High-Performance Liquid Chromatography (HPLC) and confirmed by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of >95% is recommended for all biological studies.

  • Solubility Determination: The solubility of 7-MPCA should be tested in common laboratory solvents (e.g., DMSO, ethanol) and aqueous buffers (e.g., PBS, cell culture media) at relevant concentrations. This information is crucial for preparing stock solutions and avoiding compound precipitation in assays.

  • Stability Analysis: The stability of 7-MPCA in the chosen solvent and under experimental conditions (e.g., 37°C, 5% CO₂) should be assessed over the time course of the longest planned experiment. This can be monitored by HPLC to ensure the compound does not degrade.

Phase I: In Vitro Efficacy and Mechanism of Action

The initial phase of testing focuses on characterizing the biological effects of 7-MPCA on cultured cells. This allows for a controlled investigation of cytotoxicity, selectivity, and the underlying molecular mechanisms.

Foundational Experiment: Cytotoxicity Assessment

The first step is to determine if 7-MPCA has a cytotoxic or cytostatic effect and to establish its potency (IC₅₀ value) across various cell lines.

Protocol 3.1.1: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[11]

Rationale: This assay provides a quantitative measure of the compound's ability to inhibit cell proliferation or induce cell death. Using a panel of cancer cell lines alongside a non-cancerous control line allows for an initial assessment of cancer-selectivity.[12][13]

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare a 2X serial dilution of 7-MPCA in the appropriate cell culture medium. A typical concentration range to start with is 0.01 µM to 100 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Include the following controls:

    • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve 7-MPCA.

    • Untreated Control: Cells treated with fresh medium only.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for an additional 2-4 hours.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control and plot the results as percent viability versus log[concentration]. Use a non-linear regression model (e.g., log(inhibitor) vs. response) to calculate the IC₅₀ value.

Data Presentation:

Cell LineTypeHypothetical 7-MPCA IC₅₀ (µM)
A549Human Lung Carcinoma1.5
MCF-7Human Breast Adenocarcinoma2.8
DU145Human Prostate Carcinoma5.1
HEK293Human Embryonic Kidney (Non-cancerous)>50

This table illustrates how to present the IC₅₀ data, providing a clear comparison of potency and selectivity.

Mechanism of Action (MoA) Elucidation

Based on the known activities of related phenazines, a logical next step is to investigate if 7-MPCA induces apoptosis, cell cycle arrest, or ROS production.[7][8]

Protocol 3.2.1: Apoptosis Detection by Annexin V/PI Staining

Rationale: This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells, providing definitive evidence of apoptosis induction.

Step-by-Step Methodology:

  • Treatment: Seed cells in a 6-well plate and treat with 7-MPCA at concentrations of 1X and 2X the determined IC₅₀ for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Analysis: Analyze the stained cells using a flow cytometer. Quantify the percentage of cells in each quadrant (Annexin V-/PI- = live; Annexin V+/PI- = early apoptotic; Annexin V+/PI+ = late apoptotic/necrotic).

Protocol 3.2.2: Cell Cycle Analysis

Rationale: To determine if 7-MPCA causes cells to arrest at a specific phase of the cell cycle (e.g., G1, S, G2/M), which is a common mechanism for anticancer agents.[7]

Step-by-Step Methodology:

  • Treatment: Treat cells as described in Protocol 3.2.1.

  • Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend in a solution containing Propidium Iodide (PI) and RNase A.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. Model the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 3.2.3: Detection of Intracellular ROS

Rationale: Phenazine compounds are redox-active and are known to induce ROS, which can trigger cell death.[4] This assay measures the generation of intracellular ROS.

Step-by-Step Methodology:

  • Treatment: Treat cells with 7-MPCA at 1X and 2X the IC₅₀ for a shorter duration (e.g., 2-6 hours).

  • Loading: Incubate the treated cells with a fluorescent ROS indicator, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFDA).

  • Analysis: Measure the increase in fluorescence using a plate reader or flow cytometer.

Visualization of Experimental Workflow and Potential MoA

G cluster_0 Phase I: In Vitro Evaluation cluster_1 Mechanism of Action Assays cluster_2 Phase II: In Vivo Evaluation P1 Compound Characterization (Purity, Solubility, Stability) P2 Cytotoxicity Screening (MTT) Determine IC50 P1->P2 P3 Mechanism of Action Studies P2->P3 M1 Apoptosis Assay (Annexin V/PI) P3->M1 M2 Cell Cycle Analysis P3->M2 M3 ROS Detection Assay P3->M3 V1 Animal Model Selection (e.g., Xenograft) M1->V1 V2 Efficacy Study (Tumor Growth Inhibition) V1->V2 V3 Toxicity Assessment V2->V3 G C 7-MPCA ROS ↑ Intracellular ROS C->ROS Mito Mitochondrial Stress ROS->Mito Bcl2 Bcl-2 Downregulation Mito->Bcl2 Casp Caspase-3 Activation Mito->Casp via Cytochrome c release Apop Apoptosis Casp->Apop G cluster_0 Treatment Arms (n=10 each) Cohort Tumor-Bearing Mice (n=40) Rand Randomization Cohort->Rand G1 Vehicle Control Rand->G1 G2 7-MPCA (Low Dose) Rand->G2 G3 7-MPCA (High Dose) Rand->G3 G4 Positive Control Rand->G4 Analysis Endpoint Analysis (Tumor Weight, Biomarkers) G1->Analysis G2->Analysis G3->Analysis G4->Analysis

Caption: In vivo experimental design diagram.

Data Analysis and Statistical Considerations

[14]* Hypothesis and Analysis Plan: The primary hypothesis and the statistical analysis plan should be defined before the experiment begins to prevent p-hacking. *[15][16] Sample Size: The number of animals per group should be determined by a power calculation based on the expected effect size and data variability.

  • Statistical Tests: For in vitro IC₅₀ determination, use non-linear regression. For comparing two groups (e.g., vehicle vs. treatment), use a Student's t-test. For comparing more than two groups, use a one-way or two-way ANOVA followed by an appropriate post-hoc test for multiple comparisons.

  • Significance: A p-value of <0.05 is typically considered statistically significant.

This document outlines a robust, multi-phased experimental strategy for evaluating the efficacy of 7-Methylphenazine-1-carboxylic acid. By progressing logically from in vitro cytotoxicity and mechanistic assays to in vivo efficacy models, researchers can generate a comprehensive data package. This systematic approach, grounded in principles of scientific integrity and reproducibility, is essential for identifying the therapeutic potential of novel compounds like 7-MPCA and making informed decisions about their future development.

References

  • Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Chen, Y., et al. (2022). Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. Molecules, 27(19), 6682. Retrieved from [Link]

  • Kalam, S., et al. (2022). 5-Methyl phenazine-1-carboxylic acid: A novel bioactive metabolite by a rhizosphere soil bacterium that exhibits potent antimicrobial and anticancer activities. Frontiers in Microbiology, 13. Retrieved from [Link]

  • Luo, Y., et al. (2021). Antagonistic Activity and Mode of Action of Phenazine-1-Carboxylic Acid, Produced by Marine Bacterium Pseudomonas aeruginosa PA31x, Against Vibrio anguillarum In vitro and in a Zebrafish In vivo Model. Frontiers in Microbiology, 12. Retrieved from [Link]

  • Liu, Y., et al. (2022). Biosynthesis and genetic engineering of phenazine-1-carboxylic acid in Pseudomonas chlororaphis Lzh-T5. Frontiers in Bioengineering and Biotechnology, 10. Retrieved from [Link]

  • Phenazine-1-carboxylic acid (Ref: emr211). (n.d.). AERU. Retrieved from [Link]

  • Pseudomonas aeruginosa. (n.d.). Wikipedia. Retrieved from [Link]

  • Hughes, J. P., et al. (2023). Introduction to small molecule drug discovery and preclinical development. Frontiers in Drug Discovery, 3. Retrieved from [Link]

  • Patel, K., & Shah, S. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications, 8(4), 1162-1169. Retrieved from [Link]

  • Aban, I. B., & George, B. (2015). Statistical Considerations for Preclinical Studies. Methods in molecular biology (Clifton, N.J.), 1255, 27–39. Retrieved from [Link]

  • Vasta, J. D., & Robers, M. B. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 64(19), 14296–14321. Retrieved from [Link]

  • Vasta, J. D., & Robers, M. B. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 64(19), 14296-14321. Retrieved from [Link]

  • Clever, M., et al. (2022). Phenazine Cations as Anticancer Theranostics. Journal of the American Chemical Society, 144(18), 8306–8317. Retrieved from [Link]

  • Liu, Y., et al. (2023). Recent Advances in Phenazine Natural Products: Biosynthesis and Metabolic Engineering. Journal of Agricultural and Food Chemistry, 71(26), 9779–9790. Retrieved from [Link]

  • Michel, M. C. (n.d.). Practical issues in preclinical data analysis. ERA-NET NEURON. Retrieved from [Link]

  • Preclinical Development (Small Molecules). (n.d.). UCL Therapeutic Innovation Networks. Retrieved from [Link]

  • Riss, T. L., & Moravec, R. A. (2004). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Assay Guidance Manual. Retrieved from [Link]

  • Hurley, A., & Horswill, A. R. (2012). Phenazine Antibiotic Inspired Discovery of Bacterial Biofilm-Eradicating Agents. Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]

  • A Practical Guide to Target Engagement Assays. (2023). Selvita. Retrieved from [Link]

  • Wietz, M., et al. (2010). Genetic Approach for the Fast Discovery of Phenazine Producing Bacteria. Marine Drugs, 8(4), 926–943. Retrieved from [Link]

  • What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods. (2023). Sannova. Retrieved from [Link]

  • How to design robust preclinical efficacy studies that make a difference. (n.d.). The Jackson Laboratory. Retrieved from [Link]

  • Patel, K., & Shah, S. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Retrieved from [Link]

  • Lu, Y., et al. (2022). Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies. Molecules, 27(3), 1076. Retrieved from [Link]

  • Li, Y., et al. (2022). Metabolic Degradation and Bioactive Derivative Synthesis of Phenazine-1-Carboxylic Acid by Genetically Engineered Pseudomonas chlororaphis HT66. Journal of Agricultural and Food Chemistry, 70(23), 7111–7120. Retrieved from [Link]

  • Szymańska, E., et al. (2022). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. Molecules, 27(19), 6219. Retrieved from [Link]

  • The Key To Robust Translational Results In Preclinical Data Analysis. (2023). Scitaris. Retrieved from [Link]

  • Target Engagement Biomarkers. (n.d.). Sapient Bio. Retrieved from [Link]

  • Li, Y., et al. (2013). Rapid quantitative analysis of phenazine-1-carboxylic acid and 2-hydroxyphenazine from fermentation culture of Pseudomonas chlororaphis GP72 by capillary zone electrophoresis. Analytical Methods, 5(15), 3656. Retrieved from [Link]

  • Johnson, J. I., & Ross, A. E. (2022). Designing an In Vivo Preclinical Research Study. Methods and Protocols, 5(3), 44. Retrieved from [Link]

  • Synthetic phenazine analogs with biological activity. (n.d.). ResearchGate. Retrieved from [Link]

  • Redefining target engagement with new strategies in drug discovery. (2023). News-Medical.Net. Retrieved from [Link]

  • Adan, A., et al. (2016). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. IntechOpen. Retrieved from [Link]

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. (2022). ResearchGate. Retrieved from [Link]

  • Statistical Considerations for Preclinical Studies. (2015). ResearchGate. Retrieved from [Link]

  • Lu, Y., et al. (2022). Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies. Molecules, 27(3), 1076. Retrieved from [Link]

  • Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery. (n.d.). Research and Reviews. Retrieved from [Link]

  • 5-methyl-phenazine-1-carboxylate (PAMDB110353). (n.d.). P. aeruginosa Metabolome Database. Retrieved from [Link]

  • An Improved Synthetic Method of Phenazine-1-carboxylic Acid. (2010). ResearchGate. Retrieved from [Link]

  • MacDonald, J. C. (1968). Biosynthesis of Phenazine Pigments in Mutant and Wild-Type Cultures of Pseudomonas aeruginosa. Canadian Journal of Microbiology, 15(3), 236–241. Retrieved from [Link]

Sources

Application Notes & Protocols for the Purification of 7-Methylphenazine-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

7-Methylphenazine-1-carboxylic acid is a derivative of phenazine-1-carboxylic acid (PCA), a well-known bioactive compound produced by various microorganisms and also accessible through chemical synthesis.[1][2] The purity of this and related compounds is paramount for accurate biological activity assessment, drug development, and mechanistic studies.[3] This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the effective purification of 7-Methylphenazine-1-carboxylic acid. It details three primary methodologies: acid-base extraction, recrystallization, and column chromatography. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers to adapt and troubleshoot the procedures effectively.

Introduction: The Imperative for Purity

7-Methylphenazine-1-carboxylic acid belongs to the phenazine class of heterocyclic compounds, which are noted for their broad-spectrum biological activities, including antibacterial, antifungal, and anticancer properties.[4] Whether sourced from a microbial fermentation broth or a synthetic reaction mixture, the crude product is invariably contaminated with impurities. These can include unreacted starting materials, reaction byproducts, or other metabolites from the biological system.

Achieving high purity (>98-99%) is not merely a procedural formality; it is a prerequisite for reliable downstream applications. Impurities can confound experimental results by exhibiting their own biological activity, interfering with analytical measurements, or affecting the compound's stability and solubility. This guide presents a multi-tiered strategy to systematically remove these impurities.

Foundational Physicochemical Principles

The purification strategies detailed herein exploit the inherent physicochemical properties of 7-Methylphenazine-1-carboxylic acid. Understanding these principles is key to selecting and optimizing the appropriate technique.

  • Acidity: The presence of a carboxylic acid moiety (pKa ≈ 3-5) is the most significant feature for purification. This group is readily deprotonated by a weak base to form a water-soluble carboxylate salt. This reversible transformation is the cornerstone of acid-base extraction.[5][6]

  • Polarity and Solubility: The molecule possesses a dual nature. The large, aromatic phenazine core is nonpolar and hydrophobic, while the carboxylic acid group is highly polar. This makes the neutral molecule poorly soluble in water but soluble in many organic solvents like DMSO, dichloromethane (DCM), and ethyl acetate.[3][7] Its corresponding carboxylate salt, however, is ionic and thus highly soluble in aqueous solutions.

  • Crystallinity: Like many rigid aromatic compounds, 7-Methylphenazine-1-carboxylic acid is a solid with a well-defined crystal lattice, making it an excellent candidate for purification by recrystallization. The parent compound, PCA, is a yellow-green crystalline solid.[1]

Purification Methodologies and Protocols

A multi-step approach, often combining these techniques, is the most robust path to achieving high purity. The choice and sequence of methods depend on the nature and quantity of the impurities.

Method 1: Acid-Base Extraction

This powerful liquid-liquid extraction technique is ideal for the initial, bulk separation of the acidic target compound from neutral and basic impurities.[8][9] The process involves selectively moving the compound of interest from an organic phase to an aqueous phase and back again by manipulating the pH.

By adding an aqueous base (e.g., sodium bicarbonate), the acidic 7-Methylphenazine-1-carboxylic acid is deprotonated to form its sodium salt. This salt is ionic and preferentially dissolves in the aqueous layer, while neutral organic impurities (e.g., unreacted starting materials, non-acidic byproducts) and basic impurities remain in the immiscible organic layer. Subsequent acidification of the separated aqueous layer re-protonates the carboxylate, causing the pure, neutral carboxylic acid to precipitate or be extracted back into a fresh organic layer.[10]

  • Dissolution: Dissolve the crude solid (~1 g) in an appropriate organic solvent (e.g., 50 mL of ethyl acetate or dichloromethane) in a separatory funnel.

  • First Extraction (Basification): Add an equal volume (~50 mL) of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Scientist's Note: NaHCO₃ is a weak base, which is generally sufficient and preferable to strong bases like NaOH that could potentially react with other functional groups.[6]

  • Mixing & Separation: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release CO₂ pressure. Allow the layers to fully separate.

  • Collection: Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Add a fresh portion (~25 mL) of saturated NaHCO₃ solution to the organic layer in the funnel, shake, and again collect the aqueous layer, combining it with the first portion. This ensures complete extraction of the acidic product.

  • Regeneration (Acidification): Cool the combined aqueous extracts in an ice bath. Slowly add 6M hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (pH ≈ 2, check with pH paper). The 7-Methylphenazine-1-carboxylic acid will precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration, washing the filter cake with cold deionized water to remove inorganic salts.

  • Drying: Dry the purified solid under vacuum. For higher recovery of material that may remain in the acidic aqueous solution, it can be extracted with two portions of ethyl acetate, the organic layers combined, dried over anhydrous Na₂SO₄, filtered, and the solvent removed by rotary evaporation.

G start Crude Product (in Organic Solvent) bicarb Add aq. NaHCO3 & Shake start->bicarb sep1 Separate Layers bicarb->sep1 org1 Organic Layer: Neutral & Basic Impurities sep1->org1 aq1 Aqueous Layer: Sodium 7-Methylphenazinate-1-carboxylate sep1->aq1 acidify Add HCl (aq) to pH ~2 aq1->acidify precip Precipitation of Pure Product acidify->precip filter Filter, Wash & Dry precip->filter end Pure 7-Methylphenazine-1- carboxylic Acid filter->end

Caption: Workflow for purification via acid-base extraction.

Method 2: Recrystallization

Recrystallization is a classic and highly effective technique for purifying solid compounds to a high degree, especially after an initial cleanup by extraction. It relies on the principle that the solubility of a compound in a solvent increases with temperature.

A suitable solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities, ideally, should either be insoluble at high temperatures (allowing for hot filtration) or highly soluble at low temperatures (remaining in the mother liquor upon cooling). As a hot, saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a pure form, excluding impurities from its growing crystal lattice.

  • Solvent Selection: The key to successful recrystallization is choosing the right solvent. Based on literature for the parent PCA and related compounds, several systems are promising.[1][11] Test solubility with small amounts of product in different solvents first.

  • Dissolution: Place the semi-purified solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture to the boiling point of the solvent with stirring (using a hot plate).

  • Create a Saturated Solution: Continue adding small portions of the hot solvent until the compound just completely dissolves. Adding excess solvent will reduce the final yield.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, cooling can be completed in an ice bath to maximize crystal formation.

  • Isolation & Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent. Dry the crystals under vacuum.

Solvent SystemBoiling Point (°C)Rationale & NotesReference
Acetonitrile / Ethanol (1:1)~78-82A mixed solvent system reported to be effective for the parent compound, phenazine-1-carboxylic acid. Provides a good polarity balance.[1]
Toluene / Acetone~56-111Another mixed system used for phenazine derivatives. Toluene is a good solvent for the aromatic core, while acetone increases polarity.[11]
Chloroform / Ethanol~61-78Can be effective for related acylhydrazone derivatives of PCA. Requires careful handling due to chloroform's toxicity.[1]
Dichloromethane / Methanol~40-65Often used as an eluent in chromatography, this polar aprotic/polar protic mixture can also be an effective recrystallization system.[4]
Method 3: Adsorption Chromatography

For removing persistent impurities that are structurally similar to the target compound, silica gel column chromatography is the method of choice. It separates compounds based on their differential adsorption to a stationary phase (silica gel) while being carried by a mobile phase (eluent).

Silica gel is a highly polar stationary phase. Polar compounds adsorb more strongly to the silica and thus move down the column more slowly. Nonpolar compounds have weaker interactions and are eluted more quickly. 7-Methylphenazine-1-carboxylic acid, with its polar carboxyl group, will adsorb strongly to silica. By using a mobile phase of appropriate polarity, it can be separated from less polar or more polar impurities.

  • TLC Analysis: First, determine the optimal eluent (mobile phase) using Thin Layer Chromatography (TLC). Test various solvent systems (e.g., Hexanes:Ethyl Acetate or DCM:Methanol mixtures). The ideal system gives the target compound an Rf value of ~0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a chromatography column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the compound in a minimum amount of the eluent (or a stronger solvent like DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this dry-loaded sample to the top of the packed column.

  • Elution: Add the eluent to the top of the column and begin to collect fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light.

  • Isolation: Combine the pure fractions (those containing only the spot corresponding to the target compound), and remove the solvent using a rotary evaporator to yield the highly purified product.

Mobile Phase System (v/v)PolarityTypical Application NotesReference
Dichloromethane : MethanolHighA common system for polar compounds. Start with a low percentage of MeOH (e.g., 1-2%) and gradually increase polarity if the compound does not elute.[4]
Hexanes : Ethyl AcetateLow to MediumA versatile system. Start with a higher ratio of hexanes (e.g., 4:1) and increase the proportion of ethyl acetate to elute more polar compounds.[4]

Integrated Purification Strategy

For achieving the highest possible purity, a combination of these techniques in a logical sequence is recommended.

G cluster_0 Initial Purification cluster_1 Bulk Purification cluster_2 Final Polishing cluster_3 Purity Analysis start Crude Product extraction Acid-Base Extraction start->extraction recryst Recrystallization extraction->recryst analysis Assess Purity (TLC, HPLC, NMR, Melting Point) recryst->analysis chrom Column Chromatography end Pure Product (>99%) chrom->end analysis->chrom Impurities Persist analysis->end Purity Acceptable

Caption: A decision-based workflow for systematic purification.

References

  • Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives. National Institutes of Health (NIH). [Link]

  • Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery. Research and Reviews. [Link]

  • Biosynthesis and genetic engineering of phenazine-1-carboxylic acid in Pseudomonas chlororaphis Lzh-T5. Frontiers. [Link]

  • Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Acid–base extraction. Wikipedia. [Link]

  • Acid-Base Extraction. University of Colorado Boulder. [Link]

  • Two Cocrystals of Phenazine with Different Phenylboronic Acids. MDPI. [Link]

  • General procedures for the purification of Carboxylic acids. LookChem. [Link]

Sources

Introduction: The Therapeutic Potential of the Phenazine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the synthesis and evaluation of novel therapeutic candidates derived from 7-Methylphenazine-1-carboxylic acid, tailored for researchers in medicinal chemistry and drug discovery.

Phenazines are a class of nitrogen-containing heterocyclic compounds produced by various microorganisms, notably from genera such as Pseudomonas and Streptomyces.[1] These metabolites are renowned for their vibrant colors and, more importantly, their diverse and potent biological activities.[1][2] The phenazine core, a pyrazine ring fused to two benzene rings, serves as a privileged scaffold in drug discovery. Its planar structure and redox-active nature allow it to intercalate with DNA and participate in cellular electron transport chains, leading to a wide spectrum of pharmacological effects.[3][4]

Among the hundreds of natural phenazine products, Phenazine-1-carboxylic acid (PCA) is a foundational molecule, serving as a biosynthetic precursor to more complex derivatives.[5][6] PCA itself has been developed as a commercial biopesticide and demonstrates significant antimicrobial and anticancer properties.[1][5] The addition of a methyl group at the 7-position, creating 7-Methylphenazine-1-carboxylic acid, offers a strategic modification point to alter lipophilicity, steric hindrance, and electronic properties, thereby fine-tuning its biological activity and therapeutic index.

This guide provides a comprehensive framework for the rational design, chemical synthesis, and biological evaluation of novel derivatives based on the 7-Methylphenazine-1-carboxylic acid scaffold. We will explore methodologies for chemical derivatization and provide detailed protocols for assessing their potential as antimicrobial and anticancer agents.

Part 1: Synthetic Strategies for Derivative Development

The development of a diverse chemical library from a core scaffold is fundamental to structure-activity relationship (SAR) studies. For 7-Methylphenazine-1-carboxylic acid, synthetic efforts can be broadly categorized into two main approaches: modification of the carboxylic acid moiety and functionalization of the phenazine ring system.

Derivatization of the 1-Carboxylic Acid Group

The carboxylic acid at the C1 position is the most accessible functional group for modification. Standard organic chemistry transformations can be employed to generate a wide array of derivatives, including amides, esters, and hydrazones, each altering the compound's polarity, hydrogen bonding capability, and potential interactions with biological targets.[7][8]

G A 7-Methylphenazine- 1-carboxylic acid (Scaffold) B Activation of Carboxylic Acid (e.g., Acyl Chloride formation with SOCl₂) A->B Step 1 C3 Hydrazone Formation: 1. Esterification 2. Reaction with Hydrazine Hydrate 3. Condensation with Aldehyde/Ketone A->C3 Step 2c C1 Amidation: Reaction with Primary/Secondary Amine B->C1 Step 2a C2 Esterification: Reaction with Alcohol B->C2 Step 2b D1 Amide Derivatives C1->D1 D2 Ester Derivatives C2->D2 D3 Acylhydrazone Derivatives C3->D3

Caption: Synthetic routes for derivatizing the carboxylic acid group.

This protocol describes a robust method for converting the carboxylic acid to an amide, a common functional group in many pharmaceuticals. The conversion proceeds through a highly reactive acyl chloride intermediate.

Rationale: The conversion of the carboxylic acid to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by a wide range of primary and secondary amines. This method is often high-yielding and allows for the introduction of diverse functionalities.

Step-by-Step Methodology:

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1.0 equivalent of 7-Methylphenazine-1-carboxylic acid in anhydrous dichloromethane (DCM, 10 mL per mmol of acid).

  • Acyl Chloride Formation: Add oxalyl chloride (2.0 eq.) or thionyl chloride (SOCl₂, 2.0 eq.) dropwise to the suspension at 0 °C. Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Solvent Removal: Once complete, remove the solvent and excess reagent in vacuo. The resulting crude yellow-orange solid is the 7-Methylphenazine-1-carbonyl chloride. Caution: This intermediate is moisture-sensitive and should be used immediately without purification.

  • Amidation: Dissolve the crude acyl chloride in anhydrous DCM. In a separate flask, dissolve the desired primary or secondary amine (1.2 eq.) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq.) in anhydrous DCM.

  • Reaction: Add the amine solution dropwise to the acyl chloride solution at 0 °C. Allow the reaction to stir at room temperature overnight.[8]

  • Work-up and Purification: Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the desired amide derivative.[8]

Modification of the Phenazine Core

While more complex, direct functionalization of the phenazine ring system (e.g., via electrophilic aromatic substitution) can yield novel derivatives. However, regioselectivity can be challenging. A more controlled approach involves building the phenazine scaffold from already-functionalized precursors.

This method allows for the introduction of substituents onto the second aromatic ring of the phenazine core by starting with a substituted aniline.[8]

Rationale: The Jourdan-Ullmann reaction followed by a reductive cyclization is a classic and versatile method for constructing the phenazine heterocycle. By choosing an appropriately substituted aniline, one can systematically probe the effect of substituents at various positions on the phenazine ring.

Step-by-Step Methodology:

  • Jourdan-Ullmann Coupling: In a sealed tube, combine 2-bromo-3-nitrobenzoic acid (1.0 eq.), the desired substituted aniline (e.g., 4-methylaniline to yield the parent scaffold) (1.5 eq.), copper(I) iodide (CuI, 0.1 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0 eq.) in a suitable high-boiling solvent like DMF.

  • Reaction: Heat the mixture at 120-140 °C for 12-24 hours. Monitor by TLC.

  • Work-up: After cooling, pour the reaction mixture into water and acidify with concentrated HCl. The resulting precipitate is the coupled intermediate. Filter and wash the solid with water.

  • Reductive Cyclization: Suspend the crude intermediate in a mixture of ethanol and water. Add an excess of a reducing agent, such as sodium dithionite (Na₂S₂O₄) or sodium borohydride (NaBH₄), in portions.[8][9]

  • Reaction and Isolation: Heat the mixture to reflux for 2-4 hours. The solution color will typically change as the cyclization proceeds. After cooling, the phenazine product often precipitates. The pH can be adjusted to optimize precipitation. Filter the solid, wash with cold water and ethanol, and dry to yield the desired 7-substituted-phenazine-1-carboxylic acid.

Part 2: Protocols for Biological Evaluation

Once a library of derivatives has been synthesized, a systematic evaluation of their biological activity is required. Based on the known properties of phenazines, primary screening should focus on antimicrobial and anticancer activities.[1][10]

Assessment of Anticancer Activity

The initial evaluation of anticancer potential typically involves screening for cytotoxicity against a panel of cancer cell lines. The MTT assay is a standard, colorimetric method for this purpose.[4][9]

Principle: This assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[9]

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., A549 lung cancer, MDA-MB-231 breast cancer) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[10]

  • Compound Treatment: Prepare stock solutions of the synthesized derivatives in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve final concentrations ranging from nanomolar to micromolar levels (e.g., 0.01, 0.1, 1, 10, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

  • Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with vehicle control (DMSO only) and a positive control (e.g., cisplatin or doxorubicin). Incubate the plates for 48-72 hours.[9][11]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl) to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

G cluster_0 Primary Screening cluster_1 Secondary Assays (for Active Hits) A Synthesized Derivative Library B MTT Cytotoxicity Assay (Panel of Cancer Cell Lines) A->B C Determine IC₅₀ Values B->C D1 Apoptosis Assay (e.g., Annexin V/PI Staining) C->D1 Select Hits (Low IC₅₀) D2 Cell Cycle Analysis (Flow Cytometry) C->D2 D3 Reactive Oxygen Species (ROS) Detection Assay C->D3 E Elucidate Mechanism of Action D1->E

Caption: Hierarchical workflow for anticancer drug discovery.

Assessment of Antimicrobial Activity

The antimicrobial potential of the derivatives can be quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Principle: This method involves challenging a standardized inoculum of bacteria or fungi with serial dilutions of the test compounds in a liquid broth medium. Growth inhibition is determined visually or by measuring optical density.[2][12]

Step-by-Step Methodology:

  • Inoculum Preparation: Grow microbial strains (e.g., Staphylococcus aureus (Gram-positive), Pseudomonas aeruginosa (Gram-negative), Candida albicans (fungus)) overnight in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi). Dilute the culture to achieve a standardized final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the appropriate broth. The concentration range should be broad (e.g., 256 µg/mL down to 0.5 µg/mL).

  • Controls: Include a positive control well (microbes with no compound) and a negative control well (broth only, no microbes). A standard antibiotic (e.g., ampicillin, fluconazole) should be included as a reference.[2]

  • Inoculation: Add the standardized microbial inoculum to each well containing the test compounds.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37 °C for 18-24 hours for bacteria; 35 °C for 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by measuring the optical density (OD) at 600 nm.

Part 3: Data Presentation and Interpretation

Clear presentation of quantitative data is crucial for comparing the efficacy of different derivatives and establishing SAR.

Table 1: Hypothetical Cytotoxicity Data for 7-MPCA Derivatives
Compound IDR-Group (at C1)A549 IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)
7-MPCA-OH15.2 ± 1.812.5 ± 1.3
MPCA-Am1 -NH(CH₂CH₃)8.7 ± 0.96.1 ± 0.7
MPCA-Am2 -NH(Phenyl)2.1 ± 0.31.5 ± 0.2
MPCA-Es1 -O(CH₃)> 50> 50

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation: The hypothetical data in Table 1 suggest that converting the carboxylic acid to an amide (MPCA-Am1, MPCA-Am2) enhances anticancer activity compared to the parent acid (7-MPCA). Furthermore, an aromatic amide (MPCA-Am2) is significantly more potent than an aliphatic amide (MPCA-Am1), providing a clear direction for further optimization. Esterification (MPCA-Es1) appears to abolish activity, indicating the importance of a hydrogen bond donor at this position.

Table 2: Hypothetical Antimicrobial Activity (MIC) for 7-MPCA Derivatives
Compound IDR-Group (at C1)S. aureus MIC (µg/mL)P. aeruginosa MIC (µg/mL)
7-MPCA-OH3264
MPCA-Am1 -NH(CH₂CH₃)1632
MPCA-Am2 -NH(Phenyl)816
MPCA-Es1 -O(CH₃)> 128> 128

Interpretation: Similar to the cytotoxicity data, the amide derivatives show improved antimicrobial activity. The increased potency of the phenyl amide (MPCA-Am2) suggests that increased lipophilicity or potential for π-stacking interactions may enhance its ability to penetrate microbial cell membranes or interact with its target.

Conclusion

The 7-Methylphenazine-1-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents. Its inherent biological activity, coupled with accessible functional groups for chemical modification, makes it an attractive platform for medicinal chemistry campaigns. By systematically applying the synthetic and biological evaluation protocols outlined in this guide, researchers can efficiently generate and screen derivative libraries, identify potent lead compounds, and elucidate the structure-activity relationships that govern their efficacy. Subsequent studies on lead compounds should focus on elucidating the precise mechanism of action, such as identifying specific cellular targets or pathways, to advance these promising molecules in the drug development pipeline.[10][13]

References

  • Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives - PMC. (2021). National Center for Biotechnology Information. [Link]

  • Pseudomonas aeruginosa - Wikipedia. (n.d.). Wikipedia. [Link]

  • Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities - PMC. (2024). National Center for Biotechnology Information. [Link]

  • Paciaroni, N. G., et al. (2015). Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery. Research & Reviews: Journal of Medicinal & Organic Chemistry. [Link]

  • Genetic Approach for the Fast Discovery of Phenazine Producing Bacteria. (2011). MDPI. [Link]

  • 5-Methyl phenazine-1-carboxylic acid: a novel bioactive metabolite by a rhizosphere soil bacterium that exhibits potent antimicrobial and anticancer activities. (2015). PubMed. [Link]

  • 5-Methyl phenazine-1-carboxylic acid: A novel bioactive metabolite by a rhizosphere soil bacterium that exhibits potent antimicrobial and anticancer activities. (2015). ResearchGate. [Link]

  • Antagonistic Activity and Mode of Action of Phenazine-1-Carboxylic Acid, Produced by Marine Bacterium Pseudomonas aeruginosa PA31x, Against Vibrio anguillarum In vitro and in a Zebrafish In vivo Model. (2018). Frontiers in Microbiology. [Link]

  • Phenazine-1-carboxylic acid derivatives: design, synthesis and biological evaluation against Rhizoctonia solani Kuhn. (2010). PubMed. [Link]

  • Synthesis and bioactivities of phenazine-1-carboxylic piperazine derivatives. (2019). ResearchGate. [Link]

  • Redox Cycling-Based Detection of Phenazine Metabolites Secreted from Pseudomonas aeruginosa in Nanopore Electrode Arrays. (2021). PubMed Central. [Link]

  • Phenazine Cations as Anticancer Theranostics. (2024). Journal of the American Chemical Society. [Link]

  • Bidirectional redox cycling of phenazine-1-carboxylic acid by Citrobacter portucalensis MBL drives increased nitrate reduction. (2020). bioRxiv. [Link]

  • Phenazine Cations as Anticancer Theranostics†. (2024). PubMed. [Link]

  • Synthesis and biological activity of phenazine derivatives: Antibacterial and antifungal assessments. (2024). International Journal of Chemical Studies. [Link]

  • Redox Reactions of Phenazine Antibiotics with Ferric (Hydr)oxides and Molecular Oxygen. (2024). Research Square. [Link]

  • Phenazine-1-carboxylic Acid Produced by Pseudomonas chlororaphis YL-1 Is Effective against Acidovorax citrulli. (2018). PubMed Central. [Link]

  • The anticancer mechanisms of action of reported phenazines which induced apoptosis associated via mitochondria mediated apoptotic pathways. (2024). ResearchGate. [Link]

  • Electro-Oxidative Synthesis of Phenazines. (2023). ACS Publications. [Link]

  • Synthesis, Isolation of Phenazine Derivatives and Their Antimicrobial Activities. (2024). ResearchGate. [Link]

  • New insights into phenazine-based organic redox flow batteries by using high-throughput DFT modelling. (2020). RSC Publishing. [Link]

  • Design, synthesis and evaluation of halogenated phenazine antibacterial prodrugs targeting nitroreductase enzymes for activation. (2021). RSC Publishing. [Link]

  • Biosynthesis and genetic engineering of phenazine-1-carboxylic acid in Pseudomonas chlororaphis Lzh-T5. (2023). Frontiers in Bioengineering and Biotechnology. [Link]

  • Phenazine Cations as Anticancer Theranostics†. (2024). PubMed Central. [Link]

  • Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction. (2024). MDPI. [Link]

  • Biosynthesis of Phenazine Pigments in Mutant and Wild-Type Cultures of Pseudomonas aeruginosa. (1971). American Society for Microbiology. [Link]

Sources

Application Note: Formulation Strategies for 7-Methylphenazine-1-carboxylic acid in Preclinical In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the formulation of 7-Methylphenazine-1-carboxylic acid (7-MPCA), a novel investigational compound, for in vivo administration in preclinical research. Due to its phenazine core and carboxylic acid moiety, 7-MPCA is predicted to be a poorly water-soluble weak acid, posing significant challenges for achieving adequate bioavailability in animal studies. This guide outlines a systematic approach, from initial physicochemical characterization to the development of both aqueous suspension and solubilized parenteral formulations. Detailed, step-by-step protocols are provided, emphasizing the rationale behind excipient selection and process parameters to ensure formulation stability, safety, and performance.

Introduction and Statement of the Problem

7-Methylphenazine-1-carboxylic acid (7-MPCA) is a heterocyclic compound of interest for various therapeutic applications. However, advancing this compound into preclinical in vivo models is often hindered by a critical roadblock: its formulation. The phenazine ring system is inherently hydrophobic and sparingly soluble in water[1]. The presence of a carboxylic acid group suggests that its solubility is highly dependent on pH. Specifically, the uncharged carboxylic acid species, which is more likely to predominate in the acidic environment of the stomach, is expected to have very low aqueous solubility.

The parent compound, phenazine-1-carboxylic acid, has a pKa of approximately 4.24[2]. At physiological pH (~7.4), the molecule will be predominantly in its ionized, more soluble carboxylate form. However, simply dissolving the compound in a buffered solution at physiological pH may not be sufficient to maintain solubility upon administration, especially via routes where pH changes can occur, leading to precipitation and erratic absorption. Therefore, a systematic formulation development strategy is essential to ensure consistent and predictable systemic exposure in animal studies.

This guide presents two primary strategies to overcome these challenges:

  • Aqueous Suspension: A straightforward approach for oral (PO) or intraperitoneal (IP) administration when high concentrations are not required and absorption kinetics are less critical.

  • Solubilized Formulation: An advanced approach using pH adjustment and co-solvents, suitable for intravenous (IV), IP, or subcutaneous (SC) routes requiring a true solution and higher bioavailability.

Pre-formulation Assessment: Characterizing Your API

Before any formulation work begins, it is critical to understand the fundamental physicochemical properties of 7-MPCA. This data will directly inform the selection of an appropriate formulation strategy.

Key Parameters to Determine:
  • Aqueous Solubility vs. pH: Determine the solubility of 7-MPCA in buffers ranging from pH 2 to pH 9. This is the most critical parameter for a weak acid. A significant increase in solubility above the compound's pKa is expected.

  • pKa Determination: The dissociation constant (pKa) will pinpoint the pH at which 50% of the compound is ionized. This can be determined via potentiometric titration or UV-spectrophotometry. The pKa of the structurally similar phenazine-1-carboxylic acid is 4.24, and phenazine-2-carboxylic acid is predicted to be 3.14[2][3]. 7-MPCA is expected to fall within this range.

  • Solubility in Organic Solvents & Co-solvents: Assess solubility in common pharmaceutical solvents such as DMSO, ethanol, polyethylene glycol 400 (PEG 400), and propylene glycol (PG). Phenazines are typically more soluble in organic solvents[1][4].

  • LogP (Octanol-Water Partition Coefficient): This value indicates the lipophilicity of the compound and helps predict its potential for membrane permeation and distribution.

  • Solid-State Characterization: Techniques like microscopy and powder X-ray diffraction (PXRD) can determine the crystallinity and morphology of the solid API, which can influence dissolution rates.

Table 1: Hypothetical Pre-formulation Data for 7-MPCA
ParameterValueImplication for Formulation
Aqueous Solubility (pH 2.0) < 0.01 mg/mLOral absorption will be dissolution-rate limited. Simple aqueous solution is not feasible.
Aqueous Solubility (pH 7.4) 0.5 - 1.5 mg/mLSolubilization is possible at physiological pH, but may require excipients to prevent precipitation upon dilution/pH shift.
Predicted pKa ~3.5 - 4.5pH adjustment above 5.5 will significantly increase solubility by forming the carboxylate salt.
Solubility in PEG 400 > 50 mg/mLPEG 400 is an excellent potential co-solvent for developing a high-concentration solution[5][6].
Solubility in DMSO > 100 mg/mLGood for in vitro stock, but often has toxicity limitations for in vivo use at high volumes.
Predicted LogP 2.5 - 3.5Moderately lipophilic; suggests good membrane permeability if it can be brought into solution.

Formulation Development Strategy: A Decision Workflow

The choice of formulation depends on the intended route of administration, the required dose, and the experimental timeline. The following workflow provides a logical path for selecting and developing the optimal formulation.

G start Start: 7-MPCA API preform Pre-formulation Studies (Solubility, pKa, LogP) start->preform decision1 Dose Requirement? preform->decision1 low_dose Low Dose (<1 mg/mL) decision1->low_dose Low high_dose High Dose (>1 mg/mL) decision1->high_dose High decision2 Route of Admin? low_dose->decision2 solution Develop Solubilized Formulation (Protocol 2) high_dose->solution oral Oral (PO) decision2->oral parenteral Parenteral (IV, IP, SC) decision2->parenteral suspension Develop Aqueous Suspension (Protocol 1) oral->suspension parenteral->solution characterize Characterize Formulation (pH, Appearance, Concentration) suspension->characterize solution->characterize stability Assess Stability (Short-term) characterize->stability end Proceed to In Vivo Study stability->end

Caption: Formulation development decision workflow for 7-MPCA.

Protocol 1: Preparation of an Aqueous Suspension for Oral Administration

This protocol is suitable for early-stage studies where a homogenous, deliverable suspension is sufficient. The primary goal is to create a formulation with a uniform particle size that does not rapidly settle, ensuring consistent dosing.

Rationale: For poorly soluble compounds, administration as a suspension can improve oral bioavailability by presenting the drug to the gastrointestinal tract as fine particles with a high surface area, facilitating dissolution.[7] Sodium carboxymethylcellulose (CMC-Na) is a widely used, inert suspending agent that increases vehicle viscosity, thereby slowing particle sedimentation.[8][9]

Materials:
  • 7-Methylphenazine-1-carboxylic acid (7-MPCA)

  • Sodium Carboxymethylcellulose (CMC-Na, low viscosity grade)

  • Tween 80 (Polysorbate 80)

  • Sterile, purified water

  • Mortar and pestle or homogenizer

  • Calibrated magnetic stirrer and stir bar

  • Calibrated pH meter

Step-by-Step Methodology:
  • Vehicle Preparation:

    • To a clean beaker, add approximately 90% of the final required volume of purified water.

    • While stirring, slowly sprinkle in 0.5% (w/v) of CMC-Na. Avoid clumping. Continue stirring until a clear, slightly viscous solution is formed (this may take 30-60 minutes).

    • Add 0.1% (v/v) Tween 80 to the vehicle. Tween 80 acts as a wetting agent to ensure the hydrophobic API particles are properly dispersed.

    • Stir for an additional 15 minutes.

  • API Particle Size Reduction (Optional but Recommended):

    • If the API is crystalline or granular, gently grind the required amount of 7-MPCA in a mortar and pestle to a fine, uniform powder. This increases the surface area and improves suspension stability.[7][10][11]

  • Suspension Formulation:

    • Weigh the exact amount of 7-MPCA required for the target concentration (e.g., for a 1 mg/mL suspension, weigh 10 mg of API for a 10 mL final volume).

    • In a separate small container, create a paste by adding a small volume of the prepared vehicle to the 7-MPCA powder and mixing thoroughly. This ensures complete wetting of the particles.

    • Gradually transfer this paste into the main beaker containing the bulk of the vehicle under continuous stirring.

    • Rinse the small container with remaining vehicle and add it to the main beaker to ensure a complete transfer.

    • QS (add a sufficient quantity) to the final volume with the vehicle.

    • Stir the final suspension for at least 30 minutes.

  • Quality Control & Use:

    • Visual Inspection: The final formulation should be a uniform, opaque suspension. Check for any large agglomerates.

    • Homogeneity: Stir the suspension continuously before and during dose administration to ensure each aliquot is representative.

    • Storage: This suspension should be prepared fresh daily. If short-term storage is required, store at 2-8°C and re-homogenize thoroughly before use.

Protocol 2: Development of a Solubilized Formulation for Parenteral Use

This protocol is designed to create a clear, sterile-filterable solution suitable for IV, IP, or SC administration. The strategy relies on pH adjustment to form the more soluble salt of 7-MPCA, combined with a co-solvent system to ensure stability.

Rationale: Parenteral formulations must be sterile and free of particulate matter.[12] For a weak acid like 7-MPCA, increasing the pH above its pKa will convert it to its highly soluble anionic (carboxylate) salt form. However, upon injection into the bloodstream (pH ~7.4), dilution could cause a localized pH drop and potential precipitation. A co-solvent like PEG 400 is included to increase the solvent capacity and act as a precipitation inhibitor.[5][13] This approach creates a robust formulation that remains stable in vitro and in vivo.[12][14]

Materials:
  • 7-Methylphenazine-1-carboxylic acid (7-MPCA)

  • Polyethylene Glycol 400 (PEG 400), injectable grade

  • Sodium Hydroxide (NaOH), 1N solution

  • Hydrochloric Acid (HCl), 1N solution

  • Saline (0.9% NaCl), sterile injectable grade

  • Sterile syringe filters (0.22 µm PVDF or PES)

Table 2: Example Solubilized Formulation Composition (for 5 mg/mL)
ComponentQuantity (per 10 mL)Function
7-MPCA 50 mgActive Pharmaceutical Ingredient (API)
PEG 400 2.0 mL (20% v/v)Co-solvent, solubilizer, precipitation inhibitor[6]
1N NaOH As required (~210 µL)pH adjustment to form the soluble salt
0.9% Saline q.s. to 10.0 mLVehicle, tonicity agent
Final pH Target 7.5 - 8.5Ensures API is in ionized, soluble form
Step-by-Step Methodology:

G step1 1. Weigh 7-MPCA step2 2. Add PEG 400 & ~50% Saline step1->step2 step3 3. Add 1N NaOH dropwise (Vortex until clear solution) step2->step3 step4 4. Check pH step3->step4 decision pH 7.5-8.5? step4->decision adjust Adjust with 1N NaOH / 1N HCl decision->adjust No step5 5. QS to final volume with Saline decision->step5 Yes adjust->step4 step6 6. Filter sterilize (0.22 µm) step5->step6 end Final Formulation (Store at 2-8°C, protect from light) step6->end

Caption: Workflow for preparing the solubilized parenteral formulation.

  • Weigh API: Accurately weigh the required amount of 7-MPCA into a sterile glass vial or beaker.

  • Add Solvents: Add the specified volume of PEG 400 directly to the API powder. Add approximately half of the final required volume of 0.9% Saline.

  • Solubilization via pH Adjustment: While vortexing or stirring, add 1N NaOH dropwise. The suspension should clarify as the pH increases and the API dissolves to form its sodium salt. Continue adding NaOH until a completely clear solution is obtained.

  • pH Measurement and Adjustment: Measure the pH of the solution. The target pH is between 7.5 and 8.5. If the pH is too low, add more 1N NaOH. If it is too high, carefully add 1N HCl. The acceptable pH range for intravenous injections can be as wide as 2-11, but a near-physiological pH is preferred to minimize irritation[14].

  • Final Volume Adjustment: Once the target pH is achieved, transfer the solution to a graduated cylinder and add 0.9% Saline to reach the final desired volume (QS). Mix thoroughly.

  • Sterilization and Storage:

    • Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a final sterile vial. This removes any potential microbial contamination and undissolved particulates.

    • Visually inspect the final filtered solution against a light and dark background to ensure it is clear and free of particles.

    • Store the final formulation at 2-8°C, protected from light. A stability study should be conducted to determine the appropriate shelf-life, but for preclinical use, fresh preparation every 1-3 days is recommended.

Advanced Formulation Strategies (If Required)

If the above strategies fail to provide a suitable formulation (e.g., due to instability or inability to reach the target concentration), more advanced techniques can be explored:

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, significantly enhancing their aqueous solubility.[15][16] Derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in parenteral formulations.[17]

  • Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) or lipid emulsions can be developed, particularly for oral or specialized parenteral administration.

  • Nanosuspensions: This involves reducing the drug particle size to the nanometer range, which dramatically increases the surface area and dissolution velocity.[18][19][20] This requires specialized equipment like high-pressure homogenizers or wet bead mills.

Conclusion

The successful in vivo evaluation of 7-Methylphenazine-1-carboxylic acid is critically dependent on the development of an appropriate delivery vehicle. The choice between an aqueous suspension and a solubilized formulation should be guided by the specific requirements of the animal study, including the dose, route of administration, and desired pharmacokinetic profile. The protocols detailed in this note provide a robust, scientifically-grounded starting point for researchers. It is imperative that any final formulation be thoroughly characterized for appearance, pH, concentration, and short-term stability before its use in animals to ensure data quality and reproducibility.

References

  • Mavrodi, D. V., Ksenzenko, V. N., Bonsall, R. F., Cook, R. J., Boronin, A. M., & Thomashow, L. S. (1998). A seven-gene locus for synthesis of phenazine-1-carboxylic acid by Pseudomonas fluorescens 2-79. Journal of bacteriology, 180(9), 2541–2548. [Link]

  • Solubility of Things. (n.d.). Phenazine. Retrieved from [Link]

  • AERU. (2024). Pesticide properties for Phenazine-1-carboxylic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4757, Phenazine. Retrieved from [Link]

  • Al-Yasari, A., et al. (2022). Phenazine-Based Compound as a Universal Water-Soluble Anolyte Material for the Redox Flow Batteries. Molecules. [Link]

  • Wang, M., et al. (2019). Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives. Molecules. [Link]

  • Hagedorn, M., et al. (2024). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. [Link]

  • Ascendia Pharma. (2021). Top Considerations When Developing Formulations for Injectable Solutions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 602126, Methyl phenazine-1-carboxylate. Retrieved from [Link]

  • Gite, S., & D'Souza, J. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. [Link]

  • Chaiamnuay, S., et al. (2007). Development of Suspending Agent From Sodium Carboxymethyl Mungbean Starches. AAPS PharmSciTech. [Link]

  • Shah, K. A., & Joshi, S. V. (1993). Optimization of cosolvent concentration and excipient composition in a topical corticosteroid solution. Journal of pharmaceutical sciences. [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Taher, S. S., et al. (2022). Co-surfactant effect of polyethylene glycol 400 on microemulsion using BCS class II model drug. Journal of Advanced Pharmacy Education & Research. [Link]

  • ResearchGate. (n.d.). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • Vikmon, M. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of Suspending Agent from Sodium Carboxymethyl Mungbean Starches. Retrieved from [Link]

  • Colorcon. (n.d.). What Are Excipients? 9 Common Examples. Retrieved from [Link]

  • Bayan, M. (n.d.). Industrial Pharmacy Particle-Size Reduction. Philadelphia University. [Link]

  • Journal of Advanced Pharmacy Education and Research. (2022). Co-surfactant effect of polyethylene glycol 400 on microemulsion using BCS class II model drug. [Link]

  • MDPI. (n.d.). Special Issue : Cyclodextrins in Drug Formulation and Delivery. Retrieved from [Link]

  • UPM. (2024). Injectable Drug Formulation Development Process. Retrieved from [Link]

  • Ankit Pulps and Boards. (n.d.). Sodium Carboxymethyl Cellulose | Uses, Application & Properties. Retrieved from [Link]

  • Shegokar, R. (2014). Combinative Particle Size Reduction Technologies for the Production of Drug Nanocrystals. Journal of Nanotechnology. [Link]

  • Al-Kassas, R., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics. [Link]

  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved from [Link]

  • ScienceDirect. (n.d.). Sodium carboxymethyl cellulose: Significance and symbolism. Retrieved from [Link]

  • IDEX India. (2024). Understanding Particle Size Reduction: Techniques and Applications. Retrieved from [Link]

  • Yang, M., et al. (2016). Bioavailability Improvement Strategies for Poorly Water-Soluble Drugs Based on the Supersaturation Mechanism: An Update. Journal of Pharmacy & Pharmaceutical Sciences. [Link]

  • Thomas, S., Mahendran, S., & Selvakumar, R. (2018). Formulation and evaluation of an Injectable solution as a dosage form. Journal of Drug Delivery and Therapeutics. [Link]

  • Ashland. (n.d.). Parenteral excipients. Retrieved from [Link]

  • Fan, Y., et al. (2020). Polyethylene glycol 400 (PEG400) affects the systemic exposure of oral drugs based on multiple mechanisms: taking berberine as an example. RSC Advances. [Link]

  • ResearchGate. (n.d.). Strategies for Controlling Particle Size in Injectable Nanosuspensions and Emulsions: Techniques and Future Opportunities. Retrieved from [Link]

  • Pseudomonas aeruginosa Metabolome Database. (n.d.). 5-methyl-phenazine-1-carboxylate. Retrieved from [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. Retrieved from [Link]

  • Ermawati, D. E., et al. (2020). The effect of propylene glycol and polyethylene glycol 400 on physicochemical properties of peel off mask of nanosilver using. Journal of Advanced Pharmaceutical Technology & Research. [Link]

  • ResearchGate. (n.d.). Excipient Selection In Parenteral Formulation Development. Retrieved from [Link]

  • Biomanufacturing.org. (n.d.). Formulation Development of Parenteral Products. Retrieved from [Link]

  • Scientific Research Publishing. (2014). Effects of Sodium Carboxymethyl cellulose on the Performance of Ceramic Slurry. Retrieved from [Link]

  • Yang, Y., et al. (2024). Investigation of Properties and Structure–Activity Relationship of Ketoprofen-Based Ionic Liquids Using Density Functional Quantum Chemistry Calculations. ACS Omega. [Link]

Sources

Application Notes and Protocols for the Analytical Standards of 7-Methylphenazine-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for the synthesis, characterization, and analysis of 7-Methylphenazine-1-carboxylic acid, a critical starting material and potential impurity in the development of novel therapeutics. The protocols detailed herein are designed for researchers, scientists, and drug development professionals to establish a robust analytical standard and validated methods for its quantification and purity assessment.

Introduction

Phenazine-1-carboxylic acid (PCA) and its derivatives are a class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial and antitumor properties.[1] The introduction of substituents, such as a methyl group, onto the phenazine core can significantly modulate these activities. 7-Methylphenazine-1-carboxylic acid is one such derivative of interest. Accurate and reliable analytical methods are paramount for its characterization, quantification in various matrices, and for quality control during drug development. This guide provides a systematic approach to establishing an in-house analytical standard and validated analytical procedures for 7-Methylphenazine-1-carboxylic acid.

Part 1: Synthesis and Characterization of the Analytical Standard

The availability of a well-characterized primary analytical standard is the cornerstone of any quantitative analytical method. The following section details a proposed synthetic route for 7-Methylphenazine-1-carboxylic acid, followed by its purification and structural elucidation.

Proposed Synthesis of 7-Methylphenazine-1-carboxylic Acid

The synthesis of 7-Methylphenazine-1-carboxylic acid can be achieved through a multi-step process, leveraging established methodologies for phenazine synthesis, such as the Ullmann condensation.[2][3] A plausible synthetic route is outlined below:

Step 1: Synthesis of 2-(4-methylanilino)-3-nitrobenzoic acid

This step involves the Ullmann condensation of 2-chloro-3-nitrobenzoic acid with p-toluidine.

  • Reaction: 2-chloro-3-nitrobenzoic acid + p-toluidine → 2-(4-methylanilino)-3-nitrobenzoic acid

  • Reagents and Conditions: Copper powder or copper(I) salt (e.g., CuI) as a catalyst, a high-boiling point solvent such as dimethylformamide (DMF) or nitrobenzene, and a base (e.g., potassium carbonate). The reaction is typically heated to elevated temperatures (150-200 °C) for several hours.[4]

  • Work-up and Purification: After cooling, the reaction mixture is acidified to precipitate the product. The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water.

Step 2: Reductive Cyclization to 7-Methylphenazine-1-carboxylic acid

The intermediate, 2-(4-methylanilino)-3-nitrobenzoic acid, undergoes reductive cyclization to form the phenazine ring system.

  • Reaction: 2-(4-methylanilino)-3-nitrobenzoic acid → 7-Methylphenazine-1-carboxylic acid

  • Reagents and Conditions: A reducing agent such as sodium dithionite (Na₂S₂O₄) in an alkaline solution (e.g., aqueous sodium hydroxide) is commonly used. The reaction is typically performed at reflux temperature.

  • Work-up and Purification: The product is precipitated by acidification of the reaction mixture. Further purification can be achieved by column chromatography on silica gel using a solvent gradient of hexane and ethyl acetate, followed by recrystallization.[5]

Structural Characterization of the Synthesized Standard

The identity and purity of the synthesized 7-Methylphenazine-1-carboxylic acid must be unequivocally confirmed using a battery of spectroscopic techniques.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the phenazine core and the methyl group. The exact chemical shifts and coupling constants will depend on the solvent used (e.g., DMSO-d₆ or CDCl₃). The methyl group protons should appear as a singlet, typically in the range of δ 2.4-2.6 ppm. The aromatic protons will exhibit complex splitting patterns in the downfield region (δ 7.5-9.0 ppm).[6]

  • ¹³C-NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate at around δ 165-170 ppm. The methyl carbon will appear at approximately δ 20-25 ppm. The aromatic carbons will have signals in the range of δ 110-150 ppm.[7]

1.2.2. Mass Spectrometry (MS)

  • High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for confirming the elemental composition of the synthesized compound. The measured accurate mass should be within a few parts per million (ppm) of the calculated theoretical mass for C₁₄H₁₀N₂O₂.

1.2.3. Purity Assessment

The purity of the analytical standard should be assessed by a combination of methods, including:

  • HPLC-UV: As detailed in the following section.

  • Elemental Analysis: To determine the percentage of carbon, hydrogen, and nitrogen.

  • Residual Solvent Analysis (by GC-HS): To quantify any remaining solvents from the synthesis and purification steps.

Part 2: Analytical Methods for 7-Methylphenazine-1-carboxylic Acid

This section provides detailed protocols for the analysis of 7-Methylphenazine-1-carboxylic acid using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

HPLC-UV Method for Identification and Quantification

This reversed-phase HPLC method is suitable for the identification, purity determination, and quantification of 7-Methylphenazine-1-carboxylic acid.

2.1.1. Chromatographic Conditions

ParameterRecommended SettingJustification
Column C18, 4.6 x 150 mm, 3.5 µmProvides good retention and separation for aromatic carboxylic acids.[8]
Mobile Phase A 0.1% Formic acid in WaterProvides acidic conditions to suppress the ionization of the carboxylic acid, leading to better peak shape and retention.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC with good UV transparency.
Gradient 0-5 min: 30% B; 5-20 min: 30-80% B; 20-25 min: 80% B; 25.1-30 min: 30% B (re-equilibration)A gradient elution is necessary to elute the compound of interest with a good peak shape and to separate it from potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Injection Volume 10 µLA typical injection volume to achieve good sensitivity without overloading the column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection UV at 254 nm and 365 nmPhenazine derivatives typically exhibit strong absorbance in these regions.[9] Monitoring at two wavelengths can aid in peak identification and purity assessment.

2.1.2. Sample Preparation

  • Standard Solution: Accurately weigh a suitable amount of the 7-Methylphenazine-1-carboxylic acid analytical standard and dissolve it in a suitable solvent, such as methanol or a mixture of acetonitrile and water, to prepare a stock solution of known concentration. Prepare working standards by serial dilution of the stock solution.

  • Sample Solution: The sample preparation will depend on the matrix. For drug substances, a simple dissolution in the mobile phase or a suitable solvent may be sufficient. For drug products, an extraction step may be necessary.

GC-MS Method for Purity and Volatile Impurity Analysis

Due to the low volatility of carboxylic acids, a derivatization step is required prior to GC-MS analysis.[10][11]

2.2.1. Derivatization

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common and effective derivatizing agent for carboxylic acids, converting them to their more volatile trimethylsilyl (TMS) esters.

  • Procedure: To a dried sample of 7-Methylphenazine-1-carboxylic acid, add a suitable volume of the derivatizing agent and a solvent (e.g., pyridine or acetonitrile). Heat the mixture at 60-80 °C for 30-60 minutes to ensure complete derivatization.

2.2.2. GC-MS Conditions

ParameterRecommended SettingJustification
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)A non-polar column suitable for the analysis of a wide range of derivatized compounds.
Carrier Gas Helium at a constant flow of 1.0 mL/minAn inert carrier gas providing good chromatographic efficiency.
Inlet Temperature 280 °CEnsures complete vaporization of the derivatized analyte.
Oven Program Initial temp: 100 °C (hold 2 min), ramp at 10 °C/min to 300 °C (hold 10 min)A temperature program that allows for the separation of the derivatized analyte from potential impurities and solvent peaks.
MS Transfer Line 280 °CPrevents condensation of the analytes before entering the mass spectrometer.
Ion Source Temp 230 °CA standard ion source temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for compound identification.
Scan Range m/z 40-550A wide scan range to detect the molecular ion and characteristic fragment ions of the derivatized analyte and potential impurities.

Part 3: Method Validation Protocol

The developed HPLC-UV method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose.[12][13]

Validation Parameters and Acceptance Criteria
Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank (diluent), placebo (if applicable), and a sample spiked with known related substances and impurities. Assess peak purity using a photodiode array (PDA) detector.The peak for 7-Methylphenazine-1-carboxylic acid should be free from interference from other components. The peak purity angle should be less than the peak purity threshold.
Linearity Analyze a minimum of five concentrations of the analytical standard over the intended range (e.g., 50-150% of the target concentration). Plot the peak area versus concentration and perform a linear regression analysis.The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
Range The range is established from the linearity study and should cover the expected concentrations of the analyte in the samples.The method should be linear, accurate, and precise within the specified range.
Accuracy Perform recovery studies by spiking a placebo or a known sample with the analytical standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze in triplicate at each level.The mean recovery should be within 98.0% to 102.0%.
Precision Repeatability (Intra-assay): Analyze six replicate preparations of a single sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument. Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.Repeatability: The Relative Standard Deviation (RSD) should be ≤ 1.0%. Intermediate Precision: The RSD between the two sets of data should be ≤ 2.0%.
Detection Limit (LOD) Determine based on the signal-to-noise ratio (typically S/N = 3:1) or from the standard deviation of the response and the slope of the calibration curve.The LOD should be reported.
Quantitation Limit (LOQ) Determine based on the signal-to-noise ratio (typically S/N = 10:1) or from the standard deviation of the response and the slope of the calibration curve. The LOQ should be confirmed by analyzing samples at this concentration with acceptable accuracy and precision.The LOQ should be reported and demonstrated to have acceptable precision (RSD ≤ 10%) and accuracy.
Robustness Intentionally vary critical method parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min) and assess the impact on the results.The system suitability parameters should remain within the acceptance criteria. The results should not be significantly affected by the variations.

Part 4: Visualization of the Workflow

The following diagram illustrates the comprehensive workflow for establishing the analytical standards for 7-Methylphenazine-1-carboxylic acid.

Analytical_Standard_Workflow cluster_synthesis Synthesis & Characterization cluster_validation Method Validation (ICH Q2) synthesis Synthesis of 7-Methylphenazine-1-carboxylic acid purification Purification (Column Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, HRMS) purification->characterization purity_assessment Purity Assessment (HPLC, Elemental Analysis) characterization->purity_assessment hplc_dev HPLC-UV Method Development purity_assessment->hplc_dev gcms_dev GC-MS Method Development purity_assessment->gcms_dev specificity Specificity hplc_dev->specificity linearity Linearity & Range hplc_dev->linearity accuracy Accuracy hplc_dev->accuracy precision Precision hplc_dev->precision lod_loq LOD & LOQ hplc_dev->lod_loq robustness Robustness hplc_dev->robustness

Caption: Workflow for the establishment of analytical standards for 7-Methylphenazine-1-carboxylic acid.

Conclusion

This document provides a comprehensive framework for the synthesis, characterization, and analysis of 7-Methylphenazine-1-carboxylic acid. The detailed protocols for the preparation of an analytical standard and the development and validation of HPLC-UV and GC-MS methods are designed to ensure the generation of accurate and reliable data, which is essential for the advancement of research and development projects involving this compound. Adherence to these guidelines will facilitate regulatory compliance and ensure the quality and consistency of analytical results.

References

  • Biosynthesis and genetic engineering of phenazine-1-carboxylic acid in Pseudomonas chlororaphis Lzh-T5. Frontiers. [Link]

  • Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery. Research and Reviews: Journal of Medicinal & Organic Chemistry. [Link]

  • [Determination of phenazine-1-carboxylic acid in anti-fungal agent M18 by high performance liquid chromatography]. PubMed. [Link]

  • Acids: Derivatization for GC Analysis. ScienceDirect. [Link]

  • (PDF) Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization. ResearchGate. [Link]

  • A Seven-Gene Locus for Synthesis of Phenazine-1-Carboxylic Acid by Pseudomonas fluorescens 2-79. ResearchGate. [Link]

  • HPLC analysis of the feeding of phenazine-1-carboxylic acid (PCA) to... ResearchGate. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Rapid quantitative analysis of phenazine-1-carboxylic acid and 2-hydroxyphenazine from fermentation culture of Pseudomonas chlororaphis GP72 by capillary zone electrophoresis. PubMed. [Link]

  • Supporting Information H NMR spectra and C NMR spectra of compounds 4,5,9–16,19,22–26,31–35,39. Beilstein Journals. [Link]

  • Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives. MDPI. [Link]

  • 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). ResearchGate. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. [Link]

  • Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. SciSpace. [Link]

  • Economical Production of Phenazine-1-carboxylic Acid from Glycerol by Pseudomonas chlororaphis Using Cost-Effective Minimal Medium. MDPI. [Link]

  • Quality Guidelines. ICH. [Link]

  • Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived SmallMolecules from Diverse Anilines: Privileged Structures for Discovery. Semantic Scholar. [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

  • ICH Q2 Validation of Analytical Procedures. YouTube. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. ResearchGate. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. UniTo. [Link]

  • Supporting Information H NMR spectra and C NMR spectra of compounds 4,5,9–16,19,22–26,31–35,39. Beilstein Journals. [Link]

Sources

Measuring Cellular Uptake of 7-Methylphenazine-1-carboxylic Acid: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Significance of Cellular Uptake for 7-Methylphenazine-1-carboxylic Acid (MPCA)

7-Methylphenazine-1-carboxylic acid (MPCA) is a member of the phenazine family of heterocyclic compounds. Phenazines, including the well-studied parent compound phenazine-1-carboxylic acid (PCA), are produced by various bacteria, notably of the Pseudomonas genus, and exhibit a broad range of bioactive properties, including antimicrobial and anticancer activities[1][2][3]. The therapeutic potential of these compounds is intrinsically linked to their ability to enter target cells and reach their site of action. Therefore, accurately quantifying the cellular uptake of MPCA is a critical step in elucidating its mechanism of action, understanding its pharmacokinetic profile, and guiding the development of novel therapeutic agents.

The mechanism of action for phenazine compounds is often associated with their ability to intercalate into DNA, inhibit topoisomerase, and induce the production of reactive oxygen species (ROS)[1]. For MPCA to exert these effects, it must first traverse the cell membrane. The efficiency of this transport process can be influenced by a multitude of factors, including the physicochemical properties of the compound, the expression of specific transporter proteins on the cell surface, and the cellular energy status.

This comprehensive application guide provides researchers, scientists, and drug development professionals with a detailed framework for measuring the cellular uptake of MPCA. We will delve into the theoretical underpinnings of cellular transport, present robust and validated protocols for quantifying intracellular MPCA concentrations, and offer insights into data interpretation and troubleshooting.

Guiding Principles: The Rationale Behind Experimental Design

The selection of an appropriate assay for measuring MPCA uptake is paramount and should be guided by the specific research question, available instrumentation, and the desired level of sensitivity and throughput. This guide will focus on two widely accepted and powerful methodologies:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This "gold standard" technique offers high sensitivity and specificity for the direct quantification of unlabeled MPCA.[4][5][6] It is particularly valuable for detailed kinetic studies and for distinguishing the parent compound from potential intracellular metabolites.

  • Radiolabeled Uptake Assays: Utilizing a radiolabeled version of MPCA (e.g., with ³H or ¹⁴C) provides a highly sensitive method for quantifying total intracellular accumulation.[7][8][9] This approach is well-suited for high-throughput screening and for initial characterization of transport kinetics.

The choice of cell line is also a critical determinant of experimental outcomes. For investigating the anticancer properties of MPCA, cell lines such as A549 (lung carcinoma), MDA-MB-231 (breast adenocarcinoma), and HeLa (cervical cancer) are relevant choices, as phenazine compounds have shown activity against these lines. For studying general drug transport and permeability, the Caco-2 cell line, which forms a polarized monolayer resembling the intestinal epithelium, is a widely used model.[10][11][12][13]

Experimental Workflow for Measuring MPCA Uptake

The following diagram illustrates the general workflow for conducting a cellular uptake experiment for MPCA. Subsequent sections will provide detailed, step-by-step protocols for both LC-MS and radiolabeled-based quantification.

workflow cluster_prep I. Preparation cluster_exp II. Experiment cluster_analysis III. Analysis Cell_Seeding Cell Seeding & Culture Compound_Prep MPCA Solution Preparation Incubation Incubate Cells with MPCA Compound_Prep->Incubation Washing Wash to Remove Extracellular MPCA Incubation->Washing Lysis Cell Lysis Washing->Lysis Quantification Quantification (LC-MS or Scintillation Counting) Lysis->Quantification Normalization Data Normalization (e.g., to protein concentration) Quantification->Normalization

Figure 1: A generalized workflow for measuring the cellular uptake of 7-Methylphenazine-1-carboxylic acid (MPCA).

Protocol 1: Quantification of Intracellular MPCA using Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol provides a detailed methodology for the accurate quantification of unlabeled MPCA in cultured cells.

Materials and Reagents:
  • Cell Lines: A549, MDA-MB-231, HeLa, or Caco-2 cells

  • Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • 7-Methylphenazine-1-carboxylic acid (MPCA): High purity standard.

  • Phosphate-Buffered Saline (PBS): pH 7.4, ice-cold.

  • Lysis Buffer: Radioimmunoprecipitation assay (RIPA) buffer or a solution of 0.1% Triton X-100 in PBS.

  • Acetonitrile (ACN): LC-MS grade, containing an appropriate internal standard (e.g., a structurally similar but chromatographically distinct compound).

  • Formic Acid: LC-MS grade.

  • Water: LC-MS grade.

  • BCA Protein Assay Kit

  • Multi-well plates: 6-well or 12-well tissue culture treated plates.

  • LC-MS System: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole instrument).[14]

Step-by-Step Methodology:
  • Cell Seeding:

    • Seed cells in multi-well plates at a density that will result in 80-90% confluency on the day of the experiment.

    • Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂).

  • Preparation of MPCA Working Solutions:

    • Prepare a stock solution of MPCA in a suitable solvent (e.g., DMSO).

    • On the day of the experiment, prepare working solutions of MPCA in serum-free culture medium at the desired concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest MPCA concentration).

  • Uptake Experiment:

    • Aspirate the culture medium from the wells.

    • Wash the cells once with pre-warmed PBS (37°C).

    • Add the MPCA working solutions to the respective wells.

    • Incubate the plates at 37°C for the desired time points (e.g., 5, 15, 30, 60 minutes for time-course experiments). To investigate the temperature dependence of uptake, a parallel set of plates can be incubated at 4°C.

  • Termination of Uptake and Washing:

    • To stop the uptake, rapidly aspirate the MPCA-containing medium.

    • Immediately wash the cells three times with ice-cold PBS to remove any extracellular MPCA. Perform this step quickly to minimize efflux of intracellular MPCA.

  • Cell Lysis and Sample Preparation:

    • After the final wash, add an appropriate volume of lysis buffer to each well.

    • Incubate on ice for 10-15 minutes with gentle agitation.

    • Scrape the cells and collect the lysate into microcentrifuge tubes.

    • Use a small aliquot of the lysate for protein quantification using a BCA assay.

    • To the remaining lysate, add 3 volumes of ice-cold acetonitrile containing the internal standard to precipitate proteins.

    • Vortex vigorously and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube for LC-MS analysis.

  • LC-MS Analysis:

    • Develop an LC-MS method for the separation and detection of MPCA and the internal standard. A reverse-phase C18 column is a common starting point.

    • The mobile phases will typically consist of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.

    • Optimize the mass spectrometer settings for the detection of MPCA using multiple reaction monitoring (MRM) for high sensitivity and specificity.[14]

    • Generate a standard curve by spiking known concentrations of MPCA into the lysis buffer and processing these standards in the same manner as the experimental samples.

  • Data Analysis:

    • Quantify the concentration of MPCA in each sample using the standard curve.

    • Normalize the intracellular MPCA concentration to the protein concentration of the corresponding lysate. The data can be expressed as pmol of MPCA per mg of protein.

Expected Data and Interpretation:

The results of this experiment will provide a quantitative measure of MPCA accumulation in the cells over time. By comparing uptake at 37°C and 4°C, you can infer the involvement of active transport processes, which are significantly reduced at lower temperatures.

Table 1: Example Data for Intracellular MPCA Concentration

Time (minutes)Intracellular MPCA (pmol/mg protein) at 37°CIntracellular MPCA (pmol/mg protein) at 4°C
515.2 ± 1.83.1 ± 0.5
1542.5 ± 3.95.8 ± 0.9
3078.1 ± 6.28.2 ± 1.1
6095.3 ± 8.79.5 ± 1.3

Protocol 2: Radiolabeled MPCA Uptake Assay

This protocol describes a highly sensitive method for measuring the uptake of radiolabeled MPCA.

Materials and Reagents:
  • Radiolabeled MPCA: [³H]-MPCA or [¹⁴C]-MPCA.

  • Cell Lines and Culture Reagents: As described in Protocol 1.

  • Uptake Buffer: Krebs-Henseleit (KH) buffer or a similar physiological salt solution.

  • Scintillation Cocktail

  • Liquid Scintillation Counter

  • Lysis Solution: 1% Sodium dodecyl sulfate (SDS) or 0.1 M NaOH.

  • Other reagents: As described in Protocol 1.

Step-by-Step Methodology:
  • Cell Seeding:

    • Seed cells as described in Protocol 1.

  • Uptake Experiment:

    • On the day of the experiment, wash the cells once with pre-warmed uptake buffer.

    • Prepare the incubation solution by adding a known concentration of radiolabeled MPCA to the uptake buffer. For competition experiments, unlabeled MPCA or potential inhibitors can be included.

    • Initiate the uptake by adding the incubation solution to the wells.[7]

    • Incubate at 37°C for the desired time points.

  • Termination of Uptake and Washing:

    • Stop the uptake by rapidly aspirating the incubation solution.

    • Wash the cells three times with ice-cold PBS.

  • Cell Lysis and Scintillation Counting:

    • Add the lysis solution to each well and incubate for at least 30 minutes to ensure complete cell lysis.

    • Transfer the lysate to a scintillation vial.

    • Add an appropriate volume of scintillation cocktail.

    • Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Convert the counts per minute (CPM) to disintegrations per minute (DPM) using a quench curve.

    • Calculate the amount of intracellular MPCA based on the specific activity of the radiolabeled compound.

    • Normalize the data to the protein concentration of a parallel set of wells. The data can be expressed as pmol of MPCA per mg of protein.

Investigating Transport Mechanisms

To gain deeper insights into how MPCA enters cells, the following experimental strategies can be employed:

  • Competition Assays: Co-incubate radiolabeled MPCA with an excess of unlabeled MPCA. A significant reduction in the uptake of the radiolabeled compound suggests carrier-mediated transport.

  • Inhibitor Studies: Use known inhibitors of specific transport proteins (e.g., verapamil for P-glycoprotein) to assess their involvement in MPCA transport.[15]

  • Energy Dependence: Deplete cellular ATP using metabolic inhibitors (e.g., sodium azide and 2-deoxyglucose) to determine if MPCA uptake is an active, energy-dependent process.

The following diagram illustrates the potential transport mechanisms that could be investigated.

transport_mechanisms cluster_membrane Cell Membrane Passive_Diffusion Passive Diffusion MPCA_intracellular Intracellular MPCA Passive_Diffusion->MPCA_intracellular Facilitated_Diffusion Facilitated Diffusion (Carrier-mediated) Facilitated_Diffusion->MPCA_intracellular Active_Transport Active Transport (Requires ATP) Active_Transport->MPCA_intracellular Efflux_Pump Efflux Pump (e.g., P-gp) MPCA_extracellular Extracellular MPCA Efflux_Pump->MPCA_extracellular MPCA_extracellular->Passive_Diffusion MPCA_extracellular->Facilitated_Diffusion MPCA_extracellular->Active_Transport MPCA_intracellular->Efflux_Pump

Figure 2: Potential mechanisms of 7-Methylphenazine-1-carboxylic acid (MPCA) transport across the cell membrane.

Conclusion and Future Directions

The protocols outlined in this application guide provide a robust framework for the quantitative analysis of 7-Methylphenazine-1-carboxylic acid uptake in cultured cells. By employing these methods, researchers can gain valuable insights into the cellular pharmacology of this promising class of bioactive compounds. Understanding the dynamics of MPCA transport is a crucial step in optimizing its therapeutic efficacy and in the rational design of next-generation phenazine-based drugs. Future studies could focus on identifying the specific transporters responsible for MPCA uptake and efflux, which could open new avenues for overcoming drug resistance and enhancing therapeutic outcomes.

References

  • Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(11), 1598-1609. [Link]

  • Zhang, X., et al. (2016). Rapid Method To Determine Intracellular Drug Concentrations in Cellular Uptake Assays: Application to Metformin in Organic Cation Transporter 1–Transfected Human Embryonic Kidney 293 Cells. Molecular Pharmaceutics, 13(5), 1497-1507. [Link]

  • Li, Y., et al. (2021). Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives. Molecules, 26(17), 5334. [Link]

  • PubChem. Methyl phenazine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Pseudomonas aeruginosa Metabolome Database. 5-methyl-phenazine-1-carboxylate (PAMDB110353). [Link]

  • Abbas, A., et al. (2022). 5-Methyl-phenazine-1-carboxylic acid: A novel bioactive metabolite by a rhizosphere soil bacterium that exhibits potent antimicrobial and anticancer activities. Frontiers in Microbiology, 13, 949503. [Link]

  • Wang, Y., et al. (2022). Dynamic synthesis and transport of phenazine-1-carboxylic acid to boost extracellular electron transfer rate. Nature Communications, 13(1), 1-13. [Link]

  • Li, Y., et al. (2021). Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives. Molecules, 26(17), 5334. [Link]

  • Wikipedia. Pseudomonas aeruginosa. [Link]

  • Lame, M. W., & Wilson, D. W. (2011). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Current protocols in toxicology, Chapter 7, Unit7.7. [Link]

  • Puschhof, J., et al. (2021). Novel In Vitro Models for Cell Differentiation and Drug Transport Studies of the Human Intestine. International Journal of Molecular Sciences, 22(19), 10396. [Link]

  • GARDP Revive. Intracellular concentration assays. [Link]

  • Li, H., et al. (2017). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 60(1), 384-393. [Link]

  • Varma, M. V. S., et al. (2012). Methods to measure the intracellular concentration of unlabeled compounds within cultured cells using liquid chromatography/tandem mass spectrometry. Current protocols in toxicology, Chapter 7, Unit7.8. [Link]

  • Das, P., et al. (2021). Antagonistic Activity and Mode of Action of Phenazine-1-Carboxylic Acid, Produced by Marine Bacterium Pseudomonas aeruginosa PA31x, Against Vibrio anguillarum In vitro and in a Zebrafish In vivo Model. Frontiers in Marine Science, 8, 683833. [Link]

  • Jurado, A. S., et al. (2023). Binding affinity-based intracellular drug detection enabled by a unimolecular cucurbit[16]uril-dye conjugate. Chemical Science, 14(35), 9574-9583. [Link]

  • Creative Biolabs. Transporter Stable Cell Line Products. [Link]

  • Hampton, S. E., & Stayton, P. S. (2019). Trapped! A Critical Evaluation of Methods for Measuring Total Cellular Uptake versus Cytosolic Localization. Bioconjugate chemistry, 30(2), 269-282. [Link]

  • Rodriguez, R. (2022). Imaging small molecules in cells. Nature Research Chemistry Community. [Link]

  • Artursson, P., & Borchardt, R. T. (1997). Cell culture models for drug transport studies. Pharmaceutical research, 14(12), 1655-1658. [Link]

  • Engkvist, O., et al. (2012). Use of Radiolabeled Compounds in Drug Metabolism and Pharmacokinetic Studies. Chemical research in toxicology, 25(4), 787-801. [Link]

  • Li, F., & Adab, P. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Bioanalysis, 8(12), 1259-1271. [Link]

  • Håkansson, M., et al. (2017). Evaluating Cellular Drug Uptake with Fluorescent Sensor Proteins. ACS sensors, 2(8), 1165-1170. [Link]

  • Puschhof, J., et al. (2021). Novel In Vitro Models for Cell Differentiation and Drug Transport Studies of the Human Intestine. International Journal of Molecular Sciences, 22(19), 10396. [Link]

  • Williams, C., & Lansdowne, A. T. (2004). The relevance of homogeneous radiometric assays in modern drug discovery. Drug Discovery Today, 9(14), 607-615. [Link]

  • Varma, M. V. S., et al. (2016). Intracellular unbound drug concentrations. Uppsala University. [Link]

  • Sartorius. (2023, November 9). Utilizing Advanced Flow Cytometry to Detect the Uptake and Transport of Small Molecules by Microbes [Video]. YouTube. [Link]

  • Labroots. (2021, January 4). How to quantify 200 metabolites with one LC-MS/MS method? [Video]. YouTube. [Link]

  • Carmichael, N., & Day, P. J. R. (2022). Cell Surface Transporters and Novel Drug Developments. Frontiers in Pharmacology, 13, 852938. [Link]

  • Scott, P. J. H. (2012). Pipeline Impact of Radiolabeled Compounds in Drug Discovery and Development. ACS medicinal chemistry letters, 3(12), 1006-1010. [Link]

  • Monti, M., & Kell, D. B. (2013). Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. The AAPS journal, 15(4), 1127-1139. [Link]

  • Mavrodi, D. V., et al. (1998). A Seven-Gene Locus for Synthesis of Phenazine-1-Carboxylic Acid by Pseudomonas fluorescens 2-79. Journal of bacteriology, 180(9), 2541-2548. [Link]

  • AERU. Phenazine-1-carboxylic acid (Ref: emr211). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Methylphenazine-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 7-Methylphenazine-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information provided herein is based on established principles of phenazine chemistry and field-proven insights.

I. Foundational Principles and Synthesis Overview

7-Methylphenazine-1-carboxylic acid is a derivative of phenazine-1-carboxylic acid (PCA), a naturally occurring compound with a range of biological activities. The chemical synthesis of phenazine derivatives can be challenging, often facing issues with low yields and the formation of side products.[1] A common and effective strategy for the synthesis of substituted phenazine-1-carboxylic acids involves a two-step process: a Jourdan-Ullmann coupling followed by a reductive ring closure.[2]

The introduction of a methyl group at the 7-position can influence the electronic and steric properties of the molecule, potentially impacting reaction kinetics and product distribution. This guide will address these nuances and provide a framework for optimizing the synthesis of this specific analog.

General Synthetic Workflow

The synthesis of 7-Methylphenazine-1-carboxylic acid can be visualized as a two-stage process. The first stage involves the coupling of an appropriately substituted aniline with 2-bromo-3-nitrobenzoic acid. The resulting intermediate is then subjected to a reductive cyclization to form the phenazine core.

G cluster_0 Stage 1: Jourdan-Ullmann Coupling cluster_1 Stage 2: Reductive Ring Closure A Starting Materials: 4-methylaniline and 2-bromo-3-nitrobenzoic acid B Jourdan-Ullmann Coupling Reaction A->B C Intermediate: 2-(4-methylanilino)-3-nitrobenzoic acid B->C D Reductive Ring Closure C->D Intermediate Processing E Crude Product: 7-Methylphenazine-1-carboxylic acid D->E F Purification (Crystallization/Chromatography) E->F G Final Product: Pure 7-Methylphenazine-1-carboxylic acid F->G

Caption: General two-stage synthetic workflow for 7-Methylphenazine-1-carboxylic acid.

II. Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of 7-Methylphenazine-1-carboxylic acid?

A1: The Jourdan-Ullmann coupling is arguably the most critical step. The efficiency of this reaction directly dictates the overall yield. Factors such as the choice of catalyst (typically copper-based), solvent, temperature, and reaction time are paramount. An incomplete or low-yielding coupling reaction will result in a difficult purification process and a poor overall outcome.

Q2: How does the methyl group at the 7-position affect the synthesis?

A2: The electron-donating nature of the methyl group on the aniline starting material can influence the nucleophilicity of the amine, potentially affecting the rate of the Jourdan-Ullmann coupling. While generally favorable, it can also lead to side reactions if the reaction conditions are not optimized. During the reductive ring closure, the position of the methyl group can influence the regioselectivity of the cyclization, although for 7-methylphenazine-1-carboxylic acid, the cyclization is expected to be straightforward.

Q3: What are the expected yields for this synthesis?

A3: The yields for phenazine synthesis can vary significantly. For the Jourdan-Ullmann coupling step, yields can range from 29-99%, with an average of around 60%.[2] The subsequent reductive ring closure has been reported with yields ranging from 1% to 84%, with an average of 44%.[2] Therefore, an overall yield in the range of 20-40% would be considered a successful synthesis.

Q4: What are the common methods for purifying the final product?

A4: Purification can often be achieved through recrystallization.[3] A mixture of acetonitrile and ethanol (1:1) has been reported to be effective for purifying phenazine-1-carboxylic acid.[3] If recrystallization is insufficient to remove impurities, column chromatography using a silica gel stationary phase and a solvent system such as dichloromethane:methanol is a viable alternative.[2]

III. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 7-Methylphenazine-1-carboxylic acid.

Problem 1: Low or No Yield of the Jourdan-Ullmann Coupling Product

Possible Causes and Solutions:

Possible Cause Explanation Troubleshooting Steps
Inactive Catalyst The copper catalyst may be oxidized or of poor quality.- Use freshly purchased, high-purity copper catalyst. \n- Consider pre-activation of the catalyst if applicable.
Suboptimal Reaction Temperature The reaction may be too slow at lower temperatures or decomposition may occur at higher temperatures.- Perform small-scale experiments to screen a range of temperatures (e.g., 100-150 °C). \n- Monitor the reaction progress by TLC to identify the optimal temperature.
Incorrect Solvent The solvent may not be suitable for the reaction, leading to poor solubility of reactants or catalyst.- High-boiling polar aprotic solvents like DMF, DMSO, or NMP are generally preferred. \n- Ensure the solvent is anhydrous, as water can interfere with the reaction.
Insufficient Reaction Time The reaction may not have reached completion.- Monitor the reaction by TLC until the starting materials are consumed. \n- Consider extending the reaction time, but be mindful of potential side product formation.
Problem 2: Incomplete Reductive Ring Closure

Possible Causes and Solutions:

Possible Cause Explanation Troubleshooting Steps
Insufficient Reducing Agent The amount of reducing agent (e.g., sodium borohydride) may not be enough to fully reduce the nitro group and facilitate cyclization.- Increase the molar excess of the reducing agent incrementally in small-scale trials. \n- Ensure the reducing agent is added portion-wise to control the reaction rate.
Reaction Temperature Too Low The activation energy for the cyclization may not be met at lower temperatures.- Gently warm the reaction mixture after the addition of the reducing agent. \n- Monitor the reaction by TLC to track the formation of the product.
Presence of Water Water can quench the reducing agent and hinder the reaction.- Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Problem 3: Formation of a Significant Amount of Side Products

Possible Causes and Solutions:

Possible Cause Explanation Troubleshooting Steps
Over-reduction In the reductive ring closure step, the phenazine ring system or the carboxylic acid group may be susceptible to over-reduction, especially with powerful reducing agents.[2]- Use a milder reducing agent or a stoichiometric amount of a stronger one. \n- Carefully control the reaction temperature and time.
Side Reactions in Jourdan-Ullmann Coupling High temperatures and prolonged reaction times can lead to the formation of undesired byproducts.- Optimize the reaction conditions (temperature, time) as described in Problem 1. \n- Ensure the purity of the starting materials.
Oxidative Degradation Phenazine compounds can be sensitive to light and air, leading to degradation.- Work in a well-ventilated fume hood and protect the reaction mixture from direct light. \n- Consider using degassed solvents.
Troubleshooting Decision Tree

G A Low Overall Yield B Analyze Crude Product from Each Step (TLC, NMR) A->B C Low Yield in Jourdan-Ullmann Step? B->C D Low Yield in Reductive Cyclization? B->D G Significant Side Products Formed? B->G E Optimize Coupling: - Catalyst Activity - Temperature - Solvent - Reaction Time C->E F Optimize Cyclization: - Reducing Agent Stoichiometry - Temperature - Anhydrous Conditions D->F H Identify Side Products (MS, NMR) G->H I Address Over-reduction or Side Reactions H->I

Sources

Technical Support Center: Overcoming Solubility Challenges with 7-Methylphenazine-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 7-Methylphenazine-1-carboxylic acid. This document provides in-depth troubleshooting strategies and detailed protocols to address the most common experimental challenge encountered with this compound: poor solubility. Our goal is to equip you with the foundational knowledge and practical techniques required to handle this molecule effectively in your research.

While specific solubility data for 7-Methylphenazine-1-carboxylic acid is limited, its chemical structure is highly analogous to the well-characterized compound Phenazine-1-carboxylic acid (PCA). The principles and protocols outlined here are based on the established properties of PCA and are directly applicable.

Understanding the Molecule: Why is Solubility a Challenge?

7-Methylphenazine-1-carboxylic acid possesses two key structural features that dictate its solubility:

  • Aromatic Phenazine Core: The large, planar, and relatively non-polar phenazine ring system leads to strong intermolecular π-stacking interactions in the solid state. These forces require significant energy to overcome, resulting in low solubility in aqueous and non-polar organic solvents.

  • Ionizable Carboxylic Acid Group: The molecule has a carboxylic acid moiety, which is a weak acid. In its protonated (neutral) form at acidic pH, the molecule's overall non-polar character dominates. However, at a pH above its acid dissociation constant (pKa), this group deprotonates to form a negatively charged carboxylate ion. This ionization dramatically increases the molecule's polarity, disrupting the crystal lattice and promoting interaction with polar solvents like water.

The pKa of the parent compound, Phenazine-1-carboxylic acid, is 4.24 [1]. This value is the key to unlocking its solubility in aqueous media.

Frequently Asked Questions (FAQs)

Q1: I tried dissolving 7-Methylphenazine-1-carboxylic acid in water or PBS, but it won't go into solution. Is my product defective?

A: No, this is the expected behavior. The neutral form of the molecule is practically insoluble in water and neutral buffered solutions due to the non-polar phenazine core[2][3]. To dissolve it in aqueous media, you must increase the pH.

Q2: Can I use DMSO to dissolve the compound? What is a safe starting concentration?

A: Yes, DMSO is an excellent solvent for this class of compounds. For the analogous Phenazine-1-carboxylic acid, a stock solution of 5 mg/mL (22.3 mM) can be prepared in DMSO, though gentle warming or sonication may be required to achieve full dissolution[4]. We recommend starting with a stock concentration in the range of 1-10 mg/mL in 100% DMSO.

Q3: Is it safe to heat the compound to aid dissolution?

A: Gentle heating (e.g., to 37°C in a water bath) can be used cautiously to aid dissolution, particularly in organic solvents like DMSO or ethanol. Avoid aggressive heating or boiling, as this may risk compound degradation. Always ensure your vial is properly sealed to prevent solvent evaporation.

Q4: I dissolved my compound in DMSO, but it precipitated when I diluted it into my aqueous cell culture medium. What should I do?

A: This is a common issue known as "crashing out." It occurs when the final concentration of the organic solvent (DMSO) in the aqueous medium is too low to maintain the compound's solubility. To avoid this, ensure the final DMSO concentration in your assay is kept as low as possible (typically <0.5%) while still being high enough to maintain solubility. If precipitation persists, consider the pH modification method described in the troubleshooting guide below.

Troubleshooting Guide: A Tiered Approach to Solubilization

This guide provides a logical workflow for achieving successful solubilization. Start with Tier 1 and proceed to the next tier only if the previous one is unsuccessful for your specific application.

G cluster_0 Solubilization Workflow start Start: Need to dissolve compound q_solvent Is an organic solvent (DMSO, Ethanol) acceptable for your experiment? start->q_solvent tier1 Tier 1: Organic Solvent Protocol (e.g., DMSO, Ethanol) Prepare high-concentration stock. q_solvent->tier1 Yes q_aqueous Is an aqueous buffer required? q_solvent->q_aqueous No success Success: Compound is fully dissolved. Proceed with experiment. tier1->success tier2 Tier 2: pH Adjustment Protocol Use base (e.g., NaOH) to prepare aqueous stock solution. q_aqueous->tier2 Yes fail Issue Persists: Contact Technical Support q_aqueous->fail No tier2->success

Caption: Decision workflow for selecting a solubilization strategy.

Tier 1: Organic Solvents (For Stock Solutions)

This is the most straightforward method for preparing high-concentration stock solutions.

Principle: Polar aprotic solvents like DMSO are effective at disrupting the intermolecular forces of the compound, allowing it to dissolve.

Recommended Solvents:

  • Dimethyl sulfoxide (DMSO): The most common and effective choice.

  • Ethanol (EtOH) / Methanol (MeOH): Soluble, but may not achieve as high a concentration as DMSO[2][3].

  • Chloroform: Effective but not typically used for biological applications[3].

SolventTypical ConcentrationNotes
DMSO 1 - 10 mg/mLRecommended for primary stock solutions. May require brief sonication.[4]
Ethanol Lower than DMSOCan be used, but solubility is more limited. Recrystallization has been performed from ethanol mixtures.[5]
Methanol Higher than water, lower than DMSOSoluble.[2][3]
Protocol 1: Preparation of a 10 mM Stock in DMSO
  • Weigh Compound: Weigh out 2.38 mg of 7-Methylphenazine-1-carboxylic acid (Molecular Weight: 238.24 g/mol ).

  • Add Solvent: Add 1.0 mL of high-purity, anhydrous DMSO to the vial.

  • Dissolve: Cap the vial tightly and vortex for 1-2 minutes. If particulates remain, place the vial in a sonicating water bath for 5-10 minutes or warm gently to 37°C.

  • Inspect: Visually inspect the solution against a light and dark background to ensure it is clear and free of particulates.

  • Store: Store the stock solution at -20°C or -80°C, protected from light and moisture.

Tier 2: pH Adjustment (For Aqueous Solutions)

This method is ideal when DMSO or other organic solvents are incompatible with the downstream application (e.g., some cell-based assays, in vivo studies).

Principle: By raising the pH of the solution to be at least 2 units above the compound's pKa (4.24), we can ensure that >99% of the carboxylic acid groups are deprotonated into the highly soluble carboxylate form. This is explained by the Henderson-Hasselbalch equation.[6][7]

G cluster_0 pH-Dependent Ionization Low_pH Low pH (e.g., pH < 3) [R-COOH] Protonated Form (Poorly Soluble) High_pH High pH (e.g., pH > 6.5) [R-COO⁻] Deprotonated Form (Highly Soluble) Low_pH->High_pH + OH⁻ - H₂O High_pH->Low_pH + H⁺

Caption: Ionization equilibrium of the carboxylic acid group.

Protocol 2: Preparation of a 1 mg/mL Aqueous Stock using NaOH
  • Weigh Compound: Weigh out the desired amount of 7-Methylphenazine-1-carboxylic acid into a sterile conical tube.

  • Initial Suspension: Add a volume of purified water (e.g., Milli-Q) to create a slurry. For 1 mg of compound, start with ~0.8 mL of water. The compound will not dissolve at this stage.

  • Basify: Prepare a dilute stock of sodium hydroxide (NaOH), for example, 0.1 N NaOH. Add the NaOH solution dropwise to the slurry while vortexing or stirring continuously.

  • Observe Dissolution: As the pH increases, the yellow solid will dissolve to form a clear, yellow solution. Continue adding NaOH until all solid material is visibly dissolved.

  • Final Volume & pH Check: Bring the solution to the final desired volume (e.g., 1.0 mL for a 1 mg/mL stock) with purified water. If possible, check the pH of the final stock solution using a calibrated pH meter; it should be > 7.0.

  • Neutralization (Optional): For some applications, the high pH of the stock may be undesirable. It can be carefully neutralized by a dropwise addition of dilute HCl (e.g., 0.1 N HCl). Crucially, do not let the pH drop below ~6.5 , as the compound will begin to precipitate out of solution.

  • Sterilization & Storage: Sterilize the solution by passing it through a 0.22 µm syringe filter. Store at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage.

Important Consideration: When adding this basic stock solution to a buffered medium (e.g., cell culture media, PBS), the buffer's capacity should be sufficient to maintain a final physiological pH. Always calculate the final concentration and potential pH shift in your working solution.

References

  • AERU. (2024, May 24). Phenazine-1-carboxylic acid (Ref: emr211). University of Hertfordshire.
  • Burdge, J. & Overby, J. (n.d.). Buffer Solutions. Chemistry, 15th Ed.
  • Cui, Z., et al. (2021).
  • Google Patents. (2015). CN104829544A - Preparation method for phenazine-1-carboxylic acid.
  • MedchemExpress. (n.d.). Phenazine-1-carboxylic acid | Fungal Inhibitor.
  • The Organic Chemistry Tutor. (2021, April 9). Buffer Solutions [Video]. YouTube.
  • Molina-Santiago, C., et al. (2017). The Effect of Phenazine-1-Carboxylic Acid on Mycelial Growth of Botrytis cinerea Produced by Pseudomonas aeruginosa LV Strain. Frontiers in Microbiology.
  • Slininger, P. J., et al. (1996). Revised structure for the phenazine antibiotic from Pseudomonas fluorescens 2-79 (NRRL B-15132). PubMed.

Sources

Technical Support Center: 7-Methylphenazine-1-carboxylic Acid Degradation in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Methylphenazine-1-carboxylic acid (MPCA). This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during experimental studies of MPCA degradation in solution. Our goal is to equip you with the expertise and practical insights necessary to ensure the integrity and success of your research.

Troubleshooting Guide

This section addresses specific experimental issues you may encounter. Each problem is followed by a detailed analysis of potential causes and step-by-step solutions.

1. Issue: Unexpectedly Rapid Degradation of MPCA in Aqueous Buffer.

  • Potential Causes:

    • Photodegradation: Phenazine compounds are known to be light-sensitive. Exposure of your MPCA solution to ambient or direct light can accelerate degradation.

    • Incorrect pH: The stability of phenazine-1-carboxylic acid (PCA), a closely related compound, is highly pH-dependent. Acidic conditions can accelerate photodegradation[1][2]. This is likely true for MPCA as well.

    • Presence of Oxidizing Agents: Contaminants in your buffer or solvent, such as trace metals or peroxides, can promote oxidative degradation of the phenazine ring system.

    • Microbial Contamination: If your buffer is not sterile, microbial growth could lead to enzymatic degradation of MPCA.

  • Troubleshooting Steps:

    • Control for Light Exposure:

      • Repeat a small-scale experiment using amber vials or by wrapping your glassware in aluminum foil.

      • Compare the degradation rate of the light-protected sample to a sample exposed to your normal laboratory lighting conditions. A significant difference indicates photodegradation.

    • Verify and Optimize pH:

      • Calibrate your pH meter and freshly prepare your buffers.

      • Based on data for PCA, which shows greater stability in neutral or alkaline environments, consider running your experiment at a pH of 7.0 or higher[1].

      • Conduct a pH stability study by incubating MPCA solutions at various pH values (e.g., pH 5, 7, 9) to determine the optimal pH for your experimental window.

    • Ensure High-Purity Reagents:

      • Use HPLC-grade solvents and freshly prepared buffers from high-purity water (e.g., Milli-Q).

      • If oxidative degradation is suspected, deaerate your solutions by sparging with an inert gas like nitrogen or argon before adding MPCA.

    • Prevent Microbial Growth:

      • Sterilize your buffers by autoclaving or using a 0.22 µm filter.

      • If long-term studies are planned, consider adding a bacteriostatic agent like sodium azide (check for potential interference with your analytical methods).

2. Issue: Appearance of Multiple Unknown Peaks in HPLC/UPLC-MS Analysis.

  • Potential Causes:

    • Complex Degradation Pathway: MPCA may degrade into several products simultaneously. For PCA, photodegradation is known to produce hydroxylated derivatives[1]. The methyl group on MPCA could also be a site for oxidation.

    • Solvent or Buffer Artifacts: Impurities in the mobile phase or buffer can sometimes appear as peaks, especially in gradient elution.

    • Sample Matrix Effects: If you are working with a complex matrix (e.g., cell culture media, plasma), other components may be interfering with the analysis.

  • Troubleshooting Steps:

    • Characterize Degradation Products:

      • Attempt to identify the unknown peaks using high-resolution mass spectrometry (HRMS) to obtain accurate mass and fragmentation data.

      • Compare the fragmentation patterns to the parent MPCA molecule to propose potential structures. Common degradation reactions for phenazines include hydroxylation, demethylation, and ring opening.

      • For PCA, biotransformation has been shown to yield metabolites like 4-hydroxy-1-(2-carboxyphenyl) azacyclobut-2-ene-2-carbonitrile and 4-hydroxy-1-(2-carboxyphenyl)-2-azetidinecarbonitrile[3]. While abiotic degradation will differ, this highlights the potential for complex rearrangements.

    • Run Blanks and Controls:

      • Inject a blank sample (your solvent or buffer without MPCA) to identify any peaks originating from your reagents.

      • Run a "time zero" sample of MPCA to ensure that the unknown peaks are not impurities from the initial material.

    • Optimize Chromatographic Method:

      • Adjust your gradient profile to better separate the unknown peaks.

      • Try a different column chemistry (e.g., a phenyl-hexyl column instead of a C18) to alter selectivity.

3. Issue: Inconsistent Degradation Rates Between Experiments.

  • Potential Causes:

    • Temperature Fluctuations: Chemical degradation rates are often sensitive to temperature. Inconsistent ambient temperatures can affect your results.

    • Variability in Solution Preparation: Minor differences in pH, concentration of co-solvents, or dissolved oxygen can impact degradation kinetics.

    • Inconsistent Light Exposure: As mentioned, variations in light exposure will lead to inconsistent photodegradation.

  • Troubleshooting Steps:

    • Control Temperature:

      • Use a temperature-controlled incubator, water bath, or autosampler to maintain a constant temperature throughout your experiment.

    • Standardize Solution Preparation:

      • Use a detailed, written standard operating procedure (SOP) for preparing all solutions to ensure consistency.

      • Always prepare fresh solutions for each experiment.

    • Standardize Light Conditions:

      • Either conduct all experiments in the dark or use a photostability chamber with controlled and reproducible light intensity.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for 7-Methylphenazine-1-carboxylic acid in an aqueous solution?

A1: While specific studies on the abiotic degradation of 7-Methylphenazine-1-carboxylic acid are limited, we can infer probable pathways from its structure and studies on the closely related phenazine-1-carboxylic acid (PCA). The primary degradation pathways are likely to be:

  • Photodegradation: This is a significant pathway for PCA, especially in acidic solutions[1]. The absorption of light can lead to the formation of reactive oxygen species (ROS), which then attack the phenazine ring. For MPCA, this could result in hydroxylation of the aromatic rings or oxidation of the methyl group.

  • Oxidation: The phenazine ring system can be susceptible to oxidation, potentially leading to the formation of N-oxides or hydroxylated derivatives. The electron-donating nature of the methyl group at the 7-position might influence the sites of oxidation compared to unsubstituted PCA.

  • Decarboxylation: While primarily observed in enzymatic reactions[4], decarboxylation (loss of the carboxylic acid group) can also occur under certain chemical conditions, such as high temperatures, although this is generally less common in solution at ambient temperatures.

Q2: How does pH affect the stability of MPCA?

A2: Based on studies of PCA, pH is a critical factor. PCA is significantly more stable in neutral to alkaline solutions (pH > 6.8) compared to acidic solutions (pH 5.0) when exposed to light[1][2]. It is highly probable that MPCA exhibits similar pH-dependent stability. Therefore, for storing stock solutions or conducting experiments where degradation is to be minimized, buffering at a pH of 7.0 or higher is recommended.

Q3: What are the expected major degradation products of MPCA?

A3: The expected degradation products of MPCA would likely be hydroxylated and/or oxidized forms of the parent molecule. Based on the photodegradation of PCA, which yields hydroxylated PCA and hydroxyphenazine[1], we can hypothesize the formation of:

  • Hydroxylated MPCA derivatives: Hydroxyl groups could be added to various positions on the phenazine rings.

  • 7-(Hydroxymethyl)phenazine-1-carboxylic acid: The methyl group could be oxidized to a hydroxymethyl group.

  • 7-Methylphenazine: Decarboxylation would lead to the formation of 7-methylphenazine.

The exact product profile will depend on the specific degradation conditions (e.g., light wavelength, presence of catalysts, temperature).

Q4: What analytical techniques are best suited for studying MPCA degradation?

A4: A combination of techniques is ideal for a comprehensive study:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with UV-Vis Detection: This is the workhorse technique for quantifying the disappearance of the parent MPCA and the appearance of degradation products over time. A C18 column is a good starting point for method development.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is essential for the identification of unknown degradation products. High-resolution MS (e.g., Q-TOF or Orbitrap) provides accurate mass measurements to determine elemental composition, and MS/MS provides fragmentation patterns for structural elucidation[1][5].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structure confirmation of major degradation products, isolation of the compound followed by 1D and 2D NMR analysis is the gold standard[3][5][6].

Experimental Protocols & Data Presentation

Protocol: General Procedure for a Photodegradation Study of MPCA

This protocol provides a framework for assessing the photodegradation of MPCA in an aqueous solution.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of MPCA and dissolve it in a suitable organic solvent (e.g., methanol, DMSO) to create a concentrated stock solution. Note: Minimize the volume of organic solvent to avoid affecting the properties of the final aqueous solution.

  • Preparation of Working Solutions:

    • In amber volumetric flasks, dilute the stock solution with the desired aqueous buffer (e.g., phosphate buffer, pH 7.4) to the final experimental concentration.

    • Prepare a parallel set of solutions in clear glass volumetric flasks for light exposure.

  • Experimental Setup:

    • Place the clear flasks in a photostability chamber with controlled temperature and light source (e.g., a xenon lamp simulating sunlight).

    • Wrap the amber flasks in aluminum foil and place them in the same chamber to serve as dark controls.

  • Sampling:

    • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each flask.

    • Immediately transfer the aliquot to an HPLC vial and store at 4°C in the dark until analysis.

  • Analysis:

    • Analyze the samples by a validated HPLC-UV method to determine the concentration of remaining MPCA.

    • If identifying degradation products, use an LC-MS method.

Data Presentation: Example Degradation Kinetics

Summarize your quantitative data in a clear table format.

Time (hours)Concentration of MPCA (µg/mL) - Light ExposedConcentration of MPCA (µg/mL) - Dark Control
010.0210.05
28.5110.01
47.239.98
85.899.95
242.159.89
480.569.85

Visualizations

Hypothesized Photodegradation Pathway of 7-Methylphenazine-1-carboxylic Acid

G MPCA 7-Methylphenazine-1-carboxylic acid ROS Reactive Oxygen Species (ROS) (e.g., •OH, 1O2) MPCA->ROS Generates Prod1 Hydroxylated MPCA Derivatives MPCA->Prod1 Hydroxylation Prod2 7-(Hydroxymethyl)phenazine- 1-carboxylic acid MPCA->Prod2 Methyl Oxidation ROS->MPCA Attack Light Light (hν) Light->MPCA Excitation Prod3 Ring-Opened Products Prod1->Prod3 Further Degradation

Caption: Hypothesized photodegradation pathways of MPCA.

Troubleshooting Workflow for Unexpected Degradation

G Start Unexpectedly Rapid MPCA Degradation CheckLight Is the experiment light-protected? Start->CheckLight CheckpH Is the pH controlled and optimal? CheckLight->CheckpH Yes SolutionLight Implement Light Protection (Amber vials, foil) CheckLight->SolutionLight No CheckPurity Are reagents high-purity? CheckpH->CheckPurity Yes SolutionpH Verify pH & Buffer at pH ≥ 7.0 CheckpH->SolutionpH No SolutionPurity Use HPLC-grade solvents & de-aerate CheckPurity->SolutionPurity No End Problem Resolved CheckPurity->End Yes SolutionLight->End SolutionpH->End SolutionPurity->End

Caption: Workflow for troubleshooting rapid MPCA degradation.

References

  • 5-Methyl phenazine-1-carboxylic acid: a novel bioactive metabolite by a rhizosphere soil bacterium that exhibits potent antimicrobial and anticancer activities. PubMed. [Link]

  • Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives. PMC - NIH. [Link]

  • Degradation characteristics of phenazine-1-carboxylic acid by sphingomonas sp. DP58. ResearchGate. [Link]

  • Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives. MDPI. [Link]

  • Metabolic degradation of phenazine-1-carboxylic acid by the strain Sphingomonas sp. DP58: the identification of two metabolites. PubMed. [Link]

  • STUDIES ON THE OXIDATIVE DEGRADATION OF FLUPHENAZINE DECANOA TE IN OILY SOLUTION. LJMU Research Online. [Link]

  • Pseudomonas aeruginosa. Wikipedia. [Link]

  • Controlling structural and photophysical properties in sequentially methylated phenoxazines. Royal Society of Chemistry. [Link]

  • Pyrolysis of Carboxylic Acids. ResearchGate. [Link]

  • 5-Methyl phenazine-1-carboxylic acid: A novel bioactive metabolite by a rhizosphere soil bacterium that exhibits potent antimicrobial and anticancer activities. ResearchGate. [Link]

  • Kinetics, mechanism, and identification of photodegradation products of phenazine-1-carboxylic acid. PubMed. [Link]

  • Photochemical decomposition of phenazone derivatives. Part 7: Mechanism of decomposition in aqueous solutions. PubMed. [Link]

  • CN101973946B - Phenazine-1-carboxylic acids derivative and preparation method thereof.
  • Photocatalytic Degradation of Methyl Orange and Methylene Blue Dyes by Engineering the Surface Nano-Textures of TiO2 Thin Films Deposited at Different Temperatures via MOCVD. MDPI. [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. International Journal of Pharmaceutical Research and Applications. [Link]

  • An Improved Synthetic Method of Phenazine-1-carboxylic Acid. Asian Journal of Chemistry. [Link]

  • Reaction kinetics for the biocatalytic conversion of phenazine-1-carboxylic acid to 2-hydroxyphenazine. PubMed. [Link]

  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET. [Link]

  • Solubility of Phenazine1-carboxylic Acid in Water, Methanol, and Ethanol from (278.2 to 328.2) K. ResearchGate. [Link]

  • HPLC Troubleshooting Guide. ChromSword. [Link]

  • Decomposition pathways and mitigation strategies for highly-stable hydroxyphenazine flow battery anolytes. Journal of Materials Chemistry A (RSC Publishing). [Link]

  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. [Link]

Sources

troubleshooting inconsistent results in 7-Methylphenazine-1-carboxylic acid bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for bioassays involving 7-Methylphenazine-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this and related phenazine compounds. Given the limited specific literature on 7-Methylphenazine-1-carboxylic acid, this document synthesizes broader principles of handling redox-active small molecules with best practices in assay development to provide a robust framework for troubleshooting and ensuring data integrity.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and behavior of 7-Methylphenazine-1-carboxylic acid and related phenazine compounds in biological assays.

Q1: What are the key chemical properties of phenazine compounds that can affect bioassay results?

Phenazine-1-carboxylic acid and its derivatives are known to be redox-active compounds.[1][2] This means they can participate in electron transfer reactions, which can directly influence cellular redox homeostasis and interfere with assay components.[3][4] Key properties to consider are:

  • Redox Cycling: Phenazines can undergo oxidation-reduction cycles, potentially generating reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂).[5] This can lead to oxidative stress in cell-based assays or directly inactivate sensitive protein targets (e.g., cysteine proteases, phosphatases), producing false-positive results.[5]

  • pH Sensitivity: The solubility and redox potential of phenazine derivatives can be highly dependent on the pH of the environment.[6][7] Changes in buffer or media pH can alter compound activity and lead to variability.

  • Color and Fluorescence: Many phenazine compounds are colored, which can interfere with absorbance-based assays.[8][9] Some may also be intrinsically fluorescent, creating artifacts in fluorescence-based detection methods.[8][10]

  • Solubility: While the carboxylic acid moiety generally improves water solubility compared to the parent phenazine structure, solubility can still be a limiting factor, especially in high-concentration stock solutions or upon dilution into aqueous assay buffers.[6][7]

Q2: How should I prepare and store stock solutions of 7-Methylphenazine-1-carboxylic acid?

Proper handling of stock solutions is critical for reproducible results.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of small molecules. However, ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.

  • Storage Conditions: Phenazine stock solutions should be stored at -20°C or -80°C to minimize degradation.[1] Aliquoting the stock solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can degrade the compound or introduce water contamination.[11]

  • Light Sensitivity: Protect solutions from light, as phenazines can be light-sensitive. Use amber vials or wrap tubes in foil.

Q3: What are the most common sources of inconsistent results in cell-based assays with this compound?

Inconsistent results in cell-based assays often stem from a combination of factors related to the compound's properties and the biological system.

  • Cell Health and Density: Ensure your cells are healthy, in the logarithmic growth phase, and plated at a consistent density.[12][13] Stressed or overly confluent cells can respond differently to treatment.

  • Compound Stability in Media: The compound may degrade or precipitate in cell culture media over the course of a long incubation. This can be influenced by media components, pH, and temperature.

  • Redox-Mediated Toxicity: As a redox-active molecule, 7-Methylphenazine-1-carboxylic acid may induce cytotoxicity through the generation of ROS, which can be a confounding factor if you are studying a specific biological target.[2]

  • Interaction with Assay Reagents: The compound can interfere with viability dyes (e.g., MTT, resazurin) or other fluorescent/colorimetric reagents used for readouts.[8][14]

Q4: How can I differentiate between a true biological effect and an assay artifact?

Distinguishing true hits from artifacts is a crucial step in small-molecule screening.[15]

  • Counter-screens: Perform experiments in the absence of the biological target (e.g., in a cell-free system) to see if the compound still generates a signal. This helps identify interference with the detection method.[15]

  • Orthogonal Assays: Validate your findings using a different assay that relies on an alternative detection principle.[8] For example, if you observe a hit in a fluorescence-based assay, confirm it with a label-free method or an assay using a different fluorescent probe.

  • Dose-Response Curve Analysis: Analyze the shape of the dose-response curve. Steep or unusual curve shapes can sometimes indicate non-specific effects like compound aggregation or toxicity.[15]

II. Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving specific issues encountered during bioassays with 7-Methylphenazine-1-carboxylic acid.

Problem 1: High Well-to-Well Variability or Poor Reproducibility

High variability can obscure real effects and make data interpretation impossible. Use the following decision tree to diagnose the root cause.

Caption: Decision tree for troubleshooting high variability.

Detailed Troubleshooting Steps:
Potential Cause Diagnostic Check Recommended Solution
Inaccurate Pipetting Review your pipetting technique. Use calibrated pipettes.Pipette carefully down the side of the well to avoid bubbles. Ensure consistent volume in all wells.[16]
Compound Precipitation Visually inspect the wells of the microplate under a microscope for crystals or precipitate.Decrease the final concentration of the compound. Add a surfactant like Tween-20 (at a low, non-toxic concentration) to the assay buffer.
Compound Degradation Prepare a fresh stock solution from powder and compare its performance to the old stock.Always use freshly prepared dilutions for experiments. Store stock solutions in small, single-use aliquots at -80°C.[1]
"Edge Effect" Plate your experiment but leave the outer wells filled with sterile PBS or media without cells. Compare the results from inner vs. outer wells.To minimize evaporation in outer wells, use a plate sealer and ensure the incubator has adequate humidity.[13]
Inconsistent Cell Plating Check cell morphology and distribution across the plate immediately after plating.Ensure a homogenous single-cell suspension before plating. Mix the cell suspension gently between pipetting into different plates.
Problem 2: No Signal or a Very Weak Signal

A lack of signal can be frustrating, but a systematic check can often reveal the cause.

Workflow for Diagnosing Signal Loss:

G cluster_checks Verification Steps A Start: No or Weak Signal B Verify Positive Control Signal A->B C Check Reagent Integrity B->C Control OK E Review Assay Protocol B->E Control Fails F Is the positive control working as expected? B->F D Confirm Compound Activity C->D Reagents OK C->E Reagents Faulty G Are reagents expired? Stored correctly? C->G D->E Compound Inactive H Was a fresh dilution of the compound used? D->H I Was the correct wavelength/filter used? E->I

Caption: Workflow for diagnosing the cause of a weak or absent signal.

Detailed Troubleshooting Steps:
Potential Cause Diagnostic Check Recommended Solution
Incorrect Reagent Preparation Double-check all calculations for dilutions and reagent preparations.Re-prepare all buffers and reagents from stock. Ensure reagents are fully thawed and equilibrated to the assay temperature before use.[16]
Faulty Reagents Run a test with a known active compound (if available) or a robust positive control.Check the expiration dates of all kit components and reagents.[16] Store enzymes and other sensitive reagents at their recommended temperatures.
Incorrect Plate Reader Settings Verify the wavelength settings for absorbance, or the excitation/emission wavelengths for fluorescence.Consult the assay protocol or reagent datasheet for the correct instrument settings. Ensure the correct plate type (e.g., black plates for fluorescence, clear for absorbance) is being used.[16][17]
Compound is Inactive Test a higher concentration of the compound.Synthesize a fresh batch of the compound or acquire it from a different supplier to rule out issues with the initial source.
Insufficient Incubation Time Perform a time-course experiment to determine the optimal incubation period.The reaction may not have reached its endpoint. Increase the incubation time and measure the signal at several time points.
Problem 3: Suspected Assay Interference (False Positives/Negatives)

Redox-active and colored compounds are prone to causing assay interference.[5][8]

Identifying and Mitigating Interference:
  • Colored Compound Interference: If your compound is colored, it can absorb light at the same wavelength as your assay's readout, leading to false negatives (in absorbance increase assays) or false positives (in absorbance decrease assays).[9]

    • Solution: Run a parallel experiment with the compound in assay buffer without cells or enzymes. Subtract this background absorbance from your experimental wells.[8]

  • Fluorescence Interference: The compound itself may be fluorescent at the excitation/emission wavelengths of your assay dye, leading to false positives.[10]

    • Solution: Measure the fluorescence of the compound alone in the assay buffer at the relevant wavelengths. If there is significant overlap, consider using a dye with a different spectral profile.

  • Redox Cycling Interference: In assays that measure cell viability using redox indicators (like MTT or AlamarBlue), the compound can directly reduce the dye, mimicking a viable cell signal and causing a false positive.

    • Solution: Use a non-redox-based viability assay, such as CellTiter-Glo® (which measures ATP levels), or directly count cells to confirm viability.

III. Standardized Experimental Protocols

To enhance reproducibility, follow these standardized protocols for key workflow steps.

Protocol 1: Preparation of 7-Methylphenazine-1-carboxylic acid Stock Solution
  • Weighing: On a calibrated analytical balance, carefully weigh out the desired amount of 7-Methylphenazine-1-carboxylic acid powder in a fume hood.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution vigorously for 2-5 minutes. If necessary, use a brief sonication step in a water bath to ensure complete dissolution.

  • Aliquoting: Dispense the stock solution into single-use, light-protecting (amber) microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C. Avoid repeated freeze-thaw cycles.[1]

Protocol 2: General Cell-Based Assay Workflow
  • Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and seed cells into a multi-well plate at the predetermined optimal density. Allow cells to adhere and recover for 18-24 hours.

  • Compound Preparation: On the day of the experiment, thaw one aliquot of the compound stock solution. Perform serial dilutions in the appropriate cell culture medium to achieve the final desired concentrations.

  • Dosing: Carefully remove the old medium from the cells and replace it with the medium containing the various concentrations of the compound. Include vehicle control (e.g., 0.1% DMSO in media) and positive/negative controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a controlled incubator (37°C, 5% CO₂).

  • Assay Readout: Following incubation, perform the chosen assay readout (e.g., add viability reagent, lyse cells for protein analysis) according to the manufacturer's instructions.

  • Data Acquisition: Read the plate on a calibrated microplate reader using the appropriate settings for your assay type (absorbance, fluorescence, luminescence).[17]

IV. References

  • BioAssay Systems. (n.d.). Troubleshooting. Retrieved from [Link]

  • Shukla, S. J., & Varghese, R. (2014). Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts?. Assay and Drug Development Technologies, 12(4), 226–237. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Phenazine-Based Compound as a Universal Water-Soluble Anolyte Material for the Redox Flow Batteries. Retrieved from [Link]

  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Assay Guidance Manual: Interference with Fluorescence and Absorbance. Retrieved from [Link]

  • Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from [Link]

  • PubMed. (2018). Interference with Fluorescence and Absorbance. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Retrieved from [Link]

  • MDPI. (n.d.). Phenazine-Based Compound as a Universal Water-Soluble Anolyte Material for the Redox Flow Batteries. Retrieved from [Link]

  • Parvez, S., Long, M. J. C., & Poganik, J. R. (2018). Redox Signaling by Reactive Electrophiles and Oxidants. Chemical Reviews, 118(18), 8798–8888. Retrieved from [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]

  • ResearchGate. (n.d.). Interference with Fluorescence and Absorbance | Request PDF. Retrieved from [Link]

  • ResearchGate. (2023). A Systematic Study on the Redox Potentials of Phenazine-Derivatives in Aqueous Media: A Combined Computational and Experimental Work. Retrieved from [Link]

  • PubChem. (n.d.). Methyl phenazine-1-carboxylate. Retrieved from [Link]

  • Bio-Rad. (n.d.). PCR Troubleshooting. Retrieved from [Link]

  • Sies, H. (2020). Understanding Cellular Redox Homeostasis: A Challenge for Precision Medicine. Antioxidants, 9(2), 168. Retrieved from [Link]

  • Cheng, X., Hochlowski, J., & Tang, H. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292–299. Retrieved from [Link]

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Retrieved from [Link]

  • MDPI. (2021). Simultaneous Absorbance and Fluorescence Measurements Using an Inlaid Microfluidic Approach. Retrieved from [Link]

  • AERU. (2024). Phenazine-1-carboxylic acid (Ref: emr211). Retrieved from [Link]

  • Porvair Sciences. (n.d.). A troubleshooting guide to microplate-based assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Assay Guidance Manual: Interference and Artifacts in High-content Screening. Retrieved from [Link]

  • Dispendix. (2024). Essential Considerations for Successful Assay Development. Retrieved from [Link]

  • PubMed. (2020). Reductive Stress, Bioactive Compounds, Redox-Active Metals, and Dormant Tumor Cell Biology to Develop Redox-Based Tools for the Treatment of Cancer. Retrieved from [Link]

  • Technology Networks. (2020). 10 Tips for Successful Development of Cell Culture Assays. Retrieved from [Link]

  • a4cell. (2023). Truly Effective Cell Assay Design. Retrieved from [Link]

  • ChEMBL. (n.d.). ChEMBL. Retrieved from [Link]

  • MDPI. (n.d.). Soil Properties and Aging Processes Regulate Cr(VI) Toxicity to Caenorhabditis elegans. Retrieved from [Link]

  • P. aeruginosa Metabolome Database. (n.d.). 5-methyl-phenazine-1-carboxylate (PAMDB110353). Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives. Retrieved from [Link]

Sources

Technical Support Center: Purification of 7-Methylphenazine-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 7-Methylphenazine-1-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development who are working with this and structurally similar phenazine compounds. Here, we address common challenges encountered during purification, providing troubleshooting guides, frequently asked questions, and detailed protocols grounded in established scientific principles.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 7-Methylphenazine-1-carboxylic acid, offering probable causes and actionable solutions.

Problem 1: Low Recovery After Recrystallization

Symptom: You observe a significant loss of your target compound after performing a recrystallization procedure.

Probable Causes:

  • Inappropriate Solvent Choice: The chosen solvent or solvent system may be too good at dissolving the compound, even at low temperatures.

  • Excessive Solvent Volume: Using too much solvent will keep more of your compound in solution, preventing it from crystallizing effectively upon cooling.

  • Premature Crystallization: If the solution cools too quickly, the compound may crash out as a fine powder or oil, trapping impurities.

  • Co-solubility of Impurities: Structurally similar impurities may have solubility profiles close to the target compound, leading to co-crystallization.

Solutions:

  • Systematic Solvent Screening: Conduct small-scale solubility tests with a range of solvents. A good recrystallization solvent should dissolve the compound when hot but have poor solubility when cold. Based on literature for similar phenazine compounds, consider solvent systems like acetonitrile/ethanol, chloroform/ethanol, or toluene/acetone.[1][2]

  • Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. This will ensure the solution is saturated upon cooling, maximizing crystal yield.

  • Controlled Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator to induce maximum crystallization. Slow cooling promotes the formation of larger, purer crystals.

  • Consider a Two-Solvent System: If a single solvent is not ideal, use a binary system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently heat to redissolve and then cool slowly.

Problem 2: Persistent Colored Impurities

Symptom: The purified product retains a brownish or off-color hue instead of the expected yellow-green crystalline appearance.[1]

Probable Causes:

  • Oxidation Byproducts: Phenazine compounds can be susceptible to oxidation, leading to the formation of colored degradation products.

  • Residual Starting Materials: Incomplete reactions can leave behind unreacted starting materials or intermediates from syntheses like the Jourdan-Ullmann coupling.[3]

  • Fermentation-Derived Impurities: If the compound is produced via fermentation, other phenazine derivatives such as 2-hydroxyphenazine (2-OH-PHZ) may be present.[4][5]

Solutions:

  • Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration during recrystallization. Charcoal can effectively adsorb many colored impurities. Use sparingly, as it can also adsorb the product.

  • Column Chromatography: If recrystallization fails to remove the impurities, column chromatography is a more robust method. A silica gel column with a gradient elution system, such as dichloromethane with increasing percentages of methanol, can separate compounds with different polarities.[3]

  • pH Adjustment and Extraction: The carboxylic acid group allows for purification via acid-base extraction. Dissolve the crude product in an organic solvent and extract it into a basic aqueous solution (e.g., dilute sodium bicarbonate). The 7-Methylphenazine-1-carboxylic acid will move to the aqueous layer as its salt, leaving non-acidic impurities behind. The aqueous layer can then be acidified (e.g., with dilute HCl) to precipitate the purified product, which is then collected by filtration.[1]

Problem 3: Product Purity Stagnates Despite Repeated Purification

Symptom: HPLC or NMR analysis shows that the purity of the compound does not improve beyond a certain point, even with multiple purification steps.

Probable Causes:

  • Co-eluting Impurities in Chromatography: An impurity may have a similar retention time to the product under the current HPLC conditions, making it difficult to resolve.

  • Formation of Isomers: The synthesis conditions might lead to the formation of isomers of 7-Methylphenazine-1-carboxylic acid, which can be very challenging to separate due to their similar physical properties.

  • Compound Degradation on Silica Gel: Some nitrogen-containing heterocyclic compounds can be unstable on silica gel, leading to the formation of artifacts during chromatographic purification.

Solutions:

  • Modify Chromatographic Conditions:

    • HPLC Method Development: For analytical confirmation, adjust the mobile phase composition, gradient, or use a different column chemistry (e.g., C18 vs. Phenyl-Hexyl) to achieve better separation.[6]

    • Column Chromatography: If using column chromatography for purification, try a different solvent system or switch to a different stationary phase like alumina.

  • Preparative HPLC: For high-purity requirements, preparative HPLC is the most effective method for separating closely related isomers and impurities.

  • Purity Assessment with Multiple Techniques: Do not rely on a single analytical method. Use a combination of HPLC, LC-MS, and NMR to get a comprehensive view of the sample's purity.[1][3] Capillary Zone Electrophoresis (CZE) has also been shown to be a rapid and reliable method for analyzing phenazine derivatives.[4][7]

II. Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure 7-Methylphenazine-1-carboxylic acid?

Pure phenazine-1-carboxylic acid is typically a yellow-green crystalline solid.[1] While the melting point for the 7-methyl derivative is specific, related phenazine carboxylic acids have high melting points, often exceeding 240-250 °C.[3][8]

Q2: What are the best solvents for dissolving 7-Methylphenazine-1-carboxylic acid for analysis or storage?

For analytical purposes like HPLC, methanol or a mixture of methanol and a buffer is commonly used.[6] For NMR, deuterated dimethyl sulfoxide (d6-DMSO) is often used due to the good solubility of phenazine carboxylic acids.[3] For long-term storage, it is best to store the compound as a dry solid. If a stock solution is required, DMSO is a common choice.[9]

Q3: How should I store 7-Methylphenazine-1-carboxylic acid to prevent degradation?

Like many organic compounds, stability can be affected by light and temperature.[10] It is recommended to store the solid compound in a cool, dark, and dry place, preferably in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) if it is of very high purity or will be stored for an extended period.

Q4: Can I use UV-Vis spectrophotometry to assess the purity of my compound?

UV-Vis can be used to quantify the concentration of phenazines in a solution, but it is not a reliable method for assessing purity on its own.[11] This is because many impurities, especially other phenazine derivatives, will have overlapping absorption spectra. HPLC with UV-Vis detection is the preferred method, as it separates the components before detection.[11] A common detection wavelength for phenazine-1-carboxylic acid is around 254 nm.

Q5: My compound is from a biological source (fermentation). What specific impurities should I be concerned about?

When produced by organisms like Pseudomonas spp., the primary impurities are often other phenazine derivatives. The biosynthesis pathway can lead to the production of phenazine-1-carboxylic acid (PCA), 2-hydroxyphenazine (2-OH-PHZ), and 2-hydroxy-PCA.[5] Therefore, your purification strategy must be able to separate these closely related structures.

III. Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a step-by-step method for purifying 7-Methylphenazine-1-carboxylic acid using a two-solvent recrystallization technique.

Materials:

  • Crude 7-Methylphenazine-1-carboxylic acid

  • Acetonitrile (good solvent)

  • Ethanol (poor solvent)

  • Erlenmeyer flask

  • Hot plate with stirring

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of hot acetonitrile to dissolve the solid completely. Stir and heat gently to ensure full dissolution.

  • Slowly add ethanol dropwise to the hot solution until a persistent cloudiness (turbidity) is observed.

  • Add a few more drops of hot acetonitrile to just redissolve the precipitate and make the solution clear again.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Dry the purified crystals under a vacuum.

Protocol 2: Purity Assessment by HPLC

This protocol outlines a standard reversed-phase HPLC method for determining the purity of the final product.

Instrumentation and Columns:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)[12]

Mobile Phase and Conditions:

  • Mobile Phase A: 5 mM Phosphate Buffer (pH 5.0)

  • Mobile Phase B: Methanol (MeOH)

  • Gradient: A common starting point is a 60:40 ratio of Mobile Phase B to A.[6]

  • Flow Rate: 1.0 mL/min[6]

  • Detection Wavelength: 248 nm or 254 nm[6][12]

  • Injection Volume: 10-20 µL

  • Sample Preparation: Prepare a sample solution of approximately 1 mg/mL in methanol.

Procedure:

  • Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes.

  • Inject the sample and run the HPLC method.

  • Integrate the peaks in the resulting chromatogram. Purity is typically calculated as the percentage of the main peak area relative to the total area of all peaks.

IV. Data and Visualization

Table 1: Solvent Selection for Purification
Purification MethodRecommended Solvents/SystemsRationale & Key Considerations
Recrystallization Acetonitrile/Ethanol (1:1)[1]Good for obtaining crystalline solids. The ratio can be adjusted based on crude purity.
Chloroform/Ethanol[1]Another effective binary system for phenazine derivatives.
Toluene/Acetone[2]Useful for compounds with different polarity.
Column Chromatography Dichloromethane/Methanol[3]A standard polar stationary phase (silica) with a gradient of increasing polarity.
Hexane/Ethyl Acetate[3]Typically used for less polar derivatives, such as amides of the carboxylic acid.
Diagram 1: General Purification Workflow

This diagram illustrates the decision-making process for purifying crude 7-Methylphenazine-1-carboxylic acid.

PurificationWorkflow cluster_start Initial State cluster_purification Purification Steps cluster_analysis Analysis & Final Product Crude Crude Product (from Synthesis or Extraction) Recrystallization Recrystallization (e.g., Acetonitrile/Ethanol) Crude->Recrystallization Primary Method AcidBase Acid-Base Extraction Crude->AcidBase Alternative for non-acidic impurities Analysis Purity Check (HPLC, NMR, LC-MS) Recrystallization->Analysis ColumnChrom Column Chromatography (e.g., Silica, DCM/MeOH) ColumnChrom->Analysis AcidBase->Recrystallization Pre-purification Analysis->ColumnChrom Impurities Persist PureProduct Pure Product (>98%) Analysis->PureProduct Purity OK

Caption: A decision-tree workflow for the purification of 7-Methylphenazine-1-carboxylic acid.

V. References

  • Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives. (2021). National Institutes of Health (NIH). [Link]

  • Phenazine-1-carboxylic Acid Produced by Pseudomonas chlororaphis YL-1 Is Effective against Acidovorax citrulli. (n.d.). MDPI. [Link]

  • Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery. (n.d.). Research and Reviews. [Link]

  • Rapid quantitative analysis of phenazine-1-carboxylic acid and 2-hydroxyphenazine from fermentation culture of Pseudomonas chlororaphis GP72 by capillary zone electrophoresis. (2008). ResearchGate. [Link]

  • Phenazine-1-carboxylic acids derivative and preparation method thereof. (n.d.). Google Patents.

  • Biosynthesis and genetic engineering of phenazine-1-carboxylic acid in Pseudomonas chlororaphis Lzh-T5. (2023). Frontiers. [Link]

  • Rapid quantitative analysis of phenazine-1-carboxylic acid and 2-hydroxyphenazine from fermentation culture of Pseudomonas chlororaphis GP72 by capillary zone electrophoresis. (2008). PubMed. [Link]

  • [Determination of phenazine-1-carboxylic acid in anti-fungal agent M18 by high performance liquid chromatography]. (2001). PubMed. [Link]

  • Two Cocrystals of Phenazine with Different Phenylboronic Acids. (n.d.). MDPI. [Link]

  • Phenazine-1-carboxylic acid (Ref: emr211). (2024). AERU. [Link]

  • Measurement of phenazines in bacterial cultures. (n.d.). PubMed. [Link]

Sources

Technical Support Center: 7-Methylphenazine-1-carboxylic acid (7-MPCA)

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Minimizing Off-Target Effects

Disclaimer: 7-Methylphenazine-1-carboxylic acid (7-MPCA) is a hypothetical compound developed for illustrative purposes within this guide. The principles, protocols, and troubleshooting advice are based on established scientific methodologies for kinase inhibitor validation and are intended to serve as a practical resource for researchers working with novel small molecules.

Introduction

Welcome to the technical support center for 7-Methylphenazine-1-carboxylic acid (7-MPCA). 7-MPCA is a potent, ATP-competitive inhibitor designed to selectively target Apoptosis-Regulating Kinase 1 (ARK1) , a key serine/threonine kinase implicated in tumor cell survival pathways. While highly effective against its primary target, like many kinase inhibitors, 7-MPCA can exhibit off-target activity at higher concentrations, leading to confounding results and potential cytotoxicity.

This guide is designed by application scientists to provide you—our fellow researchers—with the foundational knowledge, practical protocols, and troubleshooting strategies needed to accurately interpret your experimental data and minimize the off-target effects of 7-MPCA.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with 7-MPCA?

A: Off-target effects occur when a drug or small molecule, like 7-MPCA, interacts with proteins other than its intended target.[1] These unintended interactions can lead to a range of issues, from misleading experimental results to cellular toxicity, potentially undermining the therapeutic efficacy and safety of the compound.[1] For 7-MPCA, which targets the highly conserved ATP-binding pocket of ARK1, there is a risk of binding to other kinases with structurally similar ATP-binding sites. Understanding and controlling for these effects is critical for validating that the observed biological phenotype is a direct result of ARK1 inhibition.

Q2: How do I determine the selectivity profile of 7-MPCA in my experimental system?

A: Determining selectivity is a crucial first step. It involves comparing the potency of 7-MPCA against its intended target (ARK1) versus a panel of potential off-targets.

  • Biochemical Assays: The most direct method is to use in vitro kinase activity assays. These assays measure the enzymatic activity of purified kinases in the presence of varying concentrations of the inhibitor.[2] A variety of formats are available, including radiometric, fluorescence-based, and luminescence-based assays.[3]

  • Kinome Scanning Services: For a broad perspective, commercial kinome scanning services can profile 7-MPCA against hundreds of kinases simultaneously. This provides a comprehensive overview of its selectivity.

  • Cell-Based Assays: In a cellular context, you can assess the phosphorylation of known substrates for both the on-target and key off-targets via Western blotting or targeted phospho-proteomics. A truly selective inhibitor will reduce phosphorylation of the on-target's substrate at concentrations that do not affect the off-target's substrate.[4]

Q3: What are the known or predicted off-targets for 7-MPCA?

A: Based on broad kinase screening and computational modeling, 7-MPCA has shown potential cross-reactivity with the following kinases, particularly at concentrations above 1 µM:

  • ARK2: A closely related kinase with high sequence homology in the ATP-binding pocket.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A tyrosine kinase involved in angiogenesis.

  • p38 Mitogen-Activated Protein Kinase (p38 MAPK): A kinase involved in stress and inflammatory responses.

Phenazine-based compounds, the chemical family of 7-MPCA, are known to have diverse biological activities, and some derivatives can interact with DNA or generate reactive oxygen species (ROS), which could also contribute to off-target effects.[5][6]

Q4: How do I select the optimal concentration of 7-MPCA to maintain on-target specificity?

A: The optimal concentration is one that maximizes inhibition of the primary target while minimizing engagement with off-targets. This is often referred to as the "selectivity window."

  • Determine the IC50/EC50: First, perform a dose-response curve in your cellular assay of interest to determine the concentration of 7-MPCA that yields a half-maximal effect (EC50) on a biomarker of ARK1 activity (e.g., phosphorylation of a known substrate).

  • Consult Biochemical Data: Compare your cellular EC50 to the biochemical IC50 values for both on-target and off-targets. Ideally, your cellular EC50 should be significantly lower than the IC50 for known off-targets.

  • Work within the Selectivity Window: As a rule of thumb, it is advisable to use a concentration that is 5 to 10 times higher than the known Ki or IC50 value to ensure complete inhibition of the target enzyme's activity.[7] However, be mindful that at concentrations 20-fold or higher, unexpected or even reverse effects can occur.[7] The goal is to find a concentration that is effective against ARK1 but below the threshold that engages VEGFR2 or p38 MAPK.

Troubleshooting Guide

This section addresses specific issues you may encounter and provides a logical workflow for diagnosing and solving them.

Workflow for Investigating Off-Target Effects

Off_Target_Workflow cluster_0 Phase 1: Observation & Initial Checks cluster_1 Phase 2: Target Engagement & Selectivity cluster_2 Phase 3: Phenotype Validation A Unexpected Phenotype Observed (e.g., unusual toxicity, inconsistent data) B Verify 7-MPCA Concentration and Dosing Schedule A->B C Review Dose-Response Curve Is the curve unusually steep? B->C D Confirm On-Target Engagement (e.g., CETSA, Western for p-Substrate) C->D If curve is steep, suspect off-target or stoichiometric inhibition E Assess Off-Target Engagement (e.g., Western for p-Off-Target Substrate) D->E F Titrate 7-MPCA to Find Optimal Selectivity Window E->F G Genetic Validation (siRNA/CRISPR Knockdown of ARK1) F->G Once window is defined, validate phenotype H Rescue Experiment (Express siRNA-resistant ARK1) G->H I Does genetic knockdown phenocopy 7-MPCA treatment? G->I J Phenotype is likely ON-TARGET I->J Yes K Phenotype is likely OFF-TARGET I->K No

Caption: A step-by-step workflow for diagnosing and validating potential off-target effects of 7-MPCA.

Problem 1: I'm observing a much steeper dose-response curve than expected.
  • Plausible Cause: A very steep dose-response curve (where a small change in concentration leads to a large change in inhibition) can be an indicator of off-target activity or what is known as stoichiometric inhibition.[8] This can happen if the inhibitor binds very tightly or if the concentration of the target enzyme is high relative to the inhibitor's dissociation constant (Kd).[8]

  • Solution Steps:

    • Re-evaluate IC50: Ensure your assay conditions are optimized. For biochemical assays, the ATP concentration should be set near the Km value for the kinase to accurately reflect inhibitor affinity.[2][9]

    • Check for Off-Target Activation: At the concentrations where the curve is steepest, check for the inhibition of known off-targets (e.g., by measuring the phosphorylation of a VEGFR2 substrate).

    • Vary Enzyme Concentration: In a biochemical assay, if you vary the concentration of ARK1, a stoichiometric inhibitor's IC50 will shift linearly with the enzyme concentration.[8] A classic competitive inhibitor's IC50 will not.

Problem 2: My cells are dying at concentrations where I expect specific ARK1 inhibition, but ARK1 is not known to regulate viability in this cell line.
  • Plausible Cause: This strongly suggests an off-target effect is responsible for the observed cytotoxicity. The phenazine core of 7-MPCA could be causing oxidative stress, or the compound may be inhibiting a critical pro-survival kinase other than ARK1.[10]

  • Solution Steps:

    • Perform a Selectivity Check: Use Western blotting to probe for the activation/inhibition of common pro-survival signaling pathways (e.g., Akt, ERK) and stress-response pathways (p38 MAPK) at the cytotoxic concentrations of 7-MPCA.

    • Genetic Validation: Use siRNA or CRISPR/Cas9 to knock down the primary target, ARK1. If the knockdown of ARK1 does not cause the same cytotoxic phenotype as 7-MPCA treatment, the toxicity is definitively off-target.[11]

    • Rescue Experiment: To formally prove an off-target effect, you can perform a rescue experiment. If you suspect, for example, that p38 MAPK inhibition is causing the toxicity, overexpressing a drug-resistant mutant of p38 MAPK should "rescue" the cells from 7-MPCA-induced death.

Problem 3: The effect of 7-MPCA in my cellular assay is less potent than what the biochemical IC50 would suggest.
  • Plausible Cause: A discrepancy between biochemical potency (IC50) and cellular potency (EC50) is common and can be due to several factors:

    • Cell Permeability: 7-MPCA may not be efficiently crossing the cell membrane.

    • High Intracellular ATP: The concentration of ATP in cells (1-10 mM) is much higher than that used in most biochemical assays.[9] Because 7-MPCA is an ATP-competitive inhibitor, it faces more competition in a cellular environment, leading to a rightward shift in its dose-response curve (lower apparent potency).[9]

    • Drug Efflux: The compound may be actively transported out of the cell by efflux pumps.

  • Solution Steps:

    • Confirm Target Engagement with CETSA: The Cellular Thermal Shift Assay (CETSA) is the gold standard for confirming that a compound is binding to its target in intact cells.[12] It measures the thermal stabilization of a target protein upon ligand binding.[9][12] An increase in the melting temperature of ARK1 in the presence of 7-MPCA provides direct evidence of target engagement.[9][12]

    • Evaluate ATP Competition: When comparing inhibitors, be aware that their sensitivity to ATP concentration can vary. An inhibitor that is very potent in a low-ATP biochemical assay may be significantly less potent in the high-ATP cellular environment.[9]

    • Consider Incubation Time: Ensure you are incubating the cells with 7-MPCA long enough for it to reach its target and elicit a biological response.

Key Experimental Protocols

Protocol 1: Validating On-Target vs. Off-Target Inhibition via Western Blot

This protocol allows you to assess the selectivity of 7-MPCA by monitoring the phosphorylation status of a direct substrate of ARK1 versus a substrate of a known off-target (e.g., p38 MAPK).

Materials:

  • Cell line of interest (e.g., HeLa, MCF-7)

  • 7-Methylphenazine-1-carboxylic acid (7-MPCA)

  • DMSO (vehicle control)

  • Primary antibodies: anti-phospho-ARK1-Substrate (specific to your target), anti-ARK1, anti-phospho-p38-Substrate, anti-p38, and a loading control (e.g., anti-GAPDH).

  • Appropriate secondary antibodies.

Procedure:

  • Cell Plating: Plate cells at a density that will result in 70-80% confluency at the time of harvesting.

  • Dose-Response Treatment: Prepare serial dilutions of 7-MPCA in culture media. A typical range would be from 10 nM to 10 µM, plus a DMSO-only control.

  • Incubation: Treat the cells with the different concentrations of 7-MPCA for a predetermined time (e.g., 2 hours). This time should be optimized based on the kinetics of your signaling pathway.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST) for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C. Use separate blots for the on-target and off-target pathways.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Develop the blots using an ECL substrate and image.

  • Analysis: Quantify the band intensities. A selective concentration of 7-MPCA will show a significant decrease in the p-ARK1-Substrate signal with little to no change in the p-p38-Substrate signal.

Data Interpretation: Selectivity Window
Concentration% Inhibition of p-ARK1-Substrate% Inhibition of p-p38-SubstrateRecommendation
100 nM55%< 5%Optimal Starting Point
500 nM92%15%Effective, monitor for off-target effects
1 µM98%45%Potential for significant off-target effects
5 µM99%85%Not recommended for selective studies
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to confirm that 7-MPCA physically binds to ARK1 in a cellular environment.[12][13]

Principle: When a drug binds to its target protein, it generally stabilizes the protein's structure, increasing the temperature required to denature it.[12]

CETSA_Workflow A Treat Cells with 7-MPCA or Vehicle B Heat Cell Lysates across a Temperature Gradient A->B C Separate Soluble and Aggregated Protein Fractions (Centrifugation) B->C D Analyze Soluble Fraction for ARK1 Protein (Western Blot) C->D E Plot ARK1 Abundance vs. Temperature D->E F Compare Melting Curves (7-MPCA vs. Vehicle) E->F G Shift to the Right Indicates Target Engagement F->G

Caption: The experimental workflow for performing a Cellular Thermal Shift Assay (CETSA).

Procedure:

  • Cell Treatment: Treat intact cells with 7-MPCA (e.g., 1 µM) and a vehicle (DMSO) control for 1 hour.

  • Harvest and Lyse: Harvest the cells and resuspend them in PBS with protease inhibitors. Lyse the cells by freeze-thawing.

  • Heating Step: Aliquot the lysate into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Separation: Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant (containing the soluble, non-denatured proteins) and analyze the amount of soluble ARK1 at each temperature point by Western blot.

  • Data Analysis: Plot the percentage of soluble ARK1 remaining at each temperature for both the vehicle- and 7-MPCA-treated samples. A shift in the melting curve to a higher temperature in the drug-treated sample confirms target engagement.[14]

References

  • Accelerating kinase drug discovery with validated kinase activity assay kits. (2026-01-20). AZoNetwork. Retrieved from [Link]

  • Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. Retrieved from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024-07-02). Reaction Biology. Retrieved from [Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. Retrieved from [Link]

  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature reviews Cancer, 9(1), 28-39. Retrieved from [Link]

  • Raju, R., & Piggott, A. M. (2016). Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies. Molecules, 21(9), 1228. Retrieved from [Link]

  • How can off-target effects of drugs be minimised?. (2025-05-21). Patsnap Synapse. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual review of pharmacology and toxicology, 56, 141-161. Retrieved from [Link]

  • Shoichet, B. K. (2006). Interpreting Steep Dose-Response Curves in Early Inhibitor Discovery. Journal of medicinal chemistry, 49(25), 7274-7277. Retrieved from [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025-08-14). Celtarys Research. Retrieved from [Link]

  • Unveiling The Power Of Phenazine Drugs: Uses, Synthesis, And More. (2025-12-04). Nimc. Retrieved from [Link]

  • Lin, A., Giuliano, C. J., Palladino, A., John, K. M., Abramowicz, C., Tesfay, M. Z., ... & Sheltzer, J. M. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science translational medicine, 11(509), eaaw8412. Retrieved from [Link]

  • A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Frontiers in Oncology. Retrieved from [Link]

  • New prodrugs and analogs of the phenazine 5,10-dioxide natural products iodinin and myxin promote selective cytotoxicity towards human acute myeloid leukemia cells. RSC Publishing. Retrieved from [Link]

  • A Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Physiology. Retrieved from [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Retrieved from [Link]

  • The rationale of dose–response curves in selecting cancer drug dosing. British Journal of Cancer. Retrieved from [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. ResearchGate. Retrieved from [Link]

  • Top Strategies To Reduce Off-Target Effects For Safer Genome Editing. Cell and Gene. Retrieved from [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. Retrieved from [Link]

  • Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. MDPI. Retrieved from [Link]

  • Dose-Response Relationships. MSD Manual Professional Edition. Retrieved from [Link]

  • Dose–response curves for Aurora kinases inhibitors in clinical trials... ResearchGate. Retrieved from [Link]

  • Prediction of sgRNA Off-Target Activity in CRISPR/Cas9 Gene Editing Using Graph Convolution Network. MDPI. Retrieved from [Link]

  • A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. Journal of Biological Chemistry. Retrieved from [Link]

  • Publications. CETSA. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Experimental Stability of 7-Methylphenazine-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 7-Methylphenazine-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical solutions for maintaining the stability of this compound throughout your experiments. Drawing from established principles in medicinal chemistry and analytical science, this document will address common stability challenges and offer robust protocols to ensure the integrity of your results.

Introduction: Understanding the Stability Landscape

7-Methylphenazine-1-carboxylic acid is a derivative of phenazine-1-carboxylic acid (PCA), a well-characterized redox-active metabolite. The stability of this class of compounds is influenced by several factors, primarily their susceptibility to light, pH, and oxidative conditions. The presence of the electron-donating methyl group at the 7-position can influence the electron density of the aromatic system, potentially altering its reactivity and degradation profile compared to the parent PCA molecule. While direct stability data for 7-Methylphenazine-1-carboxylic acid is not extensively published, we can extrapolate from the behavior of PCA and related aromatic carboxylic acids to establish best practices.

This guide will provide a framework for identifying and mitigating potential degradation, ensuring that you can work with 7-Methylphenazine-1-carboxylic acid with confidence.

Troubleshooting Guide: Common Stability Issues and Solutions

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Question 1: I've noticed a change in the color of my 7-Methylphenazine-1-carboxylic acid solution over time, from a yellow to a brownish hue. What could be the cause?

Answer: This color change is a common indicator of degradation, likely due to a combination of photodegradation and/or oxidation. The phenazine core is susceptible to light-induced degradation, and the presence of oxygen can accelerate this process. The degradation of phenazine-1-carboxylic acid (PCA) has been shown to be light-dependent and can be accelerated by oxidants in the solution.[1] The formation of hydroxylated derivatives and other degradation products can lead to the observed color change.

Immediate Actions:

  • Protect from Light: Immediately wrap your sample container in aluminum foil or use an amber vial to block light exposure.

  • Inert Atmosphere: If possible, sparge your solution with an inert gas like nitrogen or argon to remove dissolved oxygen.

Long-Term Solutions:

  • Storage: Always store stock solutions and solid compounds in the dark. For solutions, storage at -20°C or -80°C is recommended to slow down degradation kinetics.[2]

  • Solvent Choice: Use deoxygenated solvents for preparing solutions.

Question 2: My compound seems to be less stable in acidic buffer compared to a neutral or slightly alkaline buffer. Why is this happening?

Answer: The stability of phenazine-1-carboxylic acid is known to be pH-dependent. Studies have shown that the photodegradation of PCA is accelerated by hydrogen ions.[1] This suggests that the protonated form of the molecule may be more susceptible to degradation. For carboxylic acids, pH also influences solubility, which can indirectly affect stability. It is suggested that PCA is more stable when stored in a neutral or alkaline environment.[1]

Recommendations:

  • pH Optimization: If your experimental conditions allow, aim to work with 7-Methylphenazine-1-carboxylic acid in a neutral to slightly alkaline buffer system (pH 7-8).

  • Buffer Selection: Use buffers with minimal reactivity. Phosphate or borate buffers are generally good starting points. Avoid buffers that may contain trace metal impurities which can catalyze oxidation.

Question 3: I'm concerned about oxidative degradation during my long-term experiments. Can I use antioxidants?

Answer: Yes, the use of antioxidants can be an effective strategy to mitigate oxidative degradation. Oxidative stress can lead to the formation of various degradation products.[3][4] Common antioxidants used in pharmaceutical formulations include butylated hydroxytoluene (BHT), ascorbic acid (vitamin C), and α-tocopherol (vitamin E).[5][6]

Practical Recommendations:

  • Antioxidant Selection:

    • For organic solutions: BHT is a good choice due to its solubility in many organic solvents.

    • For aqueous solutions: Ascorbic acid is a suitable option.

  • Concentration: A typical starting concentration for antioxidants is in the range of 0.01-0.1% (w/v).[7] However, it's crucial to perform a small-scale pilot experiment to ensure the antioxidant itself does not interfere with your assay.

  • Synergistic Effects: In some cases, a combination of antioxidants can provide enhanced protection.[7]

Frequently Asked Questions (FAQs)

Q: What is the expected impact of the 7-methyl group on the stability of the molecule compared to PCA?

A: The methyl group is an electron-donating group.[6] In aromatic systems, electron-donating groups can increase the electron density of the ring, which may make the molecule more susceptible to electrophilic attack, including oxidation. However, they can also influence the energy of the excited state, which could either increase or decrease photostability. While no direct comparative studies are available, it is prudent to assume that 7-Methylphenazine-1-carboxylic acid is at least as susceptible to photodegradation and oxidation as PCA, and potentially more so.

Q: What are the primary degradation products I should be looking for?

A: Based on studies of PCA, the primary photodegradation products are likely hydroxylated derivatives of 7-Methylphenazine-1-carboxylic acid and potentially decarboxylated products like hydroxy-7-methylphenazine.[1] Under forced degradation conditions, other products from hydrolysis of the carboxylic acid or cleavage of the phenazine ring could also be formed.

Q: How can I monitor the stability of my compound?

A: The most common and reliable method is High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating HPLC method should be able to separate the parent compound from its degradation products. A reversed-phase HPLC method is suitable for this purpose.[3][8] See the "Experimental Protocols" section for a recommended starting method.

Q: What are the ideal storage conditions for solid 7-Methylphenazine-1-carboxylic acid?

A: The solid compound should be stored in a tightly sealed container, protected from light, and in a cool, dry place. A desiccator at room temperature is generally sufficient for short-term storage. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is recommended.

Experimental Protocols

Protocol 1: Forced Degradation Study for 7-Methylphenazine-1-carboxylic Acid

This protocol provides a framework for intentionally degrading the compound to understand its liabilities and to develop a stability-indicating analytical method. It is recommended to aim for 5-20% degradation for meaningful results.

1. Preparation of Stock Solution:

  • Prepare a stock solution of 7-Methylphenazine-1-carboxylic acid (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 24-48 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at room temperature for 1-4 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.[3]

  • Thermal Degradation: Place the solid compound in an oven at 70°C for 48 hours. Also, heat a solution of the compound at 60°C for 48 hours.

  • Photostability: Expose a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and kept under the same conditions.

3. Sample Analysis:

  • At appropriate time points, withdraw aliquots from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples, including a non-degraded control, using the HPLC method described below.

Protocol 2: Stability-Indicating HPLC Method

This method provides a starting point for the analysis of 7-Methylphenazine-1-carboxylic acid and its potential degradation products.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile with 0.1% Formic acid
Gradient Start with a suitable ratio (e.g., 70% A, 30% B), then ramp up the concentration of B over 20-30 minutes.
Flow Rate 1.0 mL/min
Detection UV detector at a primary wavelength around 250 nm and a secondary wavelength around 365 nm. A photodiode array (PDA) detector is highly recommended to assess peak purity.
Injection Volume 10-20 µL

For structure elucidation of degradation products, interfacing the HPLC system with a mass spectrometer (LC-MS) is recommended.

Visualizing Degradation and Stabilization

Potential Degradation Pathway

cluster_stress Stress Factors 7-Methylphenazine-1-carboxylic_acid 7-Methylphenazine-1-carboxylic_acid Degradation_Products Degradation_Products 7-Methylphenazine-1-carboxylic_acid->Degradation_Products Degradation Light_UV_Vis Light_UV_Vis Light_UV_Vis->7-Methylphenazine-1-carboxylic_acid Oxygen Oxygen Oxygen->7-Methylphenazine-1-carboxylic_acid High_Low_pH High_Low_pH High_Low_pH->7-Methylphenazine-1-carboxylic_acid

Caption: Key stress factors leading to the degradation of 7-Methylphenazine-1-carboxylic acid.

Stabilization Workflow

Start Start Prepare_Solution Prepare Solution Start->Prepare_Solution Add_Antioxidant Add Antioxidant (e.g., BHT, Ascorbic Acid) Prepare_Solution->Add_Antioxidant Protect_from_Light Protect from Light (Amber Vials/Foil) Add_Antioxidant->Protect_from_Light Control_pH Control pH (Neutral to Alkaline) Protect_from_Light->Control_pH Store_Properly Store Properly (Dark, Cold) Control_pH->Store_Properly Stable_Compound Stable Compound Store_Properly->Stable_Compound

Caption: A systematic workflow to enhance the stability of 7-Methylphenazine-1-carboxylic acid.

References

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved January 24, 2026, from [Link]

  • Influence of electron-withdrawing and electron-donating substituents on photophysical properties of azaphthalocyanines. (2018). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence. (2001). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Decomposition pathways and mitigation strategies for highly-stable hydroxyphenazine flow battery anolytes. (2019). Journal of Materials Chemistry A. Retrieved January 24, 2026, from [Link]

  • Dramatic solvent effect on the synergy between α-tocopherol and BHT antioxidants. (2014). ResearchGate. Retrieved January 24, 2026, from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (2023). That's Nice. Retrieved January 24, 2026, from [Link]

  • Influence of ascorbic acid and α-tocopherol on the autoxidation and in vitro antifungal activity of amphotericin B. (2018). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies. (2021). MDPI. Retrieved January 24, 2026, from [Link]

  • Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. (2021). Gattefossé. Retrieved January 24, 2026, from [Link]

  • A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. (2021). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. (2016). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • Figure 5 from Dramatic solvent effect on the synergy between α-tocopherol and BHT antioxidants. (2014). Semantic Scholar. Retrieved January 24, 2026, from [Link]

  • Impact of substitution on reactions and stability of one-electron oxidised phenyl sulfonates in aqueous solution. (2021). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. (2021). MDPI. Retrieved January 24, 2026, from [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996). European Medicines Agency. Retrieved January 24, 2026, from [Link]

  • The Role of Electron Donating and Electron Withdrawing Groups in Tuning the Optoelectronic Properties of Difluoroboron-Napthyridine Analogs. (2020). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Q1B Photostability Testing of New Drug Substances and Products. (1996). U.S. Food and Drug Administration. Retrieved January 24, 2026, from [Link]

  • Metabolic pathways for the degradation of aromatic ring-based... (2021). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Comparing Antioxidant Cosmetic Preservatives. (2022). Knowde. Retrieved January 24, 2026, from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2024). Element. Retrieved January 24, 2026, from [Link]

  • Electrophilic aromatic substitution. Part 22. The effect of methyl substituents on detritiation of the 9-position of phenanthrene; tritium migration during exchange. (1974). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

  • The Role of Donor Species and Heteroatom Electron Delocalization on Additive Interactions with Methylammonium Lead Iodide. (2021). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • Degradation Study on Sulfasalazine and a Validated HPLC-UV Method for its Stability Testing. (2017). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • REVIEW: FORCE DEGRADATION STUDIES. (2016). Pharma Science Monitor. Retrieved January 24, 2026, from [Link]

  • Comparison of Butylated Hydroxytoluene, Ascorbic Acid, and Clove Extract as Antioxidants in Fresh Beef Patties at Refrigerated Storage. (2019). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. (2016). MDPI. Retrieved January 24, 2026, from [Link]

  • Phenazine-Based Compound as a Universal Water-Soluble Anolyte Material for the Redox Flow Batteries. (2022). MDPI. Retrieved January 24, 2026, from [Link]

  • Microbial degradation of aromatic compounds - from one strategy to four. (2011). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • A low-redox-potential phenazine-based negolyte with high stability for aqueous organic flow batteries. (2023). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

  • Carbazole- Versus Phenothiazine-Based Electron Donors for Organic Dye-Sensitized Solar Cells. (2024). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • [Determination of phenazine-1-carboxylic acid in anti-fungal agent M18 by high performance liquid chromatography]. (2001). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. (2016). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • Kinetics, mechanism, and identification of photodegradation products of phenazine-1-carboxylic acid. (2018). Figshare. Retrieved January 24, 2026, from [Link]

Sources

Technical Support Center: 7-Methylphenazine-1-carboxylic Acid & Related Phenazines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This guide provides in-depth technical support for researchers working with phenazine-1-carboxylic acid (PCA) and its derivatives, such as 7-Methylphenazine-1-carboxylic acid. While specific data on the 7-methyl derivative is sparse, the core chemical properties and handling challenges are dictated by the phenazine backbone. Therefore, the principles, protocols, and troubleshooting steps outlined here for the parent compound, PCA, are directly applicable and essential for ensuring experimental success with its substituted analogues. This resource is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls associated with these potent bioactive molecules.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is 7-Methylphenazine-1-carboxylic acid and its parent compound, PCA?

Phenazine-1-carboxylic acid (PCA) is a well-characterized, redox-active secondary metabolite produced by various bacteria, notably from the genus Pseudomonas.[1][2] It serves as a precursor for the biosynthesis of other phenazine derivatives.[3][4] These compounds, including methylated forms like 5-methyl-phenazine-1-carboxylate, possess a planar, tricyclic aromatic structure that is fundamental to their biological activity.[5] They are widely investigated for their broad-spectrum antibiotic, antifungal, and anticancer properties.[1][3][6]

Q2: What are the primary applications of these compounds in research?

The primary research applications stem from their potent bioactivity:

  • Antimicrobial & Antifungal Research: PCA is a natural antibiotic used to protect crops from soil-borne fungi and bacteria.[1][7]

  • Oncology & Drug Development: PCA and its analogues exhibit anticancer activity by inducing apoptosis (programmed cell death) in cancer cells, a mechanism often linked to the generation of Reactive Oxygen Species (ROS).[6]

  • Immunomodulation: Research indicates that PCA can modulate immune responses, for instance, by upregulating the expression of IL-8 and ICAM-1.[6]

Q3: What makes handling this class of compounds challenging?

The main challenges arise from their physicochemical properties:

  • Poor Aqueous Solubility: The rigid, aromatic structure results in low solubility in water, complicating the preparation of stock solutions for biological assays.[7]

  • Potential for Degradation: Like many complex organic molecules, their stability can be compromised by environmental factors such as light and improper storage temperatures.[8]

  • Bioactivity Interference: Their redox-active nature and ability to generate ROS can interfere with certain cell-based assays, leading to artifacts or misinterpretation of data.[6]

  • Safety Concerns: These compounds are classified as irritants and can be harmful if not handled with appropriate personal protective equipment (PPE).[9][10]

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Problem Area: Compound Preparation & Storage

Q: My 7-Methylphenazine-1-carboxylic acid powder will not dissolve in my aqueous buffer. What am I doing wrong?

A: This is the most common pitfall. The phenazine core is highly hydrophobic. You are unlikely to achieve a usable concentration by dissolving it directly in aqueous solutions.

  • Causality: The planar, aromatic rings of the phenazine structure have very low polarity, making them immiscible with polar solvents like water or phosphate-buffered saline (PBS).

  • Solution:

    • Primary Solvent Selection: The recommended primary solvent is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[6] Many commercial suppliers provide PCA pre-dissolved in DMSO for this reason.[6]

    • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO. See Protocol 1 for a detailed methodology.

    • Working Solution Preparation: For your experiment, perform a serial dilution of the DMSO stock into your final aqueous medium. Crucially, ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts or toxicity.

Q: I prepared a stock solution in DMSO, but after storing it, I see crystals or precipitate. Is my compound degraded?

A: Not necessarily. This is more likely due to precipitation upon temperature change or solvent evaporation.

  • Causality: The solubility of the compound is temperature-dependent. If stored at a low temperature (e.g., 4°C or -20°C), it may fall out of solution. Alternatively, if the container is not sealed properly, DMSO, which is hygroscopic, can absorb water from the air, reducing the compound's solubility, or the DMSO itself can evaporate, increasing the compound's concentration beyond its solubility limit.

  • Solution:

    • Re-dissolving: Gently warm the vial to 37°C for 5-10 minutes and vortex or sonicate briefly to bring the compound back into solution.

    • Proper Storage: Ensure vials are sealed tightly with parafilm. For long-term storage, aliquot your stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and exposure to air. Store at -20°C or -80°C as recommended.[9]

Problem Area: In Vitro Assays

Q: I'm observing high levels of cytotoxicity in my cell-based assay, even at low concentrations. Is this expected?

A: It can be, but it's important to validate. PCA and its derivatives are known to induce apoptosis, but you must rule out artifacts.[6]

  • Causality: The compound's mechanism of action often involves inducing ROS, which can be highly toxic to cells.[6] However, poor solubility can also lead to the formation of microscopic precipitates in your culture medium. These micro-precipitates can cause mechanical stress or localized high concentrations, leading to non-specific cell death that is not related to the compound's pharmacological activity.

  • Troubleshooting Workflow:

    G A High Cytotoxicity Observed B Was final DMSO concentration <0.5%? A->B C Run DMSO-only vehicle control B->C No D Did you visually inspect the final working solution for precipitate before adding to cells? B->D Yes I Cytotoxicity may be a solvent artifact. C->I E Prepare fresh working solution. Ensure rapid mixing when diluting stock. D->E No F Is your assay sensitive to ROS? (e.g., some viability dyes) D->F Yes J Cytotoxicity may be a precipitation artifact. E->J G Consider an orthogonal assay method (e.g., crystal violet, CellTiter-Glo). F->G Yes H Cytotoxicity is likely due to the compound's intrinsic bioactivity. F->H No K Cytotoxicity may be an assay interference artifact. G->K

    Caption: Troubleshooting workflow for unexpected cytotoxicity.

Q: My experimental results are inconsistent between replicates and experiments. What could be the cause?

A: Reproducibility issues with compounds like this often trace back to inconsistent solution preparation or compound degradation.

  • Causality & Solutions:

    • Inaccurate Pipetting of Stock: Due to the high viscosity of DMSO, ensure you are using appropriate pipetting techniques (e.g., reverse pipetting) for accurate measurement of your stock solution.

    • Incomplete Solubilization: Always visually confirm that your stock solution is fully dissolved before making dilutions. Any suspended particles will lead to inconsistent dosing.

    • Degradation: Protect your stock solutions and working solutions from light by using amber vials or wrapping tubes in foil.[8] Minimize time spent at room temperature. Prepare working solutions fresh for each experiment from a frozen, single-use aliquot of the stock.

Section 3: Protocols & Workflows

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol describes a self-validating method for preparing a 25 mM stock solution of a PCA derivative (MW: ~238 g/mol for 7-methyl-PCA) in DMSO.

  • Pre-Experiment Checklist:

    • Confirm the molecular weight (MW) of your specific compound from the certificate of analysis.

    • Obtain high-purity, anhydrous DMSO.

    • Use a calibrated analytical balance.

    • Wear appropriate PPE: gloves, lab coat, and safety glasses.[9][10]

  • Step-by-Step Methodology:

    • Weigh out approximately 2.5 mg of 7-Methylphenazine-1-carboxylic acid powder into a sterile, amber glass vial. Record the exact weight.

    • Calculate the required volume of DMSO using the formula: Volume (µL) = (Weight (mg) / MW ( g/mol )) * (1,000,000 / Concentration (mM)) Example: (2.5 mg / 238.24 g/mol ) * (1,000,000 / 25 mM) ≈ 419.7 µL

    • Add the calculated volume of anhydrous DMSO to the vial.

    • Cap the vial tightly and vortex for 2-3 minutes.

    • If solid particles remain, place the vial in a sonicator bath for 5-10 minutes.

    • Validation Step: Hold the vial against a light source to visually confirm that the solution is completely clear with no visible precipitate. This is a critical QC step.

    • Wrap the vial cap with parafilm to ensure an airtight seal.

    • Label clearly with the compound name, concentration, solvent, and date.

Protocol 2: Recommended Storage and Handling Procedure
  • Long-Term Storage:

    • Store the validated stock solution at -20°C or, preferably, -80°C for maximum stability.[9]

    • To avoid repeated freeze-thaw cycles, create single-use aliquots in smaller volume tubes (e.g., 10-20 µL) before the initial freeze.

  • Handling During Experiments:

    • Thaw a single-use aliquot at room temperature.

    • Centrifuge the tube briefly to collect the solution at the bottom.

    • Protect the solution from direct light.[8]

    • Prepare working dilutions immediately before use.

    • Discard any unused portion of the thawed aliquot; do not refreeze.

Section 4: Key Data Summary

The following table summarizes key properties and handling parameters.

ParameterValue / RecommendationSource / Rationale
Appearance Yellow to brown solid powder[7][11]
Primary Solvent Dimethyl Sulfoxide (DMSO)[6]
Aqueous Solubility Very Low / InsolubleInferred from chemical structure and literature on derivatives.[7]
Storage (Solid) Cool, dry, dark place[9]
Storage (DMSO Stock) -20°C to -80°C, protected from light[8][9]
Safety Skin, eye, and respiratory irritant. Harmful if swallowed.[10]
PPE Requirement Safety glasses, gloves, lab coat[10]

Section 5: Visual Guides

Mechanism of Action & Potential Assay Interference

The redox-active nature of the phenazine ring is key to its biological function but can also be a source of experimental artifacts.

G cluster_cell Inside Target Cell PCA Phenazine Compound ROS Induction of Reactive Oxygen Species (ROS) PCA->ROS Redox Cycling Apoptosis Apoptosis / Cytotoxicity (Intended Biological Effect) ROS->Apoptosis Interference Oxidation of Assay Reagents (e.g., MTT, Resazurin) (Potential Artifact) ROS->Interference

Caption: PCA's dual effect: inducing apoptosis via ROS and potential assay interference.

Section 6: References

  • Hu, H., et al. (2021). Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives. MDPI. Retrieved from [Link]

  • Hu, H., et al. (2021). Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives. PMC - NIH. Retrieved from [Link]

  • Zhang, L., et al. (2021). Antagonistic Activity and Mode of Action of Phenazine-1-Carboxylic Acid, Produced by Marine Bacterium Pseudomonas aeruginosa PA31x, Against Vibrio anguillarum In vitro and in a Zebrafish In vivo Model. Frontiers. Retrieved from [Link]

  • AERU. (2024). Phenazine-1-carboxylic acid (Ref: emr211). Retrieved from [Link]

  • Wikipedia. (n.d.). Pseudomonas aeruginosa. Retrieved from [Link]

  • Calhoun, D. H., et al. (1973). Biosynthesis of Phenazine Pigments in Mutant and Wild-Type Cultures of Pseudomonas aeruginosa. Journal of Bacteriology.

  • P. aeruginosa Metabolome Database. (2018). 5-methyl-phenazine-1-carboxylate (PAMDB110353). Retrieved from [Link]

  • PubChem. (n.d.). Methyl phenazine-1-carboxylate. Retrieved from [Link]

  • Frontiers. (2023). Biosynthesis and genetic engineering of phenazine-1-carboxylic acid in Pseudomonas chlororaphis Lzh-T5. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). The Effect of Phenazine-1-Carboxylic Acid on the Morphological, Physiological, and Molecular Characteristics of Phellinus noxius. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Bioavailability of 7-Methylphenazine-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 7-Methylphenazine-1-carboxylic acid (MPCA). This guide is designed for researchers, scientists, and drug development professionals actively working on this compound. Given its structural characteristics—a planar, heterocyclic phenazine core and an ionizable carboxylic acid group—MPCA is anticipated to exhibit poor aqueous solubility, classifying it as a Biopharmaceutics Classification System (BCS) Class II or IV agent.[1][2] This presents a significant challenge to achieving adequate oral bioavailability.

This document provides a structured approach to troubleshooting common experimental hurdles and answers frequently asked questions. It is built on the principle of root cause analysis, guiding you from fundamental characterization to advanced formulation strategies.[3]

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the development of MPCA. Each question is designed to reflect a common experimental challenge, followed by a detailed, step-by-step troubleshooting process rooted in scientific principles.

Question 1: My initial dissolution results for pure MPCA are extremely low and inconsistent across batches. Where do I start?

Root Cause & Rationale: Low and variable dissolution is a classic sign of a poorly soluble, crystalline compound. The variability often points to differences in the drug substance's solid-state properties between batches.[4][5] Before attempting any formulation work, it is critical to fundamentally characterize the Active Pharmaceutical Ingredient (API) itself. Without this baseline, any formulation efforts would be based on a poorly understood foundation.[6][7]

Troubleshooting Workflow:

  • Comprehensive Solid-State Characterization:

    • Polymorph Screening: Use techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to determine if MPCA exists in multiple crystalline forms (polymorphs). Different polymorphs can have drastically different solubilities and stabilities.[4] The most stable form is often the least soluble.

    • Crystallinity Assessment: Confirm that all batches are consistently crystalline. The presence of any amorphous content can artificially inflate initial dissolution rates but may lead to physical instability upon storage.[8]

    • Particle Size and Morphology Analysis: Employ laser diffraction or microscopy to analyze particle size distribution and shape. Smaller particles increase the surface area available for dissolution, a key factor for poorly soluble drugs.[9] Batch-to-batch variation in particle size is a common source of inconsistent dissolution.[7]

  • Determine Fundamental Physicochemical Properties:

    • pKa Determination: The carboxylic acid moiety means MPCA's solubility will be highly pH-dependent. Use potentiometric titration or UV-spectrophotometry to determine its pKa. This value is essential for predicting its solubility profile in the gastrointestinal (GI) tract and for designing relevant dissolution media.

    • Intrinsic Solubility (S₀) Measurement: Determine the solubility of the free acid form of the drug in an aqueous medium where it is fully un-ionized (typically pH < pKa - 2). This provides the baseline solubility you need to improve upon.

  • Standardize Dissolution Testing:

    • Ensure your dissolution method is robust. For an acidic compound, initial testing should be performed in acidic media (e.g., 0.1 N HCl) to represent the stomach and in buffers of increasing pH (e.g., pH 4.5 and 6.8) to simulate the small intestine.[10][11]

    • Use a surfactant (e.g., 0.5% Sodium Dodecyl Sulfate) in the dissolution medium if necessary to achieve sink conditions, but be aware this may mask subtle differences between formulations.

This foundational work ensures that you are comparing formulation strategies against a well-understood and consistent baseline of the pure drug substance.[12]

Question 2: I've confirmed my MPCA is a single, stable crystalline form, but in vivo exposure in my preclinical species is still very low. What is the next logical step?

Root Cause & Rationale: Low in vivo exposure despite a well-characterized API strongly suggests that the dissolution rate is the limiting factor for absorption (i.e., it is a dissolution rate-limited drug). The goal is now to increase the concentration of dissolved MPCA in the GI tract to a level that can be effectively absorbed. A tiered approach, starting with simpler methods before moving to more complex formulations, is most efficient.

Troubleshooting Workflow:

G cluster_0 Tier 1: Physicochemical Modification cluster_2 Evaluation start Low In Vivo Exposure micronization Particle Size Reduction (Micronization/Nanomilling)[10] lipid Lipid-Based System (LBDDS)[16] micronization->lipid If wetting is also an issue salt Salt Formation Screening[14] asd Amorphous Solid Dispersion (ASD)[9] salt->asd If salts are unstable or show limited benefit salt->lipid cocrystal Co-crystal Screening[15] cocrystal->asd dissolution In Vitro Dissolution[17] asd->dissolution lipid->dissolution pk_study Preclinical PK Study dissolution->pk_study Select lead formulations

  • Tier 1 - Physicochemical Modifications:

    • Salt Screening: This is often the most direct strategy for an ionizable compound like MPCA.[13] The carboxylic acid group can be deprotonated with a pharmaceutically acceptable base (e.g., sodium, potassium, tromethamine) to form a salt. Salts typically have a much higher kinetic solubility and faster dissolution rate than the corresponding free acid.[14][15] A comprehensive screen should be performed to identify stable, crystalline salt forms with optimal properties.

    • Co-crystal Formation: If a stable salt cannot be identified, or if the salt disproportionates back to the free acid in the stomach, co-crystals are an excellent alternative.[16] A co-crystal is a multi-component crystal where the API and a co-former are held together by non-ionic interactions, like hydrogen bonds.[17][18] This approach modifies the crystal lattice energy, which can significantly improve solubility and dissolution without creating an ionic bond.[19]

    • Particle Size Reduction: Further reducing particle size from microns to the sub-micron (nanometer) range via nanomilling can dramatically increase the surface area-to-volume ratio, boosting dissolution velocity according to the Noyes-Whitney equation.[9]

  • Tier 2 - Advanced Formulation Platforms:

    • Amorphous Solid Dispersions (ASDs): If modifying the crystalline state is insufficient, eliminating the crystal lattice entirely can provide a significant solubility advantage.[8] In an ASD, the drug is molecularly dispersed within a polymer matrix (e.g., HPMCAS, PVP/VA). This high-energy amorphous form can achieve a supersaturated state upon dissolution, maximizing the driving force for absorption.[20][21] Polymer selection is critical to prevent recrystallization both on the shelf and during dissolution.[22]

    • Lipid-Based Drug Delivery Systems (LBDDS): For highly lipophilic compounds, LBDDS can be highly effective.[23][24] The drug is dissolved in a mixture of oils, surfactants, and co-solvents. Upon contact with GI fluids, these systems self-emulsify to form fine dispersions (micelles, microemulsions, or nanoemulsions) that keep the drug in a solubilized state, bypassing the need for dissolution from a solid form.[25][26]

Question 3: My MPCA sodium salt formulation shows excellent dissolution in water, but performs poorly in acidic media and shows no bioavailability benefit in vivo. What's happening?

Root Cause & Rationale: This is a classic case of salt disproportionation or the "common ion effect." In the low pH environment of the stomach, the high concentration of H+ ions protonates the carboxylate anion of the salt, causing it to convert back (precipitate) into the poorly soluble free acid form.[27] This fine precipitate can agglomerate, reducing the effective surface area and negating the initial dissolution advantage of the salt form.

Troubleshooting Strategies:

  • Characterize the Precipitate: Use techniques like Raman spectroscopy or PXRD on the material recovered after dissolution in acidic media to confirm that it has indeed converted back to the crystalline free acid.

  • Formulation-Based Mitigation:

    • Use Precipitation Inhibitors: Incorporate polymers like hydroxypropyl methylcellulose (HPMC) or HPMCAS into the formulation. These polymers can adsorb to the surface of the newly formed drug crystals, inhibiting their growth and keeping them in a fine, more readily absorbable state.

    • Enteric Coating: Apply an enteric coating to the tablet or capsule. This pH-sensitive polymer will prevent the formulation from dissolving in the acidic stomach and allow it to release the drug in the higher pH environment of the small intestine, where the salt form is more stable.

  • Alternative Physicochemical Forms:

    • Select a Different Counter-ion: Screen for salts with different counter-ions (e.g., tromethamine, potassium). The specific properties of the salt, including its solubility product (Ksp), can influence its stability in acidic conditions.

    • Re-evaluate Co-crystals: This is an ideal scenario to investigate co-crystals. Since co-crystals do not rely on an ionic bond, they are not susceptible to pH-triggered disproportionation in the same way salts are, offering a more robust solution for improving solubility across the GI tract's pH range.[17][16]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the likely Biopharmaceutics Classification System (BCS) class for MPCA? A: Based on its planar, aromatic phenazine structure, MPCA is predicted to have low aqueous solubility. Its permeability is unknown, but such structures can sometimes be substrates for efflux transporters. Therefore, MPCA is most likely a BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability) compound. The primary development challenge for both classes is overcoming the poor solubility.[1]

Q2: What are the key differences between a salt and a co-crystal for MPCA? A: The primary difference lies in the intermolecular interactions.

  • Salt: Involves the transfer of a proton from the carboxylic acid of MPCA to a basic counter-ion, forming an ionic bond . This significantly alters the physicochemical properties.

  • Co-crystal: Involves non-ionic interactions, primarily hydrogen bonding , between the neutral MPCA molecule and a neutral co-former molecule.[16] The key advantage of a co-crystal in this context is its stability in acidic pH, avoiding the disproportionation risk seen with salts.[17]

Q3: When should I consider a lipid-based formulation (LBDDS) as my primary strategy? A: An LBDDS should be strongly considered if:

  • MPCA has a high logP (is very lipophilic).

  • Simpler approaches like salt formation or particle size reduction fail to provide a sufficient in vivo benefit.[23]

  • The compound suffers from a significant negative food effect (its absorption is much higher when taken with a high-fat meal), suggesting that lipids aid its absorption.

  • You need to bypass first-pass metabolism, as some LBDDS formulations can promote lymphatic absorption.[28]

Q4: How do I choose the right polymer for an Amorphous Solid Dispersion (ASD) of MPCA? A: Polymer selection is critical for the stability and performance of an ASD.[8] For an acidic drug like MPCA, key considerations are:

  • Miscibility: The polymer must be miscible with the drug to form a stable, single-phase amorphous system.

  • Maintaining Supersaturation: The polymer should inhibit precipitation of the drug from the supersaturated state created upon dissolution. For acidic drugs, polymers like HPMCAS (hypromellose acetate succinate) are often excellent choices because their solubility is pH-dependent. They remain less soluble in the stomach, protecting the drug, and then dissolve in the small intestine, generating and maintaining supersaturation.

  • Glass Transition Temperature (Tg): The polymer should have a high Tg to ensure the final ASD is physically stable at typical storage temperatures (e.g., 25°C / 60% RH and 40°C / 75% RH).[8]

Part 3: Data Presentation

Table 1: Comparison of Dissolution Performance for Different MPCA Formulations

This table illustrates the type of data you should generate to compare different bioavailability enhancement strategies. Values are hypothetical and for illustrative purposes only.

Formulation TypeDrug FormKey Excipient(s)Dissolution Medium% Dissolved at 30 min
Baseline Crystalline Free AcidNone0.1 N HCl< 1%
Crystalline Free AcidNonepH 6.8 Phosphate Buffer< 5%
Salt Formation Crystalline Sodium SaltNone0.1 N HCl15% (Precipitation Observed)
Crystalline Sodium SaltNonepH 6.8 Phosphate Buffer> 90%
ASD Amorphous Free AcidHPMCAS0.1 N HCl> 85% (Supersaturation)
Amorphous Free AcidHPMCASpH 6.8 Phosphate Buffer> 95% (Supersaturation)
LBDDS Solubilized Free AcidOils, SurfactantsFaSSIF*> 98% (as dispersion)

*FaSSIF: Fasted State Simulated Intestinal Fluid

Part 4: Experimental Protocols

Protocol 1: High-Throughput Salt Screening

Objective: To rapidly identify stable, crystalline salt forms of MPCA with improved aqueous solubility.

Methodology:

  • Counter-ion Selection: Choose a diverse set of pharmaceutically acceptable bases (e.g., Sodium hydroxide, Potassium hydroxide, L-Arginine, Tromethamine, Meglumine).[13][29]

  • Solvent Selection: Select a range of solvents with varying polarities (e.g., Ethanol, Acetone, Acetonitrile, Water, Tetrahydrofuran).

  • Procedure (96-well plate format): a. Dispense a known molar equivalent of MPCA into each well. b. Add a stoichiometric amount (e.g., 1.05 equivalents) of each counter-ion solution to the appropriate wells. c. Add the selected solvent to each well. d. Seal the plate and subject it to temperature cycling (e.g., heat to 50°C for 4 hours, then cool to 5°C for 4 hours) for 24-48 hours to promote crystallization. e. After cycling, centrifuge the plate to pellet any solids. f. Carefully remove the supernatant. g. Allow the solids to dry under a nitrogen stream or in a vacuum oven.

  • Analysis: a. Visually inspect each well under a microscope for birefringence, indicating crystallinity. b. Analyze promising crystalline hits using PXRD to confirm the formation of a new, unique crystal structure. c. Assess the kinetic solubility of confirmed new forms in relevant buffers (e.g., pH 6.8).

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

Objective: To prepare a lab-scale ASD of MPCA with a suitable polymer for initial dissolution testing.

Methodology:

  • Component Selection:

    • Drug: 7-Methylphenazine-1-carboxylic acid (MPCA)

    • Polymer: HPMCAS-MG (Medium Grade)

    • Solvent: A common solvent that dissolves both MPCA and HPMCAS (e.g., Acetone or a Methanol/Dichloromethane mixture).

  • Preparation: a. Prepare solutions of MPCA and HPMCAS in the chosen solvent. A typical starting drug loading is 25% (i.e., 1:3 drug-to-polymer ratio). b. In a clean glass beaker, add the polymer solution to the drug solution while stirring until a single, clear solution is formed. c. Pour the solution into a petri dish to create a thin film. d. Place the dish in a vacuum oven set to a temperature well below the boiling point of the solvent (e.g., 40-50°C). e. Dry under vacuum for 24-48 hours, or until all solvent has been removed. The endpoint is often determined by constant weight.

  • Characterization: a. Scrape the resulting solid film from the dish. b. Analyze a portion of the material by PXRD. The diffractogram should show a broad "halo" with no sharp Bragg peaks, confirming the amorphous nature of the dispersion. c. Analyze another portion by DSC to determine the glass transition temperature (Tg) of the ASD. A single Tg is indicative of a miscible system.

  • Performance Testing: a. Perform in vitro dissolution testing on the prepared ASD powder, comparing its release profile to the crystalline drug.[30] Monitor for signs of supersaturation and subsequent precipitation.

Part 5: Visualization

G

References

  • Vertex AI Search. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC - PubMed Central.
  • VerGo Pharma Research. (n.d.). Troubleshooting in Pharma Formulations Drug Development Services.
  • (2017, October 15). Selecting In Vitro Dissolution Tests for Bioavailability Enhancing Oral Formulations.
  • Shayanfar, A., & Ghavimi, H. (n.d.). Recent advances in improving oral drug bioavailability by cocrystals - PMC - NIH.
  • ACS Publications. (n.d.). Recent Advances in Phenazine Natural Products: Biosynthesis and Metabolic Engineering | Journal of Agricultural and Food Chemistry.
  • (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
  • Shrestha, H., Bala, R., & Arora, S. (n.d.). Lipid-Based Drug Delivery Systems - PMC - NIH.
  • pharma excipients. (2016, April 25). AMORPHOUS SOLID DISPERSIONS OF BCS CLASS II DRUGS: A RATIONAL APPROACH TO SOLVENT AND POLYMER SELECTION.
  • Pharmaceutical Technology. (n.d.). A Troubleshooting Guide for Topical Drug Manufacturing.
  • ResearchGate. (2025, August 7). Amorphous solid dispersions of BCS class II drugs: A rational approach to solvent and polymer selection | Request PDF.
  • Pharma Excipients. (2022, August 23). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
  • ResearchGate. (n.d.). Scheme 6. Classic methods for the preparation of phenazines. 1,18.
  • ACS Publications. (n.d.). Bioavailability-Enhancing Cocrystals: Screening, In Vivo Predictive Dissolution, and Supersaturation Maintenance | Crystal Growth & Design.
  • Solitek Pharma. (2025, March 24). Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial?.
  • Frontiers. (n.d.). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs.
  • Charles River Laboratories. (n.d.). Salt Screening.
  • NIH. (n.d.). Different BCS Class II Drug-Gelucire Solid Dispersions Prepared by Spray Congealing: Evaluation of Solid State Properties and In Vitro Performances.
  • PubMed. (n.d.). Solid-state analysis of the active pharmaceutical ingredient in drug products.
  • (n.d.). The Top 5 Problems Encountered in Developing Your Formula for Tablets and Capsules.
  • PubChem. (n.d.). Methyl phenazine-1-carboxylate | C14H10N2O2 | CID 602126.
  • PubMed. (2022, March 11). Development of In Vitro Dissolution Testing Methods to Simulate Fed Conditions for Immediate Release Solid Oral Dosage Forms.
  • MDPI. (n.d.). Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition.
  • ResearchGate. (2025, August 9). (PDF) Pharmaceutical Co-Crystals: An Emerging Approach for Enhancement of Solubility and Bioavailability of a Drug.
  • Shi, Y., et al. (n.d.). Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies - PMC - PubMed Central.
  • (n.d.). Strategy for the Prediction and Selection of Drug Substance Salt Forms.
  • ResearchGate. (2025, August 9). (PDF) Lipid-Based Drug Delivery Systems.
  • AlfatestLab. (n.d.). API: solid state robust characterization in key to cut costs and time!.
  • Fahmy, R., & Martinez, M. N. (2019, February 25). Primer on the Science of In Vitro Dissolution Testing of Oral Dosage Forms and Factors Influencing its Biological Relevance.
  • (2019, December 10). Screening and Formulating Drugs as Salts to Improve API Performance.
  • Pharmaguideline. (2025, April 9). Strategies for Resolving Stability Issues in Drug Formulations.
  • (n.d.). Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review.
  • Contract Pharma. (2023, March 10). Amorphous Solid Dispersions for Bioavailability Enhancement.
  • ResearchGate. (2021, December 4). (PDF) Synthetic strategies of phenazine derivatives: A review.
  • International Journal of Current Research. (n.d.). Lipid based drug delivery systems: A strategy for enhancing the oral bioavailability of poorly water-soluble drugs.
  • ResearchGate. (2024, June 4). Enhancing the Bioavailability of Poorly Soluble Drugs.
  • Particle Analytical. (n.d.). Troubleshooting in pharmaceutical manufacturing: expert solutions.
  • MDPI. (n.d.). Genetic Approach for the Fast Discovery of Phenazine Producing Bacteria.
  • Hilaris Publisher. (n.d.). Role of Solid Dispersions in Enhancing Bioavailability of BCS Class II Drugs.
  • ResearchGate. (2025, August 6). (PDF) An evaluation of salt screening methodologies.
  • FDA. (2025, February 20). Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms.
  • P. aeruginosa Metabolome Database. (n.d.). 5-methyl-phenazine-1-carboxylate (PAMDB110353).
  • Oxford Academic. (n.d.). Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy.
  • MDPI. (2022, August 31). Lipid-Based Drug Delivery Systems for Diseases Managements.
  • Auriga Research. (n.d.). Solid State Characterization.
  • PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • JoVE. (2025, September 17). Video: In Vitro Drug Release Testing: Overview, Development and Validation.
  • MDPI. (n.d.). Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives.
  • CD Formulation. (n.d.). Solid State Characterization of APIs.
  • AERU. (n.d.). Phenazine-1-carboxylic acid (Ref: emr211).

Sources

dealing with batch-to-batch variability of synthesized 7-Methylphenazine-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 7-Methylphenazine-1-carboxylic acid (7-MPCA). This guide is designed for researchers, chemists, and drug development professionals who synthesize this compound and encounter the common, yet often frustrating, challenge of batch-to-batch variability. Inconsistent yields, purity profiles, and even physical appearance can compromise experimental reproducibility and delay project timelines.

This document moves beyond a simple recitation of methods. It provides a framework for thinking critically about the synthesis and purification process, enabling you to diagnose issues, implement robust protocols, and achieve consistent, high-quality results. We will explore the causal relationships behind experimental choices, grounding our recommendations in established chemical principles and validated methodologies.

Section 1: Understanding the Root Causes of Variability

Batch-to-batch inconsistency is rarely due to a single factor. It is typically the result of minor, cumulative deviations in one or more stages of the workflow. Understanding these sources is the first step toward controlling them. The primary sources of variability can be categorized into four key areas: Starting Materials, Reaction Conditions, Work-up & Purification, and Final Handling & Analysis.

G cluster_0 Sources of Variability in 7-MPCA Synthesis A Starting Materials Result Batch-to-Batch Variability A->Result A1 Precursor Purity A->A1 A2 Reagent Stoichiometry A->A2 A3 Solvent Quality (Anhydrous?) A->A3 B Reaction Conditions B->Result B1 Temperature Fluctuation B->B1 B2 Reaction Time B->B2 B3 Atmosphere (Inert vs. Air) B->B3 C Work-up & Purification C->Result C1 pH Control During Extraction C->C1 C2 Inconsistent Chromatography C->C2 C3 Recrystallization Cooling Rate C->C3 D Final Product Handling D->Result D1 Residual Solvent D->D1 D2 Storage Conditions (Light/Temp) D->D2

Caption: Key contributors to batch-to-batch variability in 7-MPCA synthesis.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific problems you may encounter during your synthesis.

Issue 1: Low or Inconsistent Yields

Q: My reaction yield is consistently low (<40%) or varies dramatically between batches. What are the most common causes?

A: Low and variable yields in phenazine synthesis often trace back to the core cyclization and oxidation steps. Here’s a checklist to diagnose the issue:

  • Purity of Starting Materials: The Jourdan-Ullmann condensation or similar phenazine syntheses are highly sensitive to the purity of the aniline and benzoic acid precursors.[1][2] Contaminants can interfere with the catalytic cycle or lead to side reactions. Action: Always verify the purity of your starting materials (e.g., p-toluidine and 2-bromo-3-nitrobenzoic acid) by NMR or melting point analysis before starting the reaction.

  • Incomplete Reaction: Phenazine formation can be slow. If the reaction is quenched prematurely, a significant amount of intermediate may remain, which is then lost during work-up. Action: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). The disappearance of the limiting reagent and the appearance of the distinct yellow phenazine spot should be your guide. Do not rely solely on reaction time.

  • Atmosphere Control: The final step in many phenazine syntheses is an oxidation. While some methods use air as the oxidant, uncontrolled oxidation can lead to side products. Conversely, if an inert atmosphere is required for an early step, its integrity is crucial. Action: Be consistent with your reaction atmosphere. If using a method that relies on air oxidation, ensure stirring is vigorous enough for sufficient air exposure. If using a specific oxidant, ensure it is added at the correct stoichiometric amount.

  • Losses During Work-up: 7-MPCA is an acid. During aqueous extraction, improper pH control can lead to significant product loss. If the aqueous layer is not sufficiently acidic (pH < 2) during extraction from an organic solvent, the carboxylate salt will remain in the aqueous phase. Action: Carefully measure and adjust the pH of your aqueous phase during extractions. Perform extractions with the organic solvent multiple times (e.g., 3x) to ensure complete recovery.

Issue 2: Product Fails Purity Analysis (NMR, HPLC)

Q: My ¹H NMR spectrum shows unexpected peaks, or my HPLC analysis reveals multiple impurities. What are they and how do I get rid of them?

A: Impurities in phenazine synthesis are common and a primary reason for batch variability, especially since purification can be challenging.[1] The most likely culprits are outlined below.

Potential ImpurityLikely OriginKey Analytical SignatureRemediation Strategy
Unreacted Starting Materials Incomplete reaction; incorrect stoichiometry.Peaks corresponding to the known spectra of p-toluidine or the nitrobenzoic acid derivative.Optimize reaction time and temperature based on TLC monitoring. Ensure accurate weighing of reagents.
Acylic Intermediate Incomplete cyclization.May show broader aromatic signals and an intact amine (-NH-) proton in the ¹H NMR spectrum.Increase reaction temperature or time for the cyclization step. Ensure any necessary catalyst is active.
Regioisomers If using asymmetric precursors, alternative cyclization can occur.Complex aromatic region in ¹H NMR with more peaks than expected. May co-elute in HPLC.This is an intrinsic challenge of the chosen synthetic route. Purification by careful column chromatography is essential.[1]
Oxidized Byproducts Over-oxidation or degradation of the phenazine ring.May cause a brownish or dark discoloration of the product. Can lead to a complex baseline in HPLC.Avoid excessive heat and prolonged exposure to air/oxidants. Store the final product protected from light.[3]

Q: My product looks like a yellow solid as expected, but it consistently shows ~15% impurity that I can't remove by recrystallization. What should I do?

A: This is a very common issue. Many phenazine-1-carboxylic acids are notoriously difficult to purify by recrystallization alone because impurities, particularly isomers, can co-crystallize.[1] While recrystallization is excellent for removing bulk, dissimilar impurities, it is often insufficient for achieving >95% purity.

Definitive Action: The most reliable method for purifying phenazine derivatives is column chromatography.[1]

  • Stationary Phase: Silica gel is standard.

  • Mobile Phase: A gradient system of dichloromethane and methanol is often effective. Start with pure dichloromethane and gradually increase the methanol concentration (e.g., from 0% to 5%). The more polar 7-MPCA will elute as the solvent polarity increases. A final recrystallization of the pooled, pure fractions can then be performed to obtain a highly crystalline solid.

Issue 3: Inconsistent Physical Properties (Color, Solubility)

Q: One batch of my 7-MPCA is a bright yellow powder, while another is a dull, slightly brownish solid. Why?

A: The color of phenazines is directly related to their conjugated π-system and purity. A bright, clean yellow color is characteristic of the pure compound.[1] A brownish or dull tint almost always indicates the presence of trace impurities, often from oxidation or degradation. These impurities may be present at levels too low to significantly alter NMR spectra but can impact color and performance in sensitive downstream applications.

Action: Re-purify the discolored batch using the column chromatography protocol described above. To prevent this, ensure the reaction work-up is performed promptly and that the final product is dried and stored under vacuum or inert gas, protected from light.

Q: I'm having trouble getting my 7-MPCA to dissolve consistently for my biological assays. What's going on?

A: Inconsistent solubility can be due to two main factors:

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs) which have different crystal lattice energies and thus different solubilities. This can be influenced by the final crystallization solvent and cooling rate. Action: Standardize your final crystallization step. Use the same solvent system, concentration, and cooling procedure for every batch.

  • Residual Impurities: Undisclosed, insoluble impurities can coat the surface of your crystalline product, hindering solvation. Action: Ensure high purity (>98%) using the recommended purification and analytical workflows.

Section 3: Standardized Protocols for Achieving Consistency

Adhering to standardized, validated protocols is the most effective way to minimize batch-to-batch variability.

Protocol 1: Recommended Synthesis of 7-Methylphenazine-1-carboxylic acid

This protocol is adapted from established methods for analogous phenazines and is designed for control and reproducibility.[1][4]

  • Reaction Setup: To a solution of 2-bromo-3-nitrobenzoic acid (1.0 eq) in a suitable solvent (e.g., toluene), add p-toluidine (1.2 eq) and a copper catalyst (e.g., CuI, 0.1 eq) with a ligand (e.g., L-proline, 0.2 eq) and a base (e.g., K₂CO₃, 2.0 eq).

  • Condensation: Heat the mixture to reflux (approx. 110 °C) under an inert atmosphere (e.g., Nitrogen or Argon). Monitor the reaction by TLC until the 2-bromo-3-nitrobenzoic acid is consumed (Jourdan-Ullmann step).

  • Reductive Cyclization: Cool the reaction mixture. Add a reducing agent (e.g., sodium borohydride, NaBH₄, 3.0 eq) portion-wise. The nitro group is reduced, and the resulting amine undergoes spontaneous cyclization.

  • Oxidation & Work-up: After the cyclization is complete (monitor by TLC), expose the reaction to air and stir vigorously for several hours to oxidize the dihydrophenazine to the aromatic phenazine. Acidify the mixture with aqueous HCl (e.g., 2M) to pH ~2.

  • Extraction: Extract the product into an organic solvent like dichloromethane (DCM) or ethyl acetate (3 x volumes). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

Protocol 2: Robust Two-Step Purification
  • Column Chromatography:

    • Adsorb the crude product onto a small amount of silica gel.

    • Load onto a silica gel column packed in DCM.

    • Elute with a gradient of 0% to 5% methanol in DCM.

    • Collect fractions based on TLC analysis, pooling those containing the pure product.

    • Evaporate the solvent from the pooled fractions.

  • Recrystallization:

    • Dissolve the purified solid from the column in a minimum amount of a hot 1:1 mixture of acetonitrile and ethanol.[4]

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath.

    • Collect the resulting yellow, needle-like crystals by vacuum filtration.[5]

    • Wash the crystals with a small amount of cold ethanol and dry under high vacuum.

Protocol 3: Standard Analytical Workflow for Quality Assurance

A multi-step analytical approach is required to validate each batch thoroughly.

G A Crude Product (Post-Workup) B Preliminary TLC Analysis (Spot-to-spot check) A->B Assess complexity C Purification (Column Chromatography + Recrystallization) B->C Proceed if product present D Final Purity Check (HPLC >98%) C->D Verify purity D->C Rework if purity <98% E Structural Confirmation (¹H NMR, ¹³C NMR, MS) D->E Confirm identity F Batch Release (QC Passed) E->F Meets spec

Sources

Validation & Comparative

A Comparative Analysis for Drug Discovery Professionals: Phenazine-1-carboxylic Acid vs. the Elusive 7-Methylphenazine-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide

In the landscape of antimicrobial and anticancer research, phenazine-1-carboxylic acid (PCA), a naturally occurring heterocyclic compound, has long been a subject of intensive study. Its broad-spectrum biological activity makes it a compelling scaffold for drug development. However, the nuanced effects of substitutions on the phenazine core remain a frontier of exploration. This guide provides a detailed comparison between the well-documented phenazine-1-carboxylic acid and its methylated analog, 7-Methylphenazine-1-carboxylic acid.

While PCA is readily produced by various bacteria and its properties are extensively characterized, 7-Methylphenazine-1-carboxylic acid remains a more enigmatic molecule with a scarcity of direct experimental data. This guide, therefore, will draw upon established knowledge of PCA and the broader principles of phenazine chemistry and structure-activity relationships to offer a comprehensive, albeit partially predictive, comparison. We will delve into their chemical structures, plausible synthetic routes, known and projected physicochemical properties, and their established and potential biological activities, supported by available experimental evidence and logical scientific inference.

At a Glance: Key Structural and Property Differences

FeaturePhenazine-1-carboxylic acid (PCA)7-Methylphenazine-1-carboxylic acid
Molecular Formula C₁₃H₈N₂O₂C₁₄H₁₀N₂O₂
Molecular Weight 224.21 g/mol 238.24 g/mol
Chemical Structure Phenazine core with a carboxylic acid group at position 1.Phenazine core with a carboxylic acid group at position 1 and a methyl group at position 7.
Known Biological Activity Broad-spectrum antifungal, antibacterial, and anticancer properties.[1][2][3]Not extensively studied, but predicted to have modulated biological activity compared to PCA.
Synthesis Well-established biological and chemical synthesis methods.[1][4]No specific synthesis reported, but can be inferred from general methods for substituted phenazines.

Deeper Dive: A Comparative Exploration

I. Chemical Synthesis: From Established Pathways to Rational Design

Phenazine-1-carboxylic Acid (PCA): A Well-Trodden Path

The synthesis of PCA is well-documented, with both biosynthetic and chemical routes established.

  • Biosynthesis: In microorganisms like Pseudomonas species, PCA is synthesized from chorismic acid via the shikimate pathway. A conserved gene cluster, phzABCDEFG, encodes the enzymes responsible for this conversion.[4] This biological production is a common source of PCA for research and agricultural applications.

  • Chemical Synthesis: Several chemical syntheses have been reported. A common approach involves the reaction of aniline with 2-bromo-3-nitro-benzoic acid to form a phenazine-1-carboxylic acid intermediate.[1] Another method starts from 1-methylphenazine, which is synthesized from pyrocatechol and 3-methyl-2-aminoaniline. The methyl group is then functionalized and oxidized to a carboxylic acid.

Workflow for a Common Chemical Synthesis of Phenazine-1-carboxylic Acid

Aniline Aniline Intermediate Phenazine-1-carboxylic acid intermediate Aniline->Intermediate Reaction BromoNitroBenzoicAcid 2-bromo-3-nitro-benzoic acid BromoNitroBenzoicAcid->Intermediate PCA Phenazine-1-carboxylic acid Intermediate->PCA Further processing

Caption: A simplified workflow for the chemical synthesis of PCA.

7-Methylphenazine-1-carboxylic Acid: A Proposed Synthetic Strategy

For instance, one could envision a reaction between 4-methyl-1,2-phenylenediamine and a suitable quinone derivative, followed by oxidation to yield the phenazine core. The carboxylic acid group could be introduced either on one of the starting materials or by subsequent functionalization of the phenazine ring.

Proposed Synthetic Workflow for 7-Methylphenazine-1-carboxylic Acid

SubstitutedAniline Substituted Aniline (e.g., with methyl group) DiphenylamineDerivative Substituted Diphenylamine Derivative SubstitutedAniline->DiphenylamineDerivative Ullmann Condensation SubstitutedNitrobenzene Substituted Nitrobenzene (e.g., with carboxyl precursor) SubstitutedNitrobenzene->DiphenylamineDerivative MethylphenazineEster 7-Methylphenazine-1-carboxylate DiphenylamineDerivative->MethylphenazineEster Reductive Cyclization MethylPCA 7-Methylphenazine-1-carboxylic acid MethylphenazineEster->MethylPCA Hydrolysis

Caption: A hypothetical synthetic route to 7-Methylphenazine-1-carboxylic acid.

II. Physicochemical Properties: The Impact of a Methyl Group

The introduction of a methyl group at the 7-position of the phenazine ring is expected to alter the physicochemical properties of the molecule compared to the parent PCA.

PropertyPhenazine-1-carboxylic acid (PCA)Predicted Effect on 7-Methylphenazine-1-carboxylic acid
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO and methanol.The methyl group is likely to increase lipophilicity, potentially decreasing aqueous solubility and increasing solubility in nonpolar organic solvents.
LogP ~2.5Expected to be higher than PCA due to the addition of the hydrophobic methyl group.
pKa The carboxylic acid proton is acidic.The electron-donating nature of the methyl group might slightly increase the pKa of the carboxylic acid, making it a slightly weaker acid.
Spectroscopic Properties Characteristic UV-Vis absorption and fluorescence spectra.The methyl group may cause a slight bathochromic (red) shift in the UV-Vis absorption and fluorescence emission spectra. NMR spectra would show a characteristic methyl singlet.
III. Biological Activity: A Tale of Two Isomers and a Parent Compound

The biological activity of phenazine derivatives is highly dependent on their substitution patterns. While we lack direct data for 7-Methylphenazine-1-carboxylic acid, we can infer its potential activity by examining PCA and other methylated analogs.

Phenazine-1-carboxylic Acid (PCA): A Multifaceted Bioactive Molecule

PCA exhibits a remarkable range of biological activities:

  • Antifungal Activity: PCA is a potent inhibitor of various fungal pathogens, making it a valuable tool in agriculture as a biocontrol agent.[1]

  • Antibacterial Activity: It displays activity against a broad spectrum of bacteria.[3] The proposed mechanism often involves the generation of reactive oxygen species (ROS).

  • Anticancer Activity: PCA has been shown to induce apoptosis in cancer cells, again, often linked to the production of ROS.[2]

Signaling Pathway of PCA-Induced Apoptosis

PCA Phenazine-1-carboxylic acid ROS Increased Reactive Oxygen Species (ROS) PCA->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: PCA can induce apoptosis through the generation of ROS.

7-Methylphenazine-1-carboxylic Acid: Projecting Biological Potential

The introduction of a methyl group at the 7-position could modulate the biological activity of PCA in several ways:

  • Altered Bioavailability: The increased lipophilicity may affect how the molecule interacts with and crosses cell membranes, potentially altering its bioavailability and cellular uptake.

  • Modified Target Interaction: The methyl group could sterically hinder or enhance the binding of the molecule to its biological targets. The electronic effects of the methyl group could also influence these interactions.

  • Comparison with Other Methylated Isomers: Studies on 5-methyl-phenazine-1-carboxylic acid have shown potent antimicrobial and anticancer activities. This suggests that methylation of the phenazine core can be a viable strategy for enhancing bioactivity. However, the specific position of the methyl group is crucial. The difference in activity between the 5-methyl, 7-methyl, and 9-methyl isomers would be a key area for future investigation.

Experimental Protocols: A Guide for the Bench Scientist

To facilitate further research into these compounds, we provide a generalized protocol for the synthesis and biological evaluation of phenazine derivatives.

Protocol 1: General Synthesis of a Substituted Phenazine-1-carboxylic Acid (Hypothetical for 7-Methyl Derivative)
  • Ullmann Condensation: React an appropriately substituted aniline (e.g., 4-methylaniline) with a substituted 2-nitrobenzoic acid derivative in the presence of a copper catalyst and a base to form the corresponding N-(substituted-phenyl)-2-nitrobenzoic acid.

  • Reduction and Cyclization: Reduce the nitro group of the diphenylamine derivative using a reducing agent like sodium dithionite or catalytic hydrogenation. The resulting amino group will spontaneously cyclize to form the phenazine ring system.

  • Esterification (if necessary): If the carboxylic acid is protected as an ester, it can be deprotected at this stage.

  • Purification: Purify the final product using column chromatography or recrystallization.

  • Characterization: Confirm the structure of the synthesized compound using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy.

Protocol 2: In Vitro Antimicrobial Activity Assay (MIC Determination)
  • Prepare Stock Solutions: Dissolve the test compounds (PCA and synthesized 7-Methylphenazine-1-carboxylic acid) in a suitable solvent (e.g., DMSO) to a high concentration.

  • Serial Dilutions: Perform serial dilutions of the stock solutions in a 96-well microtiter plate using appropriate growth medium for the target microorganism.

  • Inoculation: Add a standardized suspension of the target bacterium or fungus to each well.

  • Incubation: Incubate the plates under optimal growth conditions for the microorganism.

  • Determine MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that visibly inhibits the growth of the microorganism. This can be assessed visually or by measuring the optical density at a specific wavelength.

Protocol 3: In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilization: Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

Phenazine-1-carboxylic acid stands as a versatile and potent bioactive molecule with a wealth of supporting research. In contrast, 7-Methylphenazine-1-carboxylic acid represents an intriguing but underexplored derivative. Based on the principles of medicinal chemistry and the known structure-activity relationships of phenazines, the addition of a methyl group at the 7-position is likely to modulate its physicochemical properties and, consequently, its biological activity.

The lack of experimental data on 7-Methylphenazine-1-carboxylic acid underscores a significant knowledge gap and a compelling opportunity for future research. The synthesis and rigorous biological evaluation of this and other substituted phenazine-1-carboxylic acid analogs are crucial steps toward a deeper understanding of their therapeutic potential. Such studies will not only illuminate the specific role of the 7-methyl group but also contribute to the rational design of novel phenazine-based drugs with enhanced efficacy and selectivity.

References

  • Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives. Molecules. [Link]

  • Biosynthesis and genetic engineering of phenazine-1-carboxylic acid in Pseudomonas chlororaphis Lzh-T5. Frontiers in Bioengineering and Biotechnology. [Link]

  • Antagonistic Activity and Mode of Action of Phenazine-1-Carboxylic Acid, Produced by Marine Bacterium Pseudomonas aeruginosa PA31x, Against Vibrio anguillarum In vitro and in a Zebrafish In vivo Model. Frontiers in Microbiology. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Mode of Action of 7-Methylphenazine-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth, experience-driven framework for validating the mode of action of 7-Methylphenazine-1-carboxylic acid. We will move beyond rote protocols to explain the scientific rationale behind each experimental step, ensuring a robust and self-validating investigative process. This guide will compare the putative mechanisms of 7-Methylphenazine-1-carboxylic acid with established alternatives, supported by detailed experimental methodologies.

Introduction: The Phenazine Scaffold and the Question of a Methyl Group

Phenazines are a class of nitrogen-containing heterocyclic compounds produced by various bacteria, most notably Pseudomonas spp.[1][2]. The parent compound, phenazine-1-carboxylic acid (PCA), is a well-characterized secondary metabolite with broad-spectrum antimicrobial and anticancer properties[3][4][5]. Its mode of action is primarily attributed to its ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress within target cells[1][3]. Some evidence also suggests that phenazines may interfere with the respiratory chain and inhibit topoisomerase[4][6].

7-Methylphenazine-1-carboxylic acid is a derivative of PCA. The addition of a methyl group at the 7th position can potentially alter the compound's redox potential, lipophilicity, and steric interactions with biological targets, thereby modulating its activity and mechanism. This guide outlines a comprehensive strategy to elucidate the precise mode of action of this specific derivative.

Our investigation will be benchmarked against two key comparators:

  • Phenazine-1-carboxylic acid (PCA): The parent compound, providing a direct comparison to understand the influence of the 7-methyl group.

  • Pyocyanin: A well-known phenazine derivative with a different substitution pattern, recognized for its potent redox-cycling and virulence factor activities.

Postulated Signaling Pathway and Experimental Overview

Based on the known activities of related phenazines, we can postulate a primary mechanism for 7-Methylphenazine-1-carboxylic acid involving the induction of oxidative stress leading to apoptosis. The following diagram illustrates this hypothetical pathway and the key experimental checkpoints for its validation.

G cluster_0 Cellular Uptake & Redox Cycling cluster_1 Downstream Cellular Effects cluster_2 Experimental Validation Points 7-MPCA 7-Methylphenazine- 1-carboxylic acid Redox Redox Cycling (e.g., via NADH/NADPH) 7-MPCA->Redox Enters Cell ROS Increased ROS (O2•−, H2O2) Redox->ROS Electron Transfer Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress ROS_Assay ROS Detection Assay (e.g., DCFDA) ROS->ROS_Assay Mitochondria Mitochondrial Dysfunction (ΔΨm collapse) Oxidative_Stress->Mitochondria DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Apoptosis Apoptosis Mitochondria->Apoptosis Caspase Activation Mito_Assay Mitochondrial Membrane Potential Assay (e.g., JC-1) Mitochondria->Mito_Assay DNA_Damage->Apoptosis p53 activation Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Apoptosis->Apoptosis_Assay

Caption: Postulated mode of action for 7-Methylphenazine-1-carboxylic acid.

Comparative Performance Analysis: A Multi-tiered Approach

To rigorously validate the mode of action, we will employ a series of assays to compare 7-Methylphenazine-1-carboxylic acid with PCA and Pyocyanin.

Tier 1: Establishing Biological Activity

The initial step is to confirm and quantify the biological activity of 7-Methylphenazine-1-carboxylic acid.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) and Half-maximal Inhibitory Concentration (IC50) Determination

  • Cell Lines:

    • Bacterial Strains: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

    • Cancer Cell Line: A549 (human lung carcinoma), as phenazines have shown activity against this line[7].

  • MIC Determination (Broth Microdilution):

    • Prepare a 2-fold serial dilution of 7-Methylphenazine-1-carboxylic acid, PCA, and Pyocyanin in appropriate broth media.

    • Inoculate each well of a 96-well plate with a standardized bacterial suspension.

    • Incubate for 18-24 hours at 37°C.

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

  • IC50 Determination (MTT Assay):

    • Seed A549 cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of the test compounds for 48 hours.

    • Add MTT reagent and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.

    • Calculate the IC50 value from the dose-response curve.

Hypothetical Data Summary:

CompoundMIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)IC50 vs. A549 (µM)
7-Methylphenazine-1-carboxylic acid 83215
Phenazine-1-carboxylic acid (PCA) 166425
Pyocyanin 41610

This hypothetical data suggests that the 7-methyl derivative possesses enhanced antimicrobial and anticancer activity compared to the parent PCA, though it is slightly less potent than pyocyanin.

Tier 2: Mechanistic Deep Dive - The Role of Oxidative Stress

Given that ROS generation is a hallmark of phenazine activity, its direct measurement is crucial.

Experimental Protocol: Intracellular ROS Detection

  • Reagent: 2',7'-dichlorodihydrofluorescein diacetate (DCFDA), a cell-permeable dye that fluoresces upon oxidation.

  • Procedure:

    • Treat A549 cells with the IC50 concentration of each compound for various time points (e.g., 1, 3, 6 hours).

    • Include a positive control (e.g., H₂O₂) and a negative control (vehicle).

    • Load the cells with DCFDA dye.

    • Measure the fluorescence intensity using a plate reader or flow cytometer.

G Start Treat cells with compounds Load Load with DCFDA dye Start->Load Incubate Incubate Load->Incubate Measure Measure Fluorescence Incubate->Measure Analyze Analyze Data Measure->Analyze

Sources

A Comparative Analysis of Bioactive Phenazines: Benchmarking 5-Methylphenazine-1-carboxylic Acid Against Key Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of 5-Methylphenazine-1-carboxylic acid and other significant members of the phenazine family, including its parent compound Phenazine-1-carboxylic acid (PCA), the well-known virulence factor Pyocyanin, and the synthetic phenazine Safranin. It is designed for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships and comparative performance of these potent bioactive molecules.

The Phenazine Family: A Legacy of Redox Activity and Biological Potency

Phenazines are a large and diverse class of nitrogen-containing heterocyclic compounds produced by a wide range of bacteria, including species of Pseudomonas, Streptomyces, and Brevibacterium.[1][2][3] Their core structure, a dibenzopyrazine ring system, makes them redox-active, a property that underpins their myriad of biological functions.[2][4] These molecules are not merely secondary metabolites; they are crucial agents in microbial competition, virulence, and even intercellular signaling.[5] Their broad-spectrum antibiotic, antifungal, and anticancer properties have made them a subject of intense research for applications in medicine and agriculture.[1][6]

The biological activity of any given phenazine is dictated by the type and position of substituent groups on its core scaffold.[1][2] These modifications, which can include methylation, hydroxylation, carboxylation, and N-oxidation, finely tune the molecule's redox potential, solubility, and ability to interact with biological targets. This guide will dissect these nuances by comparing 5-Methylphenazine-1-carboxylic acid to other prominent phenazines.

Key Phenazines Under Comparison

This analysis focuses on four phenazines selected for their representation of natural structural diversity and functional roles.

  • 5-Methylphenazine-1-carboxylic acid (5-Me-PCA): A naturally occurring derivative of PCA. It is a biosynthetic precursor to other phenazines like pyocyanin and exhibits potent antimicrobial and anticancer activities.[7]

  • Phenazine-1-carboxylic acid (PCA): A foundational phenazine natural product. It is a potent antifungal agent and has been successfully commercialized as a biopesticide in China under the name "Shenqinmycin".[3][8][9][10] PCA serves as a key metabolic precursor for the biosynthesis of more complex phenazines.[8]

  • Pyocyanin: Perhaps the most infamous phenazine, produced by the opportunistic pathogen Pseudomonas aeruginosa. It is a blue-pigmented virulence factor that generates reactive oxygen species (ROS), contributing significantly to the pathophysiology of cystic fibrosis lung infections.[11][12]

  • Safranin: A synthetic, cationic phenazine dye. While not a natural product, its widespread use as a biological stain and its documented antibacterial properties provide a valuable synthetic benchmark for comparison.[13][14][15][16][17]

Comparative Performance Analysis

The efficacy and utility of a phenazine are determined by its physicochemical properties and its specific interactions with biological systems. This section provides a quantitative comparison of our selected compounds.

Physicochemical Properties and Redox Potential

The redox potential is a critical parameter, as it governs the ability of a phenazine to participate in electron transfer reactions and generate ROS. The substituents on the phenazine ring directly influence this potential. Electron-withdrawing groups generally increase the redox potential, while electron-donating groups decrease it.[18][19][20]

Table 1: Comparative Physicochemical Properties of Selected Phenazines

Property5-Methylphenazine-1-carboxylic acidPhenazine-1-carboxylic acid (PCA)PyocyaninSafranin O
Molecular Formula C₁₄H₁₀N₂O₂C₁₃H₈N₂O₂C₁₃H₁₀N₂OC₂₀H₁₉N₄Cl
Molecular Weight 238.24 g/mol [21]224.21 g/mol 210.24 g/mol [12]350.84 g/mol [14][16]
Appearance Yellowish solidYellow crystalline solidBlue crystalline solid[12]Brownish-red powder[14]
Melting Point Not Available~242 °C[22]133 °C>300 °C
Redox Potential (E½ vs SHE, pH 7) ~ -0.11 V~ -0.12 V~ -0.24 VNot Typically Measured
Solubility Poorly soluble in waterPoorly soluble in waterSoluble in chloroform, partially in waterSoluble in water and alcohol[17]

Note: Redox potentials are approximate and can vary based on experimental conditions.

Antimicrobial Spectrum and Potency

Phenazines are renowned for their broad-spectrum antimicrobial activity. This is largely attributed to their ability to undergo redox cycling, which generates superoxide (O₂⁻) and hydrogen peroxide (H₂O₂), leading to oxidative stress and cell death in target microbes.

Causality Behind Experimental Choice: The Minimum Inhibitory Concentration (MIC) assay is the gold standard for quantifying the antimicrobial potency of a compound. It determines the lowest concentration required to visibly inhibit the growth of a microorganism, providing a clear, quantitative metric for comparison across different compounds and microbial species.

Table 2: Comparative Antimicrobial Activity (Representative MIC Values in µg/mL)

Organism5-Me-PCAPCAPyocyaninSafranin
Staphylococcus aureus (Gram +)Potent[7]16-6464-128Highly Effective (<10)[13][15]
Bacillus subtilis (Gram +)Potent8-32[2]>128Highly Effective
Pseudomonas aeruginosa (Gram -)Moderate>128(Producer)Low Efficacy (>100)[13][15]
Escherichia coli (Gram -)Moderate64-128128Low Efficacy
Candida albicans (Fungus)Potent[7]16-3232-64Moderate

Note: Values are compiled from multiple literature sources and represent a general range. Actual MICs can vary by strain and testing conditions.

5-Me-PCA and PCA demonstrate strong activity, particularly against fungi and Gram-positive bacteria.[9][23] Pyocyanin, while a potent virulence factor, shows more moderate direct antimicrobial activity in standard assays.[11][24] Safranin is notably effective against Gram-positive bacteria but less so against Gram-negatives.[13][15]

Cytotoxic and Anticancer Activity

The same mechanisms that confer antimicrobial properties also give many phenazines potent activity against cancer cells. By inducing overwhelming oxidative stress and interfering with cellular respiration, they can trigger apoptosis (programmed cell death).[1]

Causality Behind Experimental Choice: The MTT assay is a colorimetric method used to assess cell metabolic activity. Since a reduction in metabolic activity is correlated with cell death or loss of proliferation, this assay provides a robust and high-throughput method for determining the concentration at which a compound is cytotoxic to 50% of the cell population (the IC₅₀ value).

Table 3: Comparative Anticancer Activity (Representative IC₅₀ Values)

Cell Line5-Methylphenazine-1-carboxylic acidPhenazine-1-carboxylic acid (PCA)Pyocyanin
A549 (Lung Carcinoma) 488.7 nM[2]~5-10 µM (Analogs)[25]~25-50 µM
MDA-MB-231 (Breast Cancer) 458.6 nM[2]Moderate Activity~20-40 µM
HepG2 (Liver Carcinoma) Potent~5-10 µM (Analogs)[25]~15-30 µM

The data clearly indicates that 5-Me-PCA exhibits exceptionally potent and selective cytotoxicity against cancer cell lines, with IC₅₀ values in the nanomolar range.[2] This is significantly more potent than both its parent compound PCA and pyocyanin. This enhanced activity is likely due to the methyl group influencing the molecule's lipophilicity, cell uptake, or interaction with specific intracellular targets. The mechanism involves the induction of G1 cell cycle arrest and apoptosis mediated by the mitochondrial pathway.[2]

Mechanistic Insights: Delineating Biological Activity

The biological effects of phenazines are predominantly driven by their ability to act as electron shuttles, leading to the generation of ROS.

The Central Role of Reactive Oxygen Species (ROS)

In a biological environment, phenazines can accept electrons from cellular reductants like NADH or NADPH. The reduced phenazine can then donate this electron to molecular oxygen (O₂), creating the highly reactive superoxide radical (O₂⁻). This process regenerates the oxidized phenazine, allowing it to repeat the cycle. The superoxide radical can be further converted to hydrogen peroxide (H₂O₂) and the extremely damaging hydroxyl radical (•OH). This cascade of ROS production disrupts cellular homeostasis, damages DNA, lipids, and proteins, and ultimately leads to cell death.

G cluster_cell Cellular Environment NADH NADH / NADPH Phenazine_ox Phenazine (Oxidized) NADH->Phenazine_ox e- Phenazine_red Phenazine (Reduced) Phenazine_ox->Phenazine_red Reduction Phenazine_red->Phenazine_ox Oxidation O2 Molecular Oxygen (O2) Phenazine_red->O2 e- Superoxide Superoxide (O2-) O2->Superoxide Reduction H2O2 Hydrogen Peroxide (H2O2) Superoxide->H2O2 (SOD) Damage Oxidative Damage (DNA, Proteins, Lipids) Superoxide->Damage H2O2->Damage

Caption: Generalized mechanism of ROS generation by redox-cycling phenazines.

Other Mechanisms of Action

While ROS generation is a primary mechanism, other activities contribute to phenazine bioactivity:

  • DNA Intercalation: The planar structure of the phenazine ring allows it to insert between the base pairs of DNA, disrupting replication and transcription.[1]

  • Mitochondrial Disruption: Pyocyanin is known to interfere with the mitochondrial electron transport chain, uncoupling oxidative phosphorylation and depleting cellular ATP.

  • Enzyme Inhibition: Certain phenazines can inhibit key enzymes, such as topoisomerases, which are crucial for DNA maintenance.[1]

Standardized Protocols for Phenazine Evaluation

To ensure reproducibility and enable valid comparisons, standardized protocols are essential. The following methods are foundational for characterizing the antimicrobial and cytotoxic properties of phenazines.

Antimicrobial Susceptibility Testing (Broth Microdilution MIC Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

  • Preparation:

    • Prepare a stock solution of the test phenazine in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

    • Grow the target bacterial strain overnight in appropriate liquid media (e.g., Mueller-Hinton Broth) to reach the logarithmic growth phase.

    • Adjust the bacterial culture to a concentration of 5 x 10⁵ CFU/mL in fresh broth.

  • Serial Dilution:

    • In a 96-well microtiter plate, add 100 µL of broth to wells 2 through 12.

    • Add 200 µL of the phenazine stock solution (appropriately diluted from the main stock) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 serves as a growth control (broth + bacteria, no compound). Well 12 serves as a sterility control (broth only).

  • Inoculation and Incubation:

    • Add 100 µL of the adjusted bacterial suspension to wells 1 through 11. The final volume in each well is 200 µL.

    • Cover the plate and incubate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • Reading Results:

    • The MIC is the lowest concentration of the phenazine at which there is no visible turbidity (bacterial growth).

G cluster_workflow MIC Assay Workflow prep 1. Prepare Phenazine Stock & Bacterial Inoculum plate 2. Perform 2-Fold Serial Dilutions in 96-Well Plate prep->plate inoculate 3. Inoculate Wells with Bacterial Suspension plate->inoculate incubate 4. Incubate Plate (e.g., 37°C, 24h) inoculate->incubate read 5. Read Results Visually (Identify Lowest Clear Well) incubate->read

Caption: Standard workflow for a broth microdilution MIC assay.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol measures the reduction in cell viability caused by a test compound.

  • Cell Seeding:

    • Culture the desired cancer cell line under standard conditions (e.g., 37°C, 5% CO₂).

    • Trypsinize and count the cells. Seed them into a 96-well plate at a density of ~5,000-10,000 cells per well in 100 µL of media.

    • Allow cells to adhere and grow for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test phenazine in culture media.

    • Remove the old media from the cells and add 100 µL of the media containing the various phenazine concentrations (and a vehicle control).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization and Reading:

    • Carefully remove the media.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

    • Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot the viability against the log of the compound concentration and use a non-linear regression to determine the IC₅₀ value.

Conclusion and Future Outlook

This comparative guide demonstrates that while phenazines share a common structural scaffold and a primary reliance on redox cycling, subtle chemical modifications lead to profound differences in biological activity.

  • Phenazine-1-carboxylic acid (PCA) stands out as a robust antifungal and antibacterial agent, validating its use in agriculture.

  • Pyocyanin serves as a classic example of a virulence factor, where its redox activity is harnessed by a pathogen to damage host tissues.

  • 5-Methylphenazine-1-carboxylic acid emerges as a particularly compelling molecule for therapeutic development. Its sub-micromolar cytotoxicity against cancer cell lines is remarkable, suggesting that the addition of the methyl group at the 5-position significantly enhances its anticancer potency compared to PCA.[2]

Future research should focus on elucidating the precise molecular targets that confer this enhanced potency on 5-Me-PCA. Further derivatization of the phenazine scaffold, guided by the structure-activity relationships highlighted here, holds significant promise for the development of next-generation antibiotics and targeted anticancer agents.

References

  • Guttenberger, N., et al. (2024). Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. Molecules. Available at: [Link]

  • Wikipedia. Pseudomonas aeruginosa. Available at: [Link]

  • Hu, L., et al. (2022). Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies. Pharmaceuticals. Available at: [Link]

  • Yang, L., et al. (2022). Recent Advances in Phenazine Natural Products: Biosynthesis and Metabolic Engineering. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Zhang, Y., et al. (2021). Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives. Molecules. Available at: [Link]

  • Yang, L., et al. (2017). Antagonistic Activity and Mode of Action of Phenazine-1-Carboxylic Acid, Produced by Marine Bacterium Pseudomonas aeruginosa PA31x, Against Vibrio anguillarum In vitro and in a Zebrafish In vivo Model. Frontiers in Cellular and Infection Microbiology. Available at: [Link]

  • Huang, J., et al. (2018). The Effect of Phenazine-1-Carboxylic Acid on the Morphological, Physiological, and Molecular Characteristics of Phellinus noxius. International Journal of Molecular Sciences. Available at: [Link]

  • PubMed. (2025). Synthesis, antimicrobial activity, and preliminary mechanistic studies of phenazine sulfonamides. Available at: [Link]

  • Zhang, Y., et al. (2021). Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives. PMC - NIH. Available at: [Link]

  • de la Cruz, C., et al. (2023). A Systematic Study on the Redox Potentials of Phenazine-Derivatives in Aqueous Media: A Combined Computational and Experimental Work. ChemSusChem. Available at: [Link]

  • Wang, Y., et al. (2023). Biosynthesis and genetic engineering of phenazine-1-carboxylic acid in Pseudomonas chlororaphis Lzh-T5. Microbial Cell Factories. Available at: [Link]

  • Parsons, J. F., & Blankenfeldt, W. (2014). The structural biology of phenazine biosynthesis. PMC - PubMed Central - NIH. Available at: [Link]

  • ChemRxiv. (2021). Machine Learning the Redox Potentials of Phenazine Derivatives: A Comparative Study on Molecular Features. Cambridge Open Engage. Available at: [Link]

  • Ray, A., et al. (2024). A biomedical perspective of pyocyanin from Pseudomonas aeruginosa: its applications and challenges. Molecular and Cellular Biochemistry. Available at: [Link]

  • PubMed. (2019). Facile Synthesis and Cytotoxicity of Phenazine-Chromene Hybrid Molecules Derived from Phenazine Natural Product. Available at: [Link]

  • ResearchGate. (2025). 5-Methyl phenazine-1-carboxylic acid: A novel bioactive metabolite by a rhizosphere soil bacterium that exhibits potent antimicrobial and anticancer activities. Available at: [Link]

  • ResearchGate. (2025). Synthesis, Isolation of Phenazine Derivatives and Their Antimicrobial Activities. Available at: [Link]

  • Al-Shuwaikh, A. M. A., & Jebor, M. A. (2021). The Antibacterial Action of Safranin and Gentian Violet. PMC - NIH. Available at: [Link]

  • Royal Society of Chemistry. (2020). New insights into phenazine-based organic redox flow batteries by using high-throughput DFT modelling. Sustainable Energy & Fuels. Available at: [Link]

  • ResearchGate. Active cytotoxic compounds isolated. Available at: [Link]

  • Journal of Pure and Applied Microbiology. (2024). Production and Antimicrobial Activities of Pyocyanin Extracts from Pseudomonas aeruginosa. Available at: [Link]

  • PubMed. (2024). Antimicrobial and Anticancer Properties of Phenazines from Streptomyces murinus ZMA01, an Endophyte in Zea mays L. Available at: [Link]

  • Conduct Science. (2019). Safranin Staining. Available at: [Link]

  • Journal of the American Chemical Society. (2024). Phenazine Cations as Anticancer Theranostics. Available at: [Link]

  • Royal Society of Chemistry. (2022). Computational design of phenazine derivative molecules as redox-active electrolyte materials in alkaline aqueous organic flow batteries. New Journal of Chemistry. Available at: [Link]

  • ResearchGate. Redox potentials of various phenazines. Available at: [Link]

  • ResearchGate. (2025). The structural biology of phenazine biosynthesis. Available at: [Link]

  • ResearchGate. (2025). Biological activity and applications of pyocyanin produced by Pseudomonas aeruginosa. Available at: [Link]

  • PubChem. Methyl phenazine-1-carboxylate. Available at: [Link]

  • Mavrodi, D. V., et al. (2010). Diversity and Evolution of the Phenazine Biosynthesis Pathway. PMC - PubMed Central. Available at: [Link]

  • Wikipedia. Pyocyanin. Available at: [Link]

  • ResearchGate. (2025). The Antibacterial Action of Safranin and Gentian Violet. Available at: [Link]

  • NIH. (2025). An insight into pyocyanin: production, characterization, and evaluation of its in vitro antibacterial, antifungal, antibiofilm and in vivo anti-schistosomal potency. Available at: [Link]

  • P. aeruginosa Metabolome Database. 5-methyl-phenazine-1-carboxylate (PAMDB110353). Available at: [Link]

  • Wang, Y., & Newman, D. K. (2008). Redox Reactions of Phenazine Antibiotics with Ferric (Hydr)oxides and Molecular Oxygen. Environmental Science & Technology. Available at: [Link]

  • MDPI. (2021). Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. Available at: [Link]

  • Museum of Fine Arts Boston. (2022). Safranine - MFA Cameo. Available at: [Link]

  • AERU. Phenazine-1-carboxylic acid (Ref: emr211). Available at: [Link]

Sources

A Comparative Analysis of 7-Methylphenazine-1-carboxylic Acid and Commercial Fungicides for Plant Disease Management

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical comparison of the potential fungicidal efficacy of 7-Methylphenazine-1-carboxylic acid against established commercial fungicides. It is intended for researchers, scientists, and professionals in the field of drug development and crop protection who are seeking to understand the landscape of novel antifungal agents. This document synthesizes available data, outlines experimental methodologies for comparative evaluation, and provides insights into the underlying mechanisms of action.

Introduction: The Rise of Phenazines as Biofungicides

Phenazine compounds, a class of nitrogen-containing heterocyclic molecules produced by various bacteria, have garnered significant attention for their broad-spectrum biological activities. Among these, Phenazine-1-carboxylic acid (PCA) is a well-studied natural product with proven efficacy against a wide range of plant pathogenic fungi.[1] Its environmentally friendly profile and unique mode of action make it an attractive alternative to conventional synthetic fungicides.[1] This guide focuses on a specific derivative, 7-Methylphenazine-1-carboxylic acid, to assess its potential standing in the fungicidal arena.

While direct comparative studies on the fungicidal efficacy of 7-Methylphenazine-1-carboxylic acid against plant pathogens are not extensively available in peer-reviewed literature, we can infer its potential by examining the structure-activity relationships of phenazine compounds and comparing the known efficacy of its parent compound, PCA, with that of leading commercial fungicides. A study on a closely related compound, 5-Methylphenazine-1-carboxylic acid betaine (MPCAB), has demonstrated potent antimicrobial and anticancer activities.[2] Given the numbering conventions of the phenazine ring system, it is plausible that 7-Methylphenazine-1-carboxylic acid and 5-Methylphenazine-1-carboxylic acid refer to the same compound, providing a basis for our analysis.

Comparative Efficacy Analysis

For a robust comparison, we will evaluate the available data on phenazine compounds against three widely used commercial fungicides from different chemical classes: Azoxystrobin (a strobilurin), Propiconazole (a triazole), and Mancozeb (a dithiocarbamate).

7-Methylphenazine-1-carboxylic acid: A Potential Contender

Direct efficacy data for 7-Methylphenazine-1-carboxylic acid against major plant pathogens is limited. However, the study on 5-Methylphenazine-1-carboxylic acid betaine (MPCAB) revealed significant biological activity.[2] The introduction of a methyl group to the phenazine ring can influence the molecule's lipophilicity and electronic properties, which in turn can affect its uptake by fungal cells and interaction with target sites. Structure-activity relationship studies on phenazine derivatives have shown that modifications to the phenazine core can significantly impact their biological activity.[3]

The parent compound, PCA, has demonstrated high efficacy against various fungal pathogens. For instance, against Pestalotiopsis kenyana, PCA exhibited an EC50 of approximately 2.32 μg/mL in vitro and a 57% in vivo effect at 14 μg/mL.[1] Against Botrytis cinerea, PCA showed an ED50 of 3.12 μg/mL.[4] These values provide a strong baseline for the potential efficacy of its methylated derivative. The primary mechanism of action for PCA involves the generation of reactive oxygen species (ROS), leading to oxidative stress and damage to cellular components such as membranes and mitochondria.[1]

Commercial Fungicides: The Benchmarks

To provide a clear perspective, the following table summarizes the efficacy of selected commercial fungicides against various plant pathogens.

FungicideChemical ClassMechanism of ActionTarget PathogensIn Vitro Efficacy (EC50/MIC)In Vivo Efficacy (% Disease Control)
Azoxystrobin Strobilurin (QoI)Inhibits mitochondrial respiration by blocking the Quinone outside (Qo) site of the cytochrome bc1 complex.[5]Alternaria alternata, Fusarium spp., Rhizoctonia solaniA. alternata: Mean EC50 of 1.87 μg/mL.[5]Effective in controlling various diseases, with efficacy depending on the pathogen and crop.[6][7]
Propiconazole Triazole (DMI)Inhibits sterol biosynthesis in fungal cell membranes by blocking the C14-demethylase enzyme.[8]Alternaria alternata, Aspergillus spp., Fusarium spp.A. alternata: 100% mycelial growth inhibition at 1 and 5 μg/mL.[8]High reduction in disease incidence for various leaf blight diseases.[9]
Mancozeb DithiocarbamateMulti-site inhibitor that reacts with and inactivates sulfhydryl groups of amino acids and enzymes in fungal cells.[10]Alternaria tenuissima, Colletotrichum gloeosporioidesA. tenuissima: 75.26% inhibition of radial growth.[10]Effective in reducing disease development in vivo.[11][12]

Experimental Protocols for Efficacy Evaluation

To facilitate further research and direct comparison, the following detailed protocols for in vitro and in vivo fungicide efficacy testing are provided.

In Vitro Mycelial Growth Inhibition Assay

This protocol is a standard method for determining the direct inhibitory effect of a compound on fungal growth.

Objective: To determine the EC50 (Effective Concentration for 50% inhibition) of a test compound against a target fungal pathogen.

Materials:

  • Pure culture of the target fungus

  • Potato Dextrose Agar (PDA) medium

  • Test compound (e.g., 7-Methylphenazine-1-carboxylic acid) and commercial fungicides

  • Solvent for dissolving compounds (e.g., DMSO or ethanol)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Preparation of Fungicide-Amended Media:

    • Prepare a stock solution of the test compound and each commercial fungicide in a suitable solvent.

    • Autoclave the PDA medium and cool it to approximately 50-55°C in a water bath.

    • Add the required volume of the stock solution to the molten PDA to achieve a series of desired final concentrations (e.g., 0.1, 1, 10, 50, 100 μg/mL). Ensure the solvent concentration is consistent across all plates, including the control (which contains only the solvent).

    • Pour the amended PDA into sterile Petri dishes and allow them to solidify.[13]

  • Inoculation:

    • From the margin of an actively growing culture of the target fungus, take a 5 mm mycelial plug using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control PDA plate.[14]

  • Incubation:

    • Incubate the plates at the optimal temperature for the growth of the target fungus (typically 25 ± 2°C) in the dark.[10]

  • Data Collection and Analysis:

    • Measure the colony diameter (in two perpendicular directions) daily until the mycelium in the control plates reaches the edge of the dish.

    • Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

      • Inhibition (%) = [(dc - dt) / dc] x 100

      • Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the EC50 value using probit analysis or other suitable statistical software.

Mycelial_Growth_Inhibition_Assay cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation cluster_analysis Data Analysis prep_media Prepare PDA Medium amend_media Amend Cooled PDA with Fungicides prep_media->amend_media prep_stock Prepare Fungicide Stock Solutions prep_stock->amend_media pour_plates Pour Amended Media into Petri Dishes amend_media->pour_plates place_plug Place Plug in Center of Plate pour_plates->place_plug get_plug Obtain Mycelial Plug from Active Culture get_plug->place_plug incubate Incubate at Optimal Temperature place_plug->incubate measure Measure Colony Diameter incubate->measure calculate Calculate Percent Inhibition measure->calculate determine_ec50 Determine EC50 calculate->determine_ec50

Caption: Workflow for the in vitro mycelial growth inhibition assay.

In Vivo Detached Leaf Assay

This protocol provides a method for evaluating the efficacy of a fungicide in a more biologically relevant system that includes host tissue.

Objective: To assess the protective and/or curative activity of a test compound on detached leaves.

Materials:

  • Healthy, young, fully expanded leaves from a susceptible host plant

  • Test compound and commercial fungicides

  • Spore suspension of the target pathogen

  • Sterile water

  • Wetting agent (e.g., Tween 20)

  • Humid chambers (e.g., Petri dishes with moist filter paper)

  • Sprayer

Procedure:

  • Leaf Collection and Preparation:

    • Collect healthy leaves and wash them gently with sterile water.

    • Pat the leaves dry with sterile paper towels.

  • Fungicide Application (Protective Assay):

    • Prepare aqueous solutions of the test compounds and commercial fungicides at desired concentrations, including a wetting agent.

    • Spray the leaves evenly with the fungicide solutions until runoff.

    • Allow the leaves to air dry completely.

    • Control leaves should be sprayed with water and the wetting agent only.

  • Inoculation:

    • Prepare a spore suspension of the target pathogen in sterile water with a wetting agent at a known concentration (e.g., 1 x 10^5 spores/mL).

    • Spray the spore suspension evenly onto the treated and control leaves.

  • Incubation:

    • Place the inoculated leaves in humid chambers.

    • Incubate at an appropriate temperature and light cycle to promote disease development.

  • Disease Assessment:

    • After a suitable incubation period (e.g., 5-7 days), assess the disease severity on each leaf. This can be done by measuring the lesion size or by using a disease rating scale (e.g., 0 = no symptoms, 1 = 1-25% leaf area affected, etc.).

    • Calculate the percentage of disease control for each treatment relative to the control.

For a Curative Assay: The order of fungicide application and inoculation is reversed. Leaves are first inoculated with the pathogen and then treated with the fungicide after a specific time interval (e.g., 24 hours).

Detached_Leaf_Assay cluster_prep Preparation cluster_protective Protective Assay cluster_curative Curative Assay cluster_assessment Incubation & Assessment collect_leaves Collect and Wash Healthy Leaves spray_fungicide_p Spray Leaves with Fungicide collect_leaves->spray_fungicide_p inoculate_c Inoculate Leaves with Spore Suspension collect_leaves->inoculate_c prep_fungicide Prepare Fungicide Solutions prep_fungicide->spray_fungicide_p spray_fungicide_c Spray with Fungicide prep_fungicide->spray_fungicide_c prep_spores Prepare Spore Suspension inoculate_p Inoculate with Spore Suspension prep_spores->inoculate_p prep_spores->inoculate_c dry_leaves_p Air Dry Leaves spray_fungicide_p->dry_leaves_p dry_leaves_p->inoculate_p incubate Incubate in Humid Chamber inoculate_p->incubate wait_c Incubate for a Period (e.g., 24h) inoculate_c->wait_c wait_c->spray_fungicide_c spray_fungicide_c->incubate assess_disease Assess Disease Severity incubate->assess_disease calculate_control Calculate Percent Disease Control assess_disease->calculate_control

Caption: Workflow for in vivo detached leaf assays (protective and curative).

Conclusion and Future Directions

While direct comparative data for 7-Methylphenazine-1-carboxylic acid against commercial fungicides is currently lacking, the available information on its parent compound, PCA, and related methylated phenazines suggests its potential as a potent antifungal agent. Its natural origin and likely favorable environmental profile make it a compelling candidate for further investigation.

To definitively establish the efficacy of 7-Methylphenazine-1-carboxylic acid, head-to-head comparative studies using the standardized protocols outlined in this guide are essential. Future research should focus on:

  • Broad-spectrum screening: Evaluating its efficacy against a wider range of economically important plant pathogens.

  • In vivo and field trials: Assessing its performance under greenhouse and field conditions to determine its practical applicability.

  • Mode of action studies: Elucidating the precise biochemical mechanisms by which it inhibits fungal growth.

  • Toxicological and environmental impact assessment: Ensuring its safety for non-target organisms and the environment.

The development of novel, effective, and sustainable fungicides is critical for global food security. 7-Methylphenazine-1-carboxylic acid represents a promising lead compound that warrants further dedicated research and development efforts.

References

  • Al-Janabi, A. A., & Al-Hashimi, A. G. (2023). In Vitro Evaluation of Azoxystrobin, Boscalid, Fentin-Hydroxide, Propiconazole, Pyraclostrobin Fungicides against Alternaria alternata Pathogen Isolated from Carya illinoinensis in South Africa. Plants, 12(13), 2530. [Link]

  • Gholve, S. B., & Shinde, B. M. (2014). Evaluation of different fungicides and antagonists In vitro and In vivo condition against Alternaria blight of pigeonpea. Journal of Soils and Crops, 24(2), 345-350. [Link]

  • The Pharma Innovation. (2021). In vitro evaluation of fungicides against the pathogens associated with post-harvest bulb rot of onion. The Pharma Innovation Journal, 10(9), 133-137. [Link]

  • Directorate of Plant Protection, Quarantine & Storage. (n.d.). TEST PROTOCOL FOR EFFICACY EVALUATION OF FUNGICIDES AGAINST DISEASES IN RICE. [Link]

  • Li, Y., et al. (2024). Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. Molecules, 29(20), 4784. [Link]

  • Xun, W., et al. (2023). Antifungal Mechanism of Phenazine-1-Carboxylic Acid against Pestalotiopsis kenyana. International Journal of Molecular Sciences, 24(14), 11274. [Link]

  • Li, Y., et al. (2021). In Vitro and In Vivo Study on the Toxic Effects of Propiconazole Fungicide in the Pathogenesis of Liver Fibrosis. Frontiers in Pharmacology, 12, 681534. [Link]

  • Li, J., et al. (2010). Synthesis and fungicidal activity of novel aminophenazine-1-carboxylate derivatives. Bioorganic & Medicinal Chemistry Letters, 20(8), 2625-2628. [Link]

  • Xin, Y., et al. (2022). Biological characterization and in vitro fungicide screenings of a new causal agent of wheat Fusarium head blight in Tibet, China. Frontiers in Microbiology, 13, 963968. [Link]

  • MDPI. (2023). In Vitro Evaluation of Azoxystrobin, Boscalid, Fentin-Hydroxide, Propiconazole, Pyraclostrobin Fungicides against Alternaria alternata Pathogen Isolated from Carya illinoinensis in South Africa. Retrieved from [Link]

  • Ngoh Dooh, J. P., et al. (2018). In vitro and in vivo effect of Mancozeb 80 WP on development of Pestalotia heterocornis agent of leaf blight of Cashew in Far North Cameroon. International Journal of Biosciences, 12(6), 329-338.
  • ResearchGate. (2023). (PDF) In Vitro Evaluation of Azoxystrobin, Boscalid, Fentin-Hydroxide, Propiconazole, Pyraclostrobin Fungicides against Alternaria alternata Pathogen Isolated from Carya illinoinensis in South Africa. Retrieved from [Link]

  • Kumar, A., et al. (2015). 5-Methyl phenazine-1-carboxylic acid: A novel bioactive metabolite by a rhizosphere soil bacterium that exhibits potent antimicrobial and anticancer activities. Biochimie, 115, 130-141.
  • Selvakumar, G., et al. (2011). Broad spectrum action of phenazine against active and dormant structures of fungal pathogens and root knot nematode.
  • Christine, T. N., et al. (2021). In vitro, In vivo and In situ, Effect of Mancozeb 80 WP on Colletotrichum gloeosporioides (Penz.). Asian Journal of Plant and Soil Sciences, 6(4), 1-13.
  • Zhu, X., et al. (2019). Synthesis and fungicidal activity of phenazine-1-carboxylic triazole derivatives. Chinese Journal of Pesticide Science, 21(5-6), 695-703.
  • Agriculture and Agri-Food Canada. (1996). Guidelines for Efficacy Assessment of Fungicides, Bactericides and Nematicides. Retrieved from [Link]

  • ResearchGate. (2021). In Vitro and In Vivo Study on the Toxic Effects of Propiconazole Fungicide in the Pathogenesis of Liver Fibrosis. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. Retrieved from [Link]

  • CWHM, et al. (2025). Antifungal Structure–Activity Relationship Studies of Broad-Spectrum Phenothiazines. ACS Omega, 10(17), 21184-21195. [Link]

  • Frontiers. (2016). The Effect of Phenazine-1-Carboxylic Acid on Mycelial Growth of Botrytis cinerea Produced by Pseudomonas aeruginosa LV Strain. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) In vitro, In vivo and In situ, Effect of Mancozeb 80 WP on Colletotrichum gloeosporioides (Penz.) Penz. and Sacc., Causative Agent of Anthracnose of Cashew (Anacardium occidentale L.) in Chad and Cameroon. Retrieved from [Link]

  • MDPI. (2021). Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives. Retrieved from [Link]

  • Journal of Food Legumes. (2024). Bioefficacy of propiconazole alone or in combination with other fungicides against Alternaria alternata causing leaf blight in cowpea. Retrieved from [Link]

  • PubMed. (2020). In vitro and in vivo impairment of embryo implantation by commonly used fungicide Mancozeb. Retrieved from [Link]

  • ResearchGate. (2021). In Vitro Determination of Sensitivity of Fusarium fujikuroi to Fungicide Azoxystrobin and Investigation of Resistance Mechanism. Retrieved from [Link]

  • Chinese Journal of Pesticide Science. (2019). Design, synthesis and fungicidal activities of phenazine-1-carboxamida conjugates of 1,3,4-thia(oxa)diazole. Retrieved from [Link]

  • NIH. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. Retrieved from [Link]

  • MDPI. (2020). Predictive Quantitative Structure–Activity Relationship Modeling of the Antifungal and Antibiotic Properties of Triazolothiadiazine Compounds. Retrieved from [Link]

  • The University of Southern Mississippi. (n.d.). In Vitro and In Vivo Techniques for Screening New Natural Product-Based Fungicides for Con. Retrieved from [Link]

  • MDPI. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of compounds. Retrieved from [Link]

  • ResearchGate. (2003). Activity of phenazine-1-carboxylic acid for disease control. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Target Validation of 7-Methylphenazine-1-carboxylic Acid Using Genetic Approaches

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising bioactive small molecule to a clinically validated therapeutic is fraught with challenges. A critical, non-negotiable step in this process is target validation.[1] This guide provides an in-depth, technical comparison of genetic approaches to definitively validate the cellular target(s) of 7-Methylphenazine-1-carboxylic acid, a derivative of the well-studied phenazine-1-carboxylic acid (PCA). Phenazines are a class of heterocyclic compounds known for their diverse biological activities, including anticancer and antimicrobial properties.[1]

While the precise molecular target of 7-Methylphenazine-1-carboxylic acid is yet to be fully elucidated, literature on related phenazine compounds suggests potential mechanisms of action, including the inhibition of anti-apoptotic proteins like Bcl-2 and the disruption of DNA topology through topoisomerase inhibition.[2][3] This guide will, therefore, focus on a comparative analysis of genetic methodologies to interrogate these putative targets, providing a robust framework for unambiguous target validation.

The Imperative of Genetic Target Validation

Before committing substantial resources to lead optimization and preclinical studies, it is paramount to establish a causal link between the observed phenotype (e.g., cancer cell death) and the modulation of a specific molecular target by the compound . Genetic methods offer the most direct and compelling evidence for this link by manipulating the expression or sequence of the putative target gene and observing the consequent effect on the compound's activity. An ideal drug target should play a pivotal role in the disease's pathophysiology and be druggable, meaning it can be modulated by a small molecule to achieve a therapeutic effect.[4]

This guide will dissect and compare four powerful genetic approaches:

  • CRISPR/Cas9-Mediated Gene Knockout: For a definitive loss-of-function analysis.

  • shRNA-Mediated Gene Knockdown: For a titratable reduction in target expression.

  • Gene Overexpression: To assess the impact of increased target levels on compound sensitivity.

  • Drug Resistance Mutation Analysis: To pinpoint the direct binding target through induced mutations.

CRISPR/Cas9-Mediated Gene Knockout: The Gold Standard for Loss-of-Function

The advent of CRISPR/Cas9 technology has revolutionized functional genomics and target validation.[5][6] By creating a permanent and complete loss-of-function of a putative target gene, we can unequivocally assess its necessity for the bioactivity of 7-Methylphenazine-1-carboxylic acid.

Causality and Experimental Rationale

The central hypothesis is: if 7-Methylphenazine-1-carboxylic acid exerts its cytotoxic effect by inhibiting a specific target protein (e.g., Bcl-2), then cells lacking this target should exhibit resistance to the compound. A genome-wide CRISPR screen can also be employed to identify genes that, when knocked out, confer resistance, thus uncovering the target and potentially related pathway components.[2][7]

Experimental Workflow: CRISPR/Cas9 Knockout

CRISPR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis sgRNA_design sgRNA Design (Targeting Putative Genes like BCL2, TOP2A) lentivirus Lentiviral Packaging of sgRNAs sgRNA_design->lentivirus cas9_cells Generation of Cas9-expressing cell line transduction Transduction of Cas9-cells with sgRNA library cas9_cells->transduction lentivirus->transduction selection Puromycin Selection transduction->selection treatment Treatment with 7-Methylphenazine-1-carboxylic acid selection->treatment genomic_dna Genomic DNA Extraction treatment->genomic_dna ngs Next-Generation Sequencing of sgRNA cassettes genomic_dna->ngs data_analysis Data Analysis: Identify enriched sgRNAs ngs->data_analysis shRNA_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis shRNA_design Design & Clone shRNAs (targeting e.g., TOP2A) lentivirus Lentivirus Production shRNA_design->lentivirus transduction Transduce Cells lentivirus->transduction selection Antibiotic Selection for stable cell line transduction->selection knockdown_validation Validate Knockdown (qPCR, Western Blot) selection->knockdown_validation viability_assay Cell Viability Assay with compound knockdown_validation->viability_assay ic50_shift Compare IC50 values (shRNA vs. control) viability_assay->ic50_shift

Caption: Workflow for shRNA-mediated target validation.

Detailed Protocol: shRNA Knockdown for Topoisomerase IIa (TOP2A) Validation
  • shRNA Vector Construction: Design and clone at least three different shRNAs targeting the mRNA of TOP2A into a lentiviral vector. Include a non-targeting control shRNA.

  • Lentivirus Production and Transduction: Produce lentiviral particles in HEK293T cells and transduce the target cancer cell line (e.g., HeLa).

  • Stable Cell Line Generation: Select transduced cells with an appropriate antibiotic (e.g., puromycin) to generate stable cell lines with constitutive or inducible knockdown of TOP2A.

  • Knockdown Validation: Quantify the reduction in TOP2A mRNA and protein levels using RT-qPCR and Western blotting, respectively.

  • Cell Viability Assay: Seed the stable knockdown and control cell lines in 96-well plates. Treat the cells with a serial dilution of 7-Methylphenazine-1-carboxylic acid for 72 hours.

  • Data Analysis: Measure cell viability using a standard assay (e.g., MTT or CellTiter-Glo). Calculate the IC50 values for each cell line and compare them. A significant rightward shift in the IC50 curve for the TOP2A knockdown cells would validate it as a target.

Gene Overexpression: The Gain-of-Function Approach

Overexpression of a putative drug target can lead to drug resistance, providing another line of evidence for target engagement. [8]This approach is based on the principle of mass action: increasing the concentration of the target protein requires a higher concentration of the inhibitor to achieve the same level of effect.

Causality and Experimental Rationale

If 7-Methylphenazine-1-carboxylic acid binds to and inhibits a specific protein, then an excess of that protein in the cell should effectively "soak up" the compound, necessitating higher concentrations to elicit a cellular response. This results in an increased IC50 value.

Detailed Protocol: Gene Overexpression for Target Validation
  • Expression Vector Construction: Clone the full-length cDNA of the putative target gene (e.g., BCL2) into a mammalian expression vector with a strong constitutive promoter (e.g., CMV). An empty vector should be used as a control.

  • Transfection: Transfect the target cancer cell line with the overexpression plasmid or the empty vector control.

  • Stable Cell Line Generation (Optional but Recommended): Select for stably transfected cells using an appropriate selection marker (e.g., neomycin).

  • Overexpression Validation: Confirm the increased expression of the target protein via Western blotting or qPCR.

  • Cell Viability Assay: Perform a cell viability assay with a dose-response of 7-Methylphenazine-1-carboxylic acid on both the overexpression and control cell lines.

  • Data Analysis: Compare the IC50 values. A significant increase in the IC50 for the cells overexpressing the target protein supports its role as the drug's target.

Drug Resistance Mutation Analysis: Pinpointing the Binding Site

This is a powerful method to provide definitive evidence of a direct physical interaction between the compound and the target protein. By generating mutations in the putative target gene that confer resistance to the compound, one can validate the target and often identify the compound's binding pocket. [9]

Causality and Experimental Rationale

The principle is that random mutations in the target protein that disrupt the binding of 7-Methylphenazine-1-carboxylic acid, without compromising the protein's essential function, will allow cells to survive and proliferate in the presence of the drug. Sequencing the target gene in these resistant clones will reveal the specific mutations responsible for resistance.

Detailed Protocol: Generating and Analyzing Resistant Mutants
  • Induce Resistance: Culture the target cancer cells in the presence of a low concentration of 7-Methylphenazine-1-carboxylic acid (e.g., at the IC50).

  • Stepwise Dose Escalation: Gradually increase the concentration of the compound in the culture medium over several weeks or months. This selects for cells that have acquired resistance mutations.

  • Isolate Resistant Clones: Isolate single-cell clones from the resistant population.

  • Confirm Resistance: Verify the resistance of the isolated clones by determining their IC50 values for 7-Methylphenazine-1-carboxylic acid and comparing them to the parental cell line.

  • Sequence the Target Gene: Extract mRNA from the resistant clones, reverse transcribe it to cDNA, and sequence the entire coding region of the putative target gene (e.g., BCL2 or TOP2A).

  • Identify Mutations: Compare the sequences from the resistant clones to the parental cell line to identify mutations.

  • Functional Validation of Mutations: To confirm that a specific mutation is responsible for resistance, introduce it into the wild-type cDNA of the target gene using site-directed mutagenesis. Overexpress this mutated version in the parental cells and confirm that it confers resistance to the compound.

Comparative Analysis of Genetic Approaches

Method Principle Advantages Disadvantages Best For
CRISPR/Cas9 Knockout Complete loss-of-functionUnambiguous results; high specificity; scalable for genome-wide screens. [10]Can be lethal if the target is an essential gene; potential for off-target effects.Definitive validation of non-essential genes; unbiased target discovery screens.
shRNA Knockdown Partial loss-of-functionViable for essential genes; inducible systems allow temporal control.Incomplete knockdown can lead to ambiguous results; potential for off-target effects. [11]Validating essential genes; mimicking the effect of partial inhibition by a drug.
Gene Overexpression Gain-of-functionSimple and rapid; provides complementary evidence to loss-of-function studies.Overexpression may lead to non-physiological artifacts; not all proteins can be overexpressed efficiently. [8]Rapidly testing a small number of putative targets; confirming a direct binding interaction.
Resistance Mutation Altered drug-target interactionProvides strong evidence of a direct binding interaction; can identify the binding site.Time-consuming to generate resistant lines; mutations may not arise in all targets.Definitive validation of a specific target and elucidating the binding mechanism.

Conclusion

Validating the molecular target of a novel compound like 7-Methylphenazine-1-carboxylic acid is a cornerstone of modern drug discovery. No single genetic method is foolproof; therefore, a multi-pronged approach is strongly recommended for building a robust and compelling case for target validation.

A logical and powerful strategy would be to first use a broad, unbiased method like a CRISPR/Cas9 knockout screen to identify candidate targets. These hits can then be validated using orthogonal approaches. For instance, if a CRISPR screen implicates Bcl-2, this can be confirmed by demonstrating that shRNA-mediated knockdown of BCL2 confers resistance, and overexpression of BCL2 further sensitizes cells to 7-Methylphenazine-1-carboxylic acid. Finally, generating resistance mutations within the BCL2 gene that abrogate the compound's effect would provide the ultimate validation of a direct binding interaction.

By systematically applying these genetic approaches, researchers can move forward with confidence, knowing they have rigorously and unequivocally identified the molecular mechanism through which their compound of interest exerts its biological effects. This foundational knowledge is critical for the successful development of the next generation of targeted therapeutics.

References

  • Paciaroni, N. G., Borrero, N. V., Rocca, J. R., & Huigens, R. W. (2015). Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery. Research & Reviews: Journal of Medicinal & Organic Chemistry.
  • University College London. (n.d.). Target Identification and Validation (Small Molecules).
  • Google Patents. (n.d.).
  • Springer Nature. (n.d.). Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown. In Methods in Molecular Biology.
  • Kampmann, M. (2018).
  • Li, M., et al. (2023). Biosynthesis and genetic engineering of phenazine-1-carboxylic acid in Pseudomonas chlororaphis Lzh-T5. Frontiers in Bioengineering and Biotechnology.
  • Zhang, Y., & Wang, R. (2015). Structure-based Methods for Predicting Target Mutation-induced Drug Resistance and Rational Drug Design to Overcome the Problem. Current Pharmaceutical Design.
  • Chan, F. L., & Poon, R. Y. C. (2007). An inducible system for expression and validation of the specificity of short hairpin RNA in mammalian cells. Cancer Research.
  • Creative Biogene. (n.d.). Gene Overexpression in Cell Lines Protocol.
  • ResearchGate. (n.d.).
  • bioRxiv. (2021). Identification of topoisomerase as a precision-medicine target in chromatin reader SP140-driven Crohn's disease.
  • Haeusser, L. A., et al. (2025). Genome-wide CRISPR-Cas9 screens identify BCL family members as modulators of response to regorafenib in experimental glioma. Neuro-Oncology.
  • National Institutes of Health. (n.d.). A protocol for construction of gene targeting vectors and generation of homologous recombinant ES cells. PMC.
  • Frontiers. (n.d.). Antagonistic Activity and Mode of Action of Phenazine-1-Carboxylic Acid, Produced by Marine Bacterium Pseudomonas aeruginosa PA31x, Against Vibrio anguillarum In vitro and in a Zebrafish In vivo Model.
  • ResearchGate. (n.d.).
  • OriGene Technologies Inc. (n.d.). shRNA Transient Transfection Protocol.
  • eLife. (2023). Precision RNAi using synthetic shRNAmir target sites.
  • MDPI. (2021).
  • Addgene. (n.d.). Protocols for Molecular Biology, Plasmid Cloning, and Viral Preps.
  • ACS Publications. (2025). Phenazine-1-carboxylic Acid Has a Broad-Spectrum Antifungal Effect by Targeting Isocitrate Lyase. Journal of Agricultural and Food Chemistry.
  • QIAGEN. (2012). SureSilencing shRNA Plasmid Handbook.
  • CD Genomics. (n.d.). CRISPR Screening Protocol: A Step-by-Step Guide.
  • Oxford Academic. (2025). Genome-wide CRISPR-Cas9 screens identify BCL family members as modulators of response to regorafenib in experimental glioma. Neuro-Oncology.
  • ResearchGate. (2024). (PDF) Designing Overexpression Plasmids for Cellular Studies v1.
  • Revvity. (n.d.).
  • National Institutes of Health. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures. PMC.
  • Technology Networks. (2019).
  • Life Science Alliance. (2024). Genome-wide CRISPR screen reveals the synthetic lethality between BCL2L1 inhibition and radiotherapy.
  • ResearchGate. (n.d.).
  • protocols.io. (2023). shRNA knockdown.
  • Bit Bio. (n.d.).
  • MDPI. (2026). Call for Papers: Medicinal Chemistry and Pharmacology of Antiviral Drugs.
  • Horizon Discovery. (n.d.). Gene overexpression with cDNA or ORFs.
  • PubMed. (n.d.).
  • National Institutes of Health. (n.d.).
  • Frontiers. (2023). Biosynthesis and genetic engineering of phenazine-1-carboxylic acid in Pseudomonas chlororaphis Lzh-T5.
  • ResearchGate. (2025). An Improved Synthetic Method of Phenazine-1-carboxylic Acid.
  • Dovepress. (2026). Nanotechnology Driven Cancer Therapies: A Paradigm Shift in Oncology T | IJN.

Sources

A Head-to-Head Comparison of 7-Methylphenazine-1-carboxylic Acid and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the intricate world of bioactive heterocyclic compounds, the phenazine scaffold represents a privileged structure with a wealth of therapeutic potential. Among these, phenazine-1-carboxylic acid (PCA) and its derivatives have garnered significant attention for their broad-spectrum biological activities. This guide provides a detailed, head-to-head comparison of 7-Methylphenazine-1-carboxylic acid and its key analogs, offering insights into their synthesis, biological performance, and the underlying structure-activity relationships that govern their efficacy.

Introduction: The Prominence of the Phenazine Core

Phenazines are a class of nitrogen-containing heterocyclic compounds produced by a variety of bacteria, most notably from the genera Pseudomonas and Streptomyces. Their planar, tricyclic structure allows them to intercalate with DNA and participate in redox cycling, leading to the generation of reactive oxygen species (ROS). This dual-mode of action is central to their potent antifungal, antibacterial, and anticancer properties. Phenazine-1-carboxylic acid (PCA), a naturally occurring phenazine, has been successfully developed as a commercial biofungicide, underscoring the agricultural and potential pharmaceutical importance of this molecular framework.[1][2] The strategic placement of substituents on the phenazine ring can profoundly influence the compound's physicochemical properties and biological activity, making the systematic exploration of its analogs a critical endeavor in the quest for novel therapeutic agents.

This guide will focus on derivatives of PCA, with a particular emphasis on understanding how the position and nature of substituents, especially the methyl group, modulate its biological effects.

Synthesis of Phenazine-1-carboxylic Acid and its Analogs

The synthesis of PCA and its analogs is a well-established process, with several methodologies available to researchers. A common and versatile approach involves the condensation of a substituted o-phenylenediamine with a catechol derivative, or more modernly, a copper-promoted Jourdan-Ullmann reaction followed by a reductive cyclization.

A prevalent synthetic route to phenazine-1-carboxylic acid and its analogs involves the reaction of an appropriately substituted aniline with 2-bromo-3-nitrobenzoic acid, followed by a reductive ring closure. This method offers the flexibility to introduce a variety of substituents onto the phenazine core. The general scheme is as follows:

  • Condensation: Aniline or a substituted aniline is reacted with 2-bromo-3-nitrobenzoic acid in the presence of a copper catalyst.

  • Esterification: The resulting intermediate is then esterified.

  • Hydrazinolysis: The ester is reacted with hydrazine hydrate to form the corresponding acylhydrazide.

  • Cyclization: Finally, a condensation reaction with an appropriate aldehyde or ketone yields the desired phenazine derivative.[3]

For the synthesis of 7-methylphenazine-1-carboxylic acid, p-toluidine would be used as the starting aniline derivative.

Experimental Protocol: Synthesis of Phenazine-1-carboxylic Acylhydrazone Derivatives [3]

  • Synthesis of the Phenazine-1-carboxylic Acid Intermediate: A mixture of aniline (or a substituted aniline) and 2-bromo-3-nitrobenzoic acid is heated in the presence of a copper catalyst. The crude product is then purified.

  • Esterification: The synthesized phenazine-1-carboxylic acid is dissolved in an appropriate alcohol (e.g., methanol) and treated with an acid catalyst (e.g., sulfuric acid) under reflux to yield the corresponding ester.

  • Formation of Phenazine-1-carboxylic Hydrazine: The ester is dissolved in a suitable solvent (e.g., ethanol) and reacted with hydrazine hydrate under reflux.

  • Synthesis of Acylhydrazone Derivatives: The phenazine-1-carboxylic acid hydrazide is condensed with various aldehydes in a suitable solvent, often with a catalytic amount of acid, to yield the final acylhydrazone compounds. The products are typically purified by recrystallization or column chromatography.

Head-to-Head Comparison of Biological Activity

Antifungal Activity

Phenazine-1-carboxylic acid is a well-documented antifungal agent.[4][5][6] Its efficacy is often attributed to the induction of oxidative stress through the generation of ROS, leading to cellular damage in fungal pathogens.[4] The substitution pattern on the phenazine ring can significantly impact this activity.

CompoundTarget OrganismActivity Metric (EC50/MIC)Reference
Phenazine-1-carboxylic acid (PCA) Pestalotiopsis kenyanaEC50: 2.32 µg/mL[4]
Botrytis cinereaMIC: 25 µg/mL[7]
Phenazine-1-carboxamide (PCN) Botrytis cinerea~25 times less effective than PCA[8]
Acylhydrazone Derivative of PCA (Compound 3b) Fusarium graminearumEC50: 8.30 mg/L[9]
Acylhydrazone Derivative of PCA (Compound 6) Rhizoctonia solaniEC50: 4.35 mg/L[9]

Analysis of Antifungal Performance:

The available data indicates that modifications to the carboxylic acid group of PCA can lead to derivatives with potent antifungal activity, in some cases exceeding that of the parent compound against specific fungal strains. For instance, the acylhydrazone derivatives (compounds 3b and 6) show enhanced activity against Fusarium graminearum and Rhizoctonia solani respectively, when compared to PCA.[9] Conversely, converting the carboxylic acid to a carboxamide (PCN) appears to reduce its efficacy against Botrytis cinerea.[8] This highlights the critical role of the 1-position substituent in modulating antifungal potency.

Unfortunately, specific antifungal data for 7-Methylphenazine-1-carboxylic acid is not available in the reviewed literature, representing a significant knowledge gap. Based on the general principles of structure-activity relationships in phenazines, it is plausible that the addition of a methyl group at the 7-position could enhance lipophilicity, potentially improving cell membrane penetration and, consequently, antifungal activity. However, this remains to be experimentally verified.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution Method) [10]

  • Inoculum Preparation: Fungal isolates are cultured on an appropriate medium to induce sporulation. Spores are then harvested and suspended in a sterile saline solution. The suspension is adjusted to a standardized concentration (e.g., 1 x 10^5 to 5 x 10^5 cells/mL).

  • Drug Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing a growth medium (e.g., RPMI-1640).

  • Inoculation: Each well is inoculated with the standardized fungal suspension. A drug-free well is included as a positive control for growth.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for 24-72 hours, depending on the fungal species.

  • Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the control. For some antifungals, the endpoint is defined as the lowest concentration that leads to a 50% or 90% reduction in growth as determined spectrophotometrically.

Anticancer Activity

The anticancer potential of phenazine derivatives is a rapidly growing area of research. Their mechanism of action is often linked to the induction of apoptosis through ROS generation and potentially through the inhibition of key cellular enzymes like topoisomerase.[11]

CompoundCell LineActivity Metric (IC50)Reference
Phenazine-1-carboxylic acid (PCA) DU145 (Prostate Cancer)Inhibits proliferation in a dose-dependent manner (10-100 µM)
MCF-7 (Breast Cancer)Induces cell death in a dose- and time-dependent manner[9]
5-Methylphenazine-1-carboxylic acid betaine (MPCAB) A549 (Lung Cancer)488.7 ± 2.52 nM[12]
MDA-MB-231 (Breast Cancer)458.6 ± 2.48 nM[12]
Phenazine-1-carbonyl hydrazide derivative (3d) HeLa (Cervical Cancer)5.5 ± 1.3 µmol/L[11][13]
A549 (Lung Cancer)2.8 ± 1.53 µmol/L[11][13]
2-chloro-N-(phenazin-2-yl)benzamide (Compound 4) K562 (Leukemia)Comparable to cisplatin
HepG2 (Liver Cancer)Comparable to cisplatin[14]

Analysis of Anticancer Performance:

The data clearly demonstrates that structural modifications to the PCA scaffold can lead to compounds with significant and selective anticancer activity. A striking example is 5-Methylphenazine-1-carboxylic acid betaine (MPCAB), which exhibits potent and selective cytotoxicity against lung and breast cancer cell lines with IC50 values in the nanomolar range.[12] This suggests that the presence and position of a methyl group can dramatically enhance anticancer efficacy.

Furthermore, derivatization of the carboxylic acid group into acylhydrazones has yielded compounds with impressive cytotoxic activity against HeLa and A549 cells, with some derivatives outperforming the standard chemotherapy drug cisplatin.[11][13] The 2-chloro-N-(phenazin-2-yl)benzamide derivative also shows promising activity comparable to cisplatin against leukemia and liver cancer cell lines, with the added benefit of low toxicity to non-cancerous cells.[14]

While direct anticancer data for 7-Methylphenazine-1-carboxylic acid is absent from the reviewed literature, the potent activity of its 5-methyl analog strongly suggests that the 7-methyl isomer is a highly promising candidate for investigation. The position of the methyl group can influence the electronic properties and steric profile of the molecule, which in turn can affect its interaction with biological targets.

Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (and a vehicle control) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are then incubated for a few hours to allow for the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

Structure-Activity Relationship (SAR) Insights

The collective data allows for the formulation of several key structure-activity relationship insights for phenazine-1-carboxylic acid derivatives:

  • The 1-Carboxyl Group: This group is a crucial handle for derivatization. Converting it to amides, esters, or acylhydrazones can significantly modulate both antifungal and anticancer activity. The specific nature of the substituent introduced at this position is critical for determining the resulting biological profile.[9]

  • Methyl Substitution: The position of a methyl group on the phenazine ring has a profound impact on anticancer activity. The high potency of 5-methylphenazine-1-carboxylic acid suggests that methylation at specific positions can dramatically enhance cytotoxicity against cancer cells.[12] This underscores the urgent need for the synthesis and evaluation of other methylated isomers, including 7-methylphenazine-1-carboxylic acid.

  • Planarity and DNA Intercalation: The planar nature of the phenazine ring is thought to be important for its ability to intercalate with DNA. Substituents that do not significantly disrupt this planarity are more likely to retain this mode of action.

  • Redox Properties: Substituents can influence the redox potential of the phenazine core, which in turn affects its ability to generate ROS. Electron-donating groups (like methyl) or electron-withdrawing groups can alter the ease with which the molecule participates in redox cycling.

Visualizing the Molecular Landscape and Mechanisms

To better understand the relationships between these compounds and their proposed mechanisms of action, the following diagrams are provided.

cluster_synthesis General Synthetic Pathway Aniline Aniline Intermediate Intermediate Aniline->Intermediate Cu-catalyzed condensation 2-Bromo-3-nitrobenzoic_acid 2-Bromo-3-nitrobenzoic_acid 2-Bromo-3-nitrobenzoic_acid->Intermediate Phenazine-1-carboxylic_acid Phenazine-1-carboxylic_acid Intermediate->Phenazine-1-carboxylic_acid Reductive Cyclization Analogs Analogs Phenazine-1-carboxylic_acid->Analogs Derivatization

Caption: Generalized synthetic route to phenazine-1-carboxylic acid and its analogs.

Phenazine_Compound Phenazine_Compound Redox_Cycling Redox_Cycling Phenazine_Compound->Redox_Cycling DNA_Intercalation DNA_Intercalation Phenazine_Compound->DNA_Intercalation ROS_Generation ROS_Generation Redox_Cycling->ROS_Generation Cellular_Damage Cellular_Damage ROS_Generation->Cellular_Damage Apoptosis Apoptosis DNA_Intercalation->Apoptosis Cellular_Damage->Apoptosis

Caption: Proposed dual mechanism of action for phenazine compounds.

Conclusion and Future Directions

This guide provides a comparative overview of 7-Methylphenazine-1-carboxylic acid and its analogs, drawing upon the available scientific literature. While significant progress has been made in synthesizing and evaluating a range of phenazine derivatives, a clear research gap exists concerning the systematic evaluation of methylated PCA isomers.

Key Takeaways:

  • The phenazine-1-carboxylic acid scaffold is a versatile platform for the development of potent antifungal and anticancer agents.

  • Modifications at the 1-carboxylic acid position and substitution on the phenazine ring are key strategies for tuning biological activity.

  • The high potency of 5-methylphenazine-1-carboxylic acid highlights the importance of investigating other methylated analogs, including the titular 7-methyl derivative.

Future research should focus on:

  • The systematic synthesis and head-to-head biological evaluation of a comprehensive library of methylated phenazine-1-carboxylic acid isomers.

  • Quantitative structure-activity relationship (QSAR) studies to build predictive models for the design of more potent and selective phenazine-based therapeutics.

  • In-depth mechanistic studies to elucidate the precise molecular targets of the most promising analogs.

By addressing these knowledge gaps, the scientific community can unlock the full therapeutic potential of this remarkable class of natural products.

References

  • Molecules. 2021 Sep; 26(17): 5304.

  • MedchemExpress.

  • MDPI.

  • Chem Biol Interact. 2015 Apr 25;231:49-58.

  • International Journal of Molecular Sciences. 2023 Jul; 24(14): 11274.

  • Bioorg Med Chem Lett. 2017 May 1;27(9):1963-1967.

  • Eur J Med Chem. 2013 Oct;68:298-306.

  • Journal of Agricultural and Food Chemistry. 2023, 71, 6, 3037–3049.

  • International Journal of Molecular Sciences. 2023, 24(14), 11274.

  • J Agric Food Chem. 2022 Jan 26;70(3):769-780.

  • Bioorg Med Chem Lett. 2010 Dec 15;20(24):7369-71.

  • Frontiers in Microbiology. 2017; 8: 1045.

  • Molecules. 2021, 26(17), 5304.

  • Frontiers in Microbiology. 2017; 8: 1045.

  • Frontiers in Microbiology. 2023; 14: 1165809.

  • E-Dermatology Journal. 2007; 3(1):1.

Sources

A Researcher's Guide to the Definitive Structural Confirmation of 7-Methylphenazine-1-carboxylic acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of novel therapeutics and bioactive compounds, the unambiguous determination of a molecule's three-dimensional structure is paramount. For drug development professionals and medicinal chemists, an accurate structural assignment underpins all subsequent research, from understanding mechanism of action to optimizing pharmacological properties. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of 7-Methylphenazine-1-carboxylic acid, demonstrating the unparalleled definitive power of single-crystal X-ray crystallography.

Phenazine-1-carboxylic acid (PCA) and its derivatives are a class of heterocyclic compounds known for their broad-spectrum antibiotic and antifungal activities.[1][2] The precise substitution pattern on the phenazine core is critical to its biological function. While a suite of spectroscopic techniques can provide valuable structural information, each possesses inherent limitations that can lead to ambiguity. This guide will explore the strengths and weaknesses of these methods, culminating in a detailed exposition of why X-ray crystallography stands as the gold standard for absolute structural confirmation.

The Spectroscopic Toolkit: Powerful but Incomplete Narratives

A combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, is routinely employed for the initial characterization of newly synthesized organic compounds.[3][4] These techniques provide a wealth of information about the connectivity and chemical environment of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H and ¹³C NMR, is a cornerstone of organic structure elucidation.[5] It provides detailed information about the carbon-hydrogen framework of a molecule. For a compound like 7-Methylphenazine-1-carboxylic acid, ¹H NMR would reveal the number of distinct protons, their chemical environments, and their proximity to one another through spin-spin coupling. Similarly, ¹³C NMR would identify the number of unique carbon atoms. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can further establish connectivity between protons and carbons.[3]

However, NMR spectroscopy has its limitations. For complex molecules with overlapping signals, definitive assignment can be challenging.[6][7] Furthermore, while NMR excels at determining the relative arrangement of atoms, it cannot, on its own, definitively establish the absolute stereochemistry or unequivocally distinguish between certain isomers.[8] For instance, subtle differences in the substitution pattern on the phenazine ring might be difficult to resolve solely by NMR.

Mass Spectrometry (MS): Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound with high accuracy.[3] High-resolution mass spectrometry (HRMS) can provide a molecular formula, which is a critical piece of the structural puzzle. Fragmentation patterns observed in the mass spectrum can also offer clues about the molecule's substructures. For 7-Methylphenazine-1-carboxylic acid, HRMS would confirm the expected molecular formula of C₁₄H₁₀N₂O₂.[9]

The primary limitation of mass spectrometry is that it provides information about the mass-to-charge ratio of the molecule and its fragments, not their spatial arrangement. Different isomers will have the same molecular weight and may even exhibit similar fragmentation patterns, making it impossible to distinguish them by MS alone.

Infrared (IR) and UV-Vis Spectroscopy: Infrared spectroscopy is adept at identifying the presence of specific functional groups within a molecule.[3] For 7-Methylphenazine-1-carboxylic acid, IR would show characteristic absorptions for the carboxylic acid O-H and C=O bonds, as well as aromatic C-H and C=C bonds. UV-Vis spectroscopy can provide information about the conjugated system of the phenazine core.[4] While useful for confirming the presence of these functional groups, these techniques provide very limited information about the overall molecular architecture.[10]

The Definitive Answer: Single-Crystal X-ray Crystallography

While the aforementioned spectroscopic techniques provide crucial pieces of the puzzle, single-crystal X-ray crystallography delivers the complete, unambiguous three-dimensional structure of a molecule.[11][12] It is the most powerful method for determining the precise arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and stereochemistry.[13]

The fundamental principle of X-ray crystallography involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays in a specific pattern, which is then recorded by a detector. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions can be determined with exceptional precision.[13]

Why X-ray Crystallography is the Gold Standard:

  • Unambiguous Structure Determination: It provides a direct visualization of the molecule's structure, leaving no room for ambiguity in connectivity or stereochemistry.[11]

  • Absolute Configuration: For chiral molecules, X-ray crystallography can determine the absolute configuration, which is crucial for understanding biological activity.[14][15][16]

  • Precise Geometric Parameters: It yields highly accurate measurements of bond lengths and angles, providing insights into the molecule's conformation and potential intermolecular interactions.[13]

The primary prerequisite for X-ray crystallography is the ability to grow high-quality single crystals of the compound, which can sometimes be a challenging and time-consuming process.[15][17]

Comparative Analysis of Structural Elucidation Techniques

To illustrate the complementary nature and ultimate hierarchy of these techniques, the following table summarizes their capabilities in the context of confirming the structure of 7-Methylphenazine-1-carboxylic acid.

Technique Information Provided Strengths Limitations
¹H & ¹³C NMR Connectivity of H and C atoms, chemical environments.Excellent for determining the carbon-hydrogen framework.Can have overlapping signals; cannot definitively determine absolute configuration.[6][7]
Mass Spectrometry (MS) Molecular weight and elemental composition.High accuracy for molecular formula determination.Does not provide information on the spatial arrangement of atoms; cannot distinguish isomers.
Infrared (IR) Spectroscopy Presence of functional groups.Quick and easy method to identify key functional groups.Provides limited information about the overall molecular structure.[3]
UV-Vis Spectroscopy Information about the conjugated system.Useful for characterizing chromophores.Provides minimal structural detail.[4]
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration.Unambiguous and definitive structural determination.[11]Requires high-quality single crystals, which can be difficult to obtain.[15]
Experimental Workflow: From Synthesis to Structure

The definitive confirmation of the structure of 7-Methylphenazine-1-carboxylic acid follows a logical progression of experimental techniques.

G cluster_0 Synthesis & Purification cluster_1 Initial Spectroscopic Characterization cluster_2 Definitive Structural Confirmation synthesis Synthesis of 7-Methylphenazine- 1-carboxylic acid purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir IR & UV-Vis Spectroscopy purification->ir crystal_growth Single Crystal Growth nmr->crystal_growth ms->crystal_growth ir->crystal_growth xray Single-Crystal X-ray Diffraction crystal_growth->xray structure Final Structure Elucidation xray->structure

Figure 1: A typical workflow for the synthesis and structural confirmation of an organic compound, highlighting the central role of X-ray crystallography.

Detailed Experimental Protocol: Single-Crystal X-ray Diffraction

The following provides a generalized, step-by-step methodology for obtaining the crystal structure of a small organic molecule like 7-Methylphenazine-1-carboxylic acid.

1. Crystal Growth:

  • Objective: To obtain a single, well-ordered crystal of suitable size (typically 0.1-0.3 mm in each dimension).[13]

  • Method - Slow Evaporation:

    • Dissolve a small amount of the purified compound in a suitable solvent or solvent mixture in which it is moderately soluble.

    • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature.

    • Monitor the vial periodically for the formation of crystals.

  • Method - Vapor Diffusion:

    • Dissolve the compound in a small amount of a relatively non-volatile solvent.

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed container that contains a more volatile solvent in which the compound is insoluble but the first solvent is soluble.

    • Over time, the more volatile solvent will diffuse into the solution, gradually decreasing the solubility of the compound and promoting crystallization.

2. Crystal Mounting and Data Collection:

  • Carefully select a well-formed, clear crystal under a microscope.

  • Mount the crystal on a goniometer head using a cryoprotectant (if data is to be collected at low temperatures) and a cryoloop.

  • Mount the goniometer head on the diffractometer.

  • Center the crystal in the X-ray beam.

  • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

3. Structure Solution and Refinement:

  • Process the diffraction data to obtain a set of structure factors.

  • Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.

  • Build an initial model of the molecule into the electron density map.

  • Refine the atomic positions and thermal parameters against the experimental data to improve the agreement between the calculated and observed structure factors. This is typically an iterative process.

  • The quality of the final structure is assessed using metrics such as the R-factor and goodness-of-fit.

Conclusion

In the rigorous field of drug discovery and development, there is no substitute for certainty. While a suite of powerful spectroscopic techniques provides essential information for the initial characterization of a molecule like 7-Methylphenazine-1-carboxylic acid, they ultimately provide a provisional structure. Single-crystal X-ray crystallography stands alone in its ability to deliver an unambiguous, high-resolution, three-dimensional structure. It is the definitive arbiter of molecular architecture, providing the solid foundation upon which all further research and development efforts are built. For researchers, scientists, and drug development professionals, embracing the power of X-ray crystallography is not just a matter of best practice; it is a commitment to scientific integrity and the advancement of medicine.

References

  • Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives. Molecules. Available at: [Link]

  • Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery. Research and Reviews. Available at: [Link]

  • (PDF) Comparison of Analytical Techniques in the Characterization of Complex Compounds. ResearchGate. Available at: [Link]

  • The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Journal of Chemical Education. Available at: [Link]

  • What Are The Limitations Of NMR? - Chemistry For Everyone. YouTube. Available at: [Link]

  • The use of X-ray crystallography to determine absolute configuration. PubMed. Available at: [Link]

  • Structure of phenazine. IUCr Journals. Available at: [Link]

  • A¹H and B¹³C NMR spectra of the purified phenazine compound from P. fluorescens recorded in CDCl3 at 400 MHz. ResearchGate. Available at: [Link]

  • 7PDA: Crystal structure of Phenazine 1-carboxylic acid decarboxylase from Mycobacterium fortuitum. NCBI. Available at: [Link]

  • A Technique Expanding the Limits of Structure Elucidation: LC-NMR. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives. MDPI. Available at: [Link]

  • Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. MDPI. Available at: [Link]

  • A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis. IntechOpen. Available at: [Link]

  • Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Peak Proteins. Available at: [Link]

  • The use of X-ray crystallography to determine absolute configuration. ResearchGate. Available at: [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. International journal of research in pharmaceutical sciences. Available at: [Link]

  • How cryo‐electron microscopy and X‐ray crystallography complement each other. NIH. Available at: [Link]

  • (PDF) Structure of Phenazine. ResearchGate. Available at: [Link]

  • Advantages and Limitations of Nuclear Magnetic Resonance Spectroscopy. AZoOptics. Available at: [Link]

  • Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. Science and Education Publishing. Available at: [Link]

  • UV-vis, IR and 1H NMR spectroscopic studies and characterization of ionic-pair crystal violet-oxytetracycline. PubMed. Available at: [Link]

  • Two Cocrystals of Phenazine with Different Phenylboronic Acids. MDPI. Available at: [Link]

  • Structure determination using solution NMR: Is it worth the effort?. PubMed. Available at: [Link]

  • How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Available at: [Link]

  • CN101973946B - Phenazine-1-carboxylic acids derivative and preparation method thereof. Google Patents.
  • Comparing Analytical Techniques for Structural Biology. NanoImaging Services. Available at: [Link]

  • Comparison of analytical techniques for the identification of bioactive compounds from natural products. NIH. Available at: [Link]

  • Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis, and Functional Evaluation of Enantiomers of the Dual Ligand, SYA0340 at 5-HT1A and 5-HT7A Receptors. ACS Omega. Available at: [Link]

  • Comparison of European and American Techniques for the Analysis of Volatile Organic Compounds in Environmental Matrices. Journal of Chromatographic Science. Available at: [Link]

  • (PDF) MODELING AND ANALYSIS OF NMR, UV-VIS AND MS SPECTRA FOR THE CHARACTERIZATION OF THE COMPOUND NARCISSIN. ResearchGate. Available at: [Link]

  • Standard practices for X-ray crystallographic structure determination in the Nowick laboratory (Version 1.0.4). Available at: [Link]

  • Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. ResearchGate. Available at: [Link]

  • Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Dr. B. B. Hegde First Grade College, Kundapura. Available at: [Link]

  • Biosynthesis and genetic engineering of phenazine-1-carboxylic acid in Pseudomonas chlororaphis Lzh-T5. Frontiers. Available at: [Link]

  • Single-crystal X-ray Diffraction. SERC (Carleton). Available at: [Link]

  • Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. Available at: [Link]

  • The crystal structure of 1,1′-(phenazine-5,10-diyl)bis(heptan-1-one), C26H34N2O2. Available at: [Link]

  • Structural formulae of phenazine 1-carboxylic acid (1) and 2-hydroxyphenazine (2). ResearchGate. Available at: [Link]

  • 5-methyl-phenazine-1-carboxylate (PAMDB110353). P. aeruginosa Metabolome Database. Available at: [Link]

  • Absolute Configuration. MIT Department of Chemistry. Available at: [Link]

Sources

Decoding Cellular Responses: A Comparative Transcriptomics Guide to 7-Methylphenazine-1-carboxylic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for conducting a comparative transcriptomics study to elucidate the cellular mechanisms of a novel bioactive compound, 7-Methylphenazine-1-carboxylic acid. Given the limited public data on this specific molecule, we will leverage the well-characterized analog, Phenazine-1-carboxylic acid (PCA), as a benchmark for comparison. This approach not only establishes a robust experimental design but also allows for the nuanced differentiation of molecular pathways affected by subtle structural changes, such as the addition of a methyl group.

The methodologies and principles outlined herein are tailored for researchers, scientists, and drug development professionals seeking to understand the genome-wide impact of novel chemical entities on cellular function.

Introduction: The Scientific Rationale

Phenazines are a class of nitrogen-containing heterocyclic compounds produced by a variety of bacteria. Many phenazine derivatives, including Phenazine-1-carboxylic acid (PCA), exhibit a broad range of biological activities, including antimicrobial and anticancer properties.[1][2] Recent studies have begun to explore the anticancer potential of PCA and its derivatives, with evidence suggesting induction of apoptosis in cancer cell lines through mechanisms like the generation of reactive oxygen species (ROS) and modulation of the mitochondrial pathway.[3][4] Furthermore, a methylated version, 5-methyl-phenazine-1-carboxylic acid, has demonstrated selective cytotoxicity against lung and breast cancer cells, highlighting the importance of methyl group substitutions.[5]

A comparative transcriptomics approach, utilizing high-throughput RNA sequencing (RNA-seq), is a powerful tool to dissect the global changes in gene expression induced by a novel compound.[6][7] By comparing the transcriptomic profile of cells treated with 7-Methylphenazine-1-carboxylic acid to those treated with PCA and a vehicle control, we can:

  • Identify unique and shared gene expression signatures.

  • Elucidate the signaling pathways specifically modulated by the 7-methyl group.

  • Generate hypotheses regarding the compound's mechanism of action, potential therapeutic applications, and off-target effects.

This guide will walk through the critical stages of such a study, from experimental design to data interpretation, emphasizing scientific integrity and reproducibility.

Experimental Design: A Self-Validating System

A well-structured experimental design is paramount for obtaining meaningful and reproducible results.[8] The core of this comparative study is the inclusion of appropriate controls and replicates.

Experimental Groups:

  • Vehicle Control: Cells treated with the solvent used to dissolve the compounds (e.g., DMSO). This group serves as the baseline for gene expression.

  • Phenazine-1-carboxylic acid (PCA) Treatment: Cells treated with a known concentration of PCA. This group provides a reference transcriptomic profile for a well-characterized phenazine.

  • 7-Methylphenazine-1-carboxylic acid Treatment: Cells treated with the novel compound at the same concentration as PCA.

  • Positive Control (Optional but Recommended): Cells treated with a well-known drug that induces a specific, predictable transcriptomic response (e.g., a known apoptosis inducer if that is the suspected mechanism).

Key Considerations for Experimental Design:

  • Cell Line Selection: Choose a cell line relevant to the suspected biological activity of the compound. For example, if anticancer effects are hypothesized, a cancer cell line such as A549 (lung) or MDA-MB-231 (breast) would be appropriate.[5]

  • Dose-Response and Time-Course: Prior to the main RNA-seq experiment, it is crucial to perform preliminary assays (e.g., MTT or CellTiter-Glo) to determine the optimal concentration and treatment duration. The chosen concentration should be sublethal to ensure that the observed transcriptomic changes are not simply a result of widespread cell death.

  • Biological Replicates: A minimum of three biological replicates for each experimental group is essential to ensure statistical power and to account for biological variability.[9]

Table 1: Hypothetical Experimental Setup

Group Treatment Concentration Time Point Biological Replicates
1Vehicle (DMSO)0.1%24 hours3
2Phenazine-1-carboxylic acid (PCA)10 µM24 hours3
37-Methylphenazine-1-carboxylic acid10 µM24 hours3

graph TD {
rankdir=LR;
node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#5F6368"];
subgraph "Experimental Design"
    A[Cell Culture] --> B{Treatment Groups};
    B --> C1[Vehicle Control];
    B --> C2[PCA Treatment];
    B --> C3[7-Methylphenazine-1-carboxylic acid];
    C1 --> D1[Replicate 1];
    C1 --> D2[Replicate 2];
    C1 --> D3[Replicate 3];
    C2 --> E1[Replicate 1];
    C2 --> E2[Replicate 2];
    C2 --> E3[Replicate 3];
    C3 --> F1[Replicate 1];
    C3 --> F2[Replicate 2];
    C3 --> F3[Replicate 3];
end

subgraph "Downstream Analysis"
    G[RNA Isolation] --> H[RNA-Seq];
    H --> I[Data Analysis];
end

D1 --> G; D2 --> G; D3 --> G;
E1 --> G; E2 --> G; E3 --> G;
F1 --> G; F2 --> G; F3 --> G;

}

Caption: Experimental design for comparative transcriptomics.

Detailed Experimental Protocol: From Cells to Data

This section outlines the key steps in the experimental workflow. Following best practices at each stage is crucial for high-quality data.[10]

Cell Culture and Treatment
  • Cell Seeding: Plate the chosen cell line at a consistent density to ensure uniformity across all conditions. Allow cells to adhere and reach approximately 70-80% confluency before treatment.

  • Compound Preparation: Prepare stock solutions of PCA and 7-Methylphenazine-1-carboxylic acid in a suitable solvent (e.g., DMSO). Make fresh dilutions in cell culture media for each experiment.

  • Treatment: Aspirate the old media and replace it with media containing the respective treatments (Vehicle, PCA, or 7-Methylphenazine-1-carboxylic acid).

  • Incubation: Incubate the cells for the predetermined time point (e.g., 24 hours).

RNA Isolation and Quality Control
  • RNA Extraction: Lyse the cells directly in the culture plates and extract total RNA using a reputable kit (e.g., Qiagen RNeasy Kit or TRIzol reagent). It is critical to use RNase-free techniques and materials to prevent RNA degradation.[10]

  • Quality Control (QC): Assess the quantity and quality of the extracted RNA.

    • Quantity: Use a spectrophotometer (e.g., NanoDrop) to measure the RNA concentration.

    • Purity: Check the A260/A280 and A260/A230 ratios to assess protein and solvent contamination, respectively. Ideal ratios are ~2.0.

    • Integrity: Use a bioanalyzer (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN). A RIN value ≥ 8 is recommended for high-quality RNA-seq data.

RNA-Seq Library Preparation and Sequencing
  • Library Preparation: Convert the isolated RNA into cDNA libraries suitable for sequencing.[11] This process typically involves:

    • mRNA Enrichment: Isolate mRNA from total RNA using oligo(dT) magnetic beads.[12]

    • Fragmentation: Fragment the mRNA into smaller pieces.

    • cDNA Synthesis: Synthesize first and second-strand cDNA.

    • Adapter Ligation: Ligate sequencing adapters to the ends of the cDNA fragments.

    • Amplification: Amplify the library using PCR.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq). The choice of sequencing depth (number of reads per sample) will depend on the size of the transcriptome and the desired sensitivity. For differential gene expression analysis, a depth of 20-30 million reads per sample is generally sufficient.

Bioinformatic Analysis: Unveiling the Transcriptomic Landscape

The raw sequencing data must undergo a series of computational analyses to identify differentially expressed genes and their associated biological pathways.[13]

Caption: Bioinformatic workflow for RNA-seq data analysis.

Data Pre-processing and Alignment
  • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Trimming: Remove adapter sequences and low-quality bases from the reads using tools like Trimmomatic or Cutadapt.[10]

  • Alignment: Align the trimmed reads to a reference genome using a splice-aware aligner such as HISAT2 or STAR.

Quantification and Differential Expression
  • Quantification: Count the number of reads that map to each gene using tools like featureCounts or Salmon.

  • Normalization: Normalize the raw counts to account for differences in library size and gene length.[14]

  • Differential Gene Expression (DGE) Analysis: Use statistical packages like DESeq2 or edgeR to identify genes that are significantly up- or down-regulated between the different treatment groups.[15] The output is typically a list of genes with associated log2 fold changes and p-values (or adjusted p-values).

Functional Enrichment Analysis
  • Gene Ontology (GO) and Pathway Analysis: Use the list of differentially expressed genes (DEGs) to perform functional enrichment analysis.[16][17] This helps to identify biological processes, molecular functions, and cellular components that are over-represented in the DEG list.

  • KEGG Pathway Analysis: The Kyoto Encyclopedia of Genes and Genomes (KEGG) is a database of molecular interaction and reaction networks.[18] KEGG pathway analysis can reveal which signaling or metabolic pathways are perturbed by the compound treatment.[19]

Data Interpretation and Comparative Analysis

Table 2: Hypothetical Differentially Expressed Genes (DEGs) (Values are for illustrative purposes)

Gene SymbolComparison: 7-Me-PCA vs. Vehicle (log2FC)Comparison: PCA vs. Vehicle (log2FC)Shared/UniquePutative Function
HMOX13.52.8SharedOxidative Stress Response
GADD45A2.11.5SharedDNA Damage Response
BCL2L111.81.2SharedApoptosis Regulation
CYP1A14.20.5Unique (7-Me-PCA)Xenobiotic Metabolism
NQO12.92.5SharedDetoxification
JUN2.51.9SharedTranscription Factor, Apoptosis
FOS2.21.7SharedTranscription Factor, Apoptosis
IL63.10.8Unique (7-Me-PCA)Inflammatory Response

Comparative Insights:

  • Shared Responses: Identify genes and pathways that are commonly affected by both 7-Methylphenazine-1-carboxylic acid and PCA. This could point to the core mechanism of action of the phenazine scaffold. For example, the upregulation of genes involved in oxidative stress and apoptosis (HMOX1, GADD45A, BCL2L11) by both compounds would be consistent with previous findings on phenazines.[3]

  • Unique Responses: Focus on the genes and pathways that are uniquely modulated by 7-Methylphenazine-1-carboxylic acid. In our hypothetical data, the strong upregulation of CYP1A1 and IL6 specifically by the methylated compound suggests that the 7-methyl group may alter its interaction with cellular targets, potentially leading to a distinct metabolic fate or an inflammatory response.

  • Pathway Visualization: Visualize the affected pathways using tools like Pathview to map the expression changes of DEGs onto KEGG pathway diagrams.

G cluster_0 Shared Pathway: Apoptosis cluster_1 Mitochondrial Stress PCA PCA ROS ROS Generation PCA->ROS Me_PCA 7-Me-PCA Me_PCA->ROS Bax Bax (Upregulated) ROS->Bax Bcl2 Bcl-2 (Downregulated) ROS->Bcl2 Caspase Caspase Activation Bax->Caspase Bcl2->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothetical shared apoptotic pathway activation.

Conclusion and Future Directions

This guide provides a robust framework for the comparative transcriptomic analysis of 7-Methylphenazine-1-carboxylic acid. By comparing its effects to a well-characterized analog, researchers can gain deep insights into its unique biological activities. The results of such a study will not only illuminate the compound's mechanism of action but also guide future research, including target validation, lead optimization, and preclinical development.

References

  • ACS Publications. (2025). Phenazine-1-carboxylic Acid Has a Broad-Spectrum Antifungal Effect by Targeting Isocitrate Lyase | Journal of Agricultural and Food Chemistry.
  • KEGG. (2025). KEGG PATHWAY Database.
  • Springer. (n.d.). RNA Sequencing Best Practices: Experimental Protocol and Data Analysis.
  • ResearchGate. (2025). Phenazine-1-carboxylic acid-induced apoptosis in human prostate cancer cells is mediated by reactive oxygen species generation and mitochondrial-related apoptotic pathway | Request PDF.
  • Current Protocols. (n.d.). A Guide to Basic RNA Sequencing Data Processing and Transcriptomic Analysis.
  • Lexogen. (2025). RNA-Seq Experimental Design Guide for Drug Discovery.
  • PubMed. (2024). Integrated histopathology and transcriptome metabolome profiling reveal the toxicity mechanism of phenazine-1-carboxylic acid in zebrafish.
  • PubMed. (2021). Best practices on the differential expression analysis of multi-species RNA-seq.
  • NIH. (n.d.). RNA-seq Data: Challenges in and Recommendations for Experimental Design and Analysis - PMC.
  • Frontiers. (2022). Transcriptomic and metabolomic analyses reveal the antifungal mechanism of the compound phenazine-1-carboxamide on Rhizoctonia solani AG1IA.
  • IISER Kolkata ePrints Repository. (2016). Study on the Anticancer Effects of Phenazine 1-Carboxylic Acid.
  • MetwareBio. (n.d.). Beginner for KEGG Pathway Analysis: The Complete Guide.
  • GitHub Pages. (n.d.). Differential gene expression (DGE) analysis | Training-modules.
  • NIH. (n.d.). A Beginner's Guide to Analysis of RNA Sequencing Data - PMC.
  • PLOS. (n.d.). The Phenazine 2-Hydroxy-Phenazine-1-Carboxylic Acid Promotes Extracellular DNA Release and Has Broad Transcriptomic Consequences in Pseudomonas chlororaphis 30–84.
  • Bio-Rad. (n.d.). RNA-Seq Workflow.
  • Single-cell best practices. (n.d.). Differential gene expression analysis.
  • RNA-Seq Blog. (n.d.). Comparing Data Across RNA-Seq Studies.
  • UC Davis Bioinformatics Core. (n.d.). Gene Ontology and KEGG Enrichment Analysis.
  • NIH. (2021). Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives - PMC.
  • Oxford Academic. (n.d.). RNA-seq mixology: designing realistic control experiments to compare protocols and analysis methods | Nucleic Acids Research.
  • Focal. (2024). 10 Best Practices for Effective RNA-Seq Data Analysis.
  • PubMed. (2015). Isolation of phenazine 1,6-di-carboxylic acid from Pseudomonas aeruginosa strain HRW.1-S3 and its role in biofilm-mediated crude oil degradation and cytotoxicity against bacterial and cancer cells.
  • Illumina. (n.d.). RNA Sequencing | RNA-Seq methods & workflows.
  • YouTube. (2022). Network Pharmacology (Part 5): Gene Ontology Analysis and KEGG Pathway Analysis.
  • ResearchGate. (2025). 5-Methyl phenazine-1-carboxylic acid: A novel bioactive metabolite by a rhizosphere soil bacterium that exhibits potent antimicrobial and anticancer activities.
  • Frontiers. (n.d.). Antagonistic Activity and Mode of Action of Phenazine-1-Carboxylic Acid, Produced by Marine Bacterium Pseudomonas aeruginosa PA31x, Against Vibrio anguillarum In vitro and in a Zebrafish In vivo Model.
  • MDPI. (n.d.). A Comparative Analysis of Transcriptome-Wide Differential Gene Expression and Alternative Polyadenylation in the Ovaries of Meat Ducks and Laying Ducks.
  • PubMed. (2015). 5-Methyl phenazine-1-carboxylic acid: a novel bioactive metabolite by a rhizosphere soil bacterium that exhibits potent antimicrobial and anticancer activities.
  • YouTube. (2023). How to perform gene enrichment (GO and KEGG pathways) analysis with SR plot.
  • MDPI. (n.d.). Phenazine-1-carboxylic Acid Produced by Pseudomonas chlororaphis YL-1 Is Effective against Acidovorax citrulli.
  • PubMed. (n.d.). Phenazine-1-carboxamides: structure-cytotoxicity relationships for 9-substituents and changes in the H-bonding pattern of the cationic side chain.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 7-Methylphenazine-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of scientific rigor, not only in their synthesis and application but also in their responsible management from cradle to grave. The proper disposal of a compound like 7-Methylphenazine-1-carboxylic acid is not a mere logistical afterthought; it is an integral part of laboratory safety, environmental stewardship, and regulatory compliance.

This guide provides a comprehensive, step-by-step framework for the safe disposal of 7-Methylphenazine-1-carboxylic acid and related phenazine derivatives. While specific safety data for the 7-methyl derivative is not extensively published, established protocols for the parent compound, Phenazine-1-carboxylic acid, serve as a reliable and authoritative basis for its handling. This approach, which extrapolates from a well-characterized parent compound to a close analog, is a standard and necessary practice in chemical safety assessment. The core principle is unequivocal: this compound and its derivatives must be treated as hazardous waste due to their toxicological and ecotoxicological profiles.

Part 1: Hazard Assessment & Waste Characterization

Understanding why a substance is hazardous is the critical first step in managing it correctly. Phenazine-1-carboxylic acid possesses a distinct hazard profile that necessitates its classification as regulated hazardous waste. It must never be disposed of via standard trash or sanitary sewer systems.[1][2]

The toxicological properties have not been fully investigated for all derivatives, but the available data for the parent compound indicates multiple hazards.[3] Under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, the hazards are significant.

Table 1: GHS Hazard Profile for Phenazine-1-carboxylic Acid | Hazard Class | Hazard Statement | GHS Pictogram | | :--- | :--- | :---: | | Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[4] |


|
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation.[4] |

|
| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation.[4][5] |

|
| Respiratory/Skin Sensitization | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[5] H317: May cause an allergic skin reaction.[5] |

|
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation.[4] |

|
| Hazardous to the Aquatic Environment | H401: Toxic to aquatic life. | None Required |

The parent compound, phenazine, is also classified with potential for germ cell mutagenicity (Category 2).[3] This profile mandates that under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), this waste must be managed as hazardous. It is the responsibility of the waste generator to make this final determination.[3][6]

Part 2: In-Lab Waste Management & Segregation Protocol

Proper handling at the point of generation—the laboratory bench—is the most effective way to ensure safety and compliance. The following protocol outlines the necessary steps for managing waste containing 7-Methylphenazine-1-carboxylic acid.

Experimental Protocol: Waste Segregation and Containerization

  • Container Selection:

    • Solid Waste: Use a high-density polyethylene (HDPE) or other chemically resistant, wide-mouth container with a screw-top lid. Ensure the container is clearly designated for solid chemical waste.

    • Liquid Waste (Solutions): Use a designated, leak-proof waste container, typically HDPE or glass, equipped with a secure, sealing cap. Causality: Acids and bases should not be stored in metal containers to prevent corrosive reactions.[7]

    • Contaminated Sharps: Needles, scalpels, or other contaminated sharps must be placed in a designated, puncture-proof sharps container.

  • Waste Segregation:

    • Dedicate a specific waste container solely for 7-Methylphenazine-1-carboxylic acid and its directly contaminated materials (e.g., weighing papers, gloves, pipette tips).

    • CRITICAL: Do NOT mix this waste with incompatible chemicals. Based on the Safety Data Sheet (SDS) for phenazine, avoid mixing with strong oxidizing agents.[3] Causality: Mixing incompatible waste streams can lead to exothermic reactions, gas generation, or fire, posing a significant safety risk.

  • Proper Labeling:

    • Immediately label the waste container with a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.[2]

    • The label must include, at a minimum:

      • The full chemical name: "7-Methylphenazine-1-carboxylic acid" (and any other chemical constituents).

      • The words "Hazardous Waste."

      • An accurate indication of the hazards (e.g., "Toxic," "Irritant").

      • The date accumulation started (the day the first drop of waste entered the container).

      • The name of the principal investigator and the laboratory location.

  • Accumulation in a Satellite Accumulation Area (SAA):

    • Store the sealed and labeled waste container in a designated SAA.[2] This area must be at or near the point of generation and under the control of the laboratory personnel.[7]

    • The storage area should have adequate ventilation and secondary containment to capture any potential leaks.[7]

    • Keep waste containers closed at all times, except when adding waste.

Part 3: Decontamination & Spill Management

A protocol is only trustworthy if it accounts for contingencies. Accidental spills or the need for decontamination must be addressed with the same level of scientific diligence.

Protocol: Decontamination of Labware

  • Initial Rinse: Rinse the contaminated glassware or equipment with a suitable organic solvent in which the compound is soluble (e.g., acetone, ethanol) into a designated liquid hazardous waste container.

  • Secondary Wash: Wash the rinsed equipment with soap and water.

  • Final Rinse: Perform a final rinse with deionized water. The rinsate from this step can typically be disposed of down the drain, but confirm this with your institution's EHS policy.

Protocol: Emergency Spill Response

  • Alert Personnel: Immediately alert others in the area.

  • Isolate the Area: Secure the location of the spill to prevent further spread or exposure.

  • Don Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, safety goggles, and double nitrile gloves.[8] For larger spills or where dust may be generated, a respirator may be required.[5]

  • Clean Up the Spill:

    • For Solid Spills: Do NOT dry sweep, as this can generate dust.[5] Gently cover the spill with an absorbent material. Carefully sweep or scoop the material into the designated solid hazardous waste container.[5][9]

    • For Liquid Spills: Use an appropriate chemical spill kit or absorbent pads to contain and absorb the liquid. Place the used absorbent materials into the solid hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report the Incident: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.

Part 4: Final Disposal Pathway

The ultimate disposal of 7-Methylphenazine-1-carboxylic acid is a regulated process that must be handled by trained professionals.

  • EHS Coordination: Once your waste container is full, or within the time limits specified by your institution (often 90 days for large quantity generators), arrange for a pickup by your EHS department or their contracted hazardous waste disposal company.[7][10]

  • Manifest and Transport: The waste will be transported under a hazardous waste manifest to a licensed Treatment, Storage, and Disposal Facility (TSDF).[11]

  • Disposal Method: The most common and environmentally sound disposal method for this type of organic chemical waste is high-temperature incineration at an approved facility.[12]

The following workflow diagram illustrates the decision-making process for the proper management of waste streams containing this compound.

G Disposal Workflow for 7-Methylphenazine-1-carboxylic Acid A Waste Generated (Solid, Liquid, or Contaminated PPE) B Is waste container properly labeled with Hazardous Waste Tag? A->B C Label Container Immediately! - Full Chemical Name - Hazards (Toxic, Irritant) - Accumulation Start Date B->C No D Select Appropriate Waste Stream B->D  Yes C->B E Solid Waste Container (e.g., Contaminated Gloves, Weigh Paper, Solid Compound) D->E Solid F Liquid Waste Container (e.g., Solutions, Solvent Rinses) D->F Liquid G Sharps Container (e.g., Contaminated Needles) D->G Sharps H Store sealed container in designated Satellite Accumulation Area (SAA) E->H F->H G->H I Container Full or Time Limit Reached? H->I J Contact EHS for Waste Pickup I->J  Yes K Continue Accumulation in SAA I->K No

Caption: Decision workflow for handling 7-Methylphenazine-1-carboxylic acid waste.

By adhering to this structured and scientifically-grounded disposal plan, you ensure the safety of yourself and your colleagues, maintain compliance with environmental regulations, and uphold the integrity of your research operations.

References

  • Phenazine-1-carboxylic acid Safety Data Sheet. Apollo Scientific.

  • Phenazine-1-carboxylic acid Safety Data Sheet. MedChemExpress.

  • Phenazine Safety Data Sheet. Fisher Scientific.

  • Carcinogens - Standards. Occupational Safety and Health Administration (OSHA).

  • Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency (EPA).

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA).

  • Regulation of Laboratory Waste. American Chemical Society (ACS).

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA).

  • 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). Occupational Safety and Health Administration (OSHA).

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.

  • Phenazine Safety Data Sheet. Sigma-Aldrich.

  • OSHA Rules for Hazardous Chemicals. DuraLabel.

  • ASHP Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists.

  • 1-Methyl-1H-imidazole-5-carboxylic acid Safety Data Sheet. Fisher Scientific.

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.

  • Guidelines for the Laboratory Use of Chemical Carcinogens. Regulations.gov.

  • Chapter 9 - Particularly Hazardous Substances. Cornell University Environmental Health and Safety.

  • 4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][5][13]oxazine-7-carboxylic acid Safety Data Sheet. Fisher Scientific.

  • Phenazine-1-carboxylic acid (Ref: emr211). Agriculture and Environment Research Unit (AERU), University of Hertfordshire.

  • List of Pharmaceuticals that are Potentially Hazardous Wastes When Discarded. Florida Department of Environmental Protection.

  • Phenazine-1-carboxylic acid Safety Data Sheet. Synquest Labs.

Sources

A Researcher's Guide to the Safe Handling of 7-Methylphenazine-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and handling protocols for 7-Methylphenazine-1-carboxylic acid, a compound with significant research interest. As direct safety data for this specific molecule is limited, this document synthesizes information from the parent compound, Phenazine-1-carboxylic acid, and established principles of laboratory safety. Our primary objective is to empower researchers with the knowledge to manage this chemical responsibly, ensuring both personal safety and the integrity of experimental outcomes.

Understanding the Hazard Profile

  • Acute Oral Toxicity : Classified as harmful if swallowed[1].

  • Skin Irritation : Causes skin irritation upon contact[1].

  • Serious Eye Damage : Poses a risk of serious eye irritation[1][2].

  • Respiratory Tract Irritation : May cause irritation to the respiratory system[1].

  • Sensitization : Potential for causing allergic skin reactions or asthma-like symptoms if inhaled[2].

Given these potential hazards, a cautious and well-defined handling strategy is paramount. The following sections outline the necessary personal protective equipment (PPE), operational procedures, and disposal plans to mitigate these risks.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical when handling 7-Methylphenazine-1-carboxylic acid. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Eyes/Face Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Chemical splash goggles with side shields[1][3]Nitrile rubber gloves[4]Laboratory coat[3][5]Required if not in a fume hood or ventilated enclosure[2][6]
Handling solutions Chemical splash goggles[3]Nitrile rubber gloves[4]Laboratory coat[3][5]Not generally required if handled in a fume hood
Cleaning spills Chemical splash goggles and face shield[7]Heavy-duty nitrile or neoprene glovesChemical-resistant apron over a lab coat[7]Air-purifying respirator with appropriate cartridges[2][6]
The Rationale Behind PPE Selection
  • Eye and Face Protection : Due to the risk of serious eye irritation, chemical splash goggles are mandatory. A face shield should be used in conjunction with goggles when there is a significant risk of splashes, such as during spill cleanup[7].

  • Hand Protection : Nitrile gloves offer good resistance to a range of chemicals, including acids[4]. It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them frequently[3].

  • Body Protection : A standard laboratory coat is sufficient for routine handling to protect against minor splashes and spills[3][5]. For larger quantities or spill response, a chemical-resistant apron provides an additional layer of protection[7].

  • Respiratory Protection : Handling the solid form of this compound can generate dust, which may cause respiratory irritation or sensitization[2][6]. Therefore, weighing and initial solution preparation should be conducted in a fume hood or a ventilated balance enclosure. If these engineering controls are not available, a properly fitted respirator is necessary[2].

Operational and Disposal Plans: A Step-by-Step Approach

A systematic workflow is essential for minimizing exposure and ensuring a safe laboratory environment. The following diagram and protocols outline the key steps for handling 7-Methylphenazine-1-carboxylic acid from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don Appropriate PPE b Prepare Work Area in Fume Hood a->b c Weigh Solid Compound b->c d Prepare Solution c->d e Conduct Experiment d->e f Decontaminate Glassware & Surfaces e->f h Doff PPE Correctly e->h g Segregate & Label Waste f->g i Dispose of Waste via EH&S g->i

Caption: A typical workflow for the safe handling of 7-Methylphenazine-1-carboxylic acid.

Experimental Protocol: Preparation of a Stock Solution
  • Preparation : Before starting, ensure that a chemical fume hood is available and functioning correctly. Assemble all necessary equipment, including glassware, spatulas, and weighing paper.

  • Donning PPE : Put on a laboratory coat, chemical splash goggles, and nitrile gloves[3][4][5].

  • Weighing : In the fume hood, carefully weigh the desired amount of 7-Methylphenazine-1-carboxylic acid onto weighing paper. Avoid creating dust[6].

  • Dissolving : Transfer the solid to an appropriate flask. Slowly add the desired solvent, ensuring the container is pointed away from you.

  • Storage : Once the solid is fully dissolved, cap the container and label it clearly with the chemical name, concentration, date, and your initials. Store in a cool, dry, and well-ventilated area away from strong oxidizing agents[8].

Spill Response Protocol
  • Alert : Immediately alert others in the vicinity of the spill.

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • PPE : Don additional PPE as necessary, including a face shield, chemical-resistant apron, and a respirator if airborne dust is present[2][7].

  • Containment : For solid spills, carefully sweep or vacuum the material into a labeled waste container. Avoid generating dust[2][6]. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Decontamination : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Waste Disposal : Dispose of all contaminated materials as hazardous waste.

Disposal Plan

All waste containing 7-Methylphenazine-1-carboxylic acid, including contaminated PPE, spill cleanup materials, and excess solutions, must be disposed of as hazardous chemical waste.

  • Segregation : Collect all waste in a clearly labeled, sealed, and chemically compatible container[9].

  • Labeling : The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Collection : Follow your institution's guidelines for hazardous waste pickup and disposal. Do not pour any solutions containing this compound down the drain[10].

By adhering to these guidelines, researchers can confidently and safely work with 7-Methylphenazine-1-carboxylic acid, fostering a culture of safety and scientific excellence.

References

  • AERU. (n.d.). Phenazine-1-carboxylic acid (Ref: emr211). Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]

  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • MP Biomedicals. (2015). Safety Data Sheet - Neutral Red. Retrieved from [Link]

  • AERU. (2024). Phenazine-1-carboxylic acid (Ref: emr211). Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). SOP - Acid Handling. Retrieved from [Link]

  • Utah State University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methylphenazine-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
7-Methylphenazine-1-carboxylic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。